MK-3207
Description
MK3207 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAANWYREOQRFB-SETSBSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241931 | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957118-49-9 | |
| Record name | MK 3207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3207 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12424 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK 3207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3207 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the CGRP Receptor Antagonist Activity of MK-3207
This guide provides a comprehensive technical overview of the pharmacological characterization of MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and migraine therapeutics. This document delves into the core methodologies and rationale behind the preclinical evaluation of this compound, offering field-proven insights into its mechanism of action and antagonist activity.
Introduction: The Role of CGRP in Migraine and the Rationale for Receptor Antagonism
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to contribute to the generation of migraine pain.
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR); Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP). The interaction of CLR and RAMP1 is essential for forming a functional CGRP receptor.[1] Antagonism of the CGRP receptor has emerged as a promising therapeutic strategy for the acute treatment of migraine. Small molecule antagonists, such as MK-3202, offer an alternative to triptans, the current standard of care, particularly for patients with cardiovascular risk factors, as they do not exhibit vasoconstrictive properties.[1][2]
This compound was developed as a third-generation CGRP receptor antagonist with high potency and oral bioavailability.[2][3] This guide will detail the key in vitro and in vivo assays used to characterize its antagonist activity at the human CGRP receptor.
The CGRP Receptor Signaling Pathway
Understanding the CGRP receptor signaling cascade is fundamental to appreciating the mechanism of action of antagonists like this compound. Upon binding of CGRP to its receptor, a conformational change occurs, leading to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and other physiological responses associated with migraine.
In Vitro Characterization of this compound
The initial characterization of a novel antagonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. For this compound, these studies were crucial in establishing its high affinity and potent antagonism at the human CGRP receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the receptor.
Key Findings for this compound:
The binding affinity of this compound for the human CGRP receptor was determined using membranes from HEK293 cells stably expressing the human CLR/RAMP1.[1] The tritiated analog, [3H]this compound, was used to characterize the binding properties.[3]
| Parameter | Value | Reference |
| Ki (human CGRP receptor) | 0.024 nM | [3][4] |
| KD ([3H]this compound) | 0.06 nM | [3] |
| Off-rate (t1/2) | 59 minutes | [3] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a fixed concentration of the radioligand (e.g., [125I]-hCGRP or [3H]this compound) and varying concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CGRP receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
cAMP Functional Assay: Assessing Antagonist Potency (IC50)
To determine if the high binding affinity of this compound translates into functional antagonism, a cell-based functional assay is employed. Since the CGRP receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP). A functional antagonist will block this CGRP-induced cAMP production.
Key Findings for this compound:
This compound potently blocked human α-CGRP-stimulated cAMP production in HEK293 cells expressing the human CGRP receptor.[4]
| Parameter | Value | Reference |
| IC50 (cAMP inhibition) | 0.12 nM | [1][4] |
| IC50 (cAMP inhibition in 50% human serum) | 0.17 nM | [1] |
Experimental Protocol: cAMP Functional Assay
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human CGRP receptor are cultured in appropriate media.
-
Cells are seeded into 384- or 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of this compound to the wells and pre-incubate for a specific time (e.g., 30 minutes) at 37°C.[4]
-
Stimulate the cells by adding a fixed concentration of human α-CGRP (typically at its EC80 concentration to ensure a robust signal).
-
Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a widely used method that involves a competitive immunoassay between native cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites.
-
AlphaScreen: Another competitive immunoassay technology that generates a chemiluminescent signal.
-
Luciferase Reporter Assays: Cells can be engineered to express a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in cAMP leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.
-
-
-
Data Analysis:
-
The amount of cAMP produced is quantified and plotted against the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Pharmacology of MK-3207: A Potent, Orally Active CGRP Receptor Antagonist
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that has been extensively implicated in the pathophysiology of migraine.[1][2][3] Its release from trigeminal nerve fibers leads to vasodilation and neurogenic inflammation, key events in the generation of migraine pain. The development of CGRP receptor antagonists represents a targeted therapeutic strategy for the acute treatment of migraine.[2][3] MK-3207, chemically known as 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, emerged as a third-generation, orally bioavailable small molecule CGRP receptor antagonist.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, from its molecular mechanism of action to its in vivo efficacy and clinical evaluation.
Mechanism of Action: Competitive Antagonism of the CGRP Receptor
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR); Receptor Activity-Modifying Protein 1 (RAMP1); and the Receptor Component Protein (RCP).[2] The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5]
This compound acts as a potent and selective competitive antagonist at the human CGRP receptor.[1][6] It binds reversibly to the receptor, preventing the binding of CGRP and thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission.[1][5]
Caption: Experimental workflow for the in vivo CIDV model.
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys
Objective: To assess the in vivo potency of this compound by measuring its ability to inhibit CGRP-mediated vasodilation.
Methodology:
-
Animal Preparation: Anesthetized rhesus monkeys are used for the study. Baseline dermal blood flow on the forearm is measured using a laser Doppler imager.
-
Drug Administration: this compound is administered either intravenously or orally at various doses.
-
Capsaicin Challenge: At a specified time after drug administration, a solution of capsaicin is applied topically to a defined area on the volar surface of the forearm.
-
Blood Flow Measurement: The change in dermal blood flow in response to the capsaicin challenge is continuously monitored and quantified using laser Doppler imaging.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.
-
Data Analysis:
-
The percentage inhibition of the capsaicin-induced increase in dermal blood flow is calculated for each dose of this compound.
-
A dose-response curve is generated by plotting the percentage inhibition against the corresponding plasma concentrations of this compound.
-
The EC50 and EC90 values (the plasma concentrations required to produce 50% and 90% inhibition, respectively) are determined from this curve.
-
Pharmacokinetics and CNS Penetration
This compound was developed to have improved pharmacokinetic properties, particularly oral bioavailability, compared to earlier CGRP antagonists. [7][8]
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound demonstrated good oral bioavailability in several preclinical species, including rats (74%), dogs (67%), and rhesus monkeys (41% at a 20 mg/kg dose). [2][4]In rhesus monkeys, it exhibited moderate clearance and a half-life of approximately 1.5 hours. [4]In vitro studies indicated that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can limit its penetration across the blood-brain barrier. [4]
Central Nervous System (CNS) Penetration
The extent of CNS penetration is a key consideration for migraine therapeutics. In cisterna magna-ported rhesus monkeys, the in vivo cerebrospinal fluid (CSF)/plasma ratio for this compound was determined to be 2% to 3%. [1][4]This indicates limited, but measurable, entry into the central nervous system.
| Species | Oral Bioavailability (%) | Source |
| Rat | 74 | [4] |
| Dog | 67 | [4] |
| Rhesus Monkey | 41 (at 20 mg/kg) | [2] |
| Table 3: Oral Bioavailability of this compound in Preclinical Species. |
Clinical Trials
This compound advanced into clinical trials for the acute treatment of migraine. A Phase II, multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate its efficacy and safety. [9][10]The study employed an adaptive design to optimize dose selection. [9] The trial demonstrated that this compound was effective and generally well-tolerated. [9][10]A positive dose-response trend was observed for the primary endpoint of two-hour pain freedom. [9]The 200 mg dose showed a statistically significant difference compared to placebo for this endpoint. [9]However, the development of this compound, along with another CGRP antagonist, telcagepant, was discontinued due to findings of liver enzyme elevations in a subset of patients during long-term administration studies, raising concerns about potential liver toxicity. [11]
Conclusion
This compound is a highly potent and selective CGRP receptor antagonist with excellent in vitro and in vivo pharmacological properties. It effectively blocks the CGRP signaling pathway, which is critically involved in the pathophysiology of migraine. The compound demonstrated good oral bioavailability in preclinical species and showed efficacy in a Phase II clinical trial for the acute treatment of migraine. Despite its promising pharmacological profile and clinical efficacy, concerns regarding potential liver toxicity led to the discontinuation of its development. The research and clinical findings for this compound have nonetheless provided valuable insights into the therapeutic potential of CGRP receptor antagonism for migraine and have paved the way for the development of newer generations of CGRP-targeted therapies with improved safety profiles.
References
-
Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]
-
Bell, I. M. (2016). The Discovery and Synthesis of the CGRP Receptor Antagonist this compound. In Case Studies in Modern Drug Discovery and Development (pp. 43-66). John Wiley & Sons, Inc. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
Wikipedia. (2024). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]
-
de Hoon, J., Van Hecken, A., Vandermeulen, C., Yan, L., Smith, B., Chen, Q., ... & Murphy, M. G. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British journal of clinical pharmacology, 78(4), 805-817. [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]
-
Poyner, D. R., Sexton, P. M., Marshall, I., Smith, D. M., Quirion, R., Born, W., ... & Hay, D. L. (2017). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British journal of pharmacology, 176(3), 333-349. [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]
-
Poyner, D. R., Sexton, P. M., Marshall, I., Smith, D. M., Quirion, R., Born, W., ... & Hay, D. L. (2017). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review:X. British Journal of Pharmacology, 176(3), 333-349. [Link]
-
Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Garelja, M. L., Bower, R. L., Brimble, M. A., Chand, S., Harris, P. W., Jamal, S., ... & Hay, D. L. (2021). Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor. Journal of medicinal chemistry, 64(22), 16447-16466. [Link]
-
de Hoon, J., Van Hecken, A., Vandermeulen, C., Yan, L., Smith, B., Chen, Q., ... & Murphy, M. G. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 78(4), 805-817. [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [11C]MK-4232, and [11C]CGRPA2. Retrieved from [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure of MK-3207
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Potent CGRP Receptor Antagonist
MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] The development of this compound represented a significant advancement in the pursuit of novel therapeutics for the acute treatment of migraine, a debilitating neurological disorder.[3] CGRP, a 37-amino acid neuropeptide, is understood to play a pivotal role in the pathophysiology of migraine.[3] Consequently, blocking its receptor has been a key strategy in developing non-vasoconstrictive treatments for migraine, offering a potentially safer alternative to triptans for patients with cardiovascular risk factors.[3] This guide provides a comprehensive overview of the chemical architecture of this compound, its synthesis, and its mechanism of action.
The Molecular Blueprint of this compound
The chemical structure of this compound is a complex assembly of multiple heterocyclic and aromatic systems, meticulously designed for high-affinity binding to the CGRP receptor.
Systematic Name (IUPAC): 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide[3]
CAS Number: 957118-49-9[4]
Molecular Formula: C₃₁H₂₉F₂N₅O₃[4]
Molecular Weight: 557.6 g/mol [4]
The structure features a central spirocyclic piperazinone core, a 3,5-difluorophenyl moiety, and a spiro-oxindole lactam system. The specific stereochemistry at the C8 and C2' positions is crucial for its high potency.[5][6]
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [4] |
| Molecular Weight | 557.6 g/mol | [4] |
| CAS Number | 957118-49-9 | [4] |
| SMILES | O=C(NC1=CC2=C(C[C@]3(C4=CC=CN=C4NC3=O)C2)C=C1)CN(C5=O)CNC75CCCC7 | MedKoo |
Synthetic Pathway: A Convergent Approach
The synthesis of this compound is accomplished through a convergent route, involving the preparation of two key fragments followed by their coupling.[3] This strategy allows for flexibility and efficiency in the overall synthesis.
Key Intermediates and Coupling Strategy
The synthesis hinges on the coupling of two primary building blocks:
-
(R)-2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid: This fragment contains the spirocyclic piperazinone core and the difluorophenyl group.
-
(R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: This fragment comprises the spiro-oxindole lactam system.
The final step involves the formation of an amide bond between these two intermediates.
Experimental Protocol: A Step-by-Step Guide
The following is a representative experimental protocol for the synthesis of this compound, based on the published literature.[3]
Step 1: Synthesis of the Piperazinone Fragment
-
Alkylation: Methyl 1-aminocyclopentanecarboxylate hydrochloride is alkylated with 2-bromo-1-(3,5-difluorophenyl)ethan-1-one in the presence of a base such as sodium phosphate in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reductive Amination and Cyclization: The resulting amino ketone is subjected to reductive amination with glycine ethyl ester hydrochloride using a reducing agent like sodium cyanoborohydride in a protic solvent such as methanol, with acetic acid as a catalyst. This is followed by in-situ cyclization to form the piperazinone ring.
-
Boc Protection: The secondary amine of the piperazinone is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like N,N-diisopropylethylamine (DIEA) in a solvent such as acetonitrile.
-
Chiral Resolution: The racemic Boc-protected piperazinone is resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC). The desired (R)-enantiomer is collected.
-
Saponification: The ethyl ester of the (R)-enantiomer is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
Step 2: Synthesis of the Spiro-oxindole Fragment
The synthesis of the (R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one fragment is a multi-step process that has been previously described in the literature.
Step 3: Amide Coupling and Deprotection
-
Amide Coupling: The carboxylic acid from Step 1 is coupled with the amino group of the spiro-oxindole fragment from Step 2 using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N-methylmorpholine (NMM) in DMF.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, using hydrochloric acid in ethyl acetate, to yield this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action: Targeting the CGRP Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1).[3]
Upon binding of CGRP to its receptor, a signaling cascade is initiated, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling is implicated in the vasodilation and neurogenic inflammation associated with migraine.
This compound binds to the CGRP receptor with high affinity, thereby preventing the binding of endogenous CGRP and blocking the downstream signaling cascade.[2] This action is believed to mitigate the pain and associated symptoms of a migraine attack.
Caption: CGRP signaling pathway and inhibition by this compound.
Analytical Characterization: Ensuring Purity and Identity
The definitive identification and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the difluorophenyl and spiro-oxindole moieties, as well as the aliphatic protons of the spiro-piperazinone core. |
| ¹³C NMR | The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the amide and lactam groups, the spiro carbons, and the carbons of the aromatic and aliphatic systems. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound, with the protonated molecule [M+H]⁺ observed at an m/z corresponding to its molecular weight. |
| HPLC | Reversed-phase HPLC is used to determine the purity of this compound. A well-defined peak at a specific retention time under defined chromatographic conditions would indicate a high degree of purity. Chiral HPLC is essential for confirming the enantiomeric purity of the final compound. |
Conclusion
This compound stands as a testament to the power of rational drug design in targeting complex disease pathways. Its intricate chemical structure, born from a convergent synthetic strategy, confers high potency and selectivity for the CGRP receptor. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for the development of next-generation CGRP receptor antagonists for the treatment of migraine and other CGRP-mediated disorders.
References
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, A. G., Stump, C. A., Zartman, C. B., ... & Selnick, H. G. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24-29. [Link]
-
The Discovery and Synthesis of the CGRP Receptor Antagonist this compound. (2016). In The CGRP Pathway and Migraine. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. (2025). ResearchGate. [Link]
-
Discovery of a first-in-class potent small molecule antagonist against the adrenomedullin-2 receptor. CORE. [Link]
-
Salvatore, C. A., Moore, E. L., Calamari, A., Cook, J. J., Michener, M. S., O'Malley, S., ... & Kane, S. A. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Antimicrobial Neuropeptides and Their Receptors: Immunoregulator and Therapeutic Targets for Immune Disorders. MDPI. [Link]
-
Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the In Vitro Characterization of MK-3207, a Potent CGRP Receptor Antagonist
This guide provides a comprehensive overview of the essential in vitro pharmacological methodologies required to characterize this compound, a third-generation, orally active small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The protocols and scientific rationale detailed herein are designed for researchers, scientists, and drug development professionals engaged in the study of CGRP receptor antagonists for migraine pathophysiology.
Introduction: The Scientific Imperative for Characterizing this compound
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the transmission of pain and the inflammatory cascade associated with migraine headaches.[2][3] The CGRP receptor, a complex of the G protein-coupled receptor (GPCR) Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), represents a key therapeutic target.[2][4] Antagonizing this receptor has proven clinically effective in mitigating migraine symptoms.[1]
This compound, chemically 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, emerged as a highly potent antagonist from a research program aimed at improving upon earlier compounds like telcagepant.[1][5] A thorough in vitro characterization is the foundational step in understanding its pharmacological profile. This involves quantifying its binding affinity, assessing its functional antagonism, and determining its selectivity against related receptors. Such data is critical for predicting in vivo potency and ensuring a desirable safety profile.
The CGRP Receptor Signaling Cascade: The Basis for Functional Assays
Understanding the downstream signaling of the CGRP receptor is paramount to designing a robust functional assay. The CGRP receptor primarily couples to the Gs alpha subunit (Gαs).[4][6] Agonist (CGRP) binding initiates a conformational change, leading to Gαs activation and subsequent stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses like vasodilation.[6] Therefore, measuring the inhibition of CGRP-stimulated cAMP production is the most direct and physiologically relevant method for quantifying the functional potency of an antagonist like this compound.
Detailed Protocol: 125I-hCGRP Competitive Binding Assay
This protocol is adapted from standard methodologies for characterizing CGRP receptor antagonists. [7][8]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1). [2] * Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). [9] * Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration via a BCA assay. [9]
-
-
Assay Execution:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane homogenate (containing 5-20 µg of protein).
-
50 µL of unlabeled this compound at various concentrations (typically a 10-point, 5-log dilution series) or buffer for total binding wells. For non-specific binding (NSB) wells, add a high concentration of an unlabeled CGRP analogue.
-
50 µL of 125I-hCGRP (at a final concentration near its Kd).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [9]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. [9] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]
-
Key Binding Affinity Data for this compound
The application of these methods has revealed that this compound is an exceptionally potent antagonist with notable species selectivity. [1][7]
| Parameter | Receptor Species | Value | Reference(s) |
|---|---|---|---|
| Ki | Human (recombinant) | 0.022 - 0.024 nM | [7][10] |
| Ki | Rhesus Monkey | 0.024 nM | [1][7] |
| Ki | Canine | 10 nM | [7] |
| Ki | Rat | 10 nM | [7] |
| Kd ([3H]this compound) | Human | 0.06 nM | [1][7] |
| t1/2 (off-rate) | Human | 59 min | [1][7]|
This data demonstrates that this compound possesses picomolar affinity for the human and rhesus CGRP receptors, but this potency is approximately 400-fold lower for canine and rat receptors. [7]This species-specific pharmacology is a critical consideration for the selection of appropriate animal models for preclinical in vivo studies. [2]
Assessing Functional Antagonism: cAMP Inhibition Assay
While binding affinity is a measure of how well a drug occupies a receptor, a functional assay is required to determine how that binding event translates into a biological effect (or in the case of an antagonist, the blockade of an effect). Given the CGRP receptor's coupling to Gαs, a cAMP assay is the definitive method for quantifying the functional potency of this compound. [11][12]
Scientific Rationale
The principle of this assay is to first stimulate cells expressing the CGRP receptor with a known agonist (CGRP) to induce cAMP production. The assay is then repeated in the presence of varying concentrations of the antagonist (this compound). The ability of this compound to reduce the CGRP-stimulated cAMP signal provides a measure of its functional inhibitory potency, expressed as an IC50 value. This value represents the concentration of antagonist required to inhibit 50% of the maximal agonist response and is a critical parameter for confirming the compound's mechanism of action as a functional antagonist.
Experimental Workflow: Functional cAMP Assay
Detailed Protocol: HTRF-Based cAMP Inhibition Assay
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a sensitive, lysis-based immunoassay method. [13]
-
Cell Preparation:
-
The day before the assay, seed HEK293 cells expressing the human CGRP receptor into white, 384-well plates at an optimized density and allow them to adhere overnight. [14]
-
-
Assay Execution:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add various concentrations of this compound to the wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature. [10] * Add human α-CGRP agonist at a pre-determined concentration that elicits ~80% of the maximal response (EC80). [11] * Incubate for 30 minutes at room temperature to allow for cAMP production. [10]
-
-
cAMP Detection (HTRF):
-
Terminate the reaction and lyse the cells by adding the HTRF detection reagents: an anti-cAMP antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with d2 (acceptor). [13] * Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm) is inversely proportional to the amount of intracellular cAMP produced.
-
Plot the percent inhibition (calculated relative to controls with agonist only) against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value. [14]
-
Key Functional Potency Data for this compound
| Parameter | Assay Conditions | Value | Reference(s) |
| IC50 | cAMP inhibition (HEK293-hCGRPR) | 0.12 nM | [2][10] |
| IC50 | cAMP inhibition (+ 50% Human Serum) | 0.17 - 0.35 nM | [2] |
These results confirm that this compound is a highly potent functional antagonist of the human CGRP receptor. The small shift in potency in the presence of human serum indicates that plasma protein binding does not dramatically impact its activity, a favorable characteristic for an orally administered drug. [2]
Defining the Selectivity Profile
To be a viable drug candidate, an antagonist must not only be potent at its intended target but also selective, meaning it should have significantly lower affinity for other, related receptors to avoid off-target effects. The CGRP receptor belongs to a family of receptors that utilize CLR or the related Calcitonin Receptor (CTR) in complex with different RAMPs. [4]Therefore, characterizing this compound's affinity for these related receptors is a critical step in de-risking the compound.
Rationale and Key Receptors for Counter-Screening
-
Adrenomedullin Receptors (AM1 & AM2): Composed of CLR/RAMP2 and CLR/RAMP3, respectively. Adrenomedullin is involved in vasodilation and blood pressure regulation. [4]* Amylin Receptors (AMY1 & AMY3): Composed of CTR/RAMP1 and CTR/RAMP3, respectively. Amylin is involved in glycemic control. [15]* Calcitonin Receptor (CTR): Involved in calcium homeostasis. [15] Assessing binding at these receptors is performed using competitive radioligand binding assays similar to the one described in Section 3, but using membranes expressing the appropriate receptor complexes and their respective radioligands.
Selectivity Data Summary for this compound
| Receptor Target | Composition | This compound Ki (nM) | Selectivity vs. hCGRP | Reference(s) |
| hCGRP | CLR/RAMP1 | 0.022 | - | **[15] |
| hAMY1 | CTR/RAMP1 | 0.75 | ~34-fold | [7][15] |
| hAMY3 | CTR/RAMP3 | 128 | >5,800-fold | [7][15] |
| hAM2 | CLR/RAMP3 | 156 | >7,000-fold | [7][15] |
| hCTR | CTR | 1,900 | >86,000-fold | [7][15] |
| hAM1 | CLR/RAMP2 | 16,500 | >750,000-fold | [7][15] |
The data clearly shows that this compound is highly selective for the CGRP receptor over most related family members. While it displays some affinity for the AMY1 receptor, the selectivity window is still significant. [7][15]
Conclusion
The in vitro characterization of this compound confirms its profile as a highly potent and selective antagonist of the human CGRP receptor. Through rigorous radioligand binding and cell-based functional assays, it has been established that this compound possesses picomolar binding affinity (Ki = 0.024 nM) and sub-nanomolar functional potency (IC50 = 0.12 nM). [1][10]Its selectivity against related calcitonin family receptors is robust, and its functional activity is well-maintained in the presence of human serum. [2][15]These foundational in vitro data provide a solid pharmacological basis for its investigation as a therapeutic agent for the acute treatment of migraine.
References
-
Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Bell, I.M., Gallicchio, S.N., Wood, M.R., et al. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS Medicinal Chemistry Letters, 1(1), 109-113. [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]
-
Bell, I.M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Coccurello, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(16), 3846-3858. [Link]
-
Poyner, D.R. (2007). Characterization of CGRP Receptor Binding. Methods in Molecular Biology, 382, 227-235. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
The Capital Region of Denmark's Research Portal. (2010). Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries. [Link]
-
Chan, K.Y., et al. (2010). Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries. Journal of Pharmacology and Experimental Therapeutics, 334(3), 746-752. [Link]
-
Erasmus University Rotterdam. (2010). Characterization of the Calcitonin Gene-Related Peptide Receptor Antagonist Telcagepant (MK-0974) in Human Isolated Coronary Arteries. [Link]
-
de Vries, T., et al. (2012). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 74(3), 491-501. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
L.M. L. et al. (2021). Mechanistic Investigations Support Liver Safety of Ubrogepant. Clinical Pharmacology & Therapeutics, 109(5), 1363-1375. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Genomics Data Center (CNCB-NGDC). (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. [Link]
-
Hay, D.L., et al. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology, 175(1), 3-17. [Link]
-
Zhang, Z., et al. (2007). Sensitization of Calcitonin Gene-Related Peptide Receptors by Receptor Activity-Modifying Protein-1 in the Trigeminal Ganglion. Journal of Neuroscience, 27(10), 2693-2703. [Link]
-
Paone, D.V. & Shaw, A.W. (2011). ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974). ACS Chemical Neuroscience, 2(8), 414-415. [Link]
-
van der Schueren, B.J., et al. (2009). Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974). British Journal of Clinical Pharmacology, 69(2), 153-160. [Link]
-
Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Intracellular signalling pathway of CGRP. Retrieved from [Link]
-
BioChemPartner. (n.d.). CGRP Receptor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). CGRP Receptor Signalling Pathways | Request PDF. Retrieved from [Link]
-
Bylund, D.B. & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
A Technical Guide to the Binding Affinity and Functional Antagonism of MK-3207 at the Human CGRP Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: The CGRP Receptor and the Rise of Gepants
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1][2] It is released from trigeminal neurons and acts as a potent vasodilator, playing a key role in nociceptive transmission and neurogenic inflammation within the trigeminovascular system.[3][4] This understanding has established the CGRP receptor as a prime therapeutic target for acute and preventive migraine treatment.[1][5]
The CGRP receptor is a class B G-protein coupled receptor (GPCR) that forms a heterodimeric complex of two proteins: the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[3][4][6] Upon CGRP binding, this receptor complex couples to the Gs alpha subunit, activating adenylyl cyclase and leading to the production of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]
MK-3207 emerged from this research as a potent, orally bioavailable, small-molecule CGRP receptor antagonist, also known as a "gepant".[1][2] Although its clinical development was discontinued due to findings of liver abnormalities, its high affinity and potent antagonism make it an important research tool and a case study in the development of this drug class.[9][10] This guide provides a detailed technical overview of the binding characteristics of this compound and the standard methodologies used to determine them.
Quantitative Binding and Functional Potency of this compound
This compound is distinguished by its exceptionally high affinity for the human CGRP receptor. This has been consistently demonstrated across multiple studies using both direct radioligand binding assays and functional cell-based assays.
Summary of In Vitro Affinity and Potency Data
The binding affinity (Ki) and functional inhibitory concentration (IC50) are critical parameters that define a ligand's interaction with its target. This compound exhibits picomolar to sub-nanomolar potency, making it one of the most potent CGRP receptor antagonists described.[1]
| Parameter | Value (nM) | Assay Type | Cell System | Notes | Source(s) |
| Ki (Binding Affinity) | 0.024 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [2][11][12] |
| Ki (Binding Affinity) | 0.022 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [12][13] |
| Ki (Binding Affinity) | 0.021 | Radioligand Competition | HEK293 (recombinant hCLR/RAMP1) | Competition against ¹²⁵I-hCGRP | [1] |
| Kd (Dissociation Constant) | 0.06 | Saturation Binding | HEK293 (recombinant hCLR/RAMP1) | Direct binding using [³H]this compound | [2][12] |
| IC₅₀ (Functional Potency) | 0.12 | cAMP Inhibition | HEK293 (recombinant hCLR/RAMP1) | Inhibition of CGRP-stimulated cAMP | [1][11][13] |
| IC₅₀ (Functional Potency) | 0.17 | cAMP Inhibition | HEK293 (recombinant hCLR/RAMP1) | Measured in the presence of 50% human serum | [1][12] |
Binding Kinetics and Species Selectivity
Beyond equilibrium constants, the kinetics of binding are crucial for understanding the duration of action. Studies using a tritiated version of the molecule, [³H]this compound, revealed a slow dissociation rate.[2][12]
This slow off-rate suggests a prolonged residency time at the receptor, which can contribute to a durable pharmacological effect.
It is also critical to note that this compound exhibits significant species selectivity. While it is highly potent at the human and rhesus monkey CGRP receptors (Ki = 0.024 nM for both), its affinity is over 400-fold lower for canine and rodent receptors.[2][12] This highlights the necessity of using human or non-human primate systems for accurate pharmacological characterization.
Methodology: Radioligand Competition Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[14][15] A competition assay was used to determine the Ki of this compound by measuring its ability to displace a radiolabeled ligand from the human CGRP receptor.
Causality and Experimental Rationale
The choice of a competitive binding assay is based on its ability to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring how effectively it competes with a radiolabeled ligand (the "tracer," e.g., ¹²⁵I-hCGRP) for binding to the receptor.[14] The system is designed to reach equilibrium, allowing for the calculation of the inhibitory constant.
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human CLR and RAMP1 are used.[1] This ensures a high and consistent density of the target receptor, providing a robust signal-to-noise ratio.
-
Radioligand: ¹²⁵I-labeled human α-CGRP is a high-affinity peptide agonist used as the tracer. Its well-characterized binding properties make it an ideal tool for this purpose.
-
Separation: A key step is the separation of the receptor-bound radioligand from the free, unbound radioligand. This is achieved rapidly by vacuum filtration through glass fiber filters, which trap the cell membranes while allowing the unbound tracer to pass through.[14][16]
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: CGRP Receptor Binding
This protocol is a representative methodology synthesized from standard practices.[15][16][17]
-
Membrane Preparation:
-
Culture HEK293 cells stably co-expressing human CLR and RAMP1 to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Assay Execution:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
50 µL of test compound (this compound) at various concentrations (typically a 10-point serial dilution). For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled CGRP.
-
50 µL of radioligand solution (e.g., ¹²⁵I-hCGRP at a concentration close to its Kd).
-
150 µL of the prepared cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate under vacuum using a cell harvester.
-
Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove all unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a suitable counter (e.g., MicroBeta counter).
-
-
Data Analysis:
-
Plot the bound radioactivity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Methodology: cAMP Functional Assay
While binding assays measure affinity, functional assays are essential to confirm that the compound acts as an antagonist, blocking the downstream cellular signaling initiated by the natural ligand.[7] For the Gs-coupled CGRP receptor, this is accomplished by measuring the inhibition of CGRP-induced cAMP production.[18][19]
The CGRP Receptor Signaling Pathway
The binding of CGRP to the CLR/RAMP1 complex induces a conformational change that activates the associated Gs protein. The Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. This compound, as a competitive antagonist, binds to the receptor and prevents this cascade from being initiated by CGRP.
Caption: CGRP receptor signaling and point of inhibition by this compound.
Experimental Workflow: cAMP Inhibition
Caption: Workflow for a CGRP antagonist cAMP functional assay.
Step-by-Step Protocol: cAMP Accumulation Assay
This protocol is a representative methodology for a homogenous (no-wash) cAMP assay format, such as HTRF.[7][19]
-
Cell Preparation:
-
Culture and harvest HEK293 cells stably expressing the human CGRP receptor as described previously.
-
Resuspend cells in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is critical to prevent the degradation of cAMP, thereby amplifying the signal.
-
Dispense the cell suspension into a low-volume 384-well assay plate.
-
-
Compound Addition and Incubation:
-
Add test compound (this compound) at various concentrations to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor before agonist stimulation.
-
-
Agonist Stimulation:
-
Add human α-CGRP to the wells at a concentration predetermined to elicit an 80% maximal response (EC₈₀). Using an EC₈₀ concentration provides a robust signal window for measuring inhibition.
-
Incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
-
Detection:
-
Sequentially add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, this involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes to allow the detection reagents to reach equilibrium.
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader that measures the ratio of fluorescence at 665 nm and 620 nm).
-
-
Data Analysis:
-
The fluorescence ratio is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP response.
-
Conclusion
This compound is a highly potent and selective antagonist of the human CGRP receptor, characterized by a binding affinity (Ki) of approximately 0.024 nM and a functional IC₅₀ of 0.12 nM.[1][2][11][13] The methodologies outlined in this guide—competitive radioligand binding and cAMP functional assays—represent the industry-standard approaches for determining these critical parameters. The exceptional potency and well-defined pharmacological profile of this compound, despite its clinical discontinuation, solidify its value as a reference compound and a powerful tool for researchers investigating the complexities of the CGRP signaling system.
References
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., Taraborelli, D., Fan, X., Assaid, C., Lines, C., & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712–722. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., Quigley, D., Stump, C. A., Zartman, C. B., ... & Salvatore, C. A. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS Medicinal Chemistry Letters, 1(4), 146–150. [Link]
-
MDEdge. (2009). The End of the Line for a Novel Migraine Drug? Retrieved from [Link]
-
Liang, Y. L., Khoshouei, M., Deganutti, G., Glukhova, A., Koole, C., Peat, T. S., ... & Sexton, P. M. (2018). Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. Nature, 561(7724), 492–497. [Link]
-
King's College London Research Portal. (n.d.). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]
-
Salvatore, C. A., Moore, E. L., Calamari, A., Vu, M., Stauffer, S. R., Lynch, J. J., ... & Kane, S. A. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152–160. [Link]
-
RCSB PDB. (2018). 6E3Y: Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. Retrieved from [Link]
-
Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). Calcitonin gene related peptide in migraine: current therapeutics, future implications and potential off-target effects. Pain and Therapy, 9(2), 435–455. [Link]
-
Poyner, D. R. (2000). Characterization of CGRP receptor binding. Current Protocols in Pharmacology, Chapter 4, Unit 4.4. [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide. Retrieved from [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (n.d.). Structure of CGRP receptor. Retrieved from [Link]
-
The Science of Migraine. (2020). The CGRP Receptor: What Clinicians Need to Know. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [11C]MK-4232, and [11C]CGRPA2. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F1–F12. [Link]
-
ResearchGate. (n.d.). Isolation of Potent CGRP Neutralizing Antibodies Using Four Simple Assays. Retrieved from [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scienceofmigraine.com [scienceofmigraine.com]
- 9. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. caymanchem.com [caymanchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. benchchem.com [benchchem.com]
The Rise and Fall of a CGRP Antagonist: A Technical Guide to the Pharmacokinetics and Oral Bioavailability of MK-3207
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Tale of Potency and Precaution
In the landscape of migraine therapeutics, the quest for potent, orally available Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has been a journey of significant triumphs and cautionary tales. MK-3207, a compound developed by Merck, stands as a testament to this narrative. It emerged as a highly potent, second-generation CGRP antagonist with excellent preclinical oral bioavailability, showing promise as an acute treatment for migraine. However, its journey was cut short due to unforeseen safety concerns, specifically delayed and asymptomatic liver abnormalities observed in early clinical pharmacology studies.[1] This guide provides an in-depth technical examination of the pharmacokinetics and oral bioavailability of this compound, drawing from the available preclinical and limited clinical data. It serves not only as a scientific record of a promising candidate but also as a valuable case study for drug development professionals, highlighting the critical interplay between efficacy, pharmacokinetics, and safety.
Introduction to this compound: A Potent Antagonist of the CGRP Receptor
This compound, chemically known as 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, was designed to be a highly potent and selective antagonist of the CGRP receptor.[2][3] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[3] By blocking the CGRP receptor, this compound was intended to prevent the downstream effects of CGRP, including vasodilation, a key event in migraine attacks.
In vitro studies demonstrated the exceptional potency of this compound, with a Ki of 0.024 nM for the human CGRP receptor.[3] This high affinity translated to potent functional antagonism, effectively blocking CGRP-induced signaling pathways. The preclinical development of this compound was driven by the need for an orally bioavailable alternative to the first-generation CGRP antagonists, some of which had limitations in their pharmacokinetic profiles.
Preclinical Pharmacokinetics: A Multi-Species Evaluation
The oral bioavailability and pharmacokinetic profile of this compound were extensively evaluated in several preclinical species, including rats, dogs, and rhesus monkeys. These studies were foundational in establishing the compound's potential for oral administration in humans.
Oral Bioavailability Across Species
This compound exhibited good to excellent oral bioavailability in rats and dogs, a promising sign for its development as an oral therapeutic. However, in rhesus monkeys, the oral bioavailability was lower and demonstrated dose-dependency, suggesting the involvement of saturable first-pass metabolism.[4]
| Species | Oral Bioavailability (%) | Key Observations |
| Rat | 74% | Good oral absorption and bioavailability. |
| Dog | 67% | Good oral absorption and bioavailability. |
| Rhesus Monkey | 41% (at 10 mg/kg) | Moderate bioavailability, with evidence of saturable first-pass metabolism.[4] |
Causality Behind Experimental Choices: The selection of multiple species for preclinical pharmacokinetic studies is a standard and critical practice in drug development. Rodent (rat) and non-rodent (dog, monkey) species are used to assess inter-species differences in drug metabolism and disposition. The rhesus monkey, being phylogenetically closer to humans, often provides more predictive data on potential human pharmacokinetics, including the impact of first-pass metabolism.
Pharmacokinetic Parameters in Rhesus Monkeys
More detailed pharmacokinetic studies were conducted in rhesus monkeys to better understand the compound's disposition.
| Parameter | Value |
| Clearance | 15 ml/min/kg |
| Intravenous Half-life | 1.5 hours |
| CSF/Plasma Ratio | 2-3% |
These data indicate that this compound had a moderate clearance and a relatively short half-life in rhesus monkeys.[3] The low cerebrospinal fluid (CSF) to plasma ratio suggested limited penetration into the central nervous system.[3]
Experimental Protocol: A Typical Preclinical Oral Bioavailability Study
The determination of oral bioavailability in preclinical species follows a rigorous and well-established protocol. This self-validating system ensures the accuracy and reliability of the data generated.
Step-by-Step Methodology:
-
Animal Acclimatization and Catheterization: Healthy, adult male animals (e.g., Sprague-Dawley rats) are acclimatized to the laboratory conditions. For serial blood sampling, catheters are often surgically implanted in the jugular vein and/or carotid artery and allowed to recover.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound in a suitable vehicle is administered as a bolus dose or a short infusion into a vein (e.g., jugular vein). This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: A suspension or solution of this compound is administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the catheterized vessel.
-
Plasma Preparation: Blood samples are immediately processed to separate plasma by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Caption: Experimental workflow for a preclinical oral bioavailability study.
Metabolism and the Specter of Reactive Metabolites
While detailed human metabolism and excretion data for this compound are not publicly available due to its discontinued development, insights can be gleaned from the development of its successor, ubrogepant. The focus on creating a successor less prone to forming reactive metabolites suggests that the metabolic profile of this compound may have been a contributing factor to the observed liver abnormalities.[5]
In Vitro Metabolism Assays: A Proactive Approach to Safety
In modern drug discovery, a battery of in vitro metabolism assays is employed early in the development process to predict a compound's metabolic fate and identify potential liabilities. These assays are crucial for building a self-validating system of safety assessment.
-
Metabolic Stability Assays: These assays use liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. This provides an early indication of its likely clearance in vivo.[6]
-
Reaction Phenotyping: This identifies the specific cytochrome P450 (CYP) enzymes responsible for metabolizing the drug. This is critical for predicting potential drug-drug interactions.[7]
-
Reactive Metabolite Trapping: These assays are designed to detect the formation of chemically reactive metabolites that can covalently bind to cellular proteins, a mechanism often implicated in idiosyncratic drug-induced liver injury.[8]
Caption: A logical workflow for assessing metabolic and liver safety in drug development.
Clinical Development and Discontinuation: A Promising Efficacy Profile Derailed by Safety Signals
This compound progressed into clinical development and demonstrated efficacy in a Phase II adaptive dose-ranging trial for the acute treatment of migraine.[1] The study showed a statistically significant effect on pain freedom at 2 hours post-dose. However, the promising efficacy data were overshadowed by safety findings from extended Phase I clinical pharmacology studies.
In these studies, some subjects experienced delayed, asymptomatic elevations in liver enzymes (aminotransferases), which were generally observed after the discontinuation of the drug.[1] These findings raised significant concerns about the potential for drug-induced liver injury (DILI), leading Merck to discontinue the clinical development of this compound in 2009.[1] This decision underscored the paramount importance of safety in drug development, even for a compound with demonstrated efficacy.
Conclusion: Lessons Learned from this compound
The story of this compound is a poignant reminder of the complexities and challenges inherent in drug development. While it showcased exceptional potency as a CGRP receptor antagonist and a favorable oral bioavailability profile in preclinical species, its journey was ultimately halted by safety concerns that emerged in early human trials.
For researchers and scientists, the case of this compound reinforces several key principles:
-
The Criticality of Preclinical Safety Assessment: Thorough in vitro and in vivo safety studies are indispensable for identifying potential liabilities before advancing a candidate to the clinic.
-
Understanding Metabolic Pathways: A deep understanding of a compound's metabolism is crucial, not only for predicting its pharmacokinetic profile but also for identifying the potential for the formation of reactive metabolites.
-
The Unpredictability of Human Response: Despite rigorous preclinical testing, unforeseen adverse events can still occur in humans, highlighting the importance of careful monitoring in early clinical trials.
While this compound did not reach the market, the knowledge gained from its development has undoubtedly contributed to the broader understanding of CGRP receptor antagonists and has informed the development of safer and more effective therapies for migraine.
References
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
PubMed. (n.d.). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
PubMed. (2005, June). In vitro screening of drug metabolism during drug development: can we trust the predictions? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Retrieved from [Link]
-
PMC - NIH. (n.d.). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). On Mechanisms of Reactive Metabolite Formation from Drugs. Retrieved from [Link]
-
ResearchGate. (2016, January 29). How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Mechanistic Investigations Support Liver Safety of Ubrogepant. Retrieved from [Link]
-
Remedy Publications LLC. (2018, July 2). Enhancements in the Preclinical Investigation of Drug-Induced Liver Injury. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction. Retrieved from [Link]
-
Fierce Biotech. (2009, September 10). Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Control Compounds for Preclinical Drug-Induced Liver Injury Assessment: Consensus-driven systematic review by the ProEuroDILI Network. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). MK3207 for Treatment of Acute Migraines (3207-005). Retrieved from [Link]
-
PubMed. (2010, January 12). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]
-
Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments. Retrieved from [Link]
-
MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction. Retrieved from [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (n.d.). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Control Compounds for Preclinical Drug-Induced Liver Injury Assessment: Consensus-driven systematic review by the ProEuroDILI Network. Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2015, June 10). How might I find Cmax and Tmax? Retrieved from [Link]
-
European Association for the Study of the Liver. (n.d.). EASL Clinical Practice Guidelines: Drug-induced liver injury. Retrieved from [Link]
-
PMC - NIH. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]
-
Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). A short introduction to pharmacokinetics. Retrieved from [Link]
Sources
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bioivt.com [bioivt.com]
- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Central Nervous System Penetrability of MK-3207
Executive Summary: The Central vs. Peripheral Debate in Migraine Therapy
MK-3207 is a potent, second-generation, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed for the acute treatment of migraine[1][2]. The discovery of CGRP's role in the pathophysiology of migraine has revolutionized treatment, but a critical question has persisted: is the therapeutic effect of CGRP antagonists mediated in the periphery, or does it require significant engagement of targets within the Central Nervous System (CNS)?[3]. Understanding the CNS penetrability of compounds like this compound is therefore not merely a pharmacokinetic exercise; it is fundamental to elucidating their mechanism of action and guiding the development of future therapeutics.
This guide provides a comprehensive technical analysis of the CNS penetrability of this compound. We will dissect its physicochemical properties, explore the biological barriers that limit its brain access, quantify its penetration in preclinical models, and examine evidence of its engagement with central targets. The data collectively show that while this compound has physicochemical properties amenable to passive diffusion, its access to the CNS is severely restricted by active efflux mechanisms at the blood-brain barrier (BBB). This results in low, but detectable, concentrations in the central compartment, a finding with significant implications for its therapeutic activity.
Predicting CNS Penetrability: The Physicochemical Profile of this compound
The journey of a drug into the brain begins with its molecular properties. These characteristics are often evaluated against established guidelines like Lipinski's Rule of Five for oral absorption and more stringent criteria for CNS drugs, which generally favor lower molecular weight and fewer hydrogen bonds[4][5].
Causality Statement: The initial assessment of a compound's potential to cross the BBB relies on its physicochemical profile. Properties like molecular weight (MW), lipophilicity (LogP), and hydrogen bonding capacity (HBD/HBA) dictate its ability to passively diffuse across the tightly sealed lipid membranes of the brain endothelium.
The properties of this compound are summarized below. While it is a relatively large molecule, its lipophilicity and hydrogen bonding characteristics are within a range that does not preclude passive diffusion. However, its molecular weight exceeds the informal guidelines often applied for CNS drug candidates (typically < 400-450 Da), providing the first indication that BBB passage may be challenging[6].
| Property | Value | Implication for CNS Penetrability |
| Molecular Weight (MW) | 557.6 g/mol [7] | High. Exceeds typical CNS drug guidelines (<450 Da), potentially hindering passive diffusion. |
| cLogP | ~3.6 | Moderate lipophilicity, generally favorable for membrane permeation. |
| Hydrogen Bond Donors | 2 | Low. Favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 8 | Moderate. Higher than ideal for some CNS guidelines (>7 HBA) but not prohibitive. |
Table 1: Physicochemical properties of this compound and their general implications for CNS penetrability.
The Primary Gatekeeper: this compound and Blood-Brain Barrier Efflux
While passive diffusion is possible, the BBB is fortified with a powerful defense system of active efflux transporters. These proteins, notably P-glycoprotein (P-gp, encoded by the ABCB1 gene), act as molecular pumps, actively expelling a wide range of xenobiotics from the brain back into the bloodstream. A compound's susceptibility to this efflux is a primary determinant of its ultimate CNS concentration[8].
Expert Insight: Identifying a compound as a P-gp substrate early in development is a critical, go/no-go decision point for many CNS programs. Potent P-gp substrates rarely achieve therapeutic concentrations in the brain, regardless of their passive permeability or potency.
Direct experimental evidence confirms that this compound is a substrate for P-gp. In vitro transport studies using cell lines overexpressing the transporter (L-MDR1 for human P-gp and L-mdr1a for its murine ortholog) demonstrated that this compound is actively pumped out of the cells. The high ratio of basal-to-apical (B-to-A) versus apical-to-basal (A-to-B) transport is a definitive indicator of active efflux.
| Cell Line | Transporter | B-to-A / A-to-B Ratio | Interpretation |
| L-MDR1 | Human P-gp | 33 | Strong P-gp Substrate |
| L-mdr1a | Mouse P-gp | 50 | Strong P-gp Substrate |
Table 2: In Vitro P-gp transport ratios for this compound, confirming its status as a substrate for both human and mouse P-glycoprotein.
Protocol 1: In Vitro P-gp Substrate Assessment
This protocol outlines a standard method for determining if a compound is a substrate of P-gp using a transfected cell line like MDCK-MDR1.
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell™ plates) until a confluent, polarized monolayer is formed, typically over 3-5 days. The formation of tight junctions should be verified by measuring transepithelial electrical resistance (TEER).
-
Assay Setup:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare dosing solutions of the test compound (e.g., this compound at 1 µM and 5 µM) in transport buffer. Include a low-permeability marker (e.g., Lucifer yellow) to assess monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
A-to-B Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as Papp(B-to-A) / Papp(A-to-B).
-
-
Interpretation: An ER > 2 is generally considered indicative of active efflux. The high ratios observed for this compound (33-50) signify that it is a strong P-gp substrate.
Quantifying CNS Access: In Vivo Preclinical Studies
While in vitro assays predict BBB transport, in vivo studies are required to quantify the actual extent of CNS penetration under physiological conditions. The most common metric derived from preclinical studies is the ratio of drug concentration in the brain or cerebrospinal fluid (CSF) to that in the plasma.
Expert Insight: The total brain-to-plasma ratio (Kp) can be misleading as it is heavily influenced by non-specific binding to brain tissue and lipids. The CSF-to-plasma ratio is often considered a better surrogate for the unbound, pharmacologically active concentration in the brain, as CSF has very low protein content.
Pharmacokinetic studies in cisterna magna-ported rhesus monkeys provided a direct measure of this compound's CNS penetrability. After oral administration, the CSF/plasma ratio was consistently low, confirming the predictions from the P-gp efflux studies[6].
| Species | Dose | Parameter | Value | Reference |
| Rhesus Monkey | 10 mg/kg, p.o. | CSF Cmax | 20.0 ± 13.5 nM | |
| Plasma Cmax | 979 ± 570 nM | |||
| CSF/Plasma Ratio (Cmax) | 2.0% | |||
| CSF/Plasma Ratio (AUC) | 2.9% |
Table 3: In vivo pharmacokinetic data for this compound in rhesus monkeys, demonstrating low CNS penetrability.
Crucially, the study noted that while the total CSF/plasma ratio was only 2-3%, this represented approximately 30% of the unbound drug fraction in plasma (fu = 9.4%). This indicates that while P-gp significantly restricts entry, it does not create an absolute barrier, allowing a small but measurable amount of the compound to enter the central compartment.
Confirming Target Engagement: CNS Receptor Occupancy via PET
The definitive method to confirm that a drug not only enters the brain but also engages its molecular target is Positron Emission Tomography (PET)[4]. A PET study can directly measure the percentage of target receptors occupied by a drug at a given dose, providing a crucial link between pharmacokinetics and pharmacodynamics[5].
Causality Statement: Even with a low CSF/plasma ratio, it is possible for a potent drug to achieve significant target occupancy if its affinity for the receptor is very high. PET imaging was therefore essential to determine if the low central concentrations of CGRP antagonists were sufficient to engage the CGRP receptor in the brain.
While this compound itself was not radiolabeled for human PET studies, its chemical scaffold was used to develop the first CGRP receptor PET tracer, [¹¹C]MK-4232[3]. In validation studies, unlabeled this compound was administered to rhesus monkeys to demonstrate that it could displace the PET tracer from CGRP receptors in the brain. The ability of this compound to block the tracer's signal confirmed that it does enter the CNS and bind to its target[3].
However, subsequent PET studies in humans with the similar CGRP antagonist, telcagepant, revealed that clinically efficacious doses resulted in very low CNS receptor occupancy (≤10%). This pivotal finding suggests that the high peripheral receptor occupancy achieved by these drugs is likely sufficient for their anti-migraine effect, and high levels of brain penetration may not be necessary. This also aligns with evidence that the trigeminal ganglion, a key site in migraine signaling, is located outside the BBB and is accessible to peripherally-restricted drugs.
Synthesis and Implications for Drug Development
The investigation into the CNS penetrability of this compound provides a clear and instructive case study for drug developers.
-
Summary of Evidence: this compound is a large molecule with moderate lipophilicity. While its properties allow for passive membrane permeation, its ability to accumulate in the CNS is functionally blocked by its activity as a potent substrate for the P-glycoprotein efflux pump.
-
Quantitative Outcome: This mechanism results in a low in vivo CSF/plasma ratio of 2-3% in non-human primates, confirming severely restricted CNS access.
-
Functional Consequence: Despite this restriction, PET imaging confirms that this compound can enter the brain and engage CGRP receptors. However, related studies suggest that the level of receptor occupancy at therapeutic doses is low.
References
-
Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Salvatore, C.A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. ASPET Journals. [Link]
-
van de Wetering, J., & van der Esker, A. (2003). Measuring drug-related receptor occupancy with positron emission tomography. Current Pharmaceutical Design, 9(12), 945-959. [Link]
-
Wong, D.F., Tauscher, J., & Gründer, G. (2009). PET imaging for receptor occupancy: meditations on calculation and simplification. Neuropsychopharmacology, 34(1), 241-242. [Link]
-
Li, S., Huang, Q., Wu, X., et al. (2024). The application of positron emission tomography in the research and development of central nervous system drugs. Chinese Journal of Clinical Pharmacology and Therapeutics, 29(3), 316-327. [Link]
-
Navis, C., & de Boer, B. (2018). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Review of Clinical Pharmacology, 11(9), 895-907. [Link]
-
Wikipedia. (2024). Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
Simon, L. (n.d.). Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient. SpringerLink. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. [Link]
-
Vlieghe, P., & Khrestchatisky, M. (2013). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. Molecules, 18(1), 1143-1165. [Link]
-
Colasanti, A., & Guo, Q. (2017). Estimation of target occupancy in repeated dosing design studies using positron emission tomography. Journal of Cerebral Blood Flow & Metabolism, 37(10), 3249-3259. [Link]
-
Tauskela, J. S. (2007). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Current Medicinal Chemistry, 14(28), 3048-3063. [Link]
-
Loryan, I., Sinha, V., & Hammarlund-Udenaes, M. (2015). The unbound concentration ratio between brain and plasma (Kp,uu,brain). ResearchGate. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Sur, C., et al. (2013). In Vivo Quantification of Calcitonin Gene-Related Peptide Receptor Occupancy by Telcagepant in Rhesus Monkey and Human Brain Using the Positron Emission Tomography Tracer [11C]MK-4232. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Eftekhari, S., Salvatore, C. A., Johansson, S., et al. (2015). Localization of CGRP, CGRP receptor, PACAP and glutamate in trigeminal ganglion. Relation to the blood–brain barrier. Brain Research, 1605, 93-109. [Link]
-
Mangas-Sanjuan, V., Gonzalez-Alvarez, I., Gonzalez-Alvarez, M., & Bermejo, M. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Pharmaceutics, 14(1), 195. [Link]
-
Leroy, V., Mauser, P., Gao, Z., & Peet, N. P. (2000). Neurokinin receptor antagonists. Expert Opinion on Investigational Drugs, 9(4), 735-746. [Link]
-
Hostetler, E. D., et al. (2013). [11C]MK-4232: The First Positron Emission Tomography Tracer for the Calcitonin Gene-Related Peptide Receptor. Journal of Medicinal Chemistry. [Link]
-
Loryan, I., & Hammarlund-Udenaes, M. (2015). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal, 17(4), 812-824. [Link]
-
ResearchGate. (2025). Neurokinin-1 receptor antagonists: Research advances. ResearchGate. [Link]
-
ResearchGate. (2025). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. [Link]
-
Ghose, A. K., Herbertz, T., Hudkins, R. L., et al. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Current Drug Discovery Technologies, 7(1), 10-23. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
Nau, R., Sörgel, F., & Eiffert, H. (2010). Penetration of drugs through the blood-cerebrospinal fluid/blood-brain barrier for treatment of central nervous system infections. Clinical Microbiology Reviews, 23(4), 858-883. [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
MK-3207: A Third-Generation CGRP Antagonist - A Technical Guide
Introduction: The Role of CGRP in Migraine Pathophysiology
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances.[1][2] Central to its pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[3] CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are believed to be key events in the generation of migraine pain.[4][5] This understanding has paved the way for the development of a new class of migraine therapeutics: CGRP receptor antagonists, also known as "gepants".[6] This guide provides an in-depth technical overview of MK-3207, a potent, orally bioavailable third-generation CGRP antagonist.
The Evolution of CGRP Antagonists: A Generational Perspective
The development of CGRP antagonists has progressed through several stages, often categorized into generations. The first generation, exemplified by olcegepant and telcagepant, demonstrated clinical efficacy but was hampered by issues such as poor oral bioavailability or liver toxicity.[5] The second generation, including rimegepant and ubrogepant, overcame some of these limitations, offering oral formulations with improved safety profiles.[7][8] Third-generation gepants, such as zavegepant, are characterized by alternative routes of administration, like intranasal delivery, aiming for more rapid onset of action.[7][8][9][10] this compound, with its high potency and oral bioavailability, represents a significant advancement within this therapeutic class.[3]
This compound: A Profile of a Potent CGRP Antagonist
This compound, with the chemical name 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, emerged from a focused effort to improve the pharmacokinetic properties of earlier CGRP antagonists.[3][11]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C31H29F2N5O3 | [12] |
| Molecular Weight | 557.6 g/mol | [12] |
| CAS Number | 957118-49-9 | [12] |
Mechanism of Action: Competitive Antagonism of the CGRP Receptor
This compound functions as a potent and selective competitive antagonist of the CGRP receptor.[5] The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor; the receptor activity-modifying protein 1 (RAMP1); and the receptor component protein (RCP).[2] By binding to this receptor complex, this compound prevents the binding of CGRP and the subsequent activation of intracellular signaling pathways, primarily the Gαs-adenylate cyclase-cAMP pathway, thereby blocking the downstream effects of CGRP, including vasodilation and pain signal transmission.[2]
Caption: CGRP signaling cascade and the inhibitory action of this compound.
Preclinical and Clinical Development of this compound
The development of this compound involved a rigorous series of in vitro and in vivo studies to characterize its pharmacological properties and assess its clinical potential.
In Vitro Characterization
The affinity of this compound for the CGRP receptor was determined using radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand from the receptor.
Experimental Protocol: CGRP Receptor Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human CGRP receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled CGRP analog (e.g., [125I]-hCGRP), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat, which traps the membranes.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
This compound demonstrated very high affinity for the human CGRP receptor.
The ability of this compound to block CGRP-induced cellular responses was assessed using a functional assay that measures the production of cyclic AMP (cAMP).
Experimental Protocol: CGRP Functional cAMP Assay
-
Cell Culture: Cells expressing the human CGRP receptor are cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
CGRP Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The results are used to determine the concentration of this compound that inhibits 50% of the CGRP-induced cAMP production (IC50).
This compound was found to be a potent functional antagonist of the CGRP receptor.
Caption: Workflow for in vitro characterization of this compound.
In Vivo Pharmacology
Due to the species selectivity of many CGRP antagonists, with lower affinity for rodent receptors, non-human primate models were crucial for evaluating the in vivo activity of this compound.[13] A key pharmacodynamic model used was the capsaicin-induced dermal vasodilation assay in rhesus monkeys.[1][12][13][14]
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation Assay
-
Animal Model: Rhesus monkeys are used for this non-invasive model.
-
Baseline Measurement: Baseline dermal blood flow is measured on the forearm using laser Doppler imaging.
-
Drug Administration: this compound is administered orally at various doses.
-
Capsaicin Application: A solution of capsaicin is applied topically to a defined area on the forearm to induce the release of endogenous CGRP, leading to vasodilation.
-
Blood Flow Measurement: The change in dermal blood flow is measured again using laser Doppler imaging at specific time points after capsaicin application.
-
Data Analysis: The inhibitory effect of this compound on capsaicin-induced vasodilation is quantified and correlated with plasma concentrations of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
This compound demonstrated potent in vivo activity in this model, effectively inhibiting CGRP-mediated vasodilation.
Clinical Trials and Discontinuation
This compound progressed into clinical trials for the acute treatment of migraine. Phase II studies demonstrated its efficacy in providing pain freedom at two hours post-dose.[15] However, the clinical development of this compound was discontinued.[3][4][15][16] The decision was made due to findings of delayed, asymptomatic elevations in liver enzymes in some participants in extended Phase I clinical pharmacology studies.[4][5][15] This raised concerns about potential hepatotoxicity, a significant issue that had also impacted the development of the first-generation gepant, telcagepant.[5]
Conclusion and Future Perspectives
This compound represented a significant step forward in the development of potent, orally bioavailable CGRP receptor antagonists for the treatment of migraine. Its high affinity and functional antagonism, coupled with in vivo efficacy, highlighted the therapeutic potential of this mechanism. However, the unforeseen liver safety signals ultimately led to the cessation of its development, underscoring the challenges in developing small molecule therapeutics, particularly for chronic or intermittent conditions where a high safety margin is paramount.
The story of this compound provides valuable lessons for the field of drug development. It emphasizes the importance of thorough long-term safety evaluations and the need to understand the underlying mechanisms of drug-induced toxicities. While this compound itself did not reach the market, the knowledge gained from its development has undoubtedly contributed to the successful launch of newer, safer gepants that are now providing much-needed relief for individuals suffering from migraine. The continued exploration of the CGRP pathway and the development of novel antagonists remain a promising avenue for future migraine therapies.
References
-
Merck & Co to Terminate Development of Migraine Drug this compound, Provides Update on Migraine Pipeline. S&P Global. Available from: [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Fierce Biotech. Available from: [Link]
- Bell IM, Gallicchio SN, Wood MR, et al. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Med Chem Lett. 2010;1(1):24-29.
-
The End of the Line for a Novel Migraine Drug? MDEdge. Available from: [Link]
-
Gepants for Acute and Preventive Migraine Treatment: A Narrative Review. PubMed. Available from: [Link]
-
Characterization of CGRP Receptor Binding. PubMed. Available from: [Link]
-
Gepants for Acute and Preventive Migraine Treatment: A Narrative Review. PMC. Available from: [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. ResearchGate. Available from: [Link]
-
"gepants" cgpr antagonist – a new clinical approach to treat migraine and neuropeptides. ResearchGate. Available from: [Link]
-
Gepants: targeting the CGRP pathway for migraine relief. PMC. Available from: [Link]
-
Focus on zavegepant: the first intranasal third-generation gepant. PubMed. Available from: [Link]
-
Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay. PubMed. Available from: [Link]
-
CGRP receptor antagonists: design and screening. Aston Research Explorer. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl - PubMed. Available from: [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. Available from: [Link]
-
Isolation of Potent CGRP Neutralizing Antibodies Using Four Simple Assays. ResearchGate. Available from: [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. Available from: [Link]
-
Capsaicin-Induced Dermal Blood Flow Model. Creative Bioarray. Available from: [Link]
-
CGRP receptor antagonists: A new frontier of anti-migraine medications. PubMed Central. Available from: [Link]
-
Technical Manual Human CGRP (Calcitonin Gene Related Peptide) ELISA Kit. Assay Genie. Available from: [Link]
-
Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974). PMC. Available from: [Link]
-
CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins Discovery. Available from: [Link]
-
Ligand binding and activation of the CGRP receptor. PubMed. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available from: [Link]
-
Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model. PubMed. Available from: [Link]
-
Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) | Request PDF. ResearchGate. Available from: [Link]4)
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CGRP antagonist this compound halted – Kiel Pain Clinic [schmerzklinik.de]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gepants: targeting the CGRP pathway for migraine relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focus on zavegepant: the first intranasal third-generation gepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 16. spglobal.com [spglobal.com]
Methodological & Application
Application Note: In Vitro Characterization of MK-3207 Affinity for the Human CGRP Receptor Using a Radioligand Binding Assay
Abstract
This document provides a detailed protocol for determining the binding affinity of MK-3207, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, using an in vitro radioligand binding assay.[1][2] The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is a key target in migraine therapeutics.[3] This application note is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of CGRP receptor antagonists. We will delve into the principles of competitive binding assays, provide a step-by-step filtration-based protocol, and discuss data analysis and interpretation.
Introduction: The Role of CGRP and this compound in Migraine Pathophysiology
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide widely distributed in the nervous system and implicated in the pathophysiology of migraine.[3] The CGRP receptor, a Class B G protein-coupled receptor (GPCR), is activated by CGRP, leading to downstream signaling cascades that contribute to the vasodilation and neurogenic inflammation associated with migraine attacks.[3][4] Consequently, antagonists of the CGRP receptor have emerged as a significant class of therapeutics for the acute and preventive treatment of migraine.[5][6]
This compound is a potent, orally bioavailable, and selective CGRP receptor antagonist.[1][7] It has demonstrated high affinity for the human CGRP receptor, with reported inhibitor constant (Ki) values in the picomolar to low nanomolar range (Ki = 0.024 nM).[1][2] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor.[8] This protocol describes a competitive binding assay to determine the Ki of this compound for the human CGRP receptor.
The principle of this assay is based on the competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the CGRP receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (half-maximal inhibitory concentration) and subsequently the Ki can be calculated.
Materials and Reagents
Biological Materials
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably co-expressing the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3][9] Alternatively, commercially available membrane preparations can be used.
-
Radioligand: [125I]-hCGRP (human Calcitonin Gene-Related Peptide, iodinated).[9][10] Specific activity should be high to ensure sensitivity.
-
Unlabeled Ligands:
-
This compound (Test Compound)
-
Human α-CGRP (for determination of non-specific binding)
-
Buffers and Solutions
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.[9]
-
Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[11]
-
Scintillation Cocktail
Equipment
-
96-well microplates (polypropylene)
-
Glass fiber filters (e.g., Unifilter-96 GF/C).[9]
-
Vacuum filtration apparatus (Cell Harvester).[11]
-
Scintillation counter (e.g., MicroBeta counter).[11]
-
Centrifuge and rotor for membrane preparation.
-
Homogenizer (for tissue/cell lysis).
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Workflow & Protocol
The overall workflow for the competitive radioligand binding assay is depicted below. This process involves the preparation of reagents, incubation of the binding reaction, separation of bound and free radioligand, and quantification of radioactivity.
Caption: Workflow for the this compound competitive radioligand binding assay.
Membrane Preparation (if not using commercial source)
-
Harvest HEK293 cells expressing the human CGRP receptor.
-
Homogenize cells in ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.[11]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer (or a buffer with a cryoprotectant like sucrose for long-term storage at -80°C).[11]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]
Competitive Binding Assay Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in binding buffer. A typical concentration range would span from 1 pM to 1 µM.
-
Assay Plate Setup: To each well of a 96-well plate, add the following components in order:
-
50 µL of binding buffer.
-
50 µL of the appropriate this compound dilution (or buffer for total binding, or a saturating concentration of unlabeled hCGRP, e.g., 1 µM, for non-specific binding).
-
50 µL of [125I]-hCGRP diluted in binding buffer. The final concentration should be approximately equal to its Kd for the receptor (e.g., 0.1-0.5 nM).[9]
-
50 µL of the cell membrane suspension (typically 1-5 µg of protein per well).[9]
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11][12]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[11]
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.[11]
| Parameter | Recommended Condition | Rationale |
| Receptor Source | hCLR/hRAMP1 co-expressing cell membranes | Ensures specific binding to the human CGRP receptor complex.[3] |
| Radioligand | [125I]-hCGRP | High affinity and specific binding to the CGRP receptor.[9][10] |
| Radioligand Conc. | ~Kd of the radioligand (e.g., 0.1-0.5 nM) | Optimizes the signal-to-noise ratio for competitive binding.[9] |
| Non-specific Binding | 1 µM unlabeled hCGRP | A high concentration of the natural ligand effectively displaces all specific binding.[13] |
| Incubation Time | 60-120 minutes | Allows the binding reaction to reach equilibrium.[11] |
| Incubation Temp. | Room Temperature (~25°C) | Common practice for stability and convenience. |
| Separation Method | Rapid vacuum filtration | Efficiently separates receptor-bound from free radioligand.[8][11] |
Data Analysis and Interpretation
The data obtained from the scintillation counter (in counts per minute, CPM) is used to determine the binding affinity of this compound.
-
Calculate Specific Binding: For each concentration of this compound, subtract the non-specific binding (CPM in the presence of 1 µM hCGRP) from the total binding.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Normalize Data: Express the specific binding at each this compound concentration as a percentage of the maximal specific binding (the binding in the absence of any competing ligand).
-
% Inhibition = 100 * (1 - (Specific Binding[this compound] / Max Specific Binding))
-
-
Generate Inhibition Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation :[11]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).
-
The Ki value represents the affinity of this compound for the CGRP receptor. A lower Ki value indicates a higher binding affinity. Based on published data, the expected Ki for this compound at the human CGRP receptor is approximately 0.024 nM.[1][2]
Self-Validating Systems and Troubleshooting
Trustworthiness through Internal Controls:
-
Positive Control: A known CGRP receptor antagonist (e.g., telcagepant) should be run in parallel to validate the assay performance.
-
Saturation Binding: Periodically perform saturation binding experiments with the radioligand to ensure the Kd and Bmax (receptor density) values are consistent, confirming the integrity of the membrane preparation.[8]
-
Data Quality: Ensure that the specific binding is at least 80% of the total binding for a robust assay window.
Common Issues and Solutions:
-
High Non-Specific Binding:
-
Cause: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in PEI; include BSA in the binding buffer.[11]
-
-
Low Specific Binding:
-
Cause: Degraded radioligand, low receptor expression in membranes, or insufficient incubation time.
-
Solution: Aliquot and properly store the radioligand; verify membrane quality with a saturation binding assay; optimize incubation time.[14]
-
-
Poor Curve Fit:
-
Cause: Inaccurate dilutions, insufficient data points across the curve, or issues with reagents.
-
Solution: Carefully prepare serial dilutions; ensure a wide range of competitor concentrations; re-prepare all buffers and solutions.
-
Conclusion
This application note provides a comprehensive and robust protocol for determining the in vitro binding affinity of this compound to the human CGRP receptor. By adhering to the principles of scientific integrity, including proper controls and data analysis, researchers can reliably characterize the pharmacological properties of this and other CGRP receptor antagonists. This assay is a fundamental tool in the preclinical development and screening of novel therapeutics for migraine.
References
-
Salvatore, C.A., Moore, E.L., Calamari, A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Bell, I.M., Gallicchio, S.N., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(3), 109-113. [Link]
-
Conner, A.C., Hay, D.L., & Poyner, D.R. (2004). Characterization of CGRP Receptor Binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.30. [Link]
-
Wikipedia. (2024). Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
BioChemPartner. (n.d.). CGRP Receptor. BioChemPartner. [Link]
-
TW. (n.d.). CT Human Calcitonin GPCR Binding Agonist Radioligand LeadHunter Assay. TW. [Link]
-
Banerjee, S., et al. (2006). Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding. BMC Pharmacology, 6(9). [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. [Link]
-
ResearchGate. (n.d.). Binding and signaling differences of CGRP pathway therapeutics at the CGRP receptor. ResearchGate. [Link]
-
ResearchGate. (n.d.). Time-course of radioligand association and dissociation in MCF-7 cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Saturation binding characteristics of [125I-Tyr]CGRP(8–37). ResearchGate. [Link]
-
Wu, C., et al. (2023). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 62(15), 2249-2262. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Bertin Corp. (n.d.). CGRP (rat). Bertin Corp. [Link]
-
Walker, C.S., et al. (2022). Pharmacological characterisation of erenumab, Aimovig, at two CGRP responsive receptors. British Journal of Pharmacology, 179(21), 4909-4922. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Banerjee, S., et al. (2006). Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding. BMC Pharmacology, 6, 9. [Link]
-
Wu, C., et al. (2023). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 62(15), 2249-2262. [Link]
-
Garelja, M., et al. (2021). Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors. Frontiers in Molecular Biosciences, 8, 797495. [Link]
-
Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Millipore. [Link]
-
Hulme, E.C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-64. [Link]
-
Drugs.com. (2023). CGRP Inhibitors & Antagonist Drugs List. Drugs.com. [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors [frontiersin.org]
- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. CGRP Receptor | BioChemPartner [biochempartner.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. CGRP (human), [125I]-, 10µCi | Revvity [revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the CGRP Receptor with [3H]MK-3207
A Guide to Radioligand Binding Assay Design and Execution
Introduction: The CGRP Receptor in Drug Discovery
The Calcitonin Gene-Related Peptide (CGRP) receptor has emerged as a pivotal target in therapeutic development, most notably for the treatment of migraine.[1] CGRP, a 37-amino acid neuropeptide, mediates its potent vasodilator and nociceptive signaling effects through this receptor.[2] Structurally, the canonical CGRP receptor is a class B G-protein-coupled receptor (GPCR) that requires a heterodimeric complex to function. It comprises the Calcitonin Receptor-Like Receptor (CLR), which contains the seven-transmembrane domain, and a single-transmembrane accessory protein, Receptor Activity-Modifying Protein 1 (RAMP1).[2][3][4] This CLR/RAMP1 association is crucial for the high-affinity binding of CGRP and subsequent signal transduction.[3]
MK-3207 is a potent, selective, and orally bioavailable non-peptide antagonist of the human CGRP receptor.[5][6] To facilitate detailed pharmacological studies, its tritiated analog, [3H]this compound, was developed. This radioligand provides a high-affinity, high-specificity tool for researchers to quantify CGRP receptor density, determine the binding affinity of novel compounds, and probe the receptor's pharmacology in various biological preparations. This guide provides a comprehensive overview and detailed protocols for utilizing [3H]this compound in receptor binding studies.
Radioligand Profile: [3H]this compound
Understanding the characteristics of the radioligand is the foundation of robust assay design. [3H]this compound is an ideal tool for studying the human CGRP receptor due to its exceptional binding properties.
| Property | Description | Source |
| Radiolabel | Tritium ([3H]) | [5] |
| Target | Human CGRP Receptor (CLR/RAMP1) | [5] |
| Binding Affinity (Kd) | 0.06 nM for the human CGRP receptor | [5] |
| Ki (unlabeled this compound) | 0.024 nM for the human CGRP receptor | [5] |
| Binding Characteristics | Reversible and saturable | [5] |
| Dissociation Half-Life (t½) | ~59 minutes | [5] |
| Species Selectivity | High affinity for human and rhesus monkey receptors; lower affinity for rodent and canine receptors. | [5][6] |
Insight from the Field: The pronounced species selectivity of this compound is a critical experimental consideration. While ideal for studying the human receptor (e.g., in recombinant cell lines or human tissues), it is less suitable for characterizing CGRP receptors in wild-type rat or mouse models. Always use a receptor source (e.g., cells stably expressing the human CLR/RAMP1) that is compatible with the ligand's high affinity.[5][6]
The CGRP Receptor Signaling Cascade
Activation of the CGRP receptor by its endogenous ligand initiates a well-defined signaling cascade. The receptor primarily couples to the stimulatory G-protein, Gαs. This engagement activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to cellular responses such as vasodilation.
Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[7] The core principle involves incubating a biological sample containing the receptor with a radiolabeled ligand. The amount of binding is then quantified. To ensure data is meaningful, three conditions are measured:
-
Total Binding: Binding of the radioligand in the absence of any competing drug. This represents the sum of binding to the specific receptor site and to non-receptor sites.
-
Non-Specific Binding (NSB): Binding of the radioligand in the presence of a high concentration of an unlabeled competitor drug that saturates the target receptors. Any remaining radioligand binding is considered non-specific (e.g., to the filter, lipids, or other proteins).[8]
-
Specific Binding: The value of true receptor binding. It is not measured directly but is calculated by subtracting NSB from Total Binding.[8]
Conceptual Protocol (Competition Assay):
-
Reagent Preparation: Use Wheat Germ Agglutinin (WGA)-coated SPA beads, which bind to glycosylated proteins present on cell membranes. [9]2. Assay Setup: In a 96-well microplate, add the test compound, [3H]this compound, the membrane preparation, and the WGA-SPA beads.
-
Incubation: Incubate for several hours at room temperature to allow both receptor binding and membrane capture by the beads to reach equilibrium.
-
Detection: Read the plate directly in a microplate scintillation counter. No filtration or washing is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand is "sticky" or hydrophobic. Too much membrane protein per well. Insufficient washing. Filter binding. | Include 0.1% BSA in the assay buffer. [10] Titrate the membrane concentration to a lower amount. [10] Increase the number or volume of washes with ice-cold buffer. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). [11] |
| Low Specific Binding Signal | Low receptor expression (low Bmax). Inactive receptor (poor membrane prep). Degraded radioligand. | Use a cell line with higher receptor expression. Prepare fresh membranes, ensuring protease inhibitors are used. Check the age and storage of the radioligand; use a fresh lot. |
| Poor Reproducibility Between Replicates | Inaccurate pipetting. Incomplete membrane resuspension. Uneven filter washing. | Use calibrated pipettes. Ensure the membrane stock is homogenous before aliquoting. Ensure the cell harvester washes all wells consistently. |
| Ki Varies Between Experiments | Inaccurate Kd value for [3H]this compound. Assay not at equilibrium. | Re-run the saturation binding assay to confirm the Kd. Perform a time-course experiment to determine the optimal incubation time. |
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link available through institutional access]
-
Poyner, D. R., & Hay, D. L. (2019). The Structure of the CGRP and Related Receptors. Headache, 59 Suppl 2, 20-27. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology Service Page. [Link]
-
Bio-protocol. (2016). Competitive Radioligand Cell Binding Assay. Bio-protocol, 6(18), e1931. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience Service Page. [Link]
-
Liang, Y. L., et al. (2018). Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. Nature, 561(7724), 492-497. [Link]
-
RCSB Protein Data Bank. (2018). 6E3Y: Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor. [Link]
-
Liang, Y. L., et al. (2018). The cryo-EM structure of CGRP–CLR–RAMP1–Gs reveals molecular details of receptor activation. ResearchGate. [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. [Link]
-
Wikipedia. (2024). IC50. Wikipedia. [Link]
-
ResearchGate. (n.d.). α-CGRP receptor structure. ResearchGate. [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 110(1), 375-382. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Williams, C. (2008). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 486, 229-242. [Link]
-
Hansen, M., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4252. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(4), 146-150. [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Scintillation proximity assay (SPA) technology to study biomolecular interactions. (2002). Current Protocols in Protein Science, Chapter 19, Unit 19.8. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Kohara, A., et al. (2005). Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. The Journal of Pharmacology and Experimental Therapeutics, 315(1), 163-169. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Bridges, T. M., et al. (2023). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. The Journal of Pharmacology and Experimental Therapeutics, 386(3), 268-277. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of the CGRP and Related Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
Application Notes & Protocols: MK-3207 Cell-Based Functional Assay for cAMP Production
Abstract
This document provides a comprehensive guide for quantifying the antagonist activity of MK-3207, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, by measuring its impact on intracellular cyclic adenosine monophosphate (cAMP) production.[1][2][3] We detail the principles, step-by-step protocols, and data analysis for a robust cell-based functional assay, primarily focusing on the widely adopted Homogeneous Time-Resolved Fluorescence (HTRF) format. These guidelines are designed for researchers, scientists, and drug development professionals engaged in the characterization of CGRP receptor modulators.
Introduction: The Role of CGRP and cAMP in Migraine Pathophysiology
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[2][4] The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is a G-protein coupled receptor (GPCR).[5][6][7] Upon binding of its ligand, CGRP, the receptor primarily couples to the Gαs subunit, activating adenylyl cyclase to catalyze the conversion of ATP into the second messenger cAMP.[8][9][10] This signaling cascade is a key mechanism behind the potent vasodilatory effects of CGRP, which contribute to migraine headaches.[4][6]
This compound is a potent, orally active, non-peptide antagonist of the human CGRP receptor with a high binding affinity (Kᵢ = 0.024 nM).[1][2] Its mechanism of action involves blocking the CGRP receptor, thereby inhibiting the downstream production of cAMP.[1][4][11] Consequently, a cell-based functional assay that quantifies the inhibition of CGRP-stimulated cAMP production serves as a direct and physiologically relevant method to determine the potency (e.g., IC₅₀) of antagonists like this compound.[4]
This application note will focus on an HTRF-based competitive immunoassay, a robust method for high-throughput screening and pharmacological characterization.[12][13][14]
Signaling Pathway Overview
The experimental approach is grounded in the canonical Gαs signaling pathway.
Caption: CGRP receptor signaling pathway leading to cAMP production.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels. The assay principle relies on the competition between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (the donor fluorophore).[13][15][16]
-
Low Cellular cAMP: In the absence of CGRP stimulation (or in the presence of an effective antagonist like this compound), the Europium-labeled antibody binds primarily to the d2-labeled cAMP analog. This brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
High Cellular cAMP: When cells are stimulated with a CGRP agonist, intracellular cAMP levels rise. This "native" cAMP outcompetes the d2-labeled analog for binding to the antibody. The increased distance between the donor and acceptor leads to a decrease in the FRET signal.
The resulting signal is inversely proportional to the concentration of intracellular cAMP.[15]
Caption: Principle of the competitive HTRF cAMP assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Cell Line | ATCC, Revvity | HEK293 or CHO-K1 cells stably expressing the human CGRP receptor (CLR/RAMP1).[17][18][19][20] |
| Cell Culture Medium | Gibco, ATCC | DMEM or Ham's F-12K, supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418).[20] |
| This compound | MedChemExpress, Cayman | Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.[1][11] |
| CGRP (human α-CGRP) | Tocris, Bachem | Prepare a concentrated stock solution in sterile water or PBS. Aliquot and store at -80°C. |
| HTRF cAMP Assay Kit | Cisbio, Revvity, Bioauxilium | e.g., cAMP Dynamic 2 or THUNDER™ TR-FRET Assay Kit.[14][21] Contains cAMP standard, d2-labeled cAMP, Eu-cryptate antibody, and lysis buffer. |
| Phosphodiesterase (PDE) Inhibitor | Sigma-Aldrich | 3-isobutyl-1-methylxanthine (IBMX).[22] Crucial for preventing cAMP degradation. |
| Assay Plates | PerkinElmer, Greiner | Low-volume, white, opaque 384-well plates are recommended for fluorescence assays.[14] |
| Reagents for Cell Handling | Gibco, Sigma-Aldrich | PBS, Trypsin-EDTA, DMSO. |
| Plate Reader | Molecular Devices, BMG Labtech | HTRF-compatible reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm and 665 nm).[13] |
Experimental Protocols
This section provides a detailed workflow for determining the IC₅₀ value of this compound. The protocol involves pre-incubating cells with various concentrations of the antagonist (this compound) before stimulating them with a fixed concentration of the agonist (CGRP).
Cell Culture and Plating
-
Rationale: Using cells in their logarithmic growth phase ensures optimal health and responsiveness. A consistent cell number per well is critical for assay reproducibility.[22]
-
Protocol:
-
Culture HEK293 or CHO-K1 cells expressing the human CGRP receptor according to standard protocols.
-
Routinely test for mycoplasma contamination.[19]
-
Harvest cells at 70-80% confluency. Perform a cell count and assess viability (should be >95%).
-
Resuspend cells in fresh, serum-free assay buffer.
-
Dispense cells into a 384-well white assay plate at a pre-optimized density (typically 1,500-5,000 cells/well in a 5 µL volume).[14][15]
-
Optional but recommended: Incubate the plate for 4-6 hours at 37°C to allow cells to attach.
-
Compound Preparation
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC₅₀ can be calculated.
-
Protocol:
-
This compound (Antagonist): Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. Then, dilute this series in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX) to achieve the final desired concentrations (typically 4x the final assay concentration).
-
CGRP (Agonist): Prepare a solution of human α-CGRP in assay buffer with IBMX at a concentration that is 4x its pre-determined EC₈₀ value. The EC₈₀ concentration provides a robust stimulation window while allowing for sensitive detection of antagonist inhibition.
-
Assay Workflow: Antagonist Mode
The following steps are performed sequentially in the 384-well plate containing the cells.
Caption: Step-by-step experimental workflow for the antagonist assay.
Controls for Assay Validation
| Control | Description | Purpose | Expected Outcome |
| Basal Control | Cells + Assay Buffer (no CGRP, no this compound) | Defines the baseline cAMP level. | Low cAMP (High FRET signal) |
| Max Stimulation (0% Inhibition) | Cells + CGRP (EC₈₀) + Vehicle (DMSO) | Defines the maximal agonist response. | High cAMP (Low FRET signal) |
| Positive Antagonist Control | Cells + CGRP (EC₈₀) + known CGRP antagonist | Validates the assay's ability to detect inhibition. | Low cAMP (High FRET signal) |
| cAMP Standard Curve | Assay Buffer + HTRF Reagents + cAMP standards | Converts the FRET ratio to cAMP concentration (pM). | A sigmoidal curve used for interpolation. |
Data Analysis and Interpretation
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Normalize Data: Normalize the data as a percentage of inhibition relative to the controls: % Inhibition = 100 x (RatioSample - RatioMax Stim) / (RatioBasal - RatioMax Stim)
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log concentration of this compound (X-axis).
-
Calculate IC₅₀: Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% of the maximum inhibition. Software such as GraphPad Prism is recommended for this analysis.
Expected Results for this compound
Based on published data, this compound is an extremely potent antagonist. The expected IC₅₀ value from a cell-based cAMP assay is in the sub-nanomolar range, approximately 0.12 nM.[1][4]
| Parameter | Published Value |
| Binding Affinity (Kᵢ) | 0.024 nM[2] |
| Functional Potency (cAMP IC₅₀) | 0.12 nM[1][4] |
| Functional Potency (+50% Human Serum) | 0.17 nM[4][5] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Assay Window (Low S/B Ratio) | - Suboptimal cell number.- Low receptor expression.- Insufficient PDE inhibition.[23] | - Titrate cell density to find the optimal number.[22]- Confirm receptor expression via qPCR or Western blot.[23]- Optimize IBMX concentration (typically 0.5-1 mM). |
| High Well-to-Well Variability | - Inconsistent cell plating.- Pipetting errors.- Edge effects on the plate. | - Ensure a homogenous cell suspension before plating.- Use calibrated multichannel pipettes.- Avoid using the outermost wells of the plate. |
| No Response to CGRP Agonist | - Agonist degradation.- Poor cell health.- Incorrect plate reader settings.[22] | - Use fresh or properly stored aliquots of CGRP.- Check cell viability; use cells at a lower passage number.- Verify excitation/emission wavelengths and gain settings are correct for HTRF.[22] |
| Curve Shift or Low Potency | - Compound solubility issues.- Incorrect serial dilutions. | - Ensure this compound is fully dissolved in DMSO before dilution in aqueous buffer.- Prepare fresh compound dilutions for each experiment. |
Conclusion
The HTRF-based cAMP assay is a highly sensitive, reproducible, and scalable method for characterizing the functional activity of CGRP receptor antagonists like this compound. By carefully optimizing cell density, agonist concentration, and following a validated protocol, researchers can reliably determine the potency of novel compounds targeting the CGRP pathway. This application note provides a robust framework to support drug discovery and development efforts in the field of migraine therapeutics.
References
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of pharmacology and experimental therapeutics, 333(1), 152–160. Available from: [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24–29. Available from: [Link]
-
Deng, H., & Li, C. C. (2016). The Discovery and Synthesis of the CGRP Receptor Antagonist this compound. In Case Studies in Modern Drug Discovery and Development. John Wiley & Sons. Available from: [Link]
-
Intracellular signalling pathway of CGRP. ResearchGate. Available from: [Link]
-
CGRP cellular pathway. Pathway Figure OCR. Available from: [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. Available from: [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available from: [Link]
-
FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. Bio-protocol, 10(11), e3638. Available from: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available from: [Link]
-
THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium. Available from: [Link]
-
In vitro cAMP cell-based functional assay and primary immune cell activation assay. ResearchGate. Available from: [Link]
-
Calcitonin Gene Related Peptide Receptor (CGRPR)/CRE Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available from: [Link]
-
GPCR deorphanization assay in HEK-293 cells. Bio-protocol, 13(21), e4839. Available from: [Link]
-
MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Multispan, Inc. Available from: [Link]
-
cAMP ELISA Kit (Colorimetric). Cell Biolabs, Inc. Available from: [Link]
-
Durham, P. L. (2000). Distinct signalling pathways mediate the cAMP response element (CRE)-dependent activation of the calcitonin gene-related peptide gene promoter by cAMP and nerve growth factor. Biochemical Journal, 349(Pt 1), 1–13. Available from: [Link]
-
FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells. ResearchGate. Available from: [Link]
-
cAMP ELISA Kit (Chemiluminescent). Cell Biolabs, Inc. Available from: [Link]
-
Walker, C. S., et al. (2021). Variable CGRP family peptide signaling durations and the structural determinants thereof. eLife, 10, e71720. Available from: [Link]
-
Principles of the HTRF cAMP Assay. NCBI Bookshelf. Available from: [Link]
-
Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PloS one, 6(1), e16335. Available from: [Link]
-
Endogenous GPCRs in HEK293 cells were incubated with a variety of known... ResearchGate. Available from: [Link]
-
Key assay optimization parameters and troubleshooting guidelines. NCBI Bookshelf. Available from: [Link]
-
Stalla, F., et al. (2021). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. iScience, 24(10), 103138. Available from: [Link]
-
GPCR deorphanization assay in HEK-293 cells. ResearchGate. Available from: [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Available from: [Link]
-
CGRPR/CRE Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available from: [Link]
-
Walker, C. S., et al. (2019). CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1. British journal of pharmacology, 176(22), 4285–4300. Available from: [Link]
-
Functional Assays. Gifford Bioscience. Available from: [Link]
-
Cottrell, G. S., et al. (2020). Distinct Patterns of Internalization of Different Calcitonin Gene-Related Peptide Receptors. Molecular pharmacology, 97(4), 248–261. Available from: [Link]
-
cAMP ELISA Detection Kit. GenScript. Available from: [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. Available from: [Link]
-
Cell-Based Functional Assays. Oncolines B.V. Available from: [Link]
-
Why is cAMP assay is not giving replicable results? ResearchGate. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CGRP cellular pathway [pfocr.wikipathways.org]
- 10. Variable CGRP family peptide signaling durations and the structural determinants thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. revvity.com [revvity.com]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioauxilium.com [bioauxilium.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
HEK293 cells expressing human CGRP receptor for MK-3207 assay
Topic: High-Throughput Characterization of the CGRP Receptor Antagonist MK-3207 Using a Recombinant HEK293 Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, neurobiology, and migraine therapeutics.
Authored by: Gemini, Senior Application Scientist
Abstract
The Calcitonin Gene-Related Peptide (CGRP) signaling pathway is a cornerstone in the pathophysiology of migraine, making its receptor a prime target for therapeutic intervention. This document provides a comprehensive guide for the characterization of this compound, a potent, orally active CGRP receptor antagonist, using a robust, whole-cell functional assay. We detail the generation and maintenance of a HEK293 cell line stably co-expressing the requisite components of the human CGRP receptor—Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). Furthermore, we provide a step-by-step protocol for a competitive antagonist assay that measures the inhibition of CGRP-induced cyclic adenosine monophosphate (cAMP) production. This application note is designed to equip researchers with the scientific rationale, detailed methodology, and field-proven insights required to reliably determine the potency (IC₅₀) of this compound and other CGRP receptor antagonists.
Scientific Introduction: The Rationale for Targeting the CGRP Receptor
Migraine is a debilitating neurological disorder where the neuropeptide CGRP plays a pivotal role. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and neurogenic inflammation, key events that contribute to migraine pain.[1][2] The CGRP receptor, therefore, represents a validated and highly strategic target for the development of acute migraine therapies.
The functional CGRP receptor is a unique heteromeric complex, requiring three proteins for optimal function:
-
Calcitonin Receptor-Like Receptor (CLR): A class B G-protein coupled receptor (GPCR) that provides the core transmembrane signaling domain.[3][4]
-
Receptor Activity-Modifying Protein 1 (RAMP1): A single-pass transmembrane protein essential for trafficking CLR to the cell surface and for conferring high-affinity binding to CGRP.[5][6][7] The CLR/RAMP1 combination defines the CGRP receptor.[8]
-
Receptor Component Protein (RCP): An intracellular protein that couples the receptor complex to the Gs signaling cascade.[9][10]
Upon CGRP binding, the receptor complex activates the associated Gαs protein, which stimulates adenylyl cyclase to produce the second messenger cAMP.[1][5][7] This increase in intracellular cAMP is a direct and quantifiable measure of receptor activation.
This compound is a small molecule antagonist (a "gepant") designed to block this pathway.[11] It exhibits high affinity and selectivity for the human CGRP receptor.[12][13] By competitively inhibiting the binding of CGRP, this compound prevents the downstream signaling cascade, thereby alleviating the physiological events that lead to migraine. The in vitro assay described herein leverages this mechanism to precisely quantify the antagonist's potency.
Materials and Methods
2.1. Essential Reagents and Equipment
Cell Line:
-
HEK293 cells stably co-expressing human Calcitonin Receptor-Like Receptor (CALCRL, NM_005795) and human Receptor Activity-Modifying Protein 1 (RAMP1). Commercially available options include the CGRPR/CRE Luciferase Reporter HEK293 Cell Line from BPS Bioscience.[1][14] Alternatively, a stable line can be generated via co-transfection and antibiotic selection.
Media and Reagents:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Geneticin, Hygromycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity and preserve the cAMP signal.
-
Agonist: Human α-CGRP (lyophilized powder, to be reconstituted).
-
Antagonist: this compound (powder, to be dissolved in 100% DMSO for a high-concentration stock).
-
Cell Dissociation: 0.25% Trypsin-EDTA.
-
Detection Kit: A competitive immunoassay kit for cAMP detection, such as a Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or Luminescence-based kit.
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Biosafety Level 2)
-
Centrifuge
-
Multi-well plate reader compatible with the chosen cAMP detection kit
-
96-well or 384-well solid white, clear-bottom tissue culture-treated plates
2.2. Protocol 1: Culture of HEK293-hCGRPR Cells
-
Rationale: Proper cell maintenance is critical for assay reproducibility. Maintaining cells under antibiotic selection ensures the continued expression of the receptor components. Cells should not be allowed to become over-confluent, as this can alter receptor expression and signaling capacity.
Procedure:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed Growth Medium and centrifuge at 200 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in Growth Medium and seed into a T-75 flask.
-
Incubation: Culture at 37°C in a 5% CO₂ incubator.
-
Subculture: When cells reach 80-90% confluency (typically every 2-3 days), wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:6 to 1:10 split ratio into new flasks with fresh Growth Medium. Do not exceed 20 passages to ensure stable receptor expression.
2.3. Protocol 2: this compound Antagonist Assay (cAMP Measurement)
-
Rationale: This protocol is designed to generate a dose-response curve for this compound. A pre-incubation step allows the antagonist to reach binding equilibrium with the receptor before agonist challenge. The agonist (CGRP) concentration is fixed at an EC₈₀ value (the concentration that elicits 80% of the maximal response) to provide a robust signal window for measuring inhibition.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Distribution of CGRP and its receptor components CLR and RAMP1 in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure of the CGRP and Related Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting a family B GPCR/RAMP receptor complex: CGRP receptor antagonists and migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CALCRL RAMP1 Reporter HEK-293 Cell Line - accegen [accegen.com]
- 7. CGRPR/CRE Luciferase Reporter HEK293 Cell Line - Nordic Biosite [nordicbiosite.com]
- 8. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Interactions between Calcitonin-Like Receptor (CLR) and CGRP-Receptor Component Protein (RCP) Regulate CGRP Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of CGRP-Receptor Component Protein (RCP) in CLR/RAMP Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: In Vivo Evaluation of MK-3207, a CGRP Receptor Antagonist
Foreword
The advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a paradigm shift in the therapeutic landscape of migraine.[1][2] MK-3207 is a potent, orally bioavailable small-molecule CGRP receptor antagonist that has demonstrated clinical efficacy.[3][4][5] This document serves as a comprehensive technical guide for researchers and drug development professionals, providing detailed protocols for the preclinical in vivo evaluation of this compound. The methodologies outlined herein are grounded in established principles of migraine research and are designed to ensure robust, reproducible, and translationally relevant data generation.
Scientific Foundation: The CGRP Pathway and this compound's Mechanism of Action
A thorough understanding of the underlying biology is paramount to designing meaningful experiments. The trigeminal nervous system's activation is a cornerstone of migraine pathophysiology. This activation leads to the release of neuropeptides, most notably CGRP, from sensory nerve endings.[6][7] CGRP subsequently binds to its receptors on dural blood vessels, causing vasodilation, and modulates nociceptive signaling in the trigeminal nucleus caudalis, contributing directly to the perception of pain.[2][7]
This compound functions as a direct, competitive antagonist at the CGRP receptor, thereby blocking the downstream effects of CGRP release.[8][9] An essential consideration for preclinical study design is the species selectivity of this compound. It possesses high affinity for human and rhesus monkey CGRP receptors but demonstrates significantly lower affinity for rodent receptors.[9][10] While this precludes direct assessment of target engagement at clinically relevant concentrations in rodent models, these models remain invaluable for evaluating the compound's ability to modulate the functional consequences of CGRP pathway activation, such as neurogenic inflammation and pain-like behaviors.
Figure 1: The role of CGRP in migraine pathophysiology and the inhibitory action of this compound.
Selection of Clinically Relevant Animal Models
Choosing an appropriate animal model is the most critical decision in preclinical efficacy testing. For CGRP antagonists, models that recapitulate key aspects of migraine, such as trigeminal sensitization and pain-like behaviors, are preferred.
Nitroglycerin (NTG)-Induced Hyperalgesia Model
Systemic administration of the nitric oxide donor nitroglycerin (NTG) is a well-established method for inducing migraine-like headaches in susceptible individuals and pain-like behaviors in rodents.[11][12] This model is highly valued for its translational relevance, as it triggers central sensitization, a key mechanism underlying migraine pain.[12]
Causality: NTG induces CGRP release and activation of trigeminal neurons.[12][13] Evaluating this compound in this model assesses its ability to prevent the development of hyperalgesia that is downstream of these initial triggers. This is analogous to the prophylactic or acute treatment of migraine.
Trigeminal Nerve Stimulation Models
These models involve the direct activation of the trigeminal system, either through electrical stimulation of the trigeminal ganglion or dura mater, or via chemical irritation.[14][15][16] A common variant is the capsaicin-induced dermal vasodilation model, which measures CGRP-mediated blood flow changes.[17][18]
Causality: These models directly test the hypothesis that blocking CGRP receptors can attenuate the immediate consequences of trigeminal nerve activation. This is particularly useful for demonstrating target engagement in species where the antagonist has high affinity (e.g., rhesus monkeys) and for studying the direct role of CGRP in neurogenic inflammation.[9][17]
Detailed Experimental Protocols
The following protocols are presented with an emphasis on reproducibility and scientific rigor.
Protocol 1: Prophylactic Efficacy of this compound in the Mouse NTG Model
Objective: To determine if oral pretreatment with this compound can prevent the development of NTG-induced mechanical hyperalgesia in mice.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound (formulated for oral gavage)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Nitroglycerin (NTG) solution (diluted for 10 mg/kg, i.p. injection)[19]
-
Vehicle for NTG (e.g., saline with corresponding percentages of alcohol and propylene glycol)
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
Acclimation and Handling: Acclimate mice to the housing facility for at least one week. Handle mice and place them in the testing chambers for 15-30 minutes for at least 3 days prior to the experiment to minimize stress-induced responses.
-
Baseline Mechanical Threshold: Place mice on an elevated wire mesh floor under individual transparent acrylic cells. Use the "up-down" method with von Frey filaments to determine the 50% paw withdrawal threshold (PWT). This baseline ensures all animals start with similar sensitivity.
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + NTG, this compound [Dose 1] + NTG, this compound [Dose 2] + NTG). Administer this compound or its vehicle via oral gavage (p.o.). The pretreatment time should be based on known pharmacokinetic data for this compound.
-
NTG Administration: At the determined pretreatment time (e.g., 60 minutes post-MK-3207), administer NTG (10 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.[19]
-
Post-NTG Assessment: Two hours after the NTG injection, a time point corresponding to peak hyperalgesia, re-assess the mechanical PWT for all groups using the same method as in Step 2.[19] The experimenter must be blinded to the treatment groups to prevent bias.
-
Data Analysis: Calculate the change in PWT from baseline for each animal. Compare the PWT of the this compound treated groups to the Vehicle + NTG group using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).
Figure 2: Experimental workflow for the NTG-induced hyperalgesia model.
Protocol 2: Evaluating this compound in a Rat Trigeminal Stimulation Model
Objective: To assess the ability of this compound to inhibit behavioral responses following direct activation of the trigeminal system.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound and vehicle
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Von Frey filaments
Procedure:
-
Acclimation and Baseline: Perform acclimation and baseline testing of facial mechanical sensitivity as described for the NTG model, but adapted for the periorbital or whisker pad region.
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time before surgery.
-
Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Make a single incision to carefully expose the infraorbital nerve, a purely sensory branch of the trigeminal nerve.[14][16][21]
-
Nerve Stimulation: Place the bipolar electrode on the exposed infraorbital nerve. Deliver a short train of electrical stimulation (parameters to be optimized, e.g., 5 Hz, 1 ms pulse width, 1.0 mA for 5 minutes). This directly activates the trigeminal pathway.
-
Post-Stimulation Assessment: At various time points after stimulation (e.g., 1, 2, 4, and 24 hours), assess the mechanical withdrawal threshold in the ipsilateral and contralateral facial regions in the awake animal. The experimenter must be blinded.
-
Data Analysis: Compare the time course of hyperalgesia in the this compound-treated group to the vehicle-treated group. A significant reduction in the magnitude or duration of ipsilateral hyperalgesia indicates efficacy.
Data Presentation and Ensuring Trustworthiness
Data Presentation: Quantitative data should be presented clearly to facilitate interpretation. A tabular format is highly recommended.
Table 1: Representative Data Summary for this compound in the NTG Model
| Treatment Group | N | Dose (mg/kg, p.o.) | Baseline PWT (g) | 2h Post-NTG PWT (g) | % Reversal of Hyperalgesia |
| Vehicle + Vehicle | 10 | - | 4.1 ± 0.3 | 4.0 ± 0.2 | N/A |
| Vehicle + NTG | 10 | - | 4.2 ± 0.2 | 1.1 ± 0.1 | 0% |
| This compound + NTG | 10 | 10 | 4.0 ± 0.3 | 2.5 ± 0.3* | 45% |
| This compound + NTG | 10 | 30 | 4.1 ± 0.2 | 3.8 ± 0.2** | 87% |
Data presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. % Reversal calculated relative to the Vehicle + NTG group. *p<0.05, **p<0.01 vs. Vehicle + NTG.
Trustworthiness and Self-Validation: To ensure the integrity and validity of experimental findings, the following principles must be strictly adhered to:
-
Randomization: Animals must be randomly allocated to treatment groups to prevent selection bias.
-
Blinding: All behavioral assessments and data scoring must be performed by an experimenter who is unaware of the treatment allocation.
-
Appropriate Controls: Always include both negative (Vehicle + Vehicle) and positive (Vehicle + NTG) control groups. The inclusion of a known active comparator (e.g., a triptan) can also validate the model's responsiveness.
-
Power Analysis: Perform an a priori power analysis to determine the appropriate number of animals per group to detect a statistically significant effect, avoiding underpowered studies.
References
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lee, J. H., et al. (2022). Differences in Neuropathology between Nitroglycerin-Induced Mouse Models of Episodic and Chronic Migraine. International Journal of Molecular Sciences. [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
Nitroglycerin-Induced Migraine Mouse Model. Scantox. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Greco, R., et al. (2020). Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine. International Journal of Molecular Sciences. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. ResearchGate. [Link]
-
Walker, C. S., et al. (2021). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Physiology. [Link]
-
Iyengar, S., et al. (2019). CGRP in Animal Models of Migraine. Cephalalgia. [Link]
-
CGRP receptor antagonists attenuate CGRP action in vivo. Effects of (A)... ResearchGate. [Link]
-
Karsan, N., & Goadsby, P. J. (2022). Nitroglycerin as a model of migraine: Clinical and preclinical review. Neurobiology of Pain. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. [Link]
-
Sadeghi, M., et al. (2024). Sex differences in the effects of calcitonin gene-related peptide signaling on migraine-like behavior in animal models: a narrative review. Frontiers in Behavioral Neuroscience. [Link]
-
Tye, A. E., et al. (2019). Strategies for interfacing with the trigeminal nerves in rodents for bioelectric medicine. Journal of Neuroscience Methods. [Link]
-
Storer, R. J., & Goadsby, P. J. (1999). An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system. British Journal of Pharmacology. [Link]
-
Recober, A., & Russo, A. F. (2011). CGRP as a neuropeptide in migraine: lessons from mice. British Journal of Pharmacology. [Link]
-
Li, K. W., et al. (2013). An Improved Rodent Model of Trigeminal Neuropathic Pain by Unilateral Chronic Constriction Injury of Distal Infraorbital Nerve (dIoN-CCI). Molecular Pain. [Link]
-
Animal Models of Migraine. Greentech Bioscience Preclinical CRO Services. [Link]
-
Nitroglycerin induces hyperalgesia in rats - A time-course study. ResearchGate. [Link]
-
Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain. JoVE. [Link]
-
Hewitt, D. J., et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia. [Link]
-
Morales, L., et al. (2005). Primary Sensory Neuron Addition in the Adult Rat Trigeminal Ganglion: Evidence for Neural Crest Glio-Neuronal Precursor Maturation. The Journal of Neuroscience. [Link]
-
Poyner, D. R., et al. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology. [Link]
-
Lu, Y., et al. (1998). A rat model of radiofrequency ablation of trigeminal innervation via a ventral approach with stereotaxic surgery. Ophthalmic Plastic and Reconstructive Surgery. [Link]
Sources
- 1. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGRP as a neuropeptide in migraine: lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sex differences in the effects of calcitonin gene-related peptide signaling on migraine-like behavior in animal models: a narrative review [frontiersin.org]
- 14. Strategies for interfacing with the trigeminal nerves in rodents for bioelectric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 18. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 19. Differences in Neuropathology between Nitroglycerin-Induced Mouse Models of Episodic and Chronic Migraine [mdpi.com]
- 20. An Improved Rodent Model of Trigeminal Neuropathic Pain by Unilateral Chronic Constriction Injury of Distal Infraorbital Nerve (dIoN-CCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Primary Sensory Neuron Addition in the Adult Rat Trigeminal Ganglion: Evidence for Neural Crest Glio-Neuronal Precursor Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Target: In Vitro Autoradiography of the CGRP Receptor Antagonist MK-3207 in Brain Slices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Calcitonin Gene-Related Peptide (CGRP) receptor has been conclusively identified as a key player in the pathophysiology of migraine.[1][2] The development of potent antagonists, such as MK-3207, has provided valuable tools for both therapeutic intervention and basic research.[3][4] This application note provides a comprehensive guide to performing in vitro receptor autoradiography using tritiated this compound ([³H]this compound) on brain tissue sections. The protocol herein is designed to enable researchers to visualize and quantify the distribution of CGRP receptors with high anatomical resolution, offering critical insights into the neural circuits modulated by CGRP signaling. We will detail the entire workflow, from tissue preparation to quantitative data analysis, explaining the scientific rationale behind each step to ensure experimental robustness and data integrity.
Introduction: The Significance of CGRP Receptor Mapping
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems.[5] It exerts its effects through a G protein-coupled receptor which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] The validation of CGRP receptor antagonists as effective acute treatments for migraine has solidified the role of this signaling pathway in migraine pathology.[2][4]
This compound is a potent, orally bioavailable CGRP receptor antagonist that has demonstrated clinical efficacy.[1][4] Its tritiated analog, [³H]this compound, is a high-affinity radioligand ideal for receptor binding studies.[1][2] Autoradiography with [³H]this compound allows for the precise anatomical localization of CGRP receptors within complex tissues like the brain.[6] This technique provides a visual and quantitative map of target engagement, which is invaluable for understanding the neurobiology of migraine and assessing the distribution of potential drug targets.[7] In vitro autoradiography on brain slices offers higher resolution than in vivo imaging techniques like PET and allows for detailed pharmacological characterization.[8][9]
This guide provides a field-proven protocol for visualizing CGRP receptors using [³H]this compound, empowering researchers to explore the intricate distribution of this key therapeutic target.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Pharmacological Profile of [³H]this compound
Understanding the binding characteristics of the radioligand is fundamental to designing a successful autoradiography experiment.[10] [³H]this compound is a potent and selective antagonist for the human and rhesus monkey CGRP receptors.[2] Its high affinity and favorable kinetic properties make it an excellent tool for these studies.
| Parameter | Value | Species | Source |
| Kᵢ (inhibition constant) | 0.024 nM | Human / Rhesus | [2][11] |
| Kᴅ (dissociation constant) | 0.06 nM | Human | [1][2] |
| Dissociation half-life (t½) | 59 min | Human | [1][2] |
| Association Rate | Reversible Binding | Human | [1][2] |
Causality Insight: The very high affinity (low Kᴅ) means that a low concentration of [³H]this compound can be used, which helps to minimize non-specific binding.[12] The relatively slow dissociation rate (t½ of 59 min) is advantageous, as it helps to ensure that the radioligand remains bound to the receptor during the washing steps, which are necessary to remove unbound tracer and reduce background signal.[13]
Experimental Protocol: In Vitro Autoradiography
This protocol is a self-validating system, incorporating controls for non-specific binding to ensure that the visualized signal represents true receptor localization.[14]
Materials and Reagents
-
Radioligand: [³H]this compound
-
Unlabeled Ligand: this compound (for determining non-specific binding)
-
Tissue: Fresh frozen brain tissue (e.g., from rat, monkey, or human) stored at -80°C.
-
Equipment:
-
Cryostat microtome
-
Microscope slides (gelatin-coated or charged)
-
Incubation chambers or slide mailers
-
Coplin jars or staining dishes
-
Phosphor imaging screens (tritium-sensitive) and cassette
-
Phosphorimager scanner
-
Image analysis software
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (ice-cold).
-
Distilled Water: Ice-cold.
-
Step-by-Step Methodology
The overall workflow involves preparing thin tissue sections, incubating them with the radioligand, washing away unbound ligand, and detecting the bound radioactivity.[8][15]
Caption: Experimental workflow for in vitro autoradiography.
Part A: Tissue Preparation [16][17]
-
Retrieve the frozen brain from -80°C storage.
-
Mount the brain onto a cryostat specimen holder using an appropriate embedding medium. Allow it to equilibrate to the cryostat temperature (-16°C to -20°C).
-
Cut coronal or sagittal sections at a thickness of 20 µm.[18]
-
Thaw-mount the sections onto pre-labeled, charged microscope slides.
-
Store the slide-mounted sections in a sealed slide box with desiccant at -80°C until use.
Part B: Pre-incubation
-
Bring the slides to room temperature in their sealed box to prevent condensation.
-
Place the slides in a rack and submerge them in Assay Buffer for 30 minutes at room temperature.
-
Expertise Insight: This step rehydrates the tissue and, more importantly, allows any endogenous CGRP or related peptides to diffuse away from the receptors, ensuring they are available to bind the radioligand.[8]
-
Part C: Radioligand Incubation [19]
-
Prepare two incubation solutions:
-
Total Binding: Assay Buffer containing 0.1-0.2 nM [³H]this compound. (This concentration is ~2-3 times the Kᴅ to ensure good signal-to-noise).
-
Non-Specific Binding (NSB): The same solution as "Total Binding" but with the addition of 1 µM unlabeled this compound.
-
Trustworthiness Check: The high concentration of unlabeled ligand in the NSB solution will occupy virtually all specific CGRP receptors.[14] Therefore, any remaining [³H]this compound binding is considered non-specific (e.g., binding to other proteins, lipids, or the slide itself).[14][15]
-
-
Remove slides from the pre-incubation buffer and wipe excess buffer from the back of the slides.
-
Lay the slides horizontally in a humidified chamber and apply 500 µL - 1 mL of the appropriate incubation solution to cover the tissue sections.
-
Incubate for 90-120 minutes at room temperature. This duration is chosen to allow the binding reaction to approach equilibrium.[19]
Part D: Washing [18]
-
Rapidly terminate the incubation by aspirating the radioactive solution.
-
Immediately place the slides into a rack submerged in a large volume of ice-cold Wash Buffer.
-
Perform three sequential washes in fresh, ice-cold Wash Buffer, each for 5 minutes, with gentle agitation.
-
Expertise Insight: The washes must be performed in ice-cold buffer to slow the dissociation rate of the radioligand from the receptor, thereby preserving the specific binding signal while washing away the unbound and weakly associated non-specific ligand.[20]
-
-
Perform a final, brief dip (5-10 seconds) in ice-cold distilled water to remove buffer salts, which can interfere with imaging.
Part E: Drying and Exposure [16]
-
Dry the slides rapidly under a stream of cool, dry air. Ensure the sections are completely white and dry, as moisture can cause image blurring.[16]
-
In a darkroom, arrange the dried slides in an autoradiography cassette. Include tritium standards of known radioactivity.
-
Appose a tritium-sensitive phosphor imaging screen directly onto the slides.
-
Expose the screen in the light-tight cassette at room temperature for 2-5 days. The exact time will depend on the specific activity of the ligand and the receptor density.
Part F: Imaging and Data Analysis [21][22]
-
After exposure, remove the screen from the cassette and scan it using a phosphorimager.
-
Use image analysis software to define regions of interest (ROIs) on the resulting digital autoradiogram (e.g., cerebellum, cortex, brainstem).
-
Generate a standard curve from the images of the tritium standards. Use this curve to convert the signal intensity (e.g., photostimulated luminescence per mm²) within each ROI into absolute units of radioactivity (e.g., nCi/mg tissue).
-
Calculate the Specific Binding for each ROI using the formula:
-
Specific Binding = Total Binding - Non-Specific Binding[16]
-
-
The final data can be presented as color-coded images to visualize receptor density distribution or as bar graphs for quantitative comparisons between brain regions.[23] Previous studies using this method have identified high levels of [³H]this compound binding in the cerebellum, brainstem, and meninges of the rhesus monkey brain.[1][2]
Conclusion and Future Directions
This application note provides a robust and validated protocol for the in vitro autoradiography of CGRP receptors using [³H]this compound. By carefully following these steps and understanding the underlying principles, researchers can generate high-quality, quantitative data on the distribution of this critical therapeutic target. This technique can be applied to study changes in receptor density in various disease models, evaluate target engagement of novel CGRP antagonists, and further unravel the complex neurobiology of CGRP in the central nervous system.
References
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Wikipedia. Corticotropin-releasing hormone receptor 1. [Link]
-
Chen, Y., et al. (2000). Immunocytochemical distribution of corticotropin-releasing hormone receptor type-1 (CRF1)-like immunoreactivity in the mouse brain. eScholarship, University of California. [Link]
-
Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets. [Link]
-
Rosene, D. L., et al. (2004). Immunohistochemical visualization of corticotropin-releasing factor type 1 (CRF1) receptors in monkey brain. The Journal of Comparative Neurology. [Link]
-
Justice, N. J., et al. (2008). DISTRIBUTION OF CORTICOTROPIN-RELEASING FACTOR RECEPTOR 1 IN THE DEVELOPING MOUSE FOREBRAIN. Neuroscience. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. Receptor Autoradiography Assay. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Infectious Diseases Toolkit (IDTk). Showcase: An automated pipeline for analysing brain autoradiography images. [Link]
-
Davenport, A. P., & Hall, M. D. (2000). Radioligand binding assays and their analysis. In: Endothelins in Health and Disease. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
GraphPad. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Wellendorph, P., et al. (2019). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. Journal of Visualized Experiments. [Link]
-
ResearchGate. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. [Link]
-
Forschungszentrum Jülich. Autoradiography. [Link]
-
Devarakonda, K., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wikipedia. Autoradiograph. [Link]
-
Taylor & Francis. Autoradiography – Knowledge and References. [Link]
-
Miller, J. K., et al. (1997). A new method of preparing human whole brain sections for in vitro receptor autoradiography. Journal of Neuroscience Methods. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. Data Sheet Autoradiography Protocol. [Link]
-
ResearchGate. In Vitro Autoradiography | Request PDF. [Link]
-
Hewitt, D. J., et al. (2011). Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. Cephalalgia. [Link]
-
JoVE. Autoradiography Technique for Tissue Analysis. [Link]
-
Ishiwata, K., et al. (1999). Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate. Nuclear Medicine and Biology. [Link]
-
Eckelman, W. C. (2011). Concepts for design and analysis of receptor radiopharmaceuticals. Nuclear Medicine and Biology. [Link]
-
ResearchGate. Quantitative in vitro receptor autoradiography. [Link]
-
ResearchGate. Analysis of Receptor Binding and Quantitative Autoradiography | Request PDF. [Link]
-
Aleš Marek Group. Synthesis of Radiolabeled Compounds. [Link]
-
Kniess, T. (2016). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. Molecules. [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiograph - Wikipedia [en.wikipedia.org]
- 7. Autoradiography Technique for Tissue Analysis - JoVE Journal [jove.com]
- 8. Autoradiography [fz-juelich.de]
- 9. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. Concepts for design and analysis of receptor radiopharmaceuticals: The Receptor-Binding Radiotracers series of meetings provided the foundation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graphpad.com [graphpad.com]
- 15. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Showcase: An automated pipeline for analysing brain autoradiography images | Infectious Diseases Toolkit (IDTk) [infectious-diseases-toolkit.org]
- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of MK-3207 Stock Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions for MK-3207, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results in preclinical studies. The following sections detail the chemical properties of this compound, step-by-step preparation of high-concentration primary stock solutions, subsequent dilution to working concentrations, and best practices for storage and handling to maintain compound stability.
Introduction to this compound
This compound is a small molecule, orally active antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][3][4] The CGRP signaling pathway is heavily implicated in the pathophysiology of migraine; thus, CGRP receptor antagonists have been a major focus of therapeutic development.[4][5] this compound demonstrated high potency, with a Ki value of 0.024 nM for the human CGRP receptor, making it a valuable tool for in vitro and in vivo research into migraine and other CGRP-mediated processes.[1][3]
While its clinical development was discontinued due to observations of asymptomatic liver test abnormalities, this compound remains a significant compound for preclinical research due to its high potency and selectivity.[6] Proper preparation and handling of this compound are paramount to achieving reliable and reproducible data. This guide establishes a self-validating system for preparing and storing this compound solutions to ensure experimental integrity.
This compound: Physicochemical Properties
Accurate preparation of stock solutions begins with a clear understanding of the compound's physical and chemical characteristics. These properties are essential for calculating molarity and ensuring appropriate solvent selection.
| Property | Value | Source |
| Chemical Name | 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide | [7] |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [2][7] |
| Molecular Weight | 557.6 g/mol | [2][7] |
| CAS Number | 957118-49-9 (free base) | [2][7] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
Solubility Profile
The choice of solvent is a critical decision that directly impacts the utility and stability of the stock solution. This compound exhibits poor aqueous solubility, necessitating the use of organic solvents for initial high-concentration stocks.
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (≥ 269.01 mM) | The recommended solvent for primary stock solutions. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 119 mg/mL (200.32 mM) for HCl salt | Sonication is recommended to aid dissolution.[8] |
| Water | 5 mg/mL (8.42 mM) for HCl salt | Limited solubility. Sonication recommended. Not suitable for high-concentration stocks.[8] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [2] |
Experimental Protocols
Essential Materials and Equipment
Materials:
-
This compound powder (≥95% purity)
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Sterile, calibrated micropipettes and tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Fume hood
Safety and Handling Precautions
Before handling this compound, it is imperative to read the Safety Data Sheet (SDS) provided by the supplier.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses to prevent skin and eye contact.[10]
-
Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of the powder.[9]
-
Spill Management: Have a chemical spill kit readily available.
-
Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with institutional and local environmental regulations.[10]
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which serves as the foundation for creating lower-concentration working solutions.
Workflow Diagram: Primary Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound primary stock solution.
Step-by-Step Methodology:
-
Pre-Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.[9]
-
Calculation of Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 557.6 g/mol x 1000 mg/g = 5.58 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass (5.58 mg) of this compound powder using an analytical balance and transfer it to a sterile, appropriately sized amber vial.
-
Dissolution: Add the target volume (1 mL) of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to expedite dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][10] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[9]
Protocol 2: Preparation of Working Solutions via Serial Dilution
Working solutions for cell-based assays or other experiments are prepared by diluting the primary stock solution with the appropriate aqueous buffer or cell culture medium.
Diagram: Serial Dilution Concept
Caption: Conceptual diagram of preparing working solutions via serial dilution.
Step-by-Step Methodology:
-
Calculation of Dilution: Use the formula M₁V₁ = M₂V₂ to calculate the required volumes.
-
M₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration of the working solution (e.g., 1 µM)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL)
-
Example: To prepare 1 mL of a 1 µM working solution from a 10 mM stock:
-
V₁ = (1 µM x 1000 µL) / 10000 µM = 0.1 µL
-
-
Intermediate Dilution: Directly pipetting sub-microliter volumes is inaccurate. Therefore, it is best practice to perform one or more serial dilutions.
-
Step A (Intermediate Stock): Prepare a 100 µM intermediate stock by diluting the 10 mM primary stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of culture medium).
-
Step B (Final Working Solution): Prepare the 1 µM final working solution by diluting the 100 µM intermediate stock 1:100 (e.g., add 10 µL of 100 µM intermediate to 990 µL of culture medium).
-
-
Solvent Concentration Control: It is crucial to maintain a consistent and low final concentration of DMSO in all experimental conditions, including vehicle controls, as DMSO can have biological effects at concentrations typically above 0.1-0.5%.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place. Protect from moisture.[2][7][9] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen for optimal stability.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Less ideal than -80°C for long-term storage.[1] |
Causality of Storage Choices: Storing solutions at -80°C significantly slows down the rate of chemical degradation compared to -20°C. Aliquoting prevents the repeated temperature fluctuations of freeze-thaw cycles, which can introduce moisture and degrade the compound over time.[10] Storing under an inert gas like nitrogen displaces oxygen, preventing oxidative degradation.[1]
Conclusion
The protocols outlined in this guide provide a robust framework for the preparation, handling, and storage of this compound stock solutions. By adhering to these validated procedures, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible scientific outcomes. The foundation of trustworthy research lies in the meticulous control of every experimental variable, beginning with the accurate preparation of primary compounds.
References
-
How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. Chempurity. [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
This compound (PD058067, AZAANWYREOQRFB-SETSBSEESA-N). Probes & Drugs. [Link]
-
Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]
-
Bell, I. M., Gallicchio, S. N., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
Salvatore, C. A., Moore, E. L., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152–160. [Link]
-
Bell, I. M., Gallicchio, S. N., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. ResearchGate. [Link]
-
Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
Merck & Co to Terminate Development of Migraine Drug this compound, Provides Update on Migraine Pipeline. S&P Global. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. spglobal.com [spglobal.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound Hydrochloride | TargetMol [targetmol.com]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Application Notes and Protocols for the Preclinical Administration of MK-3207 in Rhesus Monkey (Macaca mulatta) Studies
Foreword: A Note on Preclinical Strategy
The development of novel therapeutics necessitates a robust and predictive preclinical evaluation. The choice of animal model is paramount to the translational success of a compound. For Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like MK-3207, the rhesus monkey (Macaca mulatta) represents a critical translational species. This is not merely due to physiological similarity to humans, but is a decision driven by pharmacological evidence: this compound exhibits a high affinity for the human and rhesus monkey CGRP receptors (K(i) = 0.024 nM for both), a property not shared with lower species such as canines and rodents, for which it has a >400-fold lower affinity[1][2]. This species-specific pharmacology makes the rhesus monkey an indispensable model for accurately predicting in vivo potency and pharmacokinetic behavior.
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the administration of this compound in rhesus monkey studies. The protocols herein are synthesized from published preclinical data on this compound and established best practices in non-human primate research. The causality behind experimental choices is explained to ensure not just procedural accuracy, but a deep understanding of the scientific rationale.
This compound: Compound Overview and Mechanism of Action
This compound, 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, is a potent, orally bioavailable, small-molecule antagonist of the CGRP receptor[1][2]. CGRP is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine through its roles in cranial vasodilation and nociceptive transmission[3]. By blocking the CGRP receptor, this compound inhibits the downstream effects of CGRP, presenting a targeted therapeutic approach for the acute treatment of migraine[1][3]. Clinical trials have demonstrated the efficacy of this mechanism[4][5][6].
Rationale for Rhesus Monkey Model Selection
The primary driver for utilizing rhesus monkeys in the preclinical assessment of this compound is the compound's species-selective pharmacology. The near-identical binding affinity at the human and rhesus CGRP receptors ensures that data on pharmacokinetics (PK) and pharmacodynamics (PD) are highly relevant and translatable to humans[1][2]. This homology is critical for establishing a valid PK/PD relationship and for selecting appropriate doses for first-in-human studies.
Pharmacokinetic Profile of this compound in Rhesus Monkeys
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing effective in vivo studies. The compound displays good oral bioavailability in rhesus monkeys, though it is subject to a saturable first-pass metabolism, leading to dose-dependent increases in exposure[3][7].
| Parameter | Value | Species | Route | Citation |
| Oral Bioavailability (F) | 9% at 2 mg/kg | Rhesus Monkey | Oral | [3] |
| Oral Bioavailability (F) | 41% at 20 mg/kg | Rhesus Monkey | Oral | [1][3] |
| Clearance (Cl) | 15 ml/min/kg | Rhesus Monkey | IV | [1] |
| Intravenous Half-life (t½) | 1.5 h | Rhesus Monkey | IV | [1] |
| CSF/Plasma Ratio | 2 to 3% | Rhesus Monkey | Oral | [1][2][8] |
Table 1: Summary of Key Pharmacokinetic Parameters for this compound in Rhesus Monkeys.
Experimental Protocols
The following protocols are provided as a guide for conducting pharmacokinetic, pharmacodynamic, and safety assessments of this compound in rhesus monkeys. All procedures should be performed in compliance with applicable animal welfare regulations and institutional guidelines.
Formulation Preparation
The choice of vehicle is critical for ensuring drug stability and bioavailability. Based on preclinical reports, the following formulations are recommended.
3.1.1 Protocol for Oral Suspension (Aqueous)
Causality: An aqueous suspension using a suspending agent like methylcellulose is a common and effective method for oral gavage administration of poorly soluble compounds in preclinical studies, ensuring dose uniformity[7][9].
-
Preparation of 1% Methylcellulose Vehicle:
-
Slowly add 1 g of methylcellulose powder to 50 mL of hot water (~80-90°C) while stirring vigorously to ensure proper dispersion.
-
Once dispersed, add 50 mL of cold water and continue stirring until the solution is uniform and clear.
-
Allow the solution to cool to room temperature before use. Store at 2-8°C.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound active pharmaceutical ingredient (API) based on the desired concentration and dosing volume (typically 1-5 mL/kg).
-
Levigate the API with a small amount of the 1% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the final desired concentration.
-
Maintain continuous stirring of the bulk suspension during the dosing procedure to ensure homogeneity.
-
3.1.2 Protocol for Intravenous Solution
Causality: For intravenous administration in preclinical settings, particularly for compounds with low aqueous solubility, a vehicle like Dimethyl sulfoxide (DMSO) can be used to achieve the necessary concentration for bolus injection[7]. The final formulation should be carefully controlled to minimize potential vehicle-related toxicity.
-
Preparation of this compound IV Solution:
-
Weigh the required amount of this compound API.
-
Dissolve the API in 100% DMSO to the desired stock concentration. Ensure complete dissolution using a vortex mixer.
-
The dosing solution should be prepared fresh on the day of the study and administered slowly to minimize potential for precipitation in the bloodstream and local irritation.
-
Dosing and Sample Collection Workflows
Pharmacokinetic (PK) Study Workflow
The objective of a PK study is to characterize the plasma concentration-time profile of this compound following administration.
Caption: Workflow for a typical pharmacokinetic study in rhesus monkeys.
4.1.1 Protocol for Oral Gavage Administration
Causality: Oral gavage ensures accurate delivery of the full intended dose directly into the stomach, which is critical for reliable pharmacokinetic studies[10][11]. Training animals can reduce stress associated with the procedure.
-
Animal Preparation: Animals should be fasted overnight (with access to water) to reduce variability in gastric emptying and absorption.
-
Restraint: The monkey should be safely and humanely restrained. This can be accomplished using a specialized primate restraint chair or by trained personnel.
-
Gavage Tube Insertion:
-
Measure the gavage tube from the tip of the monkey's nose to the last rib to estimate the correct insertion length.
-
Gently open the monkey's mouth and pass the lubricated, flexible gavage tube over the tongue and down the esophagus to the pre-measured mark.
-
Confirm correct placement in the stomach (not the trachea) before administering the compound.
-
-
Dose Administration: Administer the prepared this compound suspension (as per Protocol 3.1.1) at a volume appropriate for the animal's weight (e.g., 2-5 mL/kg). Follow with a small volume of water (e.g., 1-2 mL) to flush the tube.
-
Post-Dosing Observation: Return the animal to its home cage and monitor for any immediate adverse reactions.
4.1.2 Protocol for Intravenous Bolus Administration
Causality: IV administration bypasses absorption barriers, providing 100% bioavailability and allowing for the determination of key parameters like clearance and volume of distribution[12].
-
Animal Preparation: Anesthetize the animal using an approved institutional protocol (e.g., ketamine/dexmedetomidine)[13]. Place a catheter in a suitable vein (e.g., saphenous or cephalic vein).
-
Dose Administration: Administer the prepared this compound IV solution (as per Protocol 3.1.2) as a slow bolus injection over 1-2 minutes.
-
Catheter Flush: Flush the catheter with sterile saline to ensure the full dose has been delivered.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
4.1.3 Protocol for Pharmacokinetic Blood Sampling
Causality: A well-defined sampling schedule is essential to accurately capture the plasma concentration-time curve, including the peak concentration (Cmax), time to peak (Tmax), and elimination phase[14].
-
Sample Collection Sites: Blood samples can be collected from the femoral, saphenous, or cephalic veins[13][14].
-
Volume and Frequency: The total blood volume collected should not exceed institutional guidelines (e.g., typically no more than 15% of total blood volume over a 2-week period)[15]. For a typical PK study, collect approximately 1-2 mL of whole blood at each time point.
-
Sample Collection Schedule:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours. This schedule is designed to capture the rapid absorption and distribution phase as well as the elimination phase, consistent with a 1.5-hour half-life[1].
-
-
Sample Handling:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Place tubes on ice immediately after collection.
-
Centrifuge the samples at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Harvest the plasma into labeled cryovials and store at -80°C pending bioanalysis.
-
Pharmacodynamic (PD) Study Workflow: Capsaicin-Induced Dermal Vasodilation
This in vivo PD assay is used to measure the target engagement and functional blockade of the CGRP receptor by this compound[1][8]. The principle is that topical capsaicin activates sensory nerves to release CGRP, causing local vasodilation, which can be quantified by laser Doppler imaging and inhibited by a CGRP antagonist[16][17][18].
Caption: Workflow for a pharmacodynamic study using the CIDV model.
4.2.1 Protocol for Capsaicin-Induced Dermal Vasodilation (CIDV) Assay
-
Animal Preparation: Anesthetize the rhesus monkey using an approved institutional protocol. Shave a small area on the volar surface of the forearm.
-
Baseline Measurement: Acquire a baseline dermal blood flow reading of the prepared site using a laser Doppler imaging system[8][16].
-
Drug Administration: Administer this compound or vehicle via the desired route (oral or IV).
-
Capsaicin Challenge: At a specified time post-dose (e.g., 1 hour), topically apply a solution of capsaicin (e.g., in an ethanol-Tween 20 formulation) to the prepared site on the forearm[19].
-
Post-Challenge Measurement: After a set duration (e.g., 30 minutes post-capsaicin), acquire a second laser Doppler scan to measure the increase in dermal blood flow[17].
-
Data Analysis: Calculate the percent inhibition of the capsaicin-induced vasodilation for the this compound treated group relative to the vehicle control group. This allows for the determination of EC50 and EC90 values (the plasma concentrations required to block 50% and 90% of the blood flow increase, respectively)[1]. For this compound, these values are approximately 0.8 nM and 7 nM[1][8].
Safety and Toxicological Monitoring
Continuous monitoring of animal health is a critical component of any preclinical study to identify potential adverse effects of the test compound[20][21].
Protocol for Routine Safety Monitoring
-
Clinical Observations: Conduct and record cage-side observations at least twice daily. Note any changes in activity, posture, behavior, and the presence of any signs of illness (e.g., diarrhea, changes in respiration). Conduct a detailed physical examination weekly[12].
-
Body Weights: Record individual animal body weights prior to the start of the study and at least weekly thereafter[3][12].
-
Food Consumption: Monitor and record daily food consumption, as significant changes can be an early indicator of toxicity.
-
Clinical Pathology: Collect blood and urine samples for analysis at baseline and at the termination of the study. For longer-term studies, interim collections are recommended.
-
Hematology: Parameters should include red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count[4].
-
Serum Chemistry: Panels should assess liver function (ALT, AST, ALP, total bilirubin), kidney function (BUN, creatinine), and general metabolic status (glucose, total protein, albumin)[4][12].
-
Urinalysis: Evaluate parameters such as pH, specific gravity, protein, and glucose[4].
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the administration and evaluation of this compound in rhesus monkeys. The selection of the rhesus monkey is scientifically justified by the compound's species-specific pharmacology, making it a highly predictive model for human outcomes. Adherence to these detailed methodologies, grounded in both compound-specific data and established best practices, will ensure the generation of high-quality, reliable, and translatable data, thereby supporting the robust preclinical development of this compound and other CGRP receptor antagonists.
References
-
Salvatore, C. A., Moore, E. L., Calamari, A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Bell, I. M., Gallicchio, S. N., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
-
Reference values of clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) used in preclinical studies. (2016). NIH. [Link]
-
Optimization of capsaicin-induced dermal blood flow measurement by laser Doppler imaging in cynomolgus macaque. (2021). PubMed. [Link]
-
Toxicology studies in mice, beagle dogs and rhesus monkeys given chlorozotocin (NSC 178, 248). (1978). PubMed. [Link]
-
Clinical pathology of the non-human primate. (2023). ResearchGate. [Link]
-
Ibalizumab BLA 761065 Pharmacology Review. (2018). FDA. [Link]
-
Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging. (2008). PubMed Central. [Link]
-
Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment. (2018). Taylor & Francis Online. [Link]
-
Drug-Containing Gelatin Treats as an Alternative to Gavage for Long-Term Oral Administration in Rhesus Monkeys (Macaca mulatta). (2012). PubMed Central. [Link]
-
Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. (2010). PubMed. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. (2010). ACS Publications. [Link]
-
Effect of Daily Serial Phlebotomy in a Rhesus Macaque (Macaca mulatta) Model of Flavivirus Vaccine. (2014). Internet Scientific Publications. [Link]
-
Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. (2015). PubMed Central. [Link]
-
Selected Resources for Pathology Evaluation of Nonhuman Primates in Nonclinical Safety Assessment. (2022). Scholars@Duke. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. (2010). ResearchGate. [Link]
-
Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies. (2019). NIH. [Link]
-
Capsaicin-Induced Dermal Blood Flow Model. (n.d.). Creative Bioarray. [Link]
-
Blood Collection in Preclinical Safety Assessment. (n.d.). Altasciences. [Link]
-
Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974). (2010). ResearchGate. [Link]
-
Guidelines for Blood Collection in Laboratory Animals. (n.d.). UK Research. [Link]
-
Reference Intervals and Percentiles for Hematologic and Serum Biochemical Values in Captive Bred Rhesus (Macaca mulatta) and Cynomolgus Macaques (Macaca fascicularis). (2023). MDPI. [Link]
-
Definity (Perflutren Lipid Microsphere) Injectable Suspension Pharmacology Review. (2001). FDA. [Link]
-
Red blood cell metabolism in Rhesus macaques and humans: comparative biology of blood storage. (2021). PubMed Central. [Link]
-
A rhesus monkey model for continuous infusion of drugs into cerebrospinal fluid. (1989). SciSpace. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). ILAR Journal. [Link]
-
Routes of administration for the non-human primate. (2013). ResearchGate. [Link]
-
Discriminative stimulus effects and metabolism of ethanol in rhesus monkeys. (2017). PubMed Central. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PubMed Central. [Link]
-
Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. (2011). PubMed. [Link]
Sources
- 1. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reference values of clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) used in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Red blood cell metabolism in Rhesus macaques and humans: comparative biology of blood storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ispub.com [ispub.com]
- 15. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]
- 16. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Optimization of capsaicin-induced dermal blood flow measurement by laser Doppler imaging in cynomolgus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicology studies in mice, beagle dogs and rhesus monkeys given chlorozotocin (NSC 178, 248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Application Notes and Protocols: A-Z Guide to Preclinical Efficacy Testing of MK-3207, a CGRP Receptor Antagonist for Migraine
Introduction: Targeting the CGRP Pathway in Migraine with MK-3207
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by symptoms like nausea, vomiting, and sensitivity to light and sound. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[1][2] During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP.[1][3] This potent vasodilator interacts with its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), triggering a cascade of events including vasodilation of cranial blood vessels and neurogenic inflammation, which are thought to contribute to migraine pain.[3][4][5]
This compound is a potent, orally active, and selective antagonist of the human CGRP receptor, with a high affinity (Ki = 0.024 nM).[6][7] By blocking the CGRP receptor, this compound aims to prevent the downstream effects of CGRP, thereby alleviating migraine symptoms.[8][9] The development and preclinical assessment of CGRP receptor antagonists like this compound require a robust and multifaceted experimental approach to thoroughly characterize their efficacy. This guide provides a comprehensive overview of the essential in vitro and in vivo experimental designs for evaluating the efficacy of this compound.
Part 1: In Vitro Characterization of this compound Activity
The initial stages of efficacy testing involve characterizing the interaction of this compound with its target receptor and its functional consequences at a cellular level. These in vitro assays are crucial for determining the potency and selectivity of the compound.
Receptor Binding Affinity
Rationale: Determining the binding affinity (Ki) of this compound to the human CGRP receptor is a fundamental first step. This assay quantifies the strength of the interaction between the antagonist and its receptor, providing a primary measure of its potency. A high affinity suggests that the compound can effectively compete with endogenous CGRP for receptor binding.
Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled CGRP analog to determine the Ki of this compound for the human CGRP receptor.
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Membrane preparation from these cells.
-
[125I]-hCGRP (radioligand).
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Unlabeled CGRP (for determining non-specific binding).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hCGRP cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of varying concentrations of this compound (or unlabeled CGRP for the standard curve and non-specific binding).
-
25 µL of [125I]-hCGRP (at a concentration near its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only radioligand and membranes.
-
Non-specific Binding: Radioactivity in wells with radioligand, membranes, and a high concentration of unlabeled CGRP.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data:
| Compound | IC50 (nM) | Ki (pM) |
| This compound | 0.12[6] | 24[7] |
| Control Antagonist | X | Y |
Functional Antagonism: cAMP Second Messenger Assay
Rationale: The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] A functional antagonist like this compound should block this CGRP-induced cAMP production. This assay provides a direct measure of the compound's ability to inhibit the receptor's signaling cascade.
Protocol: LANCE® Ultra cAMP TR-FRET Assay
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to quantify cAMP levels.[10][11][12][13][14]
Materials:
-
HEK293 cells stably expressing the human CGRP receptor.
-
CGRP peptide.
-
This compound.
-
Cell culture medium.
-
Stimulation buffer.
-
LANCE® Ultra cAMP Detection Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP antibody).[12][13]
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Plating: Seed the HEK293-hCGRP cells in a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add stimulation buffer containing a fixed concentration of CGRP (e.g., EC80) and varying concentrations of this compound.
-
Include controls: cells with CGRP alone (positive control) and cells with buffer alone (negative control).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the LANCE® Ultra cAMP Detection Kit to lyse the cells and initiate the detection reaction.[13]
-
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm.
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.
-
Expected Data:
| Treatment | cAMP Production (relative to control) | IC50 (nM) |
| CGRP alone | 100% | N/A |
| This compound + CGRP | Dose-dependent decrease | 0.12[15] |
| Vehicle | Baseline | N/A |
Visualization of CGRP Signaling and this compound Inhibition:
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Part 2: In Vivo Evaluation of this compound Efficacy
Following successful in vitro characterization, the efficacy of this compound must be assessed in relevant animal models that mimic aspects of migraine pathophysiology.
Neurogenic Dural Plasma Protein Extravasation (PPE) Model
Rationale: Neurogenic inflammation, characterized by the leakage of plasma proteins from dural blood vessels, is a key feature of migraine.[5][16] This process is triggered by the release of CGRP from trigeminal nerve endings.[5] The PPE model directly assesses the ability of an antagonist to block this CGRP-mediated vascular effect.[16][17]
Protocol:
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound.
-
Anesthetic (e.g., sodium pentobarbital).
-
Evans Blue dye (to quantify plasma extravasation).
-
Trigeminal ganglion stimulator.
-
Saline.
-
Formic acid.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the rats. Cannulate the femoral vein for drug and dye administration.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Trigeminal Ganglion Stimulation: After a set pre-treatment time, electrically stimulate the trigeminal ganglion to induce CGRP release.
-
Dye Injection: Inject Evans Blue dye intravenously a few minutes before stimulation.
-
Tissue Collection: After stimulation, perfuse the animals with saline to remove intravascular dye. Carefully dissect the dura mater.
-
Quantification:
-
Extract the Evans Blue dye from the dura mater using formic acid.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
The amount of extravasated dye is proportional to the level of plasma protein extravasation.
-
-
Data Analysis: Compare the amount of Evans Blue extravasation in the this compound treated group to the vehicle-treated group. Calculate the percentage of inhibition.
Expected Data:
| Treatment Group | Evans Blue Extravasation (µ g/dura ) | % Inhibition |
| Vehicle | 50 ± 5 | 0% |
| This compound (low dose) | 30 ± 4 | 40% |
| This compound (high dose) | 15 ± 3 | 70% |
Visualization of the PPE Experimental Workflow:
Caption: Experimental workflow for the dural plasma protein extravasation model.
Formalin-Induced Orofacial Pain Model
Rationale: This model assesses the analgesic potential of this compound in a model of trigeminal nociception.[18][19] Formalin injection into the orofacial region induces a biphasic pain response, with the second phase being associated with inflammatory pain and central sensitization, processes in which CGRP is implicated.[18][20]
Protocol:
Animal Model: Male mice.
Materials:
-
This compound.
-
Formalin solution (e.g., 2%).
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimation: Place the mice in individual observation chambers to acclimate.
-
Drug Administration: Administer this compound or vehicle intraperitoneally.
-
Formalin Injection: After the pre-treatment period, inject a small volume of formalin solution subcutaneously into the upper lip.
-
Behavioral Observation: Immediately after the injection, record the animal's behavior for a set period (e.g., 45 minutes).
-
Data Analysis:
-
Quantify the total time the animal spends rubbing and grooming the injected area.
-
Analyze the data in two phases: the early phase (0-5 minutes, direct nociceptor activation) and the late phase (15-40 minutes, inflammatory pain).
-
Compare the nociceptive behavior in the this compound treated group to the vehicle-treated group.
-
Expected Data:
| Treatment Group | Face Rubbing Time (seconds) - Late Phase | % Reduction in Pain Behavior |
| Vehicle | 150 ± 15 | 0% |
| This compound (low dose) | 90 ± 12 | 40% |
| This compound (high dose) | 45 ± 8 | 70% |
Medication Overuse Headache (MOH) Model
Rationale: A significant clinical challenge in migraine treatment is the development of medication overuse headache.[21] Preclinical models of MOH are valuable for assessing whether a new therapeutic, like this compound, has the potential to cause or treat this condition.[22][23]
Protocol: Triptan-Induced MOH Model
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound.
-
A triptan (e.g., sumatriptan).
-
Bright light stressor.
-
Von Frey filaments (to assess allodynia).
Procedure:
-
Induction of MOH: Chronically administer a triptan for several days to induce a state of latent sensitization.
-
Washout Period: Allow for a washout period after the last triptan administration.
-
Triggering Allodynia: Expose the animals to a bright light stressor to trigger cephalic and hindpaw allodynia.
-
Treatment: Administer this compound or vehicle at the onset of the stress-induced allodynia.
-
Behavioral Testing: Measure cephalic and hindpaw withdrawal thresholds using von Frey filaments at regular intervals after treatment.
-
Data Analysis: Compare the withdrawal thresholds in the this compound treated group to the vehicle-treated group to determine if this compound can reverse the allodynia.
Expected Data:
| Treatment Group | Withdrawal Threshold (g) - 2 hours post-treatment | Reversal of Allodynia |
| Vehicle | 2.5 ± 0.5 | No |
| This compound (effective dose) | 8.0 ± 1.0 | Yes |
| Naive (no MOH) | 10.0 ± 1.2 | N/A |
Conclusion
The experimental designs outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy as a migraine therapeutic. By systematically assessing its receptor binding, functional antagonism, and in vivo effects in relevant models of migraine pathophysiology, researchers can build a robust data package to support its further development. The integration of in vitro and in vivo approaches is critical for a thorough understanding of the compound's mechanism of action and its potential clinical utility.
References
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152–160. [Link]
-
Kopruszinski, C. M., et al. (2019). Animal models of migraine and experimental techniques used to examine trigeminal sensory processing. Journal of Headache and Pain, 20(1), 97. [Link]
-
Waeber, C., & Moskowitz, M. A. (2003). Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model. British Journal of Pharmacology, 140(1), 113–122. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
MaassenVanDenBrink, A., et al. (2006). Experimental migraine models and their relevance in migraine therapy. Cephalalgia, 26(5), 483–495. [Link]
-
Durham, P. L. (2006). Calcitonin Gene-Related Peptide (CGRP) and Migraine. Headache, 46 Suppl 1, S3–S8. [Link]
-
Paone, D. V., & Shaw, A. W. (2016). The Discovery and Synthesis of the CGRP Receptor Antagonist this compound. In Comprehensive Accounts of Drug Research and Development (pp. 1-27). [Link]
-
Walker, C. S., & Hay, D. L. (2013). Calcitonin gene-related peptide in migraine: intersection of peripheral inflammation and central modulation. Expert Review of Neurotherapeutics, 13(10), 1135–1147. [Link]
-
Romero-Reyes, M., & Akerman, S. (2013). Animal models in the study of orofacial pain. Journal of Oral & Facial Pain and Headache, 27(4), 303–313. [Link]
-
Role of CGRP Signaling in Migraine Pathophysiology. (n.d.). Medscape. Retrieved December 12, 2025, from [Link]
-
Urits, I., et al. (2020). Migraine: Experimental Models and Novel Therapeutic Approaches. International Journal of Molecular Sciences, 21(15), 5434. [Link]
-
Animal Models of Migraine Headaches. (2021, August 16). Maze Engineers. Retrieved December 12, 2025, from [Link]
-
Calcitonin gene-related peptide receptor antagonist. (2023, November 28). In Wikipedia. [Link]
-
Iyengar, S., et al. (2017). Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting. Headache, 57(4), 533–545. [Link]
-
Clavelou, P., et al. (1995). The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception. The Journal of Neuroscience, 15(10), 6826–6833. [Link]
-
Experimental models of migraine both in vitro and in vivo. (2016). ResearchGate. [Link]
-
De Felice, M., & Porreca, F. (2013). Pathophysiology of medication-overuse headache: implications from animal studies. Current Opinion in Neurology, 26(3), 263–268. [Link]
-
Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model. (2013). ResearchGate. [Link]
-
Wang, D., et al. (2019). Analgesic activities of the mixed opioid and NPFF receptors agonist DN-9 in a mouse model of formalin-induced orofacial inflammatory pain. European Journal of Pharmacology, 859, 172522. [Link]
-
Delepine, L., & Aubineau, P. (1997). Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion. Experimental Neurology, 147(2), 389–400. [Link]
-
Targeting CGRP for migraine prevention: the story so far. (2021, June 15). VJNeurology. Retrieved December 12, 2025, from [Link]
-
Ramachandran, R. (2018). Understanding migraine: Potential role of neurogenic inflammation. Annals of Indian Academy of Neurology, 21(1), 3–9. [Link]
-
Comparison of Various Cell-Based Assays for GPCR Screening. (2013). ResearchGate. [Link]
-
Differential impact of migraine acute therapies on medication overuse headache animal model. (2020, March 1). King's College London Research Portal. [Link]
-
Animal models in the study and treatment of orofacial pain. (2013). ResearchGate. [Link]
-
Al-Zoubi, M., et al. (2023). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Markowitz, S., et al. (1987). Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache. Cephalalgia, 7 Suppl 6, 153–157. [Link]
-
Annexin A1 exerts analgesic effect in a mouse model of medication overuse headache. (2023, October 6). ScienceDirect. [Link]
-
Quintans-Júnior, L. J., et al. (2019). Myrtenol Reduces Orofacial Nociception and Inflammation in Mice Through p38-MAPK and Cytokine Inhibition. Frontiers in Pharmacology, 10, 133. [Link]
-
Navratilova, E., et al. (2020). Efficacy of Ubrogepant in a Preclinical Model of Medication Overuse Headache (1148). Neurology, 94(15 Supplement), 1148. [Link]
-
Annexin A1 exerts analgesic effect in a mouse model of medication overuse headache. (2023, October 6). iScience, 26(11), 108153. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
Grundmann, M., et al. (2018). Novel approaches leading towards peptide GPCR de-orphanisation. British Journal of Pharmacology, 175(2), 225–237. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. (2010). ResearchGate. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. [Link]
-
Application of β Arrestin Assays to the Orphan GPCR World. (2017, December 7). YouTube. [Link]
-
Pharmacological characterisation of erenumab, Aimovig, at two calcitonin gene-related peptide responsive receptors. (2022). OUR Archive (Otago University Research Archive). [Link]
-
GPCR Screening Assays Catalogue. (n.d.). EuroscreenFast. Retrieved December 12, 2025, from [Link]
Sources
- 1. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofmigraine.com [scienceofmigraine.com]
- 3. Calcitonin gene-related peptide in migraine: intersection of peripheral inflammation and central modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. vjneurology.com [vjneurology.com]
- 10. bioline.ru [bioline.ru]
- 11. revvity.com [revvity.com]
- 12. LANCE Ultra cAMP Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Animal models in the study and treatment of orofacial pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analgesic activities of the mixed opioid and NPFF receptors agonist DN-9 in a mouse model of formalin-induced orofacial inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 22. Annexin A1 exerts analgesic effect in a mouse model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin A1 exerts analgesic effect in a mouse model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of MK-3207: Determining IC50 and Ki Values for the CGRP Receptor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to accurately determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of MK-3207, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3][4][5] The protocols detailed herein are grounded in established principles of receptor pharmacology and are designed to ensure data integrity and reproducibility.
Introduction: The Significance of this compound and CGRP Receptor Antagonism
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[2] The CGRP receptor, a G protein-coupled receptor (GPCR), is a key target for the development of novel migraine therapeutics.[2] this compound is an orally active and highly selective antagonist of the human CGRP receptor, with reported IC50 and Ki values in the low nanomolar and picomolar range, respectively.[1][4][5] Accurate determination of these potency metrics is crucial for understanding its pharmacological profile, guiding further drug development, and ensuring quality control.
This guide will detail two primary methodologies for characterizing the inhibitory activity of this compound:
-
A cell-based functional assay to determine the IC50 value by measuring the inhibition of CGRP-stimulated cyclic adenosine monophosphate (cAMP) production.
-
A radioligand binding assay to determine the Ki value by assessing the competitive displacement of a radiolabeled ligand from the CGRP receptor.
Understanding the Core Concepts: IC50 and Ki
The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor (in this case, this compound) that is required to inhibit a given biological process or response by 50%. It is a measure of the functional strength of the inhibitor.
The Ki (inhibition constant) is a more absolute measure of the binding affinity of an inhibitor to its target. It is the dissociation constant of the inhibitor-enzyme/receptor complex. A lower Ki value indicates a higher binding affinity.
The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow Overview
The following diagram illustrates the general workflow for determining the IC50 and Ki values of this compound.
Caption: General experimental workflows for determining the IC50 and Ki of this compound.
Detailed Protocols
Protocol 1: Determination of this compound IC50 using a cAMP Functional Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit CGRP-induced cAMP production in a human embryonic kidney (HEK293) cell line stably expressing the human CGRP receptor.[1]
4.1.1. Materials and Reagents
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
Human α-CGRP
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
4.1.2. Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture the HEK293-hCGRP receptor cells according to standard cell culture protocols.
-
Harvest the cells and seed them into a 96-well plate at an appropriate density (e.g., 10,000-20,000 cells per well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer to generate a range of concentrations (e.g., from 1 pM to 1 µM). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add the prepared this compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubate the plate at 37°C for 30 minutes.[1]
-
Prepare a solution of human α-CGRP in assay buffer at a concentration that elicits a submaximal response (EC80 is often used).
-
Add the CGRP solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
4.1.3. Data Analysis and IC50 Calculation
-
Subtract the background signal (basal control) from all other readings.
-
Normalize the data by setting the signal from the CGRP-stimulated wells (without this compound) as 100% and the basal signal as 0%.
-
Plot the normalized response (as a percentage of the maximum CGRP response) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Table 1: Example Data for this compound IC50 Determination
| This compound Conc. (nM) | % Inhibition of CGRP Response |
| 0.01 | 5 |
| 0.03 | 15 |
| 0.1 | 45 |
| 0.3 | 75 |
| 1 | 95 |
| 3 | 98 |
| 10 | 100 |
This is illustrative data and will vary with experimental conditions.
Protocol 2: Determination of this compound Ki using a Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for the human CGRP receptor.[2][4][5] This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]this compound or ¹²⁵I-hCGRP) from the receptor.
4.2.1. Materials and Reagents
-
Cell membranes prepared from cells overexpressing the human CGRP receptor (e.g., HEK293 or SK-N-MC cells).[5]
-
Radioligand (e.g., [³H]this compound or ¹²⁵I-hCGRP).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
4.2.2. Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cells expressing the CGRP receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a serial dilution of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following components in order:
-
Binding buffer
-
Unlabeled this compound dilutions (or vehicle for total binding, or a high concentration of a known CGRP antagonist for non-specific binding).
-
Radioligand at a concentration at or below its Kd.
-
Membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
4.2.3. Data Analysis and Ki Calculation
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition binding equation using a suitable software package to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) .[6]
Table 2: Example Data for this compound Ki Determination
| This compound Conc. (nM) | Specific Binding (CPM) | % of Max Specific Binding |
| 0.001 | 5000 | 100 |
| 0.01 | 4500 | 90 |
| 0.1 | 2500 | 50 |
| 1 | 500 | 10 |
| 10 | 100 | 2 |
| 100 | 50 | 1 |
This is illustrative data and will vary with experimental conditions.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Cell Line: HEK293 cells are commonly used due to their robust growth characteristics and low endogenous GPCR expression, providing a clean background for heterologous receptor expression.
-
Use of a Phosphodiesterase Inhibitor: IBMX is included in the cAMP assay to prevent the degradation of cAMP by phosphodiesterases, thereby amplifying the signal and increasing the assay window.
-
Radioligand Concentration: In the binding assay, using a radioligand concentration at or below its Kd ensures that the IC50 value is a good approximation of the Ki.
-
Non-Specific Binding Control: The inclusion of a high concentration of an unlabeled ligand is essential to define the non-specific binding of the radioligand, ensuring that only specific binding to the CGRP receptor is being measured.
-
Equilibrium Conditions: The incubation times in both assays are optimized to ensure that the binding and functional responses have reached a steady state, which is a prerequisite for accurate IC50 and Ki determination.
Summary of Quantitative Data
| Parameter | Assay Type | Typical Value for this compound | Target |
| IC50 | cAMP Functional Assay | 0.12 nM | Human CGRP Receptor |
| Ki | Radioligand Binding Assay | 0.024 nM | Human CGRP Receptor |
Values are based on published literature and may vary depending on the specific experimental conditions.[1][4][5]
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate determination of the IC50 and Ki values of this compound. By adhering to these methodologies and understanding the underlying principles, researchers can confidently characterize the pharmacological properties of this and other CGRP receptor antagonists, contributing to the advancement of migraine therapeutics.
References
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 13-17. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Wikipedia. (2023). Enzyme assay. Retrieved from [Link]
-
Ho, T., et al. (2010). Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. Cephalalgia, 30(11), 1319-1329. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols: Techniques for Assessing In Vivo Potency of GPR40 Agonists
A Note on the Target: Clarifying MK-3207 and GPR40
Initial research into the topic revealed a discrepancy regarding the molecular target of this compound. While the query specified assessing the in vivo potency of this compound as a GPR40 agonist, publicly available pharmacological data identifies this compound as a potent and orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonist that was investigated for the treatment of migraines.[1][2][3][4][5] The techniques to assess a CGRP antagonist's potency would focus on neurological and vascular endpoints, which differ significantly from those used for a metabolic agent.
This guide will proceed under the assumption that the intended topic was the assessment of a GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) agonist, a target of significant interest for type 2 diabetes.[6][7][8] We will use well-characterized GPR40 agonists, such as TAK-875, as exemplars for the protocols described herein. This approach will provide researchers, scientists, and drug development professionals with a robust framework for evaluating the in vivo efficacy of this promising class of therapeutic agents.
Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes
G-protein-coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and, to a lesser extent, in incretin-secreting enteroendocrine cells in the gut.[8][9] It is activated by medium- and long-chain free fatty acids (FFAs). This activation plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[6][10]
The mechanism is glucose-dependent, meaning the receptor's activation primarily enhances insulin release only when blood glucose levels are elevated.[8] This intrinsic safety feature minimizes the risk of hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[7][10] Consequently, GPR40 has emerged as a highly attractive therapeutic target for the treatment of type 2 diabetes.[6][7]
Mechanism of Action: The Enteroinsular Axis
GPR40 agonists exert their effects through a dual mechanism involving the "enteroinsular axis":
-
Direct Pancreatic Action: Upon binding to GPR40 on pancreatic β-cells, agonists stimulate the Gαq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ concentration promotes the exocytosis of insulin-containing granules.[6]
-
Indirect Incretin Effect: Some GPR40 agonists can also stimulate GPR40 on enteroendocrine K- and L-cells in the intestine, promoting the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][11] These incretins then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion.
The following diagram illustrates the primary Gαq signaling pathway activated by a GPR40 agonist in a pancreatic β-cell.
Caption: GPR40 agonist-mediated Gαq signaling pathway in pancreatic β-cells.
Core In Vivo Potency Assessment: The Oral Glucose Tolerance Test (OGTT)
The OGTT is the cornerstone for evaluating the in vivo potency of an anti-diabetic agent. It assesses the ability of an animal to clear a glucose load from the bloodstream, providing a holistic measure of glucose homeostasis. For a GPR40 agonist, this test demonstrates its efficacy in enhancing glucose-dependent insulin secretion and improving overall glycemic control.
Experimental Rationale
By administering the GPR40 agonist prior to a glucose challenge, we can measure its ability to reduce the subsequent glycemic excursion compared to a vehicle-treated control group. The key endpoints are blood glucose levels at various time points and the total Area Under the Curve (AUC) for glucose, which provides a quantitative measure of potency.
Detailed Protocol: OGTT in Mice
This protocol is adapted for use in standard mouse models of type 2 diabetes (e.g., C57BL/6J on a high-fat diet, db/db mice).[12][13][14]
Materials:
-
GPR40 Agonist (e.g., this compound) and vehicle solution
-
Sterile D-glucose solution (typically 20-40% in sterile saline or water)
-
Glucometer and test strips
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes for dosing and glucose administration
-
Warming lamp or pad
-
Restraining device (optional)
-
Micro-hematocrit tubes for blood collection (if plasma insulin is to be measured)
Procedure:
-
Animal Acclimatization & Fasting:
-
House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity).
-
Fast the mice for 4-6 hours prior to the experiment.[12] Water should be available ad libitum. A morning fast is often preferred to align with the animal's active phase.
-
-
Compound Administration:
-
Weigh each mouse to calculate the precise dose.
-
Administer the GPR40 agonist or vehicle via oral gavage (p.o.). The typical pre-dosing time is 30-60 minutes before the glucose challenge, but this should be optimized based on the compound's known pharmacokinetics.
-
-
Baseline Blood Glucose (t=0 min):
-
Gently restrain the mouse. Warming the tail under a heat lamp can facilitate blood collection.
-
Make a small incision at the distal end of the tail vein using a sterile lancet or needle.
-
Wipe away the first drop of blood.[15]
-
Collect the second drop onto a glucometer test strip to measure the baseline glucose level. Record this as the t=0 value.
-
-
Glucose Challenge:
-
Post-Challenge Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the mean blood glucose concentration (mg/dL or mmol/L) against time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min using the trapezoidal rule.
-
Statistical significance between the vehicle and treatment groups is typically determined using a Student's t-test or ANOVA. A significant reduction in the glucose AUC indicates compound efficacy.
-
Expected Data & Interpretation
| Time (min) | Vehicle (Blood Glucose, mg/dL) | GPR40 Agonist (Blood Glucose, mg/dL) |
| 0 | 155 ± 8 | 152 ± 7 |
| 15 | 380 ± 25 | 290 ± 20 |
| 30 | 450 ± 30 | 350 ± 22 |
| 60 | 320 ± 21 | 240 ± 18 |
| 90 | 210 ± 15 | 180 ± 11 |
| 120 | 160 ± 9 | 155 ± 8 |
| AUC (0-120) | 25,500 ± 1,800 | 18,600 ± 1,300 |
| *Illustrative data, p < 0.05 vs. Vehicle |
A successful GPR40 agonist will significantly lower the peak glucose concentration and reduce the overall glucose AUC, indicating improved glucose disposal, as shown in the table above.
Advanced In Vivo Assessment: The Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing whole-body insulin sensitivity.[17][18][19] While the OGTT measures the overall effect on glucose homeostasis, the clamp specifically quantifies how efficiently tissues (primarily muscle and adipose) take up glucose in response to insulin. This allows researchers to determine if a GPR40 agonist, in addition to its secretagogue effect, also improves insulin sensitivity.
Experimental Rationale
In this procedure, insulin is infused at a constant rate to achieve a high, steady-state plasma concentration. Simultaneously, glucose is infused at a variable rate to "clamp" the blood glucose at a normal, basal level (euglycemia).[17] Under these steady-state conditions, the glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated whole-body glucose disposal. A higher GIR indicates greater insulin sensitivity.
Protocol: Hyperinsulinemic-Euglycemic Clamp in Conscious Mice
This is a complex survival surgery and experimental procedure requiring significant technical expertise.[18][20][21]
Materials:
-
Surgical tools for catheter implantation
-
Indwelling catheters (e.g., for jugular vein and carotid artery)
-
Swivel and tether system for conscious, unrestrained mice
-
Syringe pumps
-
Human insulin (Humulin R)
-
D-glucose solution (e.g., 20-50%)
-
Glucometer
Procedure:
-
Catheter Implantation Surgery:
-
5-7 days prior to the clamp study, anesthetize the mouse.
-
Surgically implant a catheter into the jugular vein (for infusions) and optionally, the carotid artery (for sampling).[20]
-
Exteriorize the catheters at the back of the neck and allow the animal to fully recover.
-
-
Experimental Day:
-
Fast the mouse overnight (e.g., 5-6 hours).
-
Connect the conscious, unrestrained mouse to the infusion lines via the swivel system.
-
-
Clamp Procedure:
-
Basal Period (t=-90 to 0 min): A tracer like [3-3H]glucose can be infused to measure basal hepatic glucose production (optional but recommended for full metabolic profiling).
-
Clamp Period (t=0 to 120 min):
-
-
Data Analysis:
-
The primary endpoint is the glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state is typically achieved.
-
Calculate the average GIR (in mg/kg/min) for each animal.
-
Compare the GIR between vehicle-treated and GPR40 agonist-treated groups. An increased GIR in the treated group would suggest an improvement in insulin sensitivity, a highly desirable secondary effect for a diabetes therapeutic.
-
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.
Mechanistic Insights: Islet Perifusion Assay (Ex Vivo)
To directly confirm that the GPR40 agonist enhances insulin secretion from pancreatic islets, an ex vivo islet perifusion assay is invaluable. This technique bridges the gap between cellular assays and whole-animal studies by assessing the dynamic insulin secretory response of intact islets to various stimuli.
Experimental Rationale
Isolated pancreatic islets are placed in a chamber and "perifused" with buffer containing different concentrations of glucose and the test compound. The effluent is collected in fractions over time, and the insulin concentration in each fraction is measured. This allows for the high-resolution characterization of the insulin secretion profile, including the first and second phases of GSIS.
Protocol: Dynamic Insulin Secretion from Isolated Mouse Islets
Materials:
-
Collagenase P
-
Ficoll gradient or hand-picking materials for islet isolation
-
Perifusion system (peristaltic pump, water bath, chambers, fraction collector)[22][23]
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
ELISA kit for insulin measurement
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from mice using the collagenase digestion method followed by purification.
-
Allow islets to recover overnight in culture medium before the assay.
-
-
Perifusion Setup:
-
Perifusion Assay:
-
Equilibration (30-60 min): Perifuse islets with basal low glucose KRB (e.g., 2.8 mM glucose) to establish a stable baseline insulin secretion.
-
Basal Collection (10-15 min): Continue perifusion with low glucose and begin collecting fractions.
-
High Glucose Stimulation (15-30 min): Switch to high glucose KRB (e.g., 16.7 mM glucose) to stimulate insulin secretion.
-
High Glucose + Compound Stimulation (15-30 min): Switch to high glucose KRB containing the GPR40 agonist.
-
Washout: Return to low glucose KRB to allow secretion to return to baseline.
-
-
Data Analysis:
-
Measure the insulin concentration in each collected fraction using an ELISA.
-
Plot insulin secretion rate (e.g., ng/islet/min) over time.
-
Compare the insulin secretion profile in the presence and absence of the GPR40 agonist during the high-glucose stimulation phase. A potent agonist will significantly augment the amount of insulin released in response to high glucose.[24]
-
Conclusion and Self-Validating Principles
The robust assessment of a GPR40 agonist's in vivo potency requires a multi-faceted approach. The OGTT serves as the primary screen for overall glycemic control. A positive result should be followed by a hyperinsulinemic-euglycemic clamp to investigate potential improvements in insulin sensitivity. Finally, the islet perifusion assay provides direct, mechanistic validation of the compound's effect on glucose-stimulated insulin secretion at the target tissue level.
Each protocol is a self-validating system. The OGTT's outcome (improved glucose tolerance) generates a hypothesis (increased insulin secretion and/or sensitivity). The perifusion assay directly tests the insulin secretion component, while the clamp directly tests the insulin sensitivity component. Together, these assays provide a comprehensive and trustworthy characterization of a novel GPR40 agonist's therapeutic potential.
References
-
Spalluto, G. & Fallacara, A. (2019). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available at: [Link]
-
Tummala, S. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. Available at: [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
MMPC. (2024). Hyperinsulinemic-Euglycemic Clamp. Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
Islet and Pancreas Analysis Core. (2022). Mouse Islet Perifusion (3-stimuli protocol). protocols.io. Available at: [Link]
-
Danner, R. L., et al. (2014). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry. Available at: [Link]
-
Ayala, J. E., et al. (2011). Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. Journal of Visualized Experiments. Available at: [Link]
-
Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available at: [Link]
-
Kowluru, A., et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets. Available at: [Link]
-
Wikipedia contributors. (2023). Calcitonin gene-related peptide receptor antagonist. Wikipedia. Available at: [Link]
-
Peart, J. N., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Physiology. Available at: [Link]
-
Vanderbilt HIPP. (2018). ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. HPAP. Available at: [Link]
-
Breyer, M. (2011). Glucose Tolerance Test in Mice. Bio-protocol. Available at: [Link]
-
Stoddart, L. A., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]
-
Wikipedia contributors. (2023). Glucose clamp technique. Wikipedia. Available at: [Link]
-
Poitout, V. (2008). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available at: [Link]
-
Vanderbilt University. (2019). Hyperinsulinemic-euglycemic Clamp. protocols.io. Available at: [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap. Available at: [Link]
-
Tummala, S. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. Available at: [Link]
-
Kowluru, A., et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Taylor & Francis Online. Available at: [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. Available at: [Link]
-
University of Zurich. (n.d.). SOP 003 Glucose Tolerance Test (GTT). University of Zurich. Available at: [Link]
-
Misun, P. M., et al. (2020). A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers in Endocrinology. Available at: [Link]
-
University of Massachusetts. (2019). Hyperinsulinemic-euglycemic clamp. protocols.io. Available at: [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chen, L., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. Available at: [Link]
-
ResearchGate. (n.d.). GLP-1 and GIP plasma responses to GPR40 agonists in vivo in mice. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. Available at: [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. Available at: [Link]
-
Tan, X., et al. (2024). Novel Therapeutics for Type 2 Diabetes Mellitus—A Look at the Past Decade and a Glimpse into the Future. Journal of Clinical Medicine. Available at: [Link]
-
D'Souza, A. M., et al. (2022). Can Monoclonal Antibodies against CGRP Offer New Treatment Options for Type 2 Diabetes?. Biomedicines. Available at: [Link]
-
Eren, E., et al. (2007). Immune Modulation in Type 1 Diabetes Mellitus Using DiaPep277: A Short Review and Update of Recent Clinical Trial Results. Diabetes Care. Available at: [Link]
-
Jepsen, E., et al. (2024). The Insulin Sensitizer KBP-336 Prevents Diabetes-Induced Cognitive decline in ZDF Rats. bioRxiv. Available at: [Link]
-
D'Souza, A. M., et al. (2020). Monoclonal therapy against calcitonin gene-related peptide lowers hyperglycemia and adiposity in type 2 diabetes mouse models. Scientific Reports. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 18. protocols.io [protocols.io]
- 19. protocols.io [protocols.io]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 23. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 24. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Application Notes & Protocols: MK-3207 as a Tool Compound for CGRP Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of CGRP and Its Antagonism in Research
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[1][2] It is a potent vasodilator and plays a significant role in nociception and sensory modulation.[2][3] The biological effects of CGRP are mediated through its receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity-Modifying Protein 1 (RAMP1).[1][3][4] The association with RAMP1 is critical for the transport of CLR to the cell surface and for conferring high-affinity binding to CGRP.[3][5]
Upon binding, the CGRP receptor complex primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to the synthesis of cyclic adenosine monophosphate (cAMP) as a second messenger.[2][6] This signaling cascade is implicated in the pathophysiology of various conditions, most notably migraine, where CGRP release from trigeminal nerves is a key event.[3][7] Consequently, blocking the CGRP receptor has become a validated therapeutic strategy for migraine treatment.[7][8]
MK-3207 is a potent, selective, and orally bioavailable small-molecule antagonist of the CGRP receptor.[1][7][9] Although its clinical development was discontinued, its well-characterized pharmacology makes it an exceptional tool compound for researchers investigating the CGRP system.[10] These notes provide a detailed guide to the properties of this compound and its application in fundamental CGRP research.
CGRP Signaling Pathway
The canonical signaling pathway initiated by CGRP binding involves the activation of protein kinase A (PKA) by cAMP, which can then phosphorylate various downstream targets to mediate the peptide's physiological effects.[2][6]
Caption: Canonical CGRP receptor signaling cascade.
Pharmacological Profile of this compound
This compound, with the chemical name 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, acts as a competitive antagonist at the CGRP receptor.[1][7] It exhibits high affinity for the human and rhesus monkey receptors, making these species highly relevant for translational studies.[7] Conversely, its affinity for rodent and canine receptors is significantly lower, a critical consideration for model selection.[7]
Mechanism of Action
This compound competitively binds to the CGRP receptor, physically obstructing the binding of the endogenous CGRP peptide. This blockade prevents the conformational change required for G-protein coupling and subsequent adenylyl cyclase activation, thereby inhibiting the downstream signaling cascade.
Caption: Competitive antagonism of the CGRP receptor by this compound.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Binding Affinity (Ki) | 0.024 nM (24 pM) | Human | [7][11] |
| Functional Potency (IC50) | 0.12 nM (120 pM) | Human | [11][12] |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | N/A | [12][13] |
| Molecular Weight | 557.6 g/mol | N/A | [12][13] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in Acetonitrile (0.1-1 mg/ml) | N/A | [12] |
| Receptor Selectivity | Selective for CGRP-R over AM₁, AM₂, CT, and AMY₃ receptors. Lower selectivity vs. AMY₁ (Ki = 750 pM). | Human | [12] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound or other test compounds for the CGRP receptor via competitive displacement of a radiolabeled ligand.
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-hCGRP) from the CGRP receptor in cell membrane preparations.[14][15] The amount of radioactivity bound to the membranes decreases as the concentration of the unlabeled competitor increases.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human CGRP receptor (e.g., CHO-K1 or HEK293 cells co-transfected with human CLR and RAMP1).[7][16]
-
Radioligand: [¹²⁵I]-human CGRP ([¹²⁵I]-hCGRP).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA.[16]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[16]
-
Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
Equipment: 96-well filter plates (e.g., Unifilter GF/C), vacuum manifold, gamma counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.[17]
-
Harvesting: Terminate the binding reaction by rapid filtration over the GF/C filter plates using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation cocktail (if required for your counter) and measure the radioactivity in each well using a gamma counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Accumulation Functional Assay
Objective: To functionally characterize this compound's antagonist activity by measuring its ability to inhibit CGRP-stimulated cAMP production in whole cells.[5]
Principle: CGRP binding to its receptor on intact cells activates adenylyl cyclase, increasing intracellular cAMP levels. A phosphodiesterase (PDE) inhibitor is included to prevent cAMP degradation. This compound will competitively antagonize this CGRP-induced cAMP response in a concentration-dependent manner.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Agonist: Human α-CGRP.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.[16]
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA technology.
-
Equipment: Cell culture incubator, 96- or 384-well white cell culture plates, plate reader compatible with the detection kit.
Procedure:
Caption: Workflow for the in vitro cAMP functional assay.
-
Cell Seeding: The day before the assay, seed cells into 96- or 384-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Antagonist Pre-incubation: On the assay day, remove the culture medium. Add stimulation buffer containing various concentrations of this compound (or vehicle control). Incubate for 15-30 minutes at room temperature.[5]
-
Agonist Stimulation: Add human α-CGRP to all wells (except for basal control wells) to a final concentration that elicits a submaximal response (EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment. Incubate for 30 minutes at room temperature.[16]
-
Cell Lysis & Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer’s protocol for your chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Read Plate: Read the plate on a compatible plate reader.
Data Analysis:
-
Normalize the data, setting the basal cAMP level (no CGRP) as 0% and the maximal CGRP-stimulated level (vehicle + CGRP) as 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP response.[5]
Protocol 3: In Vivo Pharmacodynamic Model (Conceptual)
Objective: To evaluate the in vivo efficacy of this compound in a CGRP-dependent physiological model, such as capsaicin-induced dermal vasodilation.
Principle: Intradermal injection of capsaicin activates sensory nerve fibers, causing a localized release of CGRP.[7] CGRP then acts on blood vessels to cause vasodilation, which can be quantified as an increase in dermal blood flow. A systemically administered CGRP antagonist like this compound will block this effect. This model is most effective in rhesus monkeys due to this compound's species selectivity.[7][11]
Model Outline:
-
Animal Model: Adult rhesus monkeys are often used for this assay.[7][11] Rodent models may be less suitable due to the lower affinity of this compound for rodent CGRP receptors.[7]
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous or oral) at various doses.[11]
-
Baseline Measurement: Measure baseline dermal blood flow on a designated skin area (e.g., the forearm) using a laser Doppler imager.
-
Capsaicin Challenge: After a suitable time for drug absorption and distribution, administer an intradermal injection of capsaicin into the measurement area.
-
Post-Challenge Measurement: Continuously measure dermal blood flow for a set period following the capsaicin injection to capture the peak vasodilatory response.
-
Data Analysis: Calculate the change in blood flow from baseline. Compare the response in this compound-treated animals to that in vehicle-treated controls. Plot the percent inhibition of the vasodilation response against the dose or plasma concentration of this compound to determine in vivo potency (e.g., EC₅₀).[7]
References
-
CGRP Receptor Signalling Pathways. PubMed. [Link]
-
Intracellular signalling pathway of CGRP. This diagram explains the... ResearchGate. [Link]
-
Role of CGRP Signaling in Migraine Pathophysiology. Lilly Medical. [Link]
-
Illustration of pain signaling pathway elicited by CGRP [IMAGE]. EurekAlert!. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Publications. [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
Calcitonin Gene-Related Peptide: Physiology and Pathophysiology. PubMed Central. [Link]
-
Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
-
MK3207 HCl. MySkinRecipes. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. ResearchGate. [Link]
-
Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. PubMed Central. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
Characterization of CGRP Receptor Binding | Request PDF. ResearchGate. [Link]
-
Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine. MDPI. [Link]
-
Characterization of CGRP Receptor Binding. PubMed. [Link]
-
CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers. [Link]
-
An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system. PubMed. [Link]
-
CGRP in Animal Models of Migraine. PubMed Central. [Link]
-
Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. ResearchGate. [Link]
-
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism Reduces Motion Sickness Indicators in Mouse Migraine Models. bioRxiv. [Link]
-
Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. ACS Publications. [Link]
-
CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins Discovery. [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Fierce Biotech. [Link]
-
CGRP (rat). Bertin Corp. [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 4. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
Clarification on the Pharmacological Target of MK-3207
Initial analysis of the topic "Application of MK-3207 in neuropharmacology studies" has revealed a critical distinction that must be addressed to ensure scientific accuracy. The user's query implicitly links this compound with the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). However, extensive review of the scientific literature confirms that This compound is a highly potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor .[1][2][3] Its primary application in neuropharmacology has been in the investigation and clinical treatment of migraine.[1][4]
Conversely, GPR40/FFAR1 is a distinct receptor that is activated by medium- and long-chain free fatty acids and is emerging as a significant target in neuropharmacology for its role in pain modulation, neuroinflammation, and regulation of emotional behavior.[5][6][7]
To provide the most accurate and valuable guide for researchers, this document is structured into two main parts:
-
Part A: Application of this compound as a CGRP Receptor Antagonist in Neuropharmacology. This section will detail the established use of this compound in the context of its true pharmacological target, focusing on migraine-related research.
-
Part B: Application of Representative Modulators for GPR40/FFAR1 in Neuropharmacology. This section will address the user's interest in GPR40/FFAR1 by providing detailed application notes and protocols for well-characterized research tools used to study this receptor's function in the central nervous system.
This dual-part structure ensures scientific integrity while comprehensively addressing the apparent interests of the user in distinct, yet important, neuropharmacological targets.
Part A: Application of this compound, a CGRP Receptor Antagonist in Neuropharmacology
Scientific Background: CGRP and its Role in Migraine Pathophysiology
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems.[1] A substantial body of evidence implicates CGRP in the pathophysiology of migraine.[4][8] During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP, which causes vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the intense pain of a migraine headache.[9][10]
The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1).[1] Antagonizing this receptor has been a key strategy in developing novel acute treatments for migraine.[3][8][9] this compound is a small molecule, orally bioavailable "gepant" that potently and selectively blocks the CGRP receptor, preventing the downstream effects of CGRP release.[1][2]
Pharmacological Profile of this compound
This compound is distinguished by its high affinity and potency for the human CGRP receptor. Its development marked a significant advancement in the class of CGRP antagonists for migraine treatment.
| Parameter | Value | Species Specificity | Reference |
| Binding Affinity (Ki) | 0.024 nM | Human, Rhesus Monkey | [2][4] |
| Functional Antagonism (IC50) | 0.12 nM | Human (HEK293 cells) | [2][11] |
| In Vivo Potency (EC50) | ~0.8 nM | Rhesus Monkey (CIDV Assay) | [11] |
| In Vivo Potency (EC90) | 7 nM | Rhesus Monkey (CIDV Assay) | [1][11] |
| CNS Penetrability | 2-3% (CSF/Plasma Ratio) | Rhesus Monkey | [2][4] |
| Oral Bioavailability | Good | Rhesus Monkey, Rat, Dog | [1] |
Table 1: Key pharmacological parameters of this compound as a CGRP receptor antagonist.
Mechanism of Action: CGRP Receptor Blockade
The CGRP receptor is canonically coupled to the Gαs subunit of heterotrimeric G proteins. Binding of CGRP activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist at the receptor, blocking CGRP binding and thereby preventing this signaling cascade.[2][11][12]
Figure 1: this compound mechanism of action at the CGRP receptor.
Application Notes & Protocols
A. In Vitro Application: Functional Antagonism Assay
The primary in vitro application of this compound is to demonstrate its ability to block CGRP-induced signaling. A cAMP accumulation assay in cells expressing the human CGRP receptor is the gold standard.
-
Causality: This assay directly measures the functional consequence of receptor activation (cAMP production). By showing that this compound can dose-dependently inhibit CGRP-stimulated cAMP levels, researchers can quantify its potency (IC50) and confirm its antagonist activity.
-
Self-Validation: The protocol includes critical controls: a baseline (unstimulated cells), a maximum response (CGRP alone), and a vehicle control for this compound. A Schild analysis can be performed by measuring the rightward shift of the CGRP agonist dose-response curve in the presence of increasing concentrations of this compound, which validates its competitive antagonist nature.[11]
Protocol 1: CGRP-Induced cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably co-expressing human CLR and RAMP1 in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics. Plate cells in 96-well plates to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation). The final DMSO concentration should be ≤0.1%.
-
Pre-incubation with Antagonist: Aspirate the culture medium and wash cells once with assay buffer. Add 50 µL of the diluted this compound solutions or vehicle to the appropriate wells. Incubate for 30 minutes at 37°C.[2]
-
Agonist Stimulation: Prepare solutions of human α-CGRP in assay buffer. Add 50 µL of CGRP solution to achieve a final concentration that elicits ~80% of the maximal response (EC80). For a full dose-response curve, add varying concentrations of CGRP.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Normalize the data with 0% response being the vehicle control and 100% being the response to CGRP alone. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. In Vivo Application: Target Engagement and Efficacy Models
Due to this compound's species selectivity (lower affinity for rodent receptors), in vivo studies are most relevant in non-human primates.[4] The capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys is a key pharmacodynamic assay for target engagement.[11] For efficacy, animal models that mimic aspects of migraine, such as nitroglycerin (NTG)-induced hyperalgesia, are used.[13]
-
Causality (CIDV Model): Topical capsaicin activates sensory nerves to release endogenous CGRP, causing a measurable increase in dermal blood flow.[11] Systemic administration of this compound should inhibit this vasodilation in a dose- and exposure-dependent manner, directly demonstrating that the compound is engaging and blocking CGRP receptors in the periphery in a living system.
-
Self-Validation (NTG Model): Systemic NTG administration induces a state of thermal and mechanical allodynia in rodents, thought to model the sensory hypersensitivity of migraine. A vehicle-treated group establishes the baseline hyperalgesic response. An effective antagonist like this compound (or an analog with better rodent affinity) should significantly reverse this hyperalgesia, demonstrating potential therapeutic efficacy.
Protocol 2: Nitroglycerin (NTG)-Induced Allodynia in Rodents
-
Animal Acclimatization: House male Sprague-Dawley rats under a 12h light/dark cycle with ad libitum access to food and water. Acclimatize animals to the testing environment and equipment (e.g., von Frey filaments, radiant heat source) for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds (mechanical allodynia) using calibrated von Frey filaments and paw withdrawal latencies (thermal hyperalgesia) using a plantar test apparatus.
-
NTG Administration: Induce a migraine-like state by administering a single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg).
-
Test Compound Administration: 90 minutes after NTG injection, administer this compound (or a rodent-active analog) or vehicle via the desired route (e.g., oral gavage, p.o.).
-
Post-Treatment Behavioral Testing: At 120 minutes post-NTG (30 minutes post-treatment), re-assess mechanical and thermal thresholds.
-
Data Analysis: Compare the withdrawal thresholds/latencies between the vehicle-treated and drug-treated groups. Data are typically analyzed using a two-way ANOVA with post-hoc tests. A significant increase in withdrawal threshold/latency in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
Figure 2: Workflow for an in vivo model of migraine-like pain.
Part B: Application of GPR40/FFAR1 Modulators in Neuropharmacology
Scientific Background: GPR40/FFAR1 in the Central Nervous System
GPR40 (FFAR1) is a GPCR that is activated by medium- and long-chain free fatty acids (FFAs).[5] While initially characterized in pancreatic β-cells for its role in insulin secretion, GPR40 is also expressed in various regions of the brain, including the hippocampus, hypothalamus, striatum, and spinal cord.[6][14] In the CNS, GPR40 signaling has been implicated in a range of functions, including:
-
Pain Regulation: Activation of GPR40 in the hypothalamus and descending pain pathways can produce antinociceptive effects, while its dysfunction may exacerbate chronic pain states.[6][7][15][16]
-
Monoamine Release: GPR40 signaling in the striatum can modulate the release of serotonin and dopamine, suggesting a role in motor control and mood.[5][17]
-
Neurogenesis and Cognition: GPR40 activation has been linked to the generation of new neurons and may play a role in learning and memory.[6]
-
Emotional Behavior: Studies in knockout mice and with pharmacological tools suggest GPR40 signaling is involved in regulating depression- and anxiety-related behaviors.[17]
Pharmacological Profile of Representative GPR40/FFAR1 Modulators
To study the neuropharmacological roles of GPR40, researchers use specific agonists and antagonists. GW9508 is a commonly used agonist, and DC260126 is a representative antagonist.
| Compound | Target | Action | Potency (pEC50/IC50) | Key Application | Reference |
| GW9508 | GPR40/FFAR1 | Agonist | pEC50: 7.32 (GPR40) | In vitro/in vivo activation of GPR40 to study downstream effects (e.g., pain, neurotransmitter release) | [18][19] |
| DC260126 | GPR40/FFAR1 | Antagonist | IC50: ~6 µM | In vitro/in vivo blockade of GPR40 to confirm receptor-mediated effects of agonists or endogenous FFAs | [20][21][22] |
Table 2: Key pharmacological parameters of representative GPR40/FFAR1 modulators.
Mechanism of Action: GPR40/FFAR1 Signaling
GPR40 is primarily coupled to the Gαq/11 subunit. Ligand binding initiates a signaling cascade involving phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of various downstream effectors like protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[23]
Figure 3: GPR40/FFAR1 Gαq-mediated signaling pathway.
Application Notes & Protocols
A. In Vitro Application: Calcium Mobilization Assay
A calcium mobilization assay is a direct and robust method to measure Gαq-coupled receptor activation in vitro. This can be performed in recombinant cell lines (e.g., CHO or HEK293) expressing GPR40 or in primary/immortalized neuronal cells that endogenously express the receptor.
-
Causality: This assay directly quantifies a key second messenger (Ca2+) mobilization event that is a hallmark of GPR40 activation. An agonist like GW9508 should produce a rapid, transient increase in intracellular calcium. The antagonist DC260126 should block this effect, confirming the response is GPR40-mediated.
-
Self-Validation: The protocol requires a no-dye control to check for autofluorescence and a vehicle control to establish the baseline. A positive control, such as an ATP receptor agonist that universally mobilizes calcium, can confirm cell viability and assay integrity.
Protocol 3: GPR40-Mediated Calcium Mobilization Assay
-
Cell Culture: Plate GPR40-expressing CHO cells (or a relevant neuronal cell line) in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., HBSS) containing probenecid to prevent dye extrusion.
-
Incubation: Aspirate the culture medium, wash cells once with buffer, and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the GPR40 agonist (GW9508) and antagonist (DC260126) in assay buffer at 4-5 times the final desired concentration in a separate "compound plate".
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for ~20 seconds.
-
Compound Addition: Program the instrument to automatically add the agonist from the compound plate. For antagonist mode, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Data Acquisition: Measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes following compound addition.
-
Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline. Normalize the data and plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
B. In Vivo Application: Striatal Microdialysis for Serotonin Release
To investigate the role of GPR40 in modulating neurotransmitter systems in vivo, intracranial microdialysis is a powerful technique. Studies have shown that local perfusion of a GPR40 agonist in the striatum can augment serotonin (5-HT) release.[5][17]
-
Causality: This technique allows for the direct measurement of extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal. By locally perfusing pharmacological agents through the dialysis probe, a direct causal link between GPR40 activation and changes in 5-HT release can be established.
-
Self-Validation: The protocol is internally controlled. A stable baseline of 5-HT is established before any drug is administered. Perfusion of the vehicle serves as a negative control. The effect of the agonist should be reversible upon washout, and the effect should be blocked by co-perfusion of an antagonist, confirming the specificity of the GPR40-mediated effect.
Protocol 4: In Vivo Microdialysis in the Mouse Striatum
-
Surgical Implantation: Anesthetize a C57BL/6J mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the striatum of the awake, freely moving mouse.
-
Probe Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 90-120 minutes.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular 5-HT.
-
Pharmacological Manipulation: Switch the perfusion medium to aCSF containing the GPR40 agonist GW9508 (e.g., 100 µM). Continue collecting samples every 20 minutes.[5]
-
Antagonist/Washout: To confirm specificity, switch the perfusion medium to aCSF containing both GW9508 and the antagonist GW1100, or switch back to aCSF alone (washout).[5]
-
Sample Analysis: Analyze the 5-HT concentration in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the 5-HT concentration in each sample as a percentage of the average baseline concentration. Analyze the data using repeated measures ANOVA to determine the statistical significance of the drug-induced changes.
Figure 4: Workflow for in vivo microdialysis experiment.
References
-
Salvatore, C. A., Moore, E. L., Calamari, A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of pharmacology and experimental therapeutics, 333(1), 152–160. [Link]
-
Bell, I. M., Gallicchio, S. N., Graham, S. L., et al. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS medicinal chemistry letters, 1(1), 24–29. [Link]
-
Wikipedia. (n.d.). Free fatty acid receptor 1. In Wikipedia. Retrieved from [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Sadamura, Y., Thapa, S., Mizunuma, R., et al. (2021). FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice. Frontiers in pharmacology, 12, 699026. [Link]
-
Nakamoto, K., Aizawa, F., Miyagi, K., et al. (2017). Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice. PloS one, 12(7), e0180610. [Link]
-
Sadamura, Y., et al. (2021). FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice. Frontiers in Pharmacology, 12. [Link]
-
Nakamoto, K. (2017). [The role of brain n-3 fatty acids-GPR40/FFAR1 signaling in pain]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 137(7), 823–828. [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. In Wikipedia. Retrieved from [Link]
-
Iyengar, S., Johnson, K. W., Ossipov, M. H., & Aurora, S. K. (2019). CGRP and the Trigeminal System in Migraine. Headache, 59(5), 659–681. [Link]
-
Wikipedia. (n.d.). GW9508. In Wikipedia. Retrieved from [Link]
-
Nakamoto, K., et al. (2017). Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice. PLOS ONE, 12(7), e0180610. [Link]
-
Lionetto, L., Negro, A., Palmisani, S., et al. (2019). Migraine: Experimental Models and Novel Therapeutic Approaches. Journal of personalized medicine, 9(3), 46. [Link]
-
ResearchGate. (n.d.). The brain fatty acid-GPR40/FFAR1 signaling may be suppressed to chronic pain and chronic stress via regulation of the endogenous pain control system. Retrieved from [Link]
-
Lamb, A., & Moreno-Ajona, D. (2023). Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review. Frontiers in Neurology, 14, 1145152. [Link]
-
ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [11C]MK-4232, and [11C]CGRPA2. Retrieved from [Link]
-
Lin, H., et al. (2019). Molecular dynamics-guided discovery of an ago-allosteric modulator for GPR40/FFAR1. Proceedings of the National Academy of Sciences, 116(14), 7115-7120. [Link]
-
Hudson, B. D., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British journal of pharmacology, 172(13), 3256–3273. [Link]
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular metabolism, 4(1), 3–14. [Link]
-
Sun, P., Wang, T., Zhou, Y., et al. (2013). DC260126: a small-molecule antagonist of GPR40 that protects against pancreatic β-Cells dysfunction in db/db mice. PloS one, 8(6), e66744. [Link]
-
He, Y., et al. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(18), 9896. [Link]
-
ResearchGate. (n.d.). FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice. Retrieved from [Link]
-
Suzuki, T., et al. (2008). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Journal of pharmacological sciences, 108(3), 395–401. [Link]
-
ResearchGate. (n.d.). An updated patent review of GPR40/ FFAR1 modulators (2020 - present). Retrieved from [Link]
-
Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting. Pain and Therapy, 9(2), 391-403. [Link]
-
Nakamoto, K., Aizawa, F., Miyagi, K., Yamashita, T., Mankura, M., Koyama, Y., ... & Tokuyama, S. (2017). Dysfunctional GPR40/FFAR1 Signaling Exacerbates Pain Behavior in Mice. PLoS One, 12(7), e0180610. [Link]
-
Stoddart, L. A., Brown, A. J., & Milligan, G. (2010). Constitutive activity of GPR40/FFA1 intrinsic or assay dependent?. Methods in enzymology, 484, 131–150. [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The role of brain n-3 fatty acids-GPR40/FFAR1 signaling in pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 15. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice | PLOS One [journals.plos.org]
- 16. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice [frontiersin.org]
- 18. GW9508 - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-3207 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for MK-3207. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this potent CGRP receptor antagonist. Our goal is to equip you with the knowledge to navigate these issues, ensuring the accuracy and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a complex small molecule with a molecular weight of 557.6 g/mol and the formula C₃₁H₂₉F₂N₅O₃[1]. Like many advanced drug candidates, it possesses poor aqueous solubility, a characteristic that requires careful consideration during experimental design. The development of this compound involved incorporating polar functionalities to create piperazinone analogues, a strategy aimed at improving its solubility, particularly at acidic pH[2][3]. This inherent characteristic means that researchers may encounter difficulties in achieving and maintaining the desired concentrations in aqueous solutions for both in vitro and in vivo studies.
This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
What is the best solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Vendor data indicates that this compound is sparingly soluble in DMSO, in the range of 1-10 mg/mL[4]. One supplier suggests a solubility of ≥ 150 mg/mL in DMSO for the free base, while the hydrochloride salt is reported to be soluble at ≥ 100 mg/mL in DMSO[5][6]. Acetonitrile is another option, though the solubility is lower, at 0.1-1 mg/mL[4].
Expert Tip: Always use anhydrous, high-purity DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds and potentially promote degradation over time.
How should I store my this compound stock solution?
Proper storage is critical to maintaining the integrity of your this compound stock solution. Here are our recommendations:
-
Temperature: For long-term storage (months), store DMSO stock solutions at -80°C. For short-term storage (weeks), -20°C is acceptable[5][6][7].
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Container: Use tightly sealed vials to prevent moisture absorption and solvent evaporation.
My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer for my in vitro assay. What should I do?
This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this issue:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is a critical factor. For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring 0.1% or lower[8][9]. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in the buffer. Add the stock solution slowly while vortexing or gently mixing to aid dispersion.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of the compound.
-
Pre-warming the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.
I need to prepare this compound for an in vivo animal study. What formulation should I use?
The poor aqueous solubility of this compound necessitates the use of specialized vehicle formulations for in vivo administration. Published studies and vendor protocols suggest the following options:
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| 0.5% Methylcellulose (with pH adjusted to ~3 for HCl salt) | 10 mg/kg dose | [6] |
Note: When preparing these formulations, it is crucial to add each component sequentially and ensure complete dissolution before adding the next. Sonication may be required to achieve a clear solution. For oral dosing, the use of a suspension in a vehicle like methylcellulose is also a viable option[2].
Is the solubility of this compound pH-dependent?
Yes, the developmental history of this compound suggests that its solubility is pH-dependent. The incorporation of a piperazinone moiety was a deliberate strategy to enhance its solubility in acidic conditions[2][3]. While a detailed pH-solubility profile is not publicly available, it is reasonable to expect that this compound is more soluble at a lower pH. For the hydrochloride salt of this compound, a solubility of 50 mg/mL in water has been reported, which is significantly higher than what would be expected for the free base in neutral water, further supporting its increased solubility in acidic conditions[6].
Troubleshooting Guide
This table provides a quick reference for common problems, their likely causes, and actionable solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder in DMSO to make a stock solution. | 1. Concentration exceeds the solubility limit.2. Low-quality or non-anhydrous DMSO.3. Insufficient mixing. | 1. Prepare a more dilute stock solution.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Vortex the solution for several minutes. If necessary, use a water bath sonicator to aid dissolution. Gentle warming to 37°C can also be effective. |
| Precipitation observed in the final aqueous solution for an in vitro assay. | 1. Final DMSO concentration is too high.2. The aqueous buffer is not compatible with the compound.3. Rapid dilution of the DMSO stock. | 1. Reduce the final DMSO concentration to ≤0.5%, or ideally ≤0.1%.2. Consider using a different buffer system or adding a solubilizing agent like a surfactant if compatible with your assay.3. Perform a stepwise dilution, adding the DMSO stock to the aqueous buffer slowly with constant mixing. |
| Inconsistent results in cell-based assays. | 1. Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.2. Degradation of the compound in the stock solution or working solution.3. Cytotoxicity from the solvent at the concentration used. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, reformulate your working solution.2. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution.3. Perform a vehicle control experiment to assess the effect of the solvent on your cells at the concentration used in your experiments. |
| Cloudy or precipitated formulation for an in vivo study. | 1. Improper mixing or order of addition of vehicle components.2. The concentration of this compound is too high for the chosen vehicle.3. Use of a salt form of the compound with an inappropriate vehicle. | 1. Follow the recommended protocol for vehicle preparation, ensuring each component is fully dissolved before adding the next. Use sonication if necessary.2. Prepare a more dilute formulation or consider a different vehicle composition.3. Ensure the pH of the vehicle is appropriate for the form of the compound being used (e.g., acidic pH for the HCl salt). |
Visualizing Solubilization Strategies
To further aid in your experimental design, the following diagrams illustrate key concepts and workflows for handling this compound.
Caption: Decision workflow for solubilizing this compound.
Caption: Mechanism of co-solvency for enhancing solubility.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
- Wu, A., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology.
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- De Smedt, T., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology.
-
ResearchGate. (2014, October 30). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Retrieved from [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]
-
PubChem. (n.d.). Telcagepant. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). telcagepant. Retrieved from [Link]
- Google Patents. (2020). WO2020210722A1 - Formulation for oral delivery of proteins, peptides and small molecules with poor permeability.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29.
- Canadian Agency for Drugs and Technologies in Health. (2020).
- Sharma, D., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters.
- Al-Hilal, T. A., et al. (2020). A CGRP receptor antagonist peptide formulated for nasal administration to treat migraine. Journal of Pharmacy and Pharmacology.
-
YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Capsugel. Retrieved from [Link]
- Pouton, C. W. (2006).
- Walker, C. S., et al. (2023). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Journal of Pharmacy and Pharmacology.
-
ResearchGate. (n.d.). Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. Retrieved from [Link]
-
Wikipedia. (n.d.). Telcagepant. Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
- Durham, P. L., & Dong, L. (2010). Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine.
-
ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Retrieved from [Link]
- Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics.
-
ResearchGate. (n.d.). Inhibition of CGRP receptor internalization by monoclonal antagonist.... Retrieved from [Link]
- Hay, D. L., et al. (2003). Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture. British Journal of Pharmacology.
- Brown, J., et al. (2022). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters.
- Bower, M. J., et al. (2010). Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74. British Journal of Pharmacology.
- Zaidi, M., et al. (1989). Production and characterisation of immunoreactive calcitonin gene-related peptide (CGRP) from a CGRP receptor-positive cloned osteosarcoma cell line (UMR 106.01).
Sources
- 1. This compound | C31H29F2N5O3 | CID 25019940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving MK-3207 Oral Bioavailability
Welcome to the technical support guide for MK-3207. This document is designed for researchers, scientists, and drug development professionals who are working to optimize the oral delivery of this compound in preclinical research models. We will explore the underlying challenges affecting its bioavailability and provide detailed, evidence-based troubleshooting strategies and protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and its pharmacokinetic profile.
Q1: What is this compound and what are its key physicochemical properties?
This compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed for the treatment of migraines.[1][2][3] As a drug candidate, its success is heavily dependent on achieving adequate oral bioavailability. Its complex structure contributes to certain physicochemical properties that present challenges for oral formulation.
Key properties are summarized below:
| Property | Value / Description | Source |
| Target | Calcitonin Gene-Related Peptide (CGRP) Receptor | [3][4] |
| Binding Affinity (Ki) | 0.024 nM (for human CGRP receptor) | [1][4] |
| Functional Activity (IC50) | 0.12 nM (cAMP inhibition in HEK293 cells) | [5] |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [5] |
| Molecular Weight | 557.6 g/mol | [5] |
| Solubility | Poor aqueous solubility is a known issue for precursors and related molecules, a common trait for compounds in this class.[5][6] | [5][6] |
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of a drug is a function of its solubility, permeability, and stability in the gastrointestinal (GI) tract. For molecules like this compound, the key hurdles are:
-
Poor Aqueous Solubility: Like many modern drug candidates, this compound's complex, lipophilic structure likely leads to low solubility in GI fluids.[7][8] This is a rate-limiting step for absorption; the drug cannot be absorbed unless it is first dissolved.
-
First-Pass Metabolism: The development history of related CGRP antagonists, such as telcagepant, revealed that significant intestinal first-pass metabolism can drastically reduce the amount of drug reaching systemic circulation.[6] It is a reasonable hypothesis that this compound may also be susceptible to metabolism by enzymes (like Cytochrome P450 3A4) that are highly expressed in the gut wall and liver.[9][10]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein on the apical side of intestinal enterocytes that actively pumps xenobiotics, including many drugs, back into the GI lumen.[9][10] This process directly opposes absorption and can be a major barrier to bioavailability, especially for compounds that are P-gp substrates.[11]
Part 2: Troubleshooting Guide - Low Oral Exposure
This section provides a systematic approach to diagnosing and solving issues of low oral bioavailability observed during in vivo experiments.
Problem: My in vivo study using a simple aqueous suspension of this compound resulted in very low and variable plasma concentrations (Cmax and AUC). What should I do?
This is a classic sign of solubility-limited absorption. When a drug's dissolution rate is slower than its absorption rate, you will see poor exposure. The primary goal is to increase the concentration of dissolved this compound at the site of absorption—the intestinal wall.
Here are two proven strategies to address this, moving from the most common approach to more specialized techniques.
Caption: General workflow for troubleshooting low oral bioavailability.
Solution A: Formulate an Amorphous Solid Dispersion (ASD)
Causality: The crystalline form of a drug is a low-energy, stable state, which contributes to its low solubility. An amorphous solid dispersion (ASD) involves dispersing the drug at a molecular level within a polymer matrix.[12] This traps the drug in a much higher energy, non-crystalline state.[13] When this formulation comes into contact with GI fluids, it can dissolve rapidly, creating a transient "supersaturated" solution where the drug concentration exceeds its normal equilibrium solubility, thereby driving absorption.[14][15]
Recommended Polymer: Hypromellose Acetate Succinate (HPMCAS) is an excellent choice as it is known to inhibit drug crystallization in both the solid state and in solution, helping to maintain the supersaturated state in the gut.[14]
See Protocol A for a detailed method on preparing an ASD using a solvent evaporation technique.
Caption: P-gp pumps drug back into the GI lumen, reducing net absorption.
Troubleshooting Strategy: To confirm the role of P-gp in vivo, you can conduct a study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) in your research model. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would provide strong evidence that P-gp efflux is a major limiting factor. [10][16]
Part 3: Experimental Protocols
Protocol A: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Selection of Polymer: Choose a suitable polymer. Hypromellose Acetate Succinate (HPMCAS) is recommended. [14]2. Determine Drug Loading: Start with a drug loading of 20% (w/w). For example, 200 mg of this compound and 800 mg of HPMCAS.
-
Solvent Selection: Identify a common solvent that can fully dissolve both this compound and the polymer. A mixture like dichloromethane/methanol (1:1 v/v) is often a good starting point.
-
Dissolution: Dissolve the drug and polymer in the selected solvent system in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Harvesting and Milling: Carefully scrape the solid dispersion from the flask. Gently mill the resulting material into a fine powder using a mortar and pestle or a low-energy mill.
-
Characterization (Self-Validation): Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern (a "halo" pattern) and a single glass transition temperature (Tg) in the DSC thermogram confirm a successful amorphous dispersion.
Protocol B: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen for oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP) that show good solubilizing capacity for this compound.
-
Formulation Preparation:
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial based on a pre-determined ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent w/w).
-
Add the calculated amount of this compound to achieve the desired concentration (e.g., 50 mg/g).
-
Heat the mixture gently (40-50°C) and vortex or stir until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization (Self-Validation):
-
Visual Test: Add one drop of the SEDDS formulation to 100 mL of water with gentle stirring. A successful formulation will rapidly disperse to form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For a SEDDS, droplet sizes are typically below 200 nm.
-
Protocol C: In Vitro Dissolution Testing for Bioavailability-Enhanced Formulations
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
-
Apparatus: Use a USP Apparatus II (paddle) at 37°C with a paddle speed of 75 RPM.
-
Procedure:
-
Add the prepared this compound formulation (e.g., an amount of ASD powder or SEDDS liquid equivalent to a target dose) to 500 mL of dissolution medium.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the medium.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Comparison: Plot the concentration of dissolved this compound versus time. Compare the dissolution profiles of the crystalline drug, the ASD formulation, and the LBDDS formulation. A successful enhanced formulation will show a significantly faster dissolution rate and/or a higher apparent solubility (achieving supersaturation) compared to the crystalline drug alone.
Part 4: Data Interpretation
The table below illustrates hypothetical pharmacokinetic data that could be expected when testing different this compound formulations in a rat model. This demonstrates the potential impact of the formulation strategies discussed.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 90 | 100 (Baseline) |
| ASD (20% in HPMCAS) | 10 | 250 ± 60 | 1.0 | 1500 ± 350 | ~600% |
| SEDDS | 10 | 350 ± 75 | 0.5 | 1800 ± 400 | ~720% |
Interpretation:
-
Increased Cmax: Both the ASD and SEDDS formulations show a dramatically higher peak plasma concentration, indicating much faster and more efficient absorption.
-
Decreased Tmax: The time to reach peak concentration is shorter, especially for the SEDDS, which is characteristic of formulations that present the drug in a readily absorbable, solubilized state.
-
Increased AUC: The total drug exposure is significantly increased (6-7 fold), confirming a substantial improvement in overall oral bioavailability. This is the primary goal of the formulation effort.
By systematically applying these diagnostic and formulation principles, researchers can effectively overcome the challenges associated with this compound's oral delivery and achieve the exposures necessary for robust preclinical evaluation.
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed.
- Miller, D. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Pouton, C. W. (2008).
- Singh, A., et al. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
- Shaikh, J., et al. (2020). Oral lipid based drug delivery system (LBDDS)
- Costa, E., et al. (2023).
- Costa, E., et al. (2023).
- Kulkarni, P., et al. (2018). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics.
- Singh, S., & Kumar, S. (2022). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Oral lipid drug delivery system for poor w
- Wacher, V. J., et al. (2001).
- Date, A. A., et al. (2016). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.
- Lin, J. H. (2003). How significant is the role of P-glycoprotein in drug absorption and brain uptake?. Scilit.
- Wacher, V. J., et al. (2001). Role of P-Glycoprotein in Pharmacokinetics. Semantic Scholar.
- Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed.
- Salvatore, C. A., et al. (2010).
- Fung, K. L., & Gottesman, M. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- Indulkar, A. S., et al. (2020). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
- CGRP Receptor. (n.d.). BioChemPartner.com.
- Ho, T., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. PMC - PubMed Central.
- This compound (CAS Number: 957118-49-9). (n.d.). Cayman Chemical.
- Ho, T., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. PubMed.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist.
- This compound | CAS#957118-49-9 | CAS#957116-20-0 | Receptor Antagonist. (n.d.). MedKoo.
- This compound | CGRP Receptor Antagonist. (n.d.). MedchemExpress.com.
- Wijaya, H., & Murti, Y. B. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository.
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medkoo.com [medkoo.com]
- 4. CGRP Receptor | BioChemPartner [biochempartner.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs [pubmed.ncbi.nlm.nih.gov]
- 9. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. seppic.com [seppic.com]
- 13. pharmtech.com [pharmtech.com]
- 14. contractpharma.com [contractpharma.com]
- 15. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of P-Glycoprotein in Pharmacokinetics | Semantic Scholar [semanticscholar.org]
Technical Support Center: MK-3207 Experimental Protocols
Introduction: This guide is intended for researchers, scientists, and drug development professionals working with the potent CGRP receptor antagonist, MK-3207. A primary challenge in preclinical studies involving this compound is its significant first-pass metabolism, which can lead to low and variable oral bioavailability, complicating the interpretation of experimental results.[1] This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you design robust experiments and overcome this metabolic hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is first-pass metabolism, and why is it a significant issue for this compound?
A1: First-pass metabolism, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[2][3] For orally administered drugs like this compound, this occurs primarily in the gut wall and the liver.[2] After absorption from the intestine, the drug enters the portal vein and travels directly to the liver, which is rich in metabolic enzymes.[4]
For this compound, this process is particularly problematic for two reasons:
-
Reduced Bioavailability: A substantial fraction of the orally administered dose is metabolized and inactivated before it can be distributed throughout the body to exert its therapeutic effect at the CGRP receptor. This results in low oral bioavailability.[1][5]
-
Saturable, Non-Linear Kinetics: The metabolism of this compound appears to be saturable. At lower doses, metabolism is efficient, leading to very low bioavailability. As the dose increases, the metabolic enzymes become saturated, resulting in a more-than-proportional increase in plasma concentration.[1][6] This non-linearity can cause high variability between subjects and makes dose-response relationships difficult to establish.
The primary enzymes implicated in this compound's first-pass metabolism are the Cytochrome P450 enzyme CYP3A4 (Phase I metabolism) and potentially the efflux transporter P-glycoprotein (P-gp) .[6] Additionally, Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), are a common pathway for clearing drugs and could contribute to the overall metabolic profile.[7][8]
Q2: How can I identify the primary metabolic pathways for this compound in my experimental system?
A2: Identifying the specific enzymes responsible is crucial for troubleshooting. A tiered in vitro approach is recommended, starting with simple systems and progressing to more complex ones.
Objective: To determine the relative contribution of Phase I (CYP450) and Phase II (UGT) enzymes to this compound metabolism.
Materials:
-
This compound
-
Liver Microsomes (Human, Rat, Monkey)
-
Liver S9 Fractions
-
Hepatocyte Suspensions
-
Cofactors: NADPH (for CYPs), UDPGA (for UGTs)
-
Specific chemical inhibitors for CYP and UGT isoforms (e.g., Ketoconazole for CYP3A4)
-
LC-MS/MS system for analysis
Methodology:
-
Phase I (CYP) Metabolism Screening:
-
Incubate this compound (e.g., 1 µM) with liver microsomes and the cofactor NADPH.
-
Run parallel incubations:
-
Control: this compound + Microsomes (No NADPH)
-
Test: this compound + Microsomes + NADPH
-
Inhibition: this compound + Microsomes + NADPH + CYP3A4 inhibitor (e.g., Ketoconazole).
-
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 min).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent drug (this compound). A significant decrease in this compound only in the "+NADPH" group, which is prevented by Ketoconazole, confirms CYP3A4 involvement.[9][10]
-
-
Phase II (Glucuronidation) Screening:
-
Use liver microsomes or S9 fractions, which contain UGT enzymes.[7]
-
Incubate this compound with the microsomes/S9 fraction and the cofactor UDPGA. Alamethicin should be included to activate the UGTs in microsomes.
-
Run parallel incubations similar to the Phase I screen, substituting UDPGA for NADPH.
-
Analyze samples by LC-MS/MS for the parent drug and potential glucuronide conjugates (M+176 Da). The formation of a glucuronide metabolite confirms this pathway.
-
-
Combined Metabolism (Hepatocytes):
-
Use suspended or plated hepatocytes, which contain the full complement of metabolic enzymes and cofactors.[4]
-
Incubate this compound with hepatocytes and monitor the disappearance of the parent drug and the formation of metabolites over time. This provides a more physiologically relevant measure of overall hepatic clearance.
-
| In Vitro System | Enzymes Present | Primary Use Case |
| Liver Microsomes | Phase I (CYPs), Phase II (UGTs) | Initial screening for specific enzyme pathways; reaction phenotyping.[4] |
| Liver S9 Fraction | CYPs, UGTs, and cytosolic enzymes (e.g., SULTs) | Broader metabolic screening, including cytosolic pathways. |
| Hepatocytes | Full complement of metabolic enzymes & cofactors | "Gold standard" for predicting in vivo hepatic clearance; studying transporters.[4] |
Q3: How can I overcome this compound's first-pass effect in in vivo experiments to study its pharmacology?
A3: To study the direct pharmacological effects of this compound without the confounding factor of variable metabolism, you must ensure the drug reaches systemic circulation. The most effective strategy is to bypass the gastrointestinal tract and liver.
This is the most direct and reliable method.[2][5]
-
Intravenous (IV) Administration: This is the ideal route for pharmacokinetic and pharmacodynamic studies as it provides 100% bioavailability by definition, delivering the drug directly into systemic circulation.[4] This allows for precise control over plasma concentrations.
-
Sublingual or Intramuscular Administration: These routes can also largely bypass first-pass metabolism by allowing the drug to be absorbed directly into systemic capillaries, avoiding the portal vein.[2][11]
| Route | Bioavailability | Advantages | Considerations |
| Oral (PO) | Low & Variable | Ease of administration. | Subject to extensive first-pass effect.[1] |
| Intravenous (IV) | 100% | Bypasses first-pass effect completely; precise dose control.[4] | Requires sterile formulation; more invasive. |
| Sublingual (SL) | High | Bypasses first-pass effect; rapid absorption.[11] | Limited by the dose that can be absorbed. |
As observed in rhesus monkeys and humans, increasing the oral dose of this compound can saturate the metabolic enzymes (like CYP3A4), leading to a disproportionate increase in bioavailability.[1][6]
-
Experimental Application: If oral administration is necessary for your model, conducting a dose-escalation study is essential. This will help you identify a dose range where the pharmacokinetics become more linear and predictable. Be aware that this approach may require significantly higher doses than initially anticipated.
For mechanistic studies, you can co-administer this compound with a known inhibitor of its metabolic pathway.
-
Example Protocol: To confirm the role of CYP3A4 in vivo, you can dose an animal model with a potent CYP3A4 inhibitor (e.g., Ketoconazole) prior to administering an oral dose of this compound. A significant increase in this compound plasma exposure compared to a vehicle control would confirm that CYP3A4 is a major contributor to its first-pass metabolism.[11]
-
Caution: This approach is for investigational purposes only and complicates the interpretation of the drug's pharmacology due to potential off-target effects of the inhibitor.
-
Q4: Are there formulation strategies I can explore to improve the oral bioavailability of this compound for preclinical studies?
A4: Yes, advanced formulation strategies can be employed to protect the drug from premature metabolism, although these require significant development effort.
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[2] A successful prodrug for this compound would be designed to be absorbed intact, bypassing intestinal and hepatic metabolism, and then be cleaved to release active this compound in systemic circulation. This strategy is complex and requires substantial medicinal chemistry efforts.
-
Lipid-Based Formulations & Nanoparticles: Encapsulating this compound in lipid-based systems like liposomes or nanoparticles can offer protection from metabolic enzymes in the gut and liver.[12][13][14] These formulations can also enhance absorption through the lymphatic system, which drains directly into systemic circulation, thereby bypassing the portal vein and the liver.[14] This is a promising but technically demanding strategy for overcoming the first-pass effect.
References
-
Milligan, J. J., & Saha, S. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. Cancers (Basel), 14(7), 1741. [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
St. Jude Children's Research Hospital. UGT1A1 and Medicines. Together by St. Jude™. [Link]
-
Krishna, R., et al. (2012). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 75(5), 1253-1263. [Link]
-
Visikol. (2023). First Pass Metabolism Model. [Link]
-
Tan, S. C., et al. (2019). UGT1A1 Mediated Drug Interactions and its Clinical Relevance. Current Drug Metabolism, 20(6), 449-456. [Link]
-
Tan, S. C., et al. (2019). UGT1A1 Mediated Drug Interactions and its Clinical Relevance. ResearchGate. [Link]
-
Canadian Society of Pharmacology and Therapeutics. First-pass effect. [Link]
-
Wikipedia. First pass effect. [Link]
-
Richardson, T., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 767-781. [Link]
-
Schmohl, S., et al. (2024). In vitro simulation of the liver first-pass effect with biotransformation-competent HepG2 cells to study effects of MG-132 on liver and cancer cells. Clinical Hemorheology and Microcirculation, 86(1-2), 159-168. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: very important pharmacogene information for UGT1A1. Pharmacogenetics and Genomics, 22(9), 698–701. [Link]
-
MedlinePlus. (2012). UGT1A1 gene. [Link]
-
Milligan, J. J., & Saha, S. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. PubMed. [Link]
-
Jauslin, T. N., et al. (2017). Population in vitro-in vivo pharmacokinetic model of first-pass metabolism: itraconazole and hydroxy-itraconazole. Journal of Pharmacokinetics and Pharmacodynamics, 44(6), 569-588. [Link]
-
Asian Journal of Pharmacy and Technology. (2021). A Review on Emerging Oral Dosage Forms which helps to bypass the Hepatic First Pass Metabolism. [Link]
-
Bioengineer.org. (2025). Bentonite-Liposome Composite Boosts Oral Drug Bioavailability. [Link]
-
YouTube. (2025). First pass metabolism: the metabolic obstacle course for drugs. [Link]
-
BioModels. (2017). Lee2017 - Paracetamol first-pass metabolism PK model. [Link]
-
National Center for Biotechnology Information. (2023). First-Pass Effect. [Link]
-
ResearchGate. (2025). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Elsohly, M. A., et al. (1991). Bypassing the first-pass effect for the therapeutic use of cannabinoids. Pharmacology, Biochemistry, and Behavior, 40(3), 603-607. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
-
Li, A. P. (2015). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 16(1), 2-10. [Link]
-
YouTube. (2025). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. [Link]
-
Chen, Y., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]
-
Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]
-
Iannone, L., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4125. [Link]
-
Wikipedia. Glucuronidation. [Link]
-
Strolin Benedetti, M., et al. (1992). Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors. European Journal of Drug Metabolism and Pharmacokinetics, 17(4), 253-271. [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation - Wikipedia [en.wikipedia.org]
- 8. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations [mdpi.com]
- 13. A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
Technical Support Center: Navigating Species Differences in MK-3207 CGRP Receptor Affinity
Welcome to the technical support resource for researchers utilizing MK-3207, a potent, orally bioavailable CGRP receptor antagonist. This guide is designed to provide in-depth, practical solutions to common challenges encountered during preclinical evaluation, with a specific focus on understanding and addressing the compound's species-specific receptor affinity. Our goal is to equip you with the expertise to design robust experiments, interpret your data accurately, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's mechanism and its species-dependent pharmacology.
Q1: What is the established CGRP receptor affinity of this compound for different species?
A1: this compound exhibits significant species selectivity. It is a highly potent antagonist of the human and rhesus monkey CGRP receptors, but displays markedly lower affinity for rodent and canine receptors.[1][2] This is a critical consideration for experimental design and model selection.
| Species | Receptor Affinity (Ki) | Functional Potency (IC50) | Key Reference(s) |
| Human | 0.024 nM | 0.12 nM (cAMP inhibition) | [2][3] |
| Rhesus Monkey | ~0.024 nM (similar to human) | EC50 = 0.8 nM (CIDV model) | [2][4] |
| Canine | Lower Affinity (exact value not specified) | Lower Potency | [2] |
| Rodent (Rat/Mouse) | Lower Affinity (exact value not specified) | Lower Potency | [2][5] |
Q2: What is the molecular basis for the observed species differences in this compound affinity?
A2: The CGRP receptor is a heterodimer, composed of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor, and the Receptor Activity-Modifying Protein 1 (RAMP1).[6][7][8] The binding of small molecule antagonists like this compound occurs at the interface of CLR and RAMP1.[5][9] Species-specific variations in the amino acid sequences of these two proteins create distinct binding pocket topographies. Consequently, an antagonist optimized for high-affinity binding to the human CLR/RAMP1 complex may not fit as precisely into the rodent or canine receptor complex, leading to reduced affinity.
Q3: Why is the rhesus monkey considered a suitable preclinical model for this compound studies?
A3: The CGRP receptor in rhesus monkeys shares a very high sequence homology with the human receptor, resulting in a nearly identical binding affinity for this compound.[2] This pharmacological similarity makes the rhesus monkey an excellent in vivo model for pharmacodynamic (PD) studies, such as the capsaicin-induced dermal vasodilation (CIDV) assay, allowing for a more direct translation of findings to human clinical scenarios.[1][4]
Q4: Can I use rodent models to study the efficacy of this compound?
A4: While rodent models are valuable in many areas of pharmacology, their utility for assessing the in vivo potency of this compound is limited due to the compound's significantly lower affinity for rodent CGRP receptors.[2] Achieving target engagement in rodents would require much higher compound exposures than those needed in primates. Such high doses could introduce off-target effects and complicate data interpretation. Therefore, for efficacy studies directly related to CGRP receptor antagonism, primate models are strongly recommended.
Section 2: Troubleshooting Experimental Assays
This section provides a problem-oriented guide to resolving common issues in receptor affinity and functional assays.
Radioligand Binding Assays
Radioligand binding is the gold standard for determining receptor affinity (Kd, Ki) and density (Bmax).
Problem 1: High Non-Specific Binding (NSB) Obscuring the Specific Signal
-
Causality: High NSB occurs when the radioligand binds to components other than the target receptor, such as lipids, proteins, or the assay apparatus itself.[10] This is often exacerbated by highly lipophilic compounds or suboptimal assay conditions. Ideally, NSB should be less than 50% of the total binding.[10]
-
Troubleshooting Workflow:
Workflow for troubleshooting high non-specific binding.
Problem 2: Inconsistent Ki/IC50 Values Across Experiments
-
Causality: Variability can stem from ligand degradation, inconsistent cell passage numbers leading to variable receptor expression, or failure to reach binding equilibrium.[11]
-
Self-Validating Protocol Steps:
-
Ligand Integrity Check: Always prepare fresh dilutions of both radioligand and non-labeled this compound for each experiment. If degradation is suspected, verify ligand integrity via HPLC.
-
Cell Line Stability: Use cells within a defined, narrow passage number range where CGRP receptor expression (CLR and RAMP1) is known to be stable. Periodically re-validate receptor expression via saturation binding or qPCR.
-
Equilibrium Confirmation: Before proceeding with competition assays, perform association and dissociation experiments to determine the time required to reach binding equilibrium at your chosen temperature.[12] Ensure your incubation time is sufficient.
-
Assay Controls: Include a known reference compound with a well-established Ki in every assay plate to monitor for inter-assay variability.
-
Cell-Based Functional Assays (cAMP Inhibition)
Functional assays measure the ability of this compound to block CGRP-induced signaling.
Problem: Low or No Inhibition of CGRP-Stimulated cAMP Production in a Human/Primate Cell Line
-
Causality: This issue can arise from several factors: loss of receptor expression, poor cell health, degradation of this compound or the CGRP peptide, or issues with the cAMP detection reagents.
-
Experimental Workflow for Issue Diagnosis:
Diagnostic workflow for failed cAMP inhibition assays.
Section 3: Protocols and Methodologies
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound using membranes from HEK293 cells stably expressing human CLR and RAMP1.[1]
Materials:
-
HEK293-hCLR/hRAMP1 cell membranes
-
Radioligand: [³H]this compound or ¹²⁵I-hCGRP
-
Unlabeled Ligand: this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.
-
Assay Setup: In a 96-well assay plate, add in order:
-
25 µL Binding Buffer (for total binding) or 25 µL of a high concentration of a non-related CGRP antagonist (e.g., 10 µM CGRP₈₋₃₇ for NSB).
-
25 µL of serially diluted unlabeled this compound (typically from 1 pM to 1 µM).
-
25 µL of radioligand at a final concentration near its Kd.
-
25 µL of cell membrane suspension (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes (or predetermined equilibrium time) with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the pre-treated filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[13]
References
-
This compound | CGRP Receptor Antagonist. MedchemExpress.com.
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 10-14.
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160.
-
The CGRP Receptor: WHAT YOU NEED TO KNOW. (2020). Science of Migraine.
-
Hargreaves, R., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 78(4), 885-896.
-
Walker, C. S., & Hay, D. L. (2013). CGRP in the trigeminovascular system: a role for CGRP, adrenomedullin and amylin receptors? British Journal of Pharmacology, 170(7), 1293-1307.
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. ResearchGate.
-
Poyner, D. R., et al. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology, 175(1), 3-17.
-
Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. ResearchGate.
-
Conner, A. C., Hay, D. L., & Poyner, D. R. (2004). Characterization of CGRP receptor binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.30.
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed.
-
Malle, E., et al. (2002). From Micromolar to Nanomolar Affinity: A Systematic Approach to Identify the Binding Site of CGRP at the Human Calcitonin Gene-Related Peptide 1 Receptor. Biochemistry, 41(4), 1239-1246.
-
Characterization of CGRP Receptor Binding | Request PDF. ResearchGate.
-
Calcitonin gene-related peptide. Wikipedia.
-
Structure of CGRP receptor. ResearchGate.
-
The Structure of the CGRP and Related Receptors. Coventry University.
-
Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. PubMed Central.
-
Conner, A. C., et al. (2006). Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding. Journal of Biological Chemistry, 281(24), 16347-16355.
-
Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. ACS Publications.
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F373-F379.
-
Troubleshooting radioligand binding assay inconsistencies. Benchchem.
-
In Vivo Quantification of Calcitonin Gene-Related Peptide Receptor Occupancy by Telcagepant in Rhesus Monkey and Human Brain Using the Positron Emission Tomography Tracer [11C]MK-4232. Semantic Scholar.
-
Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. ResearchGate.
-
18 questions with answers in RADIOLIGAND BINDING. ResearchGate.
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.
-
In Vivo Quantification of Calcitonin Gene-Related Peptide Receptor Occupancy by Telcagepant in Rhesus Monkey and Human Brain Using the Positron Emission Tomography Tracer [C-11]MK-4232. ResearchGate.
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofmigraine.com [scienceofmigraine.com]
- 7. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 13. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for MK-3207. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist, this compound offers a powerful tool for studying CGRP signaling. However, like any pharmacological agent, a thorough understanding of its selectivity profile is critical for accurate data interpretation and troubleshooting. This document provides in-depth, practical guidance on the known off-target effects of this compound, with a particular focus on its interactions with related receptors in the calcitonin family.
Understanding the CGRP Receptor and its Relatives: A Family Affair
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). However, CLR and the closely related calcitonin receptor (CTR) can form complexes with other RAMPs (RAMP2 and RAMP3), giving rise to a family of receptors with distinct but sometimes overlapping ligand specificities. This family includes receptors for adrenomedullin (AM) and amylin (AMY). The significant homology between these receptors is the basis for the off-target interactions observed with some CGRP antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human CGRP receptor. It is a potent antagonist with a high affinity for this receptor, exhibiting a Ki of 0.024 nM.[1]
Q2: What are the known off-target receptors for this compound?
A2: this compound has been evaluated for its binding affinity against several related receptors. Its most significant off-target interaction is with the amylin 1 (AMY1) receptor, which is a complex of the calcitonin receptor (CTR) and RAMP1. It also shows some interaction with the AMY3, adrenomedullin 2 (AM2), and calcitonin (CT) receptors, but with much lower affinity. Its affinity for the adrenomedullin 1 (AM1) receptor is very low.
Q3: How significant is the off-target activity at the AMY1 receptor?
A3: The interaction with the AMY1 receptor is noteworthy. While this compound is highly selective for the CGRP receptor, its affinity for the AMY1 receptor is in the sub-nanomolar range, which could be physiologically relevant in certain experimental systems.[2] CGRP itself is an agonist at the AMY1 receptor, and this receptor is also expressed in the trigeminal ganglion, a key site for migraine pathology.[3]
Q4: Was this compound discontinued, and why?
A4: Yes, the clinical development of this compound was discontinued due to observations of liver toxicity in some subjects.[4] This is believed to be associated with the formation of reactive metabolites.[5] While this is a critical consideration for in vivo studies, researchers using this compound in vitro should also be aware of potential hepatotoxicity and take appropriate safety precautions.
Troubleshooting Guide: Addressing Unexpected Experimental Results
Unexpected results can be a common occurrence in research. This section provides a structured approach to troubleshooting potential issues arising from the off-target effects of this compound.
Scenario 1: Lower-than-Expected Potency in a Cell-Based Assay
Problem: You are performing a functional assay (e.g., cAMP accumulation) in a cell line that endogenously expresses the CGRP receptor. However, the IC50 value for this compound is significantly higher (less potent) than the literature values.
Potential Cause: Your cell line may co-express the AMY1 receptor. Since CGRP can activate the AMY1 receptor, and this compound has a lower affinity for AMY1 compared to the CGRP receptor, the overall antagonistic effect you observe might be a composite of its activity at both receptors.
Troubleshooting Workflow:
Troubleshooting Workflow for Lower-than-Expected Potency.
Step-by-Step Guidance:
-
Characterize Your Cell Line: Confirm the expression of not only the CGRP receptor components (CLR and RAMP1) but also the AMY1 receptor components (CTR and RAMP1) in your cell line using techniques like qPCR or Western blotting.
-
Use a Selective AMY1 Agonist: Test your cell line's response to a selective AMY1 receptor agonist, such as amylin. If you observe a functional response (e.g., increased cAMP), it confirms the presence of functional AMY1 receptors.
-
Refine Your Experimental System:
-
Option A: Engineered Cell Line: The most definitive solution is to use a recombinant cell line engineered to express only the human CGRP receptor.
-
Option B: Selective Agonist: If using an engineered cell line is not feasible, consider using a CGRP analog that is highly selective for the CGRP receptor over the AMY1 receptor to stimulate the cells.
-
-
Re-evaluate Potency: Once you have a more defined system, re-determine the IC50 of this compound.
Scenario 2: Anomalous Signaling Profile
Problem: In your functional assay, you observe a biphasic or incomplete inhibition curve with this compound, which is not typical for a competitive antagonist.
Potential Cause: This could be another manifestation of off-target effects at the AMY1 receptor, especially if the downstream signaling pathways of the CGRP and AMY1 receptors differ in your cell type or if there is receptor cross-talk.
Troubleshooting Steps:
-
Revisit Cell Line Characterization: As in the previous scenario, confirm the expression of both CGRP and AMY1 receptors.
-
Investigate Downstream Signaling: Use pathway-specific inhibitors or reporters to dissect the signaling cascades activated by a CGRP-selective agonist versus an AMY1-selective agonist in your cells. This will help you understand if the anomalous curve is due to the convergence or divergence of signaling pathways.
-
Consult the Literature: Review publications that have characterized the signaling of both receptors in similar cell systems for potential explanations.
Data Summary: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for the human CGRP receptor and related receptors. This data is essential for designing experiments and interpreting results.
| Receptor | Composition | This compound Ki (nM) | Selectivity vs. CGRP Receptor |
| CGRP | CLR/RAMP1 | 0.024 | - |
| AMY1 | CTR/RAMP1 | 0.75 | ~31-fold |
| AMY3 | CTR/RAMP3 | 128 | ~5333-fold |
| AM2 | CLR/RAMP3 | 156 | ~6500-fold |
| CT | CTR | 1900 | ~79167-fold |
| AM1 | CLR/RAMP2 | 16500 | ~687500-fold |
Data compiled from Salvatore et al. (2010).[2]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol describes a method to determine the binding affinity (Ki) of this compound for the CGRP receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human CGRP receptor.
-
Radioligand: [¹²⁵I]-hCGRP
-
Non-labeled hCGRP (for determining non-specific binding)
-
This compound
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Serially dilute this compound in binding buffer to a range of concentrations.
-
Prepare a solution of [¹²⁵I]-hCGRP in binding buffer at a concentration close to its Kd.
-
Prepare a high concentration of non-labeled hCGRP (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and either this compound, non-labeled hCGRP (for non-specific binding), or buffer alone (for total binding).
-
Initiate the binding reaction by adding the [¹²⁵I]-hCGRP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Termination and Separation:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional antagonism of this compound at the CGRP receptor by measuring the inhibition of CGRP-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human CGRP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Human α-CGRP
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well white plate at an appropriate density and allow them to attach and grow overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of human α-CGRP at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the EC80 concentration of human α-CGRP to all wells (except for the basal control) and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Safety and Handling: In Vitro Hepatotoxicity Considerations
Given the clinical discontinuation of this compound due to liver toxicity, it is prudent to consider its potential effects in in vitro systems, especially those using primary hepatocytes or liver-derived cell lines. The hepatotoxicity of this compound is thought to be mediated by the formation of reactive metabolites.
Key Considerations for In Vitro Studies:
-
Metabolically Active Systems: When working with liver-derived cells or microsomes that have metabolic capacity, be aware that this compound may be converted to potentially toxic species.
-
Cytotoxicity Assays: It is advisable to perform baseline cytotoxicity assays (e.g., MTT, LDH release) in your chosen cell line at the concentrations of this compound you plan to use, to ensure that observed effects are not due to general cell death.
-
Reactive Metabolite Screening: For in-depth studies, consider assays to detect the formation of reactive metabolites, such as glutathione trapping assays.
Recommended In Vitro Hepatotoxicity Assays:
-
Cell Viability Assays: Using cell lines like HepG2 or primary human hepatocytes to assess for direct cytotoxicity.
-
Mitochondrial Toxicity Assays: To evaluate the impact on mitochondrial function.
-
Reactive Oxygen Species (ROS) Assays: To measure oxidative stress.
Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathway for the CGRP and AMY1 receptors, both of which signal through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cAMP.
CGRP and AMY1 Receptor Signaling Pathways.
References
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Walker, C. S., et al. (2015). A second trigeminal CGRP receptor: function and expression of the AMY1 receptor. Annals of Clinical and Translational Neurology, 2(6), 595-608. [Link]
-
Hewitt, D. J., et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: a highly potent, orally bioavailable CGRP receptor antagonist. ACS Medicinal Chemistry Letters, 1(1), 1-5. [Link]
-
Yamazaki, M., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 235-246. [Link]
-
Distinct Patterns of Internalization of Different Calcitonin Gene-Related Peptide Receptors. ACS Chemical Neuroscience, 10(9), 4145-4156. [Link]
-
Urits, I., et al. (2020). A review of the new CGRP antagonists for the treatment of migraine. Pain and Therapy, 9(2), 375-384. [Link]
-
Hay, D. L., & Walker, C. S. (2017). CGRP and its receptors. Headache: The Journal of Head and Face Pain, 57(S2), 4-13. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]
Sources
- 1. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A second trigeminal CGRP receptor: function and expression of the AMY1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MK-3207 for In Vivo Experiments
Welcome to the technical support resource for MK-3207. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for optimizing in vivo experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Understanding this compound: Mechanism of Action & Critical Considerations
This compound is a potent, orally bioavailable, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] Understanding its mechanism is key to designing effective experiments.
Mechanism of Action: CGRP is a neuropeptide released from sensory nerves and plays a significant role in pain transmission and vasodilation, particularly in the pathophysiology of migraine.[1][2][4] The CGRP receptor is a complex formed by the calcitonin receptor-like receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[1][5] this compound exerts its effect by binding with high affinity to this receptor complex, thereby blocking CGRP from binding and initiating downstream signaling that leads to vasodilation and pain signaling.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Critical Consideration: Species Selectivity
A common pitfall in preclinical studies with CGRP antagonists is overlooking species selectivity. This compound is a prime example, exhibiting high affinity for human and rhesus monkey CGRP receptors but significantly lower affinity for canine and rodent receptors.[2][6]
Causality: This discrepancy is due to differences in the amino acid sequences of the receptor proteins between species. Consequently, using rodent models to evaluate the efficacy of this compound is challenging and may yield misleading negative results. The rhesus monkey is the most appropriate preclinical species for pharmacodynamic and pharmacokinetic studies that are intended to be translatable to humans.[2]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound?
The answer depends critically on the chosen animal model and the desired level of target engagement.
-
For Rhesus Monkeys: The key is to target plasma concentrations that correlate with known pharmacodynamic effects. In a capsaicin-induced dermal vasodilation (CIDV) model, plasma concentrations of 0.8 nM and 7 nM were required to achieve 50% (EC₅₀) and 90% (EC₉₀) inhibition of blood flow increase, respectively.[2][6]
-
Expert Insight: For a proof-of-concept efficacy study, aiming for a Crough that remains above the EC₉₀ (7 nM) is a robust strategy. Due to dose-dependent oral bioavailability in monkeys (ranging from 9% at 2 mg/kg to 41% at 20 mg/kg), a simple linear dose escalation may not produce a proportional increase in exposure.[1] A starting oral dose of 10 mg/kg is a reasonable point for achieving therapeutically relevant plasma concentrations.
-
-
For Rodents (Rats, Mice): Due to the ~400-fold lower affinity, standard dosing may not achieve sufficient receptor occupancy to observe an effect.[6] If rodent models must be used (e.g., for preliminary toxicology), exceptionally high doses would be required, and the results should be interpreted with extreme caution regarding efficacy.
Q2: How do I prepare an oral formulation of this compound?
This compound has low aqueous solubility, making formulation a critical step for ensuring consistent bioavailability.[1] A standard and effective vehicle for preclinical oral studies is a suspension or solution using a combination of solvents and surfactants.
A widely used vehicle composition is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[7]
Causality of Components:
-
DMSO: A powerful organic solvent to initially dissolve the this compound powder.
-
PEG300: A water-miscible co-solvent that helps keep the compound in solution as the aqueous component is added.
-
Tween-80: A non-ionic surfactant that stabilizes the formulation, preventing the drug from precipitating out of the solution (crashing out) and improving its absorption in the gut.
-
Saline: The aqueous vehicle that makes up the bulk of the volume for administration.
See Section 4: Key Experimental Protocols for a detailed step-by-step guide. It is highly recommended to prepare the formulation fresh daily and use sonication to aid dissolution.[7]
Q3: What is the appropriate route of administration?
This compound was developed as an orally bioavailable antagonist.[3] Therefore, oral gavage (p.o.) is the most clinically relevant route for efficacy studies. Intravenous (i.v.) administration can also be used for pharmacokinetic studies to determine parameters like clearance and volume of distribution or to bypass absorption variability.[7]
Q4: How long before the experimental challenge should I dose the animals?
Troubleshooting Guide
Caption: Troubleshooting flowchart for common issues in this compound in vivo studies.
Issue: Lack of Efficacy
-
Primary Cause: The most likely reason for a lack of efficacy is the use of a non-responsive species (e.g., rats or mice).[2][6] Verify that you are using a relevant species like the rhesus monkey.
-
Secondary Cause: The dose may be too low to achieve the necessary plasma concentration for target engagement.[2] Your goal should be to achieve plasma levels well above the EC₅₀ (0.8 nM) and preferably near the EC₉₀ (7 nM).
-
Tertiary Cause: The compound may have precipitated from the formulation, leading to a lower effective dose being administered. Always visually inspect your formulation for clarity or uniform suspension before dosing each animal.
Issue: High Variability in Results
-
Formulation Inconsistency: If the drug is not fully dissolved or uniformly suspended, different animals will receive different effective doses. Ensure your preparation protocol is robust and consistent. Use sonication and prepare fresh.[7]
-
Administration Technique: Improper oral gavage technique can lead to dosing errors. Ensure all personnel are properly trained and consistent in their methods.
-
Animal Health: Underlying health issues can affect drug metabolism and response. Ensure animals are healthy and properly acclimatized before the study.
Issue: Compound Precipitation in Formulation
-
Solution 1: Order of Addition: Follow the protocol precisely. Always dissolve this compound in DMSO first before slowly adding the other components.
-
Solution 2: Physical Assistance: Use a bath sonicator or gentle warming (be cautious of degradation) to aid dissolution.[7]
-
Solution 3: Fresh Preparation: Do not store the final formulation for extended periods. It is best to prepare it on the day of use to minimize the risk of precipitation over time.[7]
Key Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/mL)
This protocol is for preparing a 10 mg/mL stock in the recommended vehicle. Adjust volumes as needed for your required dose.
-
Calculate Needs: Determine the total volume of dosing solution required. Always prepare a ~20% excess to account for transfer losses.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a suitable container, add 10% of the final target volume as DMSO. Add the this compound powder to the DMSO. Vortex or sonicate until the powder is completely dissolved.
-
Add Co-Solvent: Slowly add 40% of the final target volume as PEG300 while vortexing. The solution should remain clear.
-
Add Surfactant: Add 5% of the final target volume as Tween-80 and vortex to mix thoroughly.
-
Add Aqueous Phase: Slowly add the final 45% of the volume as saline, vortexing continuously. If the solution becomes cloudy, sonicate the mixture until it is clear or a uniform, fine suspension.
-
Final Check: Before administration, visually inspect the solution to ensure homogeneity.
Protocol 2: Workflow for a Pharmacodynamic (PD) Study
This outlines a general workflow for a study using the rhesus monkey CIDV model.
Caption: Experimental workflow for an in vivo pharmacodynamic study of this compound.
Reference Data
Table 1: In Vitro Potency & Pharmacodynamic Parameters of this compound
| Parameter | Species/System | Value | Source |
|---|---|---|---|
| Kᵢ (Binding Affinity) | Human/Rhesus CGRP Receptor | 0.024 nM | [2][6] |
| IC₅₀ (cAMP Assay) | Human CGRP Receptor | 0.12 nM | [1] |
| IC₅₀ (cAMP + Human Serum) | Human CGRP Receptor | 0.17 nM | [1] |
| EC₅₀ (CIDV Model) | Rhesus Monkey | 0.8 nM (plasma conc.) | [2][6] |
| EC₉₀ (CIDV Model) | Rhesus Monkey | 7 nM (plasma conc.) |[1][2][6] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Species | Dose & Route | Value | Source |
|---|---|---|---|---|
| Oral Bioavailability (F) | Rhesus Monkey | 2 mg/kg, p.o. | 9% | [1] |
| Oral Bioavailability (F) | Rhesus Monkey | 20 mg/kg, p.o. | 41% | [1] |
| Oral Bioavailability (F) | Rat | 10 mg/kg, p.o. | 74% | [1] |
| Oral Bioavailability (F) | Dog | 1 mg/kg, p.o. | 67% | [1] |
| CSF/Plasma Ratio | Rhesus Monkey | 10 mg/kg, p.o. | 2-3% | [2][7] |
| Unbound Fraction (fᵤ) | Human Plasma | N/A | 9.4% |[1] |
Table 3: Recommended Vehicle for In Vivo Studies
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Stabilizer |
| Saline | 45% | Aqueous Vehicle |
References
-
Calcitonin gene-related peptide receptor antagonist. (2024). In Wikipedia. Retrieved from [Link]
-
Ma, T., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 78(6), 1345-1355. Retrieved from [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. Retrieved from [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. Retrieved from [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Request PDF | Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. (n.d.). ResearchGate. Retrieved from [Link]
-
Moore, E. L., et al. (2017). Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. Retrieved from [Link]
-
Hewitt, D. J., et al. (2011). Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. Cephalalgia, 31(6), 712-722. Retrieved from [Link]
-
Poyner, D. R., et al. (2017). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology, 174(18), 2943-2951. Retrieved from [Link]
-
Ma, T., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology. Retrieved from [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Variable Results in GPR40/FFAR1 Animal Studies
A Note on Target and Compound Identity:
Welcome to the technical support center. As a Senior Application Scientist, my primary goal is to ensure the integrity and success of your research. Before proceeding, it is crucial to clarify the subject of this guide. The query referenced MK-3207, a compound extensively documented as a potent, orally active CGRP (calcitonin gene-related peptide) receptor antagonist developed for the treatment of migraine.[1][2][3][4][5][6][7][8] The preclinical and clinical data for this compound focus exclusively on its role in CGRP signaling and migraine pathophysiology.[2][5][6][9]
The challenges of variable results in animal models, particularly concerning metabolic outcomes like insulin secretion and glucose tolerance, are hallmark characteristics of research into the G-protein-coupled receptor 40 (GPR40) , also known as the Free Fatty Acid Receptor 1 (FFAR1) .[10][11] This receptor is a key therapeutic target for type 2 diabetes, and its complex biology frequently leads to discrepant findings in preclinical studies.[10][11]
Therefore, this guide is structured to address the nuanced and often perplexing results seen in animal studies of GPR40/FFAR1 modulators . We will delve into the mechanistic reasons for this variability and provide robust troubleshooting strategies to help you navigate your experiments.
Section 1: Foundational Understanding of GPR40/FFAR1 Signaling
This section addresses the fundamental biology of the GPR40 receptor. Understanding its dual signaling potential and context-dependent function is the first step in troubleshooting variable in vivo data.
FAQ 1: Why is GPR40/FFAR1 considered a "dual-edged sword" in pancreatic β-cells?
The role of GPR40 in β-cell function is highly dependent on the duration and nature of its stimulation. This duality is a primary source of experimental variability.
-
Acute Stimulation: In the short term, activation of GPR40 by free fatty acids (FFAs) or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[10][12][[“]][14] This is a beneficial effect, mediated primarily through the Gαq signaling pathway, which leads to an increase in intracellular calcium [Ca2+]i, a key trigger for insulin granule exocytosis.[12][15][16]
-
Chronic Stimulation: Prolonged exposure to high levels of FFAs, as seen in lipotoxic conditions or long-term high-fat diet (HFD) studies, can lead to β-cell dysfunction and apoptosis.[[“]][[“]] While some studies suggest GPR40 knockout mice are protected from these effects, others find no such protection, indicating a complex interplay between receptor signaling and intracellular fatty acid metabolism.[11][18] Overexpression of GPR40 has, in some models, led to impaired insulin secretion and glucose intolerance, suggesting that excessive signaling can be detrimental.[10][19]
This context-dependency means that the same GPR40 modulator can produce opposing effects depending on the metabolic state of the animal and the duration of the study.
FAQ 2: What is the difference between partial agonists and "Ago-PAMs" (Agonist-Positive Allosteric Modulators), and why does it matter?
The pharmacological classification of your GPR40 modulator is critical, as different ligand types can stabilize distinct receptor conformations and trigger different downstream signals. This is a major contributor to divergent results between studies using different compounds.
-
Partial Agonists (e.g., Fasiglifam/TAK-875): These compounds typically bind to an orthosteric site on the receptor and primarily activate the Gαq pathway .[20][21] This leads to increased intracellular Ca2+ and potentiation of GSIS. They generally do not engage Gαs signaling.
-
Full Agonists / Ago-PAMs: These molecules, which may bind to a different, allosteric site, can induce a more profound conformational change in the receptor. This results in the recruitment and activation of both Gαq and Gαs pathways .[19][20][21] The Gαs pathway activation leads to the production of cyclic AMP (cAMP), a second messenger that also strongly promotes insulin secretion and, importantly, stimulates the release of incretin hormones like GLP-1 from enteroendocrine cells in the gut.[19][20][21]
The ability of Ago-PAMs to also stimulate GLP-1 provides an indirect, and potent, additional mechanism for glucose lowering that is not present with pure partial agonists.[21][22] Therefore, an Ago-PAM may show superior glucose-lowering efficacy in vivo that cannot be fully explained by its direct effects on isolated islets.
GPR40/FFAR1 Signaling Pathways Diagram
Caption: Divergent signaling pathways of the GPR40/FFAR1 receptor.
Section 2: Troubleshooting Guide for In Vivo Studies
This section is formatted as a series of troubleshooting questions you might encounter when your experimental results deviate from the expected outcome.
Q1: My GPR40 agonist lowered blood glucose in lean mice but has a much weaker, or no, effect in my diet-induced obese (DIO) model. Why?
Possible Cause: Altered GPR40 expression and/or β-cell health in the DIO model.
Explanation: Chronic exposure to high fatty acids and glucose (glucolipotoxicity) in DIO models can lead to a paradoxical downregulation of GPR40 expression in pancreatic islets.[[“]][[“]] The transcription factor Pdx1, which is essential for β-cell function, is known to regulate the FFAR1 gene, and its levels can be reduced in diabetic conditions.[[“]][[“]][23] Your compound may be less effective simply because its target is less abundant. Furthermore, the overall health and insulin-secreting capacity of the β-cells may be so compromised that they cannot respond effectively, even if the GPR40 target is engaged.
Troubleshooting Steps:
-
Validate Target Expression:
-
Action: Harvest pancreatic tissue from a cohort of your lean and DIO animals.
-
Method: Perform qPCR or Western blot to quantify Ffar1/GPR40 mRNA and protein levels, respectively.
-
Expected Result: You may observe significantly lower GPR40 expression in the DIO islets compared to lean controls.
-
-
Assess Islet Health Ex Vivo:
-
Action: Isolate islets from both lean and DIO animals.
-
Method: Perform a glucose-stimulated insulin secretion (GSIS) assay in the presence and absence of your GPR40 agonist.
-
Expected Result: DIO islets may show a blunted response to glucose alone, and the potentiation by your agonist may be significantly less than that seen in healthy, lean islets. This confirms the issue is with β-cell capacity, not necessarily compound failure.
-
Q2: I'm using a GPR40 knockout (KO) mouse model, but I'm still seeing some residual effects of fatty acids on insulin secretion. Is my KO model invalid?
Possible Cause: GPR40-independent effects of fatty acids.
Explanation: While GPR40 is a key mediator of fatty acid effects on insulin secretion, it is not the only mechanism. Fatty acids can be transported into the β-cell and metabolized, generating intracellular signaling molecules that also promote insulin secretion.[16] Therefore, GPR40 deletion only removes the receptor-mediated component of the response; the intracellular metabolic effects can still occur. Studies have shown that GPR40 gene deletion partially, but not completely, suppresses fatty acid-potentiated GSIS.[14]
Troubleshooting Steps:
-
Confirm Genotype: Always confirm the genotype of your animals via PCR.
-
Use a GPR40 Antagonist as a Control:
-
Action: In parallel experiments with wild-type (WT) animals, use a specific GPR40 antagonist.
-
Method: Administer the antagonist prior to the fatty acid challenge.
-
Expected Result: The degree of inhibition seen with the antagonist in WT animals should roughly correspond to the degree of reduction seen in the KO animals compared to WT. This helps validate that the KO phenotype is due to the absence of GPR40 signaling.
-
-
Acknowledge Nuance in Interpretation: Your results are likely valid and reflect the biological reality that fatty acids have pleiotropic effects. Interpret the data not as an "all-or-none" phenomenon but as a partial contribution of GPR40 to the total fatty acid effect.
Q3: My GPR40 agonist shows potent activity in an oral glucose tolerance test (OGTT) but is much less effective in an intraperitoneal glucose tolerance test (IPGTT). What's happening?
Possible Cause: A significant contribution from the incretin effect, which is bypassed in an IPGTT.
Explanation: This is a classic observation for GPR40 Ago-PAMs. GPR40 is expressed not only in pancreatic β-cells but also in enteroendocrine K- and L-cells in the gut.[20][21][23] Activation of GPR40 in these cells by an orally administered agonist stimulates the release of incretin hormones, primarily GLP-1 and GIP.[21][23] These incretins then travel through the bloodstream to the pancreas and act on their own receptors (GLP-1R and GIPR) on β-cells to potentiate insulin secretion.
-
OGTT: Glucose and the drug are administered orally, passing through the gut and triggering both direct (on β-cells) and indirect (incretin) GPR40-mediated effects.
-
IPGTT: Glucose is injected directly into the peritoneum, bypassing the gut. This eliminates the incretin-releasing stimulus. The observed effect is therefore only from the direct action of the drug on the pancreas.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for OGTT vs. IPGTT discrepancies.
Section 3: Protocols and Data Tables
Table 1: Key Experimental Variables Influencing GPR40/FFAR1 Study Outcomes
| Parameter | Source of Variability | Recommendation for Consistency |
| Animal Model | Genetic Background: Different mouse strains (e.g., C57BL/6 vs. KK) have different metabolic predispositions. Disease Model: The method of inducing obesity/diabetes (high-fat diet, genetic model like db/db) dramatically alters β-cell health and GPR40 expression. | Clearly report the strain, age, and sex of animals. For DIO models, report the specific diet composition (e.g., % kcal from fat) and duration of feeding. |
| Compound Class | Signaling Bias: Partial agonists (Gαq only) vs. Ago-PAMs (Gαq + Gαs).[20][21] | Characterize your compound's signaling profile in vitro (Ca2+ and cAMP assays) before starting in vivo studies. Do not assume all "agonists" behave identically. |
| Route of Admin. | Incretin Effect: Oral (PO) administration engages gut GPR40, while intraperitoneal (IP) or intravenous (IV) bypasses it. | Use both OGTT and IPGTT to dissect the direct pancreatic effects from the indirect incretin effects. |
| Study Duration | Acute vs. Chronic Effects: A single dose may show robust glucose lowering, while chronic dosing could potentially lead to β-cell exhaustion or receptor desensitization, though this is compound-dependent.[19][21] | For chronic studies, include interim OGTTs and measure fasting insulin/glucose to monitor β-cell function over time. |
| Dietary State | Fasting/Fed State: The presence of endogenous FFAs can compete with or synergize with your compound. The prevailing glucose level dictates the potentiation of insulin secretion. | Standardize fasting times rigorously. For acute tests, ensure animals have free access to food until the start of the fast to normalize their metabolic state. |
Protocol: Standardized Oral Glucose Tolerance Test (OGTT) for Evaluating a GPR40 Modulator
This protocol is designed to maximize reproducibility and allow for the dissection of direct vs. indirect effects.
1. Animal Acclimatization and Preparation:
- House animals in a controlled environment (12:12 light-dark cycle, stable temperature).
- Handle animals for 3-5 days prior to the experiment to reduce handling stress.
- Fast animals for 5-6 hours. Rationale: A shorter fast (vs. overnight) is sufficient to lower blood glucose while minimizing stress and FFA elevation that can confound results.
- At T = -30 minutes, take a baseline blood sample (tail snip) for glucose measurement.
2. Dosing:
- At T = 0 minutes, administer the vehicle or GPR40 modulator via oral gavage (PO).
- Control Groups are Critical:
- Group 1: Vehicle (PO) + Dextrose (PO)
- Group 2: GPR40 Modulator (PO) + Dextrose (PO)
- Group 3 (Optional, for comparison): Vehicle (PO) + Saline (PO) - to assess effect on basal glucose.
3. Glucose Challenge:
- At T = 30 minutes (or other validated Cmax time for your compound), administer a 2 g/kg dextrose solution via oral gavage.
4. Blood Sampling and Analysis:
- Collect blood via tail snip at T = 30 (pre-glucose), 45, 60, 90, and 120 minutes.
- Measure blood glucose immediately using a validated glucometer.
- Collect additional blood into EDTA-coated capillaries at key time points (e.g., T=30 and T=45) for hormone analysis. Centrifuge immediately, collect plasma, and store at -80°C.
- Recommended Plasma Analysis:
- Insulin: To confirm the drug's effect on insulin secretion.
- Active GLP-1: To determine the magnitude of the incretin effect (crucial for Ago-PAMs). Add a DPP-4 inhibitor to these collection tubes to prevent GLP-1 degradation.
5. Data Analysis:
- Plot blood glucose (mg/dL or mmol/L) vs. time for each group.
- Calculate the Area Under the Curve (AUC) for the glucose excursion from T=30 to T=120 minutes.
- Compare the AUC between the vehicle and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
- Plot plasma insulin and GLP-1 concentrations to correlate with the glucose-lowering effect.
References
- Mechanisms of FFAR1 signaling in pancre
- GPR40: A therapeutic target for mediating insulin secretion (Review).
- The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-f
- Mechanisms of FFAR1 signaling in pancre
- The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-F
- Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. PMC - NIH.
- Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. American Chemical Society.
- Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Tre
- This compound | CGRP Receptor Antagonist. MedchemExpress.com.
- Calcitonin gene-related peptide receptor antagonist. Wikipedia.
- Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed.
- Molecular mechanism of fatty acid activ
- A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human prim
- FFAR1 Is Involved in Both the Acute and Chronic Effects of Palmitate on Insulin Secretion. Oxford Academic.
- Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. King's College London Research Portal.
- Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. DeepDyve.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist.
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers.
- GPR40: Good Cop, Bad Cop?. PMC - NIH.
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC - PubMed Central.
- GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve. PubMed Central.
- GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo.
- Activation of GPR40 as a Therapeutic Target for the Tre
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. GPR40: Good Cop, Bad Cop? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. consensus.app [consensus.app]
- 14. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. consensus.app [consensus.app]
- 18. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates [frontiersin.org]
- 21. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 22. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
MK-3207 Development: A Technical FAQ and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the development history of the investigational compound MK-3207. It is designed to provide clarity on the compound's mechanism of action and the reasons that led to the discontinuation of its clinical development program.
Frequently Asked Questions (FAQs)
Q1: What was the intended therapeutic target and mechanism of action for this compound?
A1: Contrary to some misconceptions, this compound was not a glucagon receptor antagonist. It was developed as a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3][4][5][6] The intended therapeutic application for this compound was the acute treatment of migraine.[1][2][3] The rationale behind its development was based on the well-established role of CGRP in the pathophysiology of migraine.[6][7] By blocking the CGRP receptor, this compound aimed to prevent the downstream effects of CGRP release, which include vasodilation and pain transmission, key components of a migraine attack.[4][6][8]
Q2: What led to the discontinuation of the this compound clinical development program?
A2: The development of this compound was terminated by Merck & Co. due to safety concerns related to liver toxicity.[1][2][3][9] Specifically, during Phase I and II clinical trials, some study participants experienced delayed and asymptomatic liver test abnormalities.[1][2][3] These abnormalities were characterized by elevated levels of liver transaminases.[2][3] The decision to halt the program was made after a thorough review of these findings, despite evidence of the drug's efficacy in treating migraine.[1][2][3]
Q3: Was this compound effective in clinical trials for its intended indication?
A3: Yes, clinical trial data indicated that this compound was effective for the acute treatment of migraine.[2][3][10] A Phase II randomized, double-blind, placebo-controlled study demonstrated that this compound met its primary endpoint of two-hour pain freedom in patients with migraine.[3][10] The study showed a positive dose-response trend, with the 200 mg dose being statistically superior to placebo for pain freedom at two hours.[3][10] However, the concerns over liver safety ultimately outweighed the demonstrated efficacy, leading to the discontinuation of its development.[1][2][3]
Troubleshooting and Experimental Design Considerations
Issue: Misidentification of this compound's Mechanism of Action
It is crucial for researchers to accurately identify the pharmacological target of a compound to ensure the correct design and interpretation of experiments.
Troubleshooting Steps:
-
Verify Compound Identity: Always cross-reference the compound name and CAS number with reputable chemical and pharmacological databases.
-
Consult Primary Literature: Refer to the initial discovery and pharmacological characterization papers for a definitive description of the compound's mechanism of action. For this compound, the primary literature clearly defines it as a CGRP receptor antagonist.[6][7]
-
Review Clinical Trial Records: Examine clinical trial registrations and publications, which will specify the drug class and intended therapeutic area.
Diagram: CGRP Pathway and the Action of this compound in Migraine
Sources
- 1. spglobal.com [spglobal.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 4. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-3207 & CGRP Receptor Antagonists
A Guide to Navigating the Challenges of Preclinical Data Translation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. This guide is designed to address the specific challenges encountered during the preclinical and translational development of compounds like MK-3207, using its history as a key case study. While this compound showed initial promise, its journey highlights critical hurdles in drug development, particularly in predicting clinical safety from preclinical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and the broader class of CGRP antagonists.
Q1: What is this compound and what was its intended therapeutic purpose?
This compound is a potent, orally bioavailable, small-molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide that plays a significant role in vasodilation and pain signaling, and its release is implicated in the pathophysiology of migraine headaches.[3][4] Therefore, this compound was developed by Merck & Co. as an acute treatment for migraine.[5][6] It works by blocking the CGRP receptor, thereby preventing the transmission of pain signals and the vasodilation associated with a migraine attack.[7]
Q2: The development of this compound was discontinued. What was the primary reason?
The clinical development of this compound was halted due to safety concerns, specifically the emergence of delayed, asymptomatic liver test abnormalities in some subjects during Phase I and Phase II clinical trials.[5][6] While the drug demonstrated efficacy in treating migraine, the observation of elevated liver enzymes (transaminases) raised significant concerns about potential hepatotoxicity.[6][7][8] This adverse effect was not adequately predicted by standard preclinical toxicology studies, representing a classic and costly example of a preclinical-to-clinical translation failure.[3]
Q3: What makes the CGRP receptor a challenging drug target?
Targeting the CGRP receptor, a Class B G-protein-coupled receptor (GPCR), presents several challenges. The endogenous ligand is a large peptide, making the identification of orally bioavailable small-molecule antagonists non-trivial.[1] Furthermore, the receptor itself is a heteromer, composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1), which can complicate assay development and selectivity screening.[1][3] A major hurdle, exemplified by this compound and other early "gepants," is the significant species-selective pharmacology, which complicates the choice of animal models for efficacy and safety studies.[1][4]
Part 2: Troubleshooting Preclinical Experimental Hurdles
This section provides practical guidance in a question-and-answer format for specific issues researchers may encounter during their experiments.
Issue 1: Poor In Vivo Efficacy in Rodent Models
Q: We are testing a novel CGRP antagonist with high affinity for the human receptor, but it shows minimal or no effect in our rat migraine model. Does this mean the compound has failed?
Not necessarily. This is a common issue with this class of compounds and is likely due to species selectivity. This compound, for example, displayed significantly higher affinity for the human and rhesus monkey CGRP receptors compared to receptors from rodent and canine species.[4]
Causality & Recommended Actions:
-
Confirm Species Selectivity: The first step is to experimentally determine the affinity and potency of your compound against the CGRP receptor from the specific species you are using for in vivo studies (e.g., rat, mouse). A significant drop in potency compared to the human receptor is a strong indicator of species-dependent pharmacology.
-
Consider an Appropriate Animal Model: Because of this selectivity, rhesus monkeys were used for the in vivo pharmacological assessment of this compound.[4] If your compound shows similar selectivity, a non-human primate model may be necessary to obtain meaningful efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data.
-
Utilize a Target Engagement Biomarker: In cases where a relevant efficacy model is challenging, a biomarker can confirm that the drug is reaching its target and exerting a biological effect. For this compound, a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys and healthy human volunteers was used to provide crucial target-engagement information.[4][9] This model measures the inhibition of CGRP-mediated blood flow increase and can be used to build a PK/PD model to predict clinically effective doses.[9]
Issue 2: Unpredictable In Vivo Pharmacokinetics (PK)
Q: Our lead compound shows excellent in vitro potency but has very low oral bioavailability in our preclinical species. How can we troubleshoot this?
Low oral bioavailability was a hurdle that had to be overcome during the development of this compound.[1] The challenges often stem from poor aqueous solubility and significant first-pass metabolism.
Causality & Recommended Actions:
-
Assess Physicochemical Properties: Evaluate the aqueous solubility of your compound at different pH levels. The developers of this compound incorporated polar functionality (a piperazinone moiety) to improve solubility at acidic pH, which translated to improved oral bioavailability in monkeys.[1][2]
-
Conduct Cross-Species PK Studies: Run oral and intravenous PK studies in multiple species (e.g., rat, dog, monkey) to understand the variability. This compound's predecessor compounds showed no oral bioavailability in monkeys despite having modest bioavailability in rats and dogs, highlighting the importance of the monkey model for this chemical series.[1]
-
Investigate First-Pass Metabolism: Extremely low bioavailability despite good solubility may point to extensive first-pass metabolism in the gut wall or liver. While not a primary issue for the final this compound compound, it was a concern for earlier analogs.[1] Using in vitro systems like liver microsomes or hepatocytes from different species can help identify metabolic hotspots on your molecule and guide medicinal chemistry efforts.
Issue 3: De-risking Unforeseen Clinical Hepatotoxicity
Q: Given the failure of this compound due to liver abnormalities, how can we better screen our CGRP antagonist candidates preclinically to avoid a similar fate?
This is the central challenge highlighted by this compound. Standard preclinical toxicology packages in two species (one rodent, one non-rodent) did not predict the delayed, asymptomatic hepatotoxicity seen in humans.[5][6] This suggests a human-specific toxicity mechanism or a metabolite-driven issue not captured in animal models.
Causality & Recommended Actions:
-
Go Beyond Standard Cytotoxicity Assays: Simple 2D hepatocyte viability assays are often insufficient. Move towards more complex, human-relevant in vitro systems.
-
3D Liver Spheroids/Organoids: These models maintain hepatocyte function and morphology for longer periods, allowing for the detection of delayed or chronic toxicity.
-
Humanized Liver Mouse Models: Chimeric mice with humanized livers can provide a better in vivo system to study human-specific metabolism and toxicity.
-
-
Reactive Metabolite Screening: Investigate whether your compound forms reactive metabolites, which are a common cause of idiosyncratic drug-induced liver injury (DILI). This involves assays like glutathione (GSH) trapping studies.
-
Mitochondrial Toxicity Assessment: Assess mitochondrial dysfunction using assays that measure oxygen consumption rate (e.g., Seahorse analyzer) or mitochondrial membrane potential, as this is a frequent mechanism of DILI.
-
Bile Salt Export Pump (BSEP) Inhibition: Inhibition of BSEP is a known risk factor for cholestatic liver injury. Screen your compound for BSEP inhibition early in development.
Part 3: Data Summaries and Key Experimental Protocols
Data Presentation
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species | Value | Source |
| Ki (nM) | Human | 0.024 | [4] |
| Rhesus Monkey | 0.024 | [4] | |
| IC50 (nM) | Human | 0.12 | [10] |
| KD (nM) | Human | 0.06 | [4] |
This table highlights the high affinity of this compound for the human and rhesus CGRP receptors, forming the basis for species selection in preclinical models.
Table 2: In Vivo Pharmacodynamic Potency of this compound in Rhesus Monkeys (CIDV Model)
| Parameter | Value | Source |
| EC50 (nM) | 0.8 | [4] |
| EC90 (nM) | 7.0 | [4] |
This data demonstrates the potent in vivo activity of this compound in a relevant non-human primate model, linking plasma concentration to target engagement.
Experimental Protocols
Protocol 1: Competitive CGRP Receptor Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the CGRP receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the human CGRP receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CLR/RAMP1 receptor complex.[1]
-
Radioligand: 125I-hCGRP.
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
Glass fiber filter plates and a cell harvester.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its KD), and 25 µL of the test compound dilution. For total binding wells, add 25 µL of buffer instead of compound. For non-specific binding wells, add 25 µL of unlabeled CGRP.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 5-10 µg of protein per well).
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (Binding Buffer without BSA).
-
Dry the filter plate and measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Protocol 2: CGRP-Stimulated cAMP Functional Assay
This protocol measures the functional antagonism of the CGRP receptor, which is a Gs-coupled GPCR that signals through the production of cyclic AMP (cAMP).
Objective: To determine the potency (IC50) of a test compound to inhibit CGRP-induced cAMP production in whole cells.
Materials:
-
HEK293 cells stably expressing the human CLR/RAMP1 receptor complex.[1][10]
-
Assay Buffer: HBSS or DMEM with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: human α-CGRP.
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Methodology:
-
Plate the HEK293-hCGRPR cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with assay buffer.
-
Add serial dilutions of the test compound to the wells and pre-incubate for 20-30 minutes at 37°C. This allows the antagonist to bind to the receptor.
-
Add the agonist (hα-CGRP) at a concentration that elicits ~80% of the maximal response (EC80).
-
Incubate for an additional 30 minutes at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CGRP-stimulated response.
Part 4: Visualization of Pathways and Workflows
Signaling and Pathophysiology
Caption: Idealized workflow for CGRP antagonist development highlighting key decision points.
The Translational Gap in Hepatotoxicity
Caption: The translational gap in predicting hepatotoxicity for this compound.
References
- Merck & Co to Terminate Development of Migraine Drug this compound, Provides Update on Migraine Pipeline. (2009). S&P Global.
- Development of CGRP antagonist this compound paused. (2009). Schmerzklinik Kiel.
- Merck scraps one migraine drug, pushes another. (2009). Fierce Biotech.
- Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. (2009). Fierce Biotech.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. (2025).
- This compound | CGRP Receptor Antagonist. MedchemExpress.com.
- Ho, T. W., et al. (2014). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters.
- Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics.
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters.
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spglobal.com [spglobal.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Development of CGRP antagonist this compound halted – Kiel Pain Clinic [schmerzklinik.de]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
MK-3207 Technical Support Center: A Guide to Consistent Experimental Outcomes
Welcome to the technical support center for MK-3207. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are self-validating and your results are reliable and reproducible.
Section 1: Core Concepts and Critical Alerts
Understanding this compound: Mechanism of Action
This compound is a potent, selective, and orally bioavailable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] The CGRP receptor is a class B G-protein coupled receptor (GPCR) composed of two essential subunits: the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[1] Endogenous CGRP binding to this receptor complex primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4] This signaling cascade is implicated in the vasodilation associated with migraine pathophysiology.[1][5]
This compound exerts its effect by competitively blocking the binding of CGRP to the receptor, thereby preventing the downstream increase in cAMP.[4][6] Its potency is typically quantified by its ability to inhibit the CGRP-induced production of cAMP in cell-based functional assays.[1][6]
CRITICAL ALERT: Species Specificity
One of the most significant sources of experimental failure with this compound is its pronounced species specificity.
-
High Potency: this compound is a highly potent antagonist of the human and rhesus monkey CGRP receptors.[2]
-
Low Potency: It exhibits significantly lower affinity and potency for CGRP receptors from other commonly used laboratory species, including canine and rodents (rat, mouse) .[2]
Causality: This discrepancy arises from subtle differences in the amino acid sequences of the CLR and RAMP1 subunits across species, which affect the binding pocket for small-molecule antagonists like this compound.
Implication: Experiments conducted in rodent models or using cell lines expressing rodent CGRP receptors will not reflect the compound's true potency and are likely to yield negative or misleading results. It is imperative to use human or rhesus monkey-based systems for accurate pharmacological characterization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary application and mechanism of action of this compound? this compound is a CGRP receptor antagonist, meaning it blocks the receptor for the neuropeptide CGRP.[1][2] It was developed for the acute treatment of migraine.[7][8] Its mechanism involves preventing CGRP from binding to its receptor, which in turn inhibits the downstream production of the second messenger cAMP, a key step in the signaling pathway that leads to vasodilation implicated in migraines.[1][6]
Q2: My experiment in a mouse model (or rat cell line) shows no effect. Is the compound inactive? This is the most common issue reported and is almost certainly due to the compound's species specificity. This compound has very high potency for the human and rhesus CGRP receptors (Ki = 0.024 nM) but is significantly less potent against rodent receptors.[2] For meaningful results, you must use a system that expresses the human CGRP receptor, such as HEK293 cells stably co-expressing human CLR and RAMP1.[1]
Q3: How should I prepare and store this compound solutions? For in vitro assays, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM).[4] This stock should be stored at -20°C or -80°C for long-term stability; vendor data suggests stability for at least one month at -20°C and six months at -80°C when stored under nitrogen.[4] Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment. Due to its limited aqueous solubility, avoid making intermediate dilutions in purely aqueous buffers where it may precipitate.
Q4: Are there known off-target effects or cytotoxicity concerns with this compound? The clinical development of this compound was discontinued due to observations of elevated liver enzymes (transaminases) in a small percentage of patients, suggesting potential hepatotoxicity with regular administration.[5][9] While this was observed in vivo, it is prudent to be aware of potential cytotoxicity in your cell-based assays, especially at high concentrations (>10 µM) or with prolonged incubation times. In a broad panel screening, this compound was found to be highly selective (>50,000-fold) for the CGRP receptor over more than 160 other targets, though it does show some lesser activity at the amylin 1 (AMY1) receptor (Ki = 750 pM).[1][6]
Q5: What are the recommended cell lines for studying this compound? The standard and most reliable cell model is a human cell line, such as HEK293, that has been stably transfected to co-express the human CGRP receptor components: calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Using cells that endogenously express the receptor is possible but may lead to lower signal windows in functional assays due to lower receptor density.
Section 3: Troubleshooting Experimental Assays
This section addresses specific problems you may encounter during your experiments.
Topic: cAMP Functional Assays
Problem: "I am not seeing a robust CGRP-induced cAMP signal, resulting in a low assay window."
-
Potential Cause 1: Suboptimal Cell Density.
-
Explanation: The total amount of cAMP produced is dependent on the number of cells per well. If the density is too low, the signal may be insufficient. Conversely, if cells are too confluent, they may be unhealthy or desensitized, leading to a reduced response.[10]
-
Solution: Perform a cell titration experiment. Seed a range of cell densities (e.g., 2,500 to 20,000 cells/well in a 96-well plate) and stimulate them with a fixed, high concentration of CGRP (e.g., EC80 concentration). Choose the cell density that provides the optimal signal-to-background ratio.
-
-
Potential Cause 2: Degradation of cAMP.
-
Explanation: Intracellular phosphodiesterases (PDEs) rapidly degrade cAMP. Without inhibiting their activity, the cAMP signal will be transient and difficult to detect.
-
Solution: Always include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your assay buffer during the pre-incubation and stimulation steps.[10] A typical starting concentration is 100-500 µM.
-
-
Potential Cause 3: Insufficient Stimulation Time.
-
Explanation: The kinetics of CGRP binding and subsequent cAMP production take time to reach a maximum. A premature reading can miss the peak signal.[10]
-
Solution: Conduct a time-course experiment. Stimulate the cells with CGRP and measure the cAMP response at various time points (e.g., 5, 10, 15, 30, 60 minutes). This will identify the optimal incubation time to achieve a maximal and stable signal. For most systems, 15-30 minutes is sufficient.[4]
-
Topic: Radioligand Binding Assays
Problem: "I am experiencing high non-specific binding (NSB) in my assay."
-
Potential Cause 1: Radioligand Sticking to Surfaces.
-
Explanation: Hydrophobic radioligands can adhere to plasticware (tubes, plates) and filters, artificially inflating the measured NSB.
-
Solution: Pre-treat all plasticware and filter mats with a blocking agent like 0.1-0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI). Additionally, including a detergent like 0.1% Tween-20 in the wash buffer can help reduce non-specific adherence.
-
-
Potential Cause 2: Insufficient Washing.
-
Explanation: Inadequate washing of the filters after incubation fails to remove all unbound radioligand.
-
Solution: Optimize the wash step. Ensure you are using a sufficient volume of ice-cold wash buffer and perform multiple rapid washes (e.g., 3-4 times). Do not let the filters sit in the wash buffer, as this can promote dissociation of specifically bound ligand.
-
Topic: General Cell-Based Assay Issues
Problem: "I suspect compound precipitation in my assay media."
-
Explanation: this compound has low aqueous solubility.[1][6] When a high concentration of the DMSO stock is diluted into aqueous assay buffer, the compound can "crash out" of solution, leading to an inaccurate and lower-than-expected effective concentration.
-
Solution 1: Control DMSO Concentration. Keep the final concentration of DMSO in your assay wells as low as possible, typically ≤0.5%. This minimizes solvent effects on the cells and reduces the risk of precipitation.
-
Solution 2: Use a Serial Dilution Method. Instead of a single large dilution, perform a serial dilution of your DMSO stock in 100% DMSO first. Then, dilute these lower-concentration DMSO stocks into the final assay buffer. This gradual reduction in solvent strength can improve solubility.
-
Solution 3: Include Serum or BSA. If compatible with your assay, including a low percentage of serum (e.g., 0.1-1%) or BSA (0.1%) in the assay buffer can help stabilize hydrophobic compounds in solution.[1]
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Primary Stock (10 mM):
-
Weigh the required amount of this compound powder (MW = 557.6 g/mol ).[6]
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. Gentle heating (37°C) or sonication can be used to aid dissolution if needed.[4]
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.[4]
-
-
Working Solutions (for cAMP Assay):
-
Create a serial dilution plate in 100% DMSO. For a 10-point curve, you might make 1:3 or 1:5 serial dilutions from your highest desired concentration.
-
For the final step, dilute each DMSO concentration 1:200 or greater into pre-warmed assay buffer containing a PDE inhibitor (e.g., IBMX). This keeps the final DMSO concentration at or below 0.5%.
-
Vortex the final working solutions gently immediately before adding them to the cells.
-
Protocol 2: Cell-Based cAMP Inhibition Assay
This protocol is designed for HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) in a 96-well plate format.
Materials:
-
HEK293-hCGRPR cells
-
Culture medium (e.g., DMEM + 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound working solutions
-
CGRP solution (prepare an EC80 concentration)
-
PDE Inhibitor (e.g., 50 mM IBMX in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or similar)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at the pre-determined optimal density and allow them to attach overnight.
-
Preparation: The next day, gently aspirate the culture medium. Wash once with pre-warmed assay buffer.
-
Antagonist Pre-incubation: Add your serially diluted this compound working solutions (which already contain the PDE inhibitor) to the appropriate wells. Include "vehicle only" controls. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the CGRP solution (at an EC80 concentration) to all wells except the "no stimulation" control wells.
-
Incubation: Incubate the plate for the pre-determined optimal time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Stop the reaction and measure intracellular cAMP levels according to the instructions of your chosen detection kit. This typically involves lysing the cells and adding detection reagents.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 5: Data and Reference Tables
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type |
|---|---|---|---|
| Ki | Human | 0.021 - 0.024 nM | Radioligand Binding[1][2] |
| IC50 | Human | 0.12 nM | cAMP Functional Assay[1][4] |
| IC50 (+50% Human Serum) | Human | 0.17 nM | cAMP Functional Assay[1] |
| Plasma Protein Binding (fu) | Human | 9.4% | Equilibrium Dialysis[1] |
Table 2: Species Selectivity of this compound
| Species | Potency Relative to Human | Implication |
|---|---|---|
| Human | High | Recommended for all in vitro assays. |
| Rhesus Monkey | High | Suitable for in vitro and in vivo PD models.[2] |
| Canine | Low | Not recommended. |
| Rodent (Rat, Mouse) | Low | Not recommended; will produce misleading data.[2] |
Section 6: References
-
Spedding, M. et al. (2014). GPR40: A therapeutic target for mediating insulin secretion. Biochemical Pharmacology, 89(4), 437-446. Available at: [Link]
-
Danner, R. L. et al. (2014). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 289(34), 23799-23812. Available at: [Link]
-
Bell, I. M. et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. Available at: [Link]
-
Salvatore, C. A. et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. Available at: [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap.com. Available at: [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Wikipedia.org. Available at: [Link]
-
Brown, C. T. et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636-2643. Available at: [Link]
-
The Physiological Society. (2010). Regulation and mechanism of action of FFAR1/GPR40. physoc.org. Available at: [Link]
-
Schihada, H. et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1705, 149-167. Available at: [Link]
-
Urits, I. et al. (2020). Calcitonin gene-related peptide in migraine: current therapeutics, future implications and potential off-target effects. Pain and Therapy, 9(2), 391-404. Available at: [Link]
-
de Vries, T. et al. (2012). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology, 74(3), 491-501. Available at: [Link]
-
Bell, I. M. et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. Available at: [Link]
-
Ho, T. W. et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 701-711. Available at: [Link]
-
Ho, T. W. et al. (2011). Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. Cephalalgia, 31(6), 701-711. Available at: [Link]
-
ResearchGate. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. Available at: [Link]
-
Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. SB Drug Discovery. Available at: [Link]
-
Watkins, H. A. et al. (2020). Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor. Journal of Medicinal Chemistry, 63(17), 9243-9258. Available at: [Link]
-
Poitout, V. (2008). GPR40: Good Cop, Bad Cop?. Diabetes, 57(8), 2011-2013. Available at: [Link]
-
Chen, Y. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1002888. Available at: [Link]
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Available at: [Link]
-
Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(5), 568-575. Available at: [Link]
-
Tan, C. P. et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211-2219. Available at: [Link]
-
Chen, Y. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9730. Available at: [Link]
-
Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. Available at: [Link]
-
Chen, Y. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1002888. Available at: [Link]
-
Sykes, D. A. et al. (2016). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 173(1), 1-13. Available at: [Link]
-
Sciscioli, M. et al. (2012). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. PLoS One, 7(2), e31159. Available at: [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. revvity.com [revvity.com]
Validation & Comparative
A Tale of Two Gepants: A Comparative Analysis of MK-3207 and Telcagepant in CGRP Antagonism
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of migraine therapeutics, the advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists marked a paradigm shift, moving away from the vasoconstrictive mechanisms of triptans. Among the pioneers in this class were the small molecule "gepants," with telcagepant (MK-0974) and MK-3207, both developed by Merck & Co., representing significant strides and critical lessons. Though neither reached the market, their journey through preclinical and clinical development provides invaluable insights for today's researchers. This guide offers an in-depth, objective comparison of these two molecules, grounded in the experimental data that defined their efficacy and foreshadowed their eventual discontinuation.
The Central Role of CGRP in Migraine Pathophysiology
To appreciate the therapeutic strategy of this compound and telcagepant, one must first understand their target. CGRP is a 37-amino acid neuropeptide abundantly expressed in trigeminal ganglia neurons, which play a crucial role in the pathophysiology of migraine.[1][2] During a migraine attack, activation of the trigeminal system leads to the release of CGRP. This peptide then binds to its receptors on various cells, including those in the meningeal blood vessels and neurons, triggering a cascade of events:
-
Vasodilation: CGRP is a potent vasodilator of cerebral and dural blood vessels, a hallmark of migraine.[3]
-
Neurogenic Inflammation: CGRP contributes to a sterile inflammatory response in the dura mater.
-
Pain Signal Transmission: CGRP modulates neuronal excitability within the trigeminal nucleus caudalis and other central pain-processing areas, facilitating the transmission of pain signals.[2][4]
By blocking the CGRP receptor, antagonists like telcagepant and this compound were designed to inhibit these downstream effects, thereby alleviating migraine pain and associated symptoms without causing the vasoconstriction associated with triptans.[2][3]
Figure 1: Simplified CGRP signaling pathway in migraine pathogenesis.
Head-to-Head Comparison: this compound vs. Telcagepant
While sharing a common mechanism, these two molecules exhibited distinct pharmacological profiles and followed different developmental trajectories.
Mechanism of Action & In Vitro Potency
Both this compound and telcagepant are competitive antagonists of the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] Their primary function is to block CGRP from binding, thus preventing receptor activation.
The key differentiator in their fundamental pharmacology is potency. Experimental data revealed that this compound is a significantly more potent antagonist than telcagepant. In vitro studies using HEK293 cells expressing the human CGRP receptor showed that this compound had an IC50 of 0.12 nM and a Ki of 0.024 nM.[6][7] In contrast, telcagepant's binding affinity (Ki) for the human CGRP receptor was 0.77 nM.[8] This makes this compound approximately 50- to 100-fold more potent than telcagepant in vitro and in vivo.[9]
| Parameter | This compound | Telcagepant | Reference(s) |
| Target | CGRP Receptor (CLR/RAMP1) | CGRP Receptor (CLR/RAMP1) | [5][6] |
| Mechanism | Competitive Antagonist | Competitive Antagonist | [4][7] |
| Binding Affinity (Ki, human) | 0.024 nM | 0.77 nM | [6][7][8] |
| Functional Potency (IC50, human) | 0.12 nM | 2.2 nM | [6][8] |
Table 1: Comparative In Vitro Pharmacology.
Figure 2: Mechanism of CGRP receptor antagonism by gepants.
Clinical Efficacy
Both compounds demonstrated efficacy in the acute treatment of migraine in large, randomized controlled trials.
Telcagepant reached Phase III clinical trials. In a notable study, oral telcagepant at a 300 mg dose was found to be more effective than placebo and comparable in efficacy to zolmitriptan 5 mg for pain freedom at 2 hours post-dose (27% for telcagepant vs. 10% for placebo).[10][11] It was also effective for relieving other migraine symptoms like photophobia, phonophobia, and nausea.[10][11][12]
This compound was evaluated in a Phase II adaptive dose-ranging study.[13] The results showed a positive dose-response trend for 2-hour pain freedom.[13] The 200 mg dose was found to be statistically superior to placebo on this primary endpoint. While direct head-to-head trials with telcagepant or triptans are not available, the data confirmed that this compound was an effective acute migraine treatment.[13][14]
| Endpoint (at 2 hours post-dose) | This compound (200 mg) | Telcagepant (300 mg) | Placebo | Reference(s) |
| Pain Freedom | Statistically Significant vs. Placebo | ~27% | ~10% | [11] |
| Pain Relief | Statistically Significant vs. Placebo | ~55% | ~28% | [11] |
| Freedom from Photophobia | Statistically Significant vs. Placebo | ~51% | ~29% | [11] |
| Freedom from Phonophobia | Statistically Significant vs. Placebo | ~58% | ~37% | [11] |
Table 2: Summary of Clinical Efficacy in Acute Migraine Treatment.
Pharmacokinetics
The pharmacokinetic profiles of both drugs were characterized in clinical studies.
Telcagepant was rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of 1-2 hours.[15] Its apparent terminal half-life was approximately 5-8 hours.[10][15] An important finding was that telcagepant exhibited non-linear, greater-than-dose-proportional increases in exposure following oral administration.[15]
This compound also demonstrated good oral bioavailability in preclinical species (e.g., 41% in rhesus monkeys).[9] In clinical studies, it showed an exposure-dependent effect.[16] As a more potent molecule, the required clinical doses were anticipated to be lower than for telcagepant, although a 200mg dose was ultimately needed for robust efficacy.[13][16]
| Parameter | This compound | Telcagepant | Reference(s) |
| Administration | Oral | Oral | [6][17] |
| Tmax (oral) | N/A (Clinical data less detailed) | ~1-2 hours | [15] |
| Terminal Half-life (oral) | N/A (Clinical data less detailed) | ~5-8 hours | [10][15][17] |
| Dose Proportionality | N/A (Clinical data less detailed) | Non-linear (greater than dose-proportional) | [15] |
Table 3: Comparative Pharmacokinetic Properties.
The Decisive Factor: Hepatotoxicity
Despite promising efficacy, the development of both this compound and telcagepant was halted for the same reason: liver safety concerns.[18][19][20]
Telcagepant's liver issues became apparent in a Phase IIa trial for migraine prophylaxis, which involved twice-daily dosing for three months.[17][21] A small number of patients showed significant elevations in serum transaminases (specifically alanine transaminase, ALT), an indicator of liver injury.[3][17] This led to the discontinuation of the prophylaxis trial in 2009 and, ultimately, the complete cessation of its development in 2011.[17]
Similarly, This compound's development was discontinued in 2009 after extended Phase I studies revealed delayed, asymptomatic elevations in liver enzymes in some participants, generally occurring after the drug was stopped.[2][22][21]
This unforeseen hepatotoxicity, which was not predicted by preclinical models, was hypothesized to be an off-target effect and not related to the CGRP antagonism itself, as CGRP-knockout mice do not show liver abnormalities and later-generation gepants and monoclonal antibodies targeting the CGRP pathway have demonstrated clean liver safety profiles.[23][24] Quantitative systems toxicology modeling later suggested that the hepatotoxicity of both drugs was likely driven by a combination of factors, including inhibition of bile acid transporters and mitochondrial dysfunction.[23][24][25]
Experimental Protocol: In Vitro CGRP Receptor Binding Assay
The foundation of characterizing any receptor antagonist is quantifying its affinity for the target. The causality for this choice is self-evident: a drug cannot be effective if it does not bind to its intended molecular target. This protocol outlines a representative radioligand binding assay used to determine the binding affinity (Ki) of a test compound like this compound or telcagepant.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human CGRP receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CLR and RAMP1.
-
Radioligand: [¹²⁵I]-hCGRP.
-
Test compounds (e.g., this compound, telcagepant) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CGRP.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Scintillation vials and cocktail.
-
Gamma counter.
-
Glass fiber filters.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 5-10 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add binding buffer, the radioligand ([¹²⁵I]-hCGRP at a concentration near its Kd), and serial dilutions of the test compound.
-
Controls:
-
Total Binding: Wells containing only buffer, membranes, and radioligand.
-
Non-Specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a saturating concentration of unlabeled CGRP.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The incubation period is chosen to ensure the binding reaction reaches equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a CGRP receptor binding assay.
Conclusion: Lessons from the Vanguard
The stories of this compound and telcagepant are a powerful illustration of the challenges in drug development. Both were highly effective, mechanistically novel drug candidates that validated CGRP antagonism as a viable strategy for treating migraine. Their clinical success in alleviating migraine pain was a landmark achievement. However, their ultimate failure due to idiosyncratic hepatotoxicity underscored the critical importance of long-term safety profiling and the limitations of preclinical toxicology models.
For researchers today, the legacy of these first-generation gepants is twofold. First, they provided the crucial clinical proof-of-concept that paved the way for the successful development of next-generation CGRP antagonists like ubrogepant, rimegepant, and atogepant, which were specifically designed to avoid the metabolic liabilities of their predecessors.[18][24] Second, they serve as a crucial case study in the complexities of drug metabolism and off-target toxicity, reminding us that even the most promising efficacy can be derailed by unforeseen safety signals. The rigorous investigation into their failure has ultimately made the entire class of CGRP-targeted therapies safer and more successful.
References
-
Calcitonin gene-related peptide receptor antagonist - Wikipedia. (n.d.). Retrieved December 11, 2025, from [Link]
-
Ho, T. W., Ferrari, M. D., Dodick, D. W., Galet, V., Kost, J., Fan, X., ... & Lines, C. (2008). Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial. The Lancet, 372(9656), 2115-2123. Available from: [Link]
-
Tepper, S. J. (2009). Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine. Current opinion in investigational drugs (London, England: 2000), 10(7), 759-771. Available from: [Link]
-
Ho, T. W., Connor, K. M., Zhang, Y., Pearlman, E., Koppen, H., Ramsey, K., ... & Lines, C. (2009). Randomized, controlled trial of telcagepant for the acute treatment of migraine. Neurology, 73(12), 970-977. Available from: [Link]
-
Ho, T. W., Ferrari, M. D., Dodick, D. W., et al. (2008). Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial. PubMed. Available from: [Link]
-
Telcagepant | C26H27F5N6O3 | CID 11319053. (n.d.). PubChem - NIH. Retrieved December 11, 2025, from [Link]
-
CGRP Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved December 11, 2025, from [Link]
-
8 CGRP Inhibitors for Migraine Treatment and Prevention. (2023, December 15). GoodRx. Retrieved December 11, 2025, from [Link]
-
Anti-CGRP treatment for migraine. (n.d.). National Migraine Centre. Retrieved December 11, 2025, from [Link]
-
Behm, M. O., Lacreta, F., Collado, M., Larson, P., Mehta, A., Palcza, J., ... & Wagner, J. A. (2011). The Dose Proportionality of Telcagepant after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects. British journal of clinical pharmacology, 72(2), 267-274. Available from: [Link]
-
A Growing Drug Class: CGRP Antagonists for Migraine Headache Prevention. (2025, April 14). Healthline. Retrieved December 11, 2025, from [Link]
-
Merck & Co's migraine hope promising in two more Phase III trials. (2009, September 10). PharmaTimes. Retrieved December 11, 2025, from [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y. J., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. Available from: [Link]
-
Telcagepant - Wikipedia. (n.d.). Retrieved December 11, 2025, from [Link]
-
Ho, T. W., Connor, K. M., Zhang, Y., et al. (2009). Randomized, controlled trial of telcagepant for the acute treatment of migraine. PubMed. Available from: [Link]
-
Yang, C. P., Zeng, B. Y., & Li, Y. Z. (2019). Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. Frontiers in pharmacology, 10, 795. Available from: [Link]
-
Howell, B. A., Siler, S. Q., Baker, T. K., et al. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. CPT: pharmacometrics & systems pharmacology, 11(8), 950-962. Available from: [Link]
-
Smith, B., Rowe, J., Edeki, T., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 169-183. Available from: [Link]
-
Howell, B. A., Siler, S. Q., Baker, T. K., et al. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. NIH. Available from: [Link]
-
The End of the Line for a Novel Migraine Drug? (2009, October 1). MDEdge. Retrieved December 11, 2025, from [Link]
-
Majumdar, A. K., Ebel, D. L., Luo, W. L., et al. (2011). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British journal of clinical pharmacology, 72(4), 627-636. Available from: [Link]
-
Majumdar, A. K., Ebel, D. L., Luo, W. L., et al. (2011). Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. PubMed. Available from: [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. King's College London Research Portal. Available from: [Link]
-
Summary of telcagepant plasma pharmacokinetics following single oral... | Download Table. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Johns Hopkins University. Available from: [Link]
-
Salvatore, C. A., Moore, E. L., Mosser, S. D., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of pharmacology and experimental therapeutics, 333(1), 152-160. Available from: [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. (2009, September 10). Fierce Biotech. Retrieved December 11, 2025, from [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24-29. Available from: [Link]
-
Bell, I. M., Gallicchio, S. N., Wood, M. R., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. Available from: [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Publications. Available from: [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. (2025, August 9). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Development of CGRP antagonist telcagepant will not be continued. (n.d.). Schmerzklinik Kiel. Retrieved December 11, 2025, from [Link]
-
Mechanistic Investigations Support Liver Safety of Ubrogepant. (2020, June 24). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Yang, C. P., Zeng, B. Y., & Li, Y. Z. (2019). Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. PubMed. Available from: [Link]
-
Smith, B., Rowe, J., Edeki, T., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences. Available from: [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Development of CGRP antagonist Telcagepant will be discontinued – Kiel Pain Clinic [schmerzklinik.de]
- 3. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telcagepant | C26H27F5N6O3 | CID 11319053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. schmerzklinik.de [schmerzklinik.de]
- 11. Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, controlled trial of telcagepant for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. The Dose Proportionality of Telcagepant after Administration of Single Oral and Intravenous Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telcagepant - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
- 19. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 23. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule CGRP Antagonists for Migraine Therapy
The landscape of migraine treatment has been revolutionized by therapies targeting the calcitonin gene-related peptide (CGRP) pathway.[1] Small molecule CGRP receptor antagonists, also known as "gepants," represent a significant advancement, offering acute and preventive treatment options with a distinct mechanism of action compared to traditional therapies like triptans.[1][2] This guide provides a detailed, head-to-head comparison of four prominent small molecule CGRP antagonists: ubrogepant, rimegepant, atogepant, and zavegepant, designed for researchers, scientists, and drug development professionals. We will delve into their pharmacological properties, clinical efficacy, safety profiles, and the key experimental methodologies used for their characterization.
Mechanism of Action: The CGRP Signaling Pathway
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1][3] During a migraine attack, CGRP is released from trigeminal nerve endings. It binds to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] This binding event primarily initiates a signaling cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase. This, in turn, elevates intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).[1] This signaling cascade is a key driver of vasodilation, neurogenic inflammation, and pain signal transmission—all hallmarks of a migraine attack.[1][4]
Small molecule CGRP antagonists function as competitive antagonists at the CGRP receptor.[1] By occupying the receptor binding site, they prevent CGRP from docking and initiating the downstream signaling cascade, thereby mitigating the physiological events that lead to migraine pain.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for ubrogepant, rimegepant, atogepant, and zavegepant, facilitating a direct comparison of their pharmacological and clinical properties.
Table 1: In Vitro Pharmacology
This table presents the binding affinity (K_i_) and functional potency (IC_50_) of the CGRP antagonists at the human CGRP receptor. Lower values indicate higher affinity and potency.
| Compound | Binding Affinity (K_i_, nM) | Functional Potency (IC_50_, nM) |
| Ubrogepant | 0.070 | 0.08 |
| Rimegepant | 0.027 | ~1.4 (pIC_50_ = 8.85) |
| Atogepant | 0.015-0.026 | Data not available |
| Zavegepant | 0.023 (23 pM) | Data not available |
| Note: Data are compiled from various sources and may not be directly comparable due to different experimental conditions.[1] |
Table 2: Comparative Pharmacokinetics
This table outlines key pharmacokinetic parameters for the antagonists. Zavegepant is administered intranasally, which significantly influences its pharmacokinetic profile.[1][5]
| Parameter | Ubrogepant | Rimegepant | Atogepant | Zavegepant (Intranasal) |
| T_max_ (hours) | ~1.5 | ~1.5 | 5-6 | ~0.5 |
| Half-life (T_1/2_) (hours) | 5-7 | 11 | ~11 | ~6.5 |
| Bioavailability (%) | ~12 | ~64 | ~68 | Not Applicable (Intranasal) |
| Primary Indication | Acute | Acute & Preventive | Preventive | Acute |
| Sources:[1][5][6] |
Table 3: Clinical Efficacy in Acute Migraine Treatment
This table compares key efficacy endpoints from Phase 3 clinical trials for the acute treatment of a single migraine attack.
| Endpoint (at 2 hours post-dose) | Ubrogepant (50 mg) | Rimegepant (75 mg) | Zavegepant (10 mg) | Placebo |
| Pain Freedom | 21.8% | 21.2% | 23.6% | 14.3% - 15.3% |
| Freedom from Most Bothersome Symptom | 38.9% | 35.1% | 39.6% | 27.4% - 31.1% |
| Pain Relief | 62.7% | 59.3% | 58.7% | 48.2% - 49.7% |
| Note: Atogepant is primarily indicated for the preventive treatment of migraine and is therefore not included in this acute treatment comparison. Clinical trial data can vary based on the specific study population and design.[1][7][8][9] |
Table 4: Clinical Efficacy in Preventive Migraine Treatment
This table compares the efficacy of gepants approved for the preventive treatment of episodic and chronic migraine.
| Endpoint (over 12 weeks) | Atogepant (60 mg, once daily) | Rimegepant (75 mg, every other day) | Placebo |
| Reduction in Mean Monthly Migraine Days (MMDs) | -4.2 days | -4.3 days | -2.5 to -3.5 days |
| ≥50% Reduction in MMDs | ~61% | ~49% | ~27% - ~41% |
| Sources:[10][11][12] |
Table 5: Comparative Safety and Tolerability
This table lists the most common treatment-emergent adverse events (TEAEs) reported in clinical trials.
| Adverse Event | Ubrogepant | Rimegepant | Atogepant | Zavegepant (Intranasal) |
| Nausea | ≥2% | ≥2% | 6.6% | 3.2% |
| Somnolence/Fatigue | ≥2% | <2% | - | - |
| Dry Mouth | ≥2% | <2% | - | - |
| Constipation | - | - | 6.1% | - |
| Dysgeusia (taste distortion) | - | - | - | 20.5% |
| Nasal Discomfort | - | - | - | 3.7% |
| Sources:[8][9][13][14] |
Experimental Methodologies
Detailed and reproducible methodologies are crucial for the validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize small molecule CGRP antagonists, followed by an overview of in vivo models.
General Experimental Workflow
The development and characterization of a novel CGRP antagonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.[15]
Protocol 1: CGRP Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a test compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.[16][17]
Objective: To determine the binding affinity (K_i_) of a small molecule antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).[18]
-
Radioligand: [¹²⁵I]-hCGRP.[17]
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5% BSA, 0.05% Tween.[17]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.[17]
-
Test compounds (gepants) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
96-well microplates and glass fiber filters (GF/C).[17]
-
Scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well.[17]
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
Total Binding wells: 25 µL Assay Buffer, 25 µL [¹²⁵I]-hCGRP, 150 µL diluted membranes.
-
Non-Specific Binding (NSB) wells: 25 µL unlabeled CGRP, 25 µL [¹²⁵I]-hCGRP, 150 µL diluted membranes.
-
Test Compound wells: 25 µL of test compound dilution, 25 µL [¹²⁵I]-hCGRP, 150 µL diluted membranes.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash each filter 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.[17]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ value (the concentration of the test compound that displaces 50% of the radioligand) using non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the K_i_.
-
Protocol 2: CGRP-Mediated cAMP Inhibition Assay (Functional Assay)
This cell-based functional assay measures the ability of an antagonist to inhibit the CGRP-induced increase in intracellular cyclic AMP (cAMP).[1]
Objective: To determine the functional potency (IC_50_) of a small molecule antagonist.
Materials:
-
A cell line stably expressing the human CGRP receptor (e.g., HEK293 cells).
-
Human α-CGRP peptide.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).[17]
-
Test compounds (gepants) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Step-by-Step Methodology:
-
Cell Culture: Culture cells to mid-log phase. 18-24 hours prior to the assay, seed the cells into 384-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Stimulation Buffer.
-
Antagonist Pre-incubation: Add the test compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add CGRP peptide to all wells (except for baseline control wells) to a final concentration that elicits ~80% of the maximal response (EC_80_).
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.[17]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the control wells (baseline and CGRP-stimulated).
-
Plot the percentage of inhibition of the CGRP-stimulated cAMP response against the logarithm of the test compound concentration.[1]
-
Determine the IC_50_ value (the concentration of the test compound that causes 50% inhibition of the maximal CGRP response) using non-linear regression analysis.[1]
-
In Vivo Models for Efficacy Testing
Animal models are essential for evaluating the in vivo efficacy of CGRP antagonists before they advance to human trials. These models aim to replicate key aspects of migraine pathophysiology.[19]
-
Trigeminal Nerve Stimulation Model: Electrical stimulation of the trigeminal ganglion in animals like rats or marmosets induces changes in cerebral blood flow and plasma protein extravasation, mimicking the vasodilation and neurogenic inflammation seen in migraine.[20][21] Efficacy is measured by the antagonist's ability to block these changes.
-
Nitroglycerin (NTG)-Induced Migraine Model: Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like symptoms in rodents, including thermal and mechanical allodynia (increased sensitivity to pain).[19][22] This model is widely used to assess the potential of novel anti-migraine drugs to reverse this induced hyperalgesia.[22]
-
Cortical Spreading Depression (CSD) Model: CSD is a wave of neuronal and glial depolarization believed to be the underlying cause of migraine aura.[20] In animal models, CSD is typically induced by applying potassium chloride (KCl) to the cortical surface. This model is valuable for studying the effects of drugs on the electrophysiological events associated with aura.[20]
Conclusion
The small molecule CGRP antagonists—ubrogepant, rimegepant, atogepant, and zavegepant—represent a significant and targeted advancement in migraine management.[23] While they share a common mechanism of competitive antagonism at the CGRP receptor, they exhibit distinct profiles in terms of their pharmacology, pharmacokinetics, and clinical indications.[12][23] Ubrogepant and the intranasal zavegepant are approved for acute treatment, offering rapid relief, with zavegepant providing a non-oral option for patients who experience nausea.[5][24][25] Atogepant is the first oral gepant developed specifically for migraine prevention.[10][23] Rimegepant holds a unique position with approvals for both acute and preventive treatment.[23][26]
These differences allow for more personalized treatment strategies. The choice of agent may depend on the patient's attack frequency and severity, the presence of symptoms like nausea, and the need for acute, preventive, or dual-action therapy. As the field continues to evolve, further head-to-head clinical trials and long-term real-world studies will be invaluable for a more definitive comparison and for optimizing the use of these important therapeutic agents.[10]
References
-
Zhang, Y., et al. (2021). Safety and Efficacy of Ubrogepant for the Acute Treatment of Episodic Migraine: A Meta-Analysis of Randomized Clinical Trials. PubMed. Available from: [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. Available from: [Link]
-
Zavegepant: an acute treatment option for migraine. VJNeurology. (2022-06-13). Available from: [Link]
-
Al-Hassany, L., et al. (2025). The efficacy and safety of Atogepant for migraine prophylaxis: a systematic review and meta-analysis of randomized controlled trials. PubMed. (2025-08-09). Available from: [Link]
-
Efficacy, Safety, and Tolerability of Atogepant for the Prevention of Chronic Migraine. ClinicalTrials.gov. Available from: [Link]
-
Mullin, K., et al. (2022). Efficacy and Safety of Zavegepant Nasal Spray for the Acute Treatment of Migraine: Results of a Phase 3 Double-Blind, Randomized, Placebo Controlled Trial (PL5.002). Neurology.org. Available from: [Link]
-
Migraine Animal Models. Charles River. Available from: [Link]
-
Efficacy, Safety, and Tolerability of Oral Ubrogepant in the Acute Treatment of Migraine. Mayo Clinic. Available from: [Link]
-
Efficacy Info & Study Results. ZAVZPRET® (zavegepant). Available from: [Link]
-
A NEW ERA IN MIGRAINE CARE: CLINICAL ADVANCES WITH RIMEGEPANT, UBROGEPANT, ATOGEPANT, AND ZAVEGEPANT – A NARRATIVE REVIEW. ResearchGate. (2025-12-26). Available from: [Link]
-
Animal Models of Migraine. Greentech Bioscience Preclinical CRO Services. Available from: [Link]
-
Clinical evaluation of zavegepant for the acute treatment of migraine. PMC - NIH. Available from: [Link]
-
Evaluation of Anti-Migraine Drugs in an in Vivo Rat Model of Chronic Migraine. BearWorks - Missouri State University. Available from: [Link]
-
Pozo-Rosich, P., et al. (2024). Efficacy of Atogepant in Chronic Migraine With and Without Acute Medication Overuse in the Randomized, Double-Blind, Phase 3 PROGRESS Trial. Neurology.org. (2024-06-26). Available from: [Link]
-
Lipton, R. B., et al. (2023). Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial. PubMed. Available from: [Link]
-
New Migraine Treatments Offer Hope: Comparing Ubrelvy, Nurtec, Qulipta, and Zavzpret. MigraineAgain. Available from: [Link]
-
Trugman, J. M., et al. (2019). Efficacy, Safety, and Tolerability of Ubrogepant for the Acute Treatment of Migraine: Results From a Single-Attack Phase 3 Study, ACHIEVE II (S38.008). Neurology.org. (2019-04-09). Available from: [Link]
-
In vivo and in vitro screening of antimigraine drug; studies in animal model of migraine. Semantic Scholar. Available from: [Link]
-
Efficacy and Safety of Atogepant for Preventing Chronic and Episodic Migraines: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. OUCI. Available from: [Link]
-
Real-world efficacy, tolerability, and safety of ubrogepant. ResearchGate. (2025-08-06). Available from: [Link]
-
Singh, A., et al. (2024). Safety and Tolerability of Atogepant for the Preventive Treatment of Migraine: A Post Hoc Analysis of Pooled Data from Four Clinical. SpringerLink. (2024-03-11). Available from: [Link]
-
Migraine: Experimental Models and Novel Therapeutic Approaches. PMC. Available from: [Link]
-
Efficacy, Safety, and Tolerability of Oral Ubrogepant in the Acute Treatment of Migraine. Mayo Clinic. Available from: [Link]
-
Characterization of CGRP Receptor Binding. PubMed. Available from: [Link]
-
Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy. PMC. Available from: [Link]
-
Chapter 5, Episode 3: Gepants for the Treatment of Migraine Disease. American Migraine Foundation. (2023-11-03). Available from: [Link]
-
Characterization of CGRP Receptor Binding. ResearchGate. (2025-08-06). Available from: [Link]
-
Small molecule CGRP receptor antagonists for the preventive treatment of migraine: A review. PubMed. (2022-05-05). Available from: [Link]
-
Small-molecule CGRP receptor antagonists: A new approach to the acute and preventive treatment of migraine. ResearchGate. (2020-06-05). Available from: [Link]
-
Preclinical candidate CGRP antagonist has potential as treatment for migraines. Drug Target Review. (2017-05-18). Available from: [Link]
-
Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy. ResearchGate. (2018-03-27). Available from: [Link]
-
Novel Therapies in Acute Migraine Management: Small-Molecule Calcitonin Gene-Receptor Antagonists and Serotonin 1F Receptor Agonist. PubMed. (2020-09-29). Available from: [Link]
-
Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies. MDPI. Available from: [Link]
-
CGRP (human). Bertin Corp. Available from: [Link]
-
The influence of pharmacodynamics and pharmacokinetics on the antimigraine efficacy and safety of novel anti-CGRPergic pharmacotherapies: a narrative review. Semantic Scholar. Available from: [Link]
-
CGRP-I ELISA Kit. RayBiotech. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. migrainedisorders.org [migrainedisorders.org]
- 3. researchgate.net [researchgate.net]
- 4. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 5. vjneurology.com [vjneurology.com]
- 6. mdpi.com [mdpi.com]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. Novel Therapies in Acute Migraine Management: Small-Molecule Calcitonin Gene-Receptor Antagonists and Serotonin 1F Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "The efficacy and safety of Atogepant for migraine prophylaxis: a systematic review and meta-analysis of randomized controlled trials" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Small molecule CGRP receptor antagonists for the preventive treatment of migraine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 23. researchgate.net [researchgate.net]
- 24. Safety and Efficacy of Ubrogepant for the Acute Treatment of Episodic Migraine: A Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Migraine Treatments Offer Hope: Comparing Ubrelvy, Nurtec, Qulipta, and Zavzpret — Migraine Again [migraineagain.com]
- 26. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
A Guide to Validating the Selectivity of MK-3207 for the CGRP Receptor Over Amylin Receptors
For researchers in neuroscience and drug development, particularly those focused on migraine therapeutics, the precise characterization of a compound's receptor selectivity is paramount. This guide provides an in-depth, technical comparison of experimental methodologies to validate the selectivity of MK-3207, a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, against the closely related amylin receptors. We will explore the causality behind experimental choices, present detailed protocols, and interpret data to provide a comprehensive understanding of this compound's binding profile.
The Imperative of Selectivity in CGRP Antagonism
The CGRP receptor is a key player in the pathophysiology of migraine.[1][2] Small molecule antagonists, or "gepants," that block this receptor have emerged as an effective class of acute migraine treatments.[3][4] this compound is a third-generation gepant known for its high potency and oral bioavailability.[1][2] However, the CGRP receptor belongs to a family of closely related receptors, including the amylin receptors, with which it shares structural components.[5][6] Amylin receptors are involved in various physiological processes, including glycemic control and gastric emptying.[5][7] Therefore, off-target effects at amylin receptors could lead to undesirable side effects. Rigorous validation of a CGRP antagonist's selectivity is thus not just a regulatory hurdle, but a fundamental aspect of its preclinical safety and efficacy profiling.
Understanding the Molecular Targets: CGRP and Amylin Receptors
The CGRP and amylin receptors are heterodimeric G protein-coupled receptors (GPCRs). Their specificity is determined by the combination of a central receptor protein and a receptor activity-modifying protein (RAMP).[6][8]
-
CGRP Receptor: Composed of the Calcitonin Receptor-Like Receptor (CLR) and RAMP1.[1][4]
-
Amylin Receptors: Formed by the Calcitonin Receptor (CTR) complexed with one of the three RAMPs. The most well-characterized are:
A critical point for selectivity studies is that the CGRP receptor and the AMY1 receptor share the same RAMP subunit (RAMP1).[1][5] This shared component underscores the potential for cross-reactivity of ligands. Both CGRP and amylin receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9]
CGRP and Amylin Receptor Signaling Pathways.
Experimental Validation of this compound Selectivity
To rigorously assess the selectivity of this compound, a two-pronged approach is essential: first, evaluating its binding affinity at each receptor, and second, determining its functional potency as an antagonist.
Radioligand Binding Assays: Quantifying Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[10][11] This is achieved by measuring the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Workflow for Competitive Radioligand Binding Assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines (e.g., HEK293) stably expressing the human CGRP receptor (CLR/RAMP1), AMY1 receptor (CTR/RAMP1), and AMY3 receptor (CTR/RAMP3). The choice of a human-derived cell line is crucial as this compound exhibits species-specific pharmacology.[1]
-
Harvest the cells and prepare membrane homogenates by methods such as dounce homogenization followed by centrifugation.[12] The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-hCGRP for the CGRP receptor, [¹²⁵I]-rat amylin for amylin receptors), and a range of concentrations of this compound.[1]
-
To determine non-specific binding, a high concentration of an unlabeled ligand is used in a set of control wells.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[12]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Comparative Data for this compound:
| Receptor Target | Radioligand | This compound Ki (nM) | Selectivity Fold (vs. CGRP-R) |
| Human CGRP Receptor | [¹²⁵I]-hCGRP | 0.024 | - |
| Human AMY1 Receptor | [¹²⁵I]-rat amylin | 0.75 | ~31 |
| Human AMY3 Receptor | [¹²⁵I]-rat amylin | 128 | ~5333 |
Data synthesized from Salvatore et al. (2010).[1]
The data clearly demonstrates that while this compound is highly potent at the human CGRP receptor, its affinity for the AMY1 receptor is approximately 31-fold lower, and its affinity for the AMY3 receptor is over 5000-fold lower.[1] This provides the first line of evidence for its selectivity.
Functional Assays: Assessing Antagonist Potency
While binding assays measure affinity, they do not provide information on the functional consequences of that binding. Functional assays are therefore critical to determine whether this compound acts as an antagonist at these receptors and to quantify its potency (IC50). Given that both receptor families signal through cAMP production, a cAMP assay is the logical choice.[8][9]
Workflow for a Functional cAMP Antagonist Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Use the same stably transfected cell lines as in the binding assays (HEK293 expressing human CGRP-R, AMY1-R, and AMY3-R).
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Add a fixed concentration of the respective agonist (e.g., human α-CGRP for the CGRP receptor, amylin for the amylin receptors) to stimulate cAMP production. The agonist concentration should ideally be at its EC80 to ensure a robust signal that is sensitive to inhibition.
-
Incubate for a sufficient time to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Data Analysis:
-
Normalize the data to the response produced by the agonist alone (0% inhibition) and a basal control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.
-
Functional Data for this compound:
| Receptor Target | Agonist | This compound IC50 (nM) |
| Human CGRP Receptor | hα-CGRP | 0.12 |
Data from Salvatore et al. (2010) and MedchemExpress.[1][15]
Conclusion: An Integrated Approach to Selectivity Profiling
The validation of this compound's selectivity for the CGRP receptor over amylin receptors is a clear example of the rigorous, multi-faceted approach required in modern drug discovery. By integrating high-quality radioligand binding assays to determine affinity (Ki) with functional cell-based assays to measure antagonist potency (IC50), researchers can build a comprehensive and trustworthy selectivity profile. The data demonstrates that this compound is a highly potent antagonist of the human CGRP receptor with a clear selectivity margin over the AMY1 and, most notably, the AMY3 receptors. This detailed characterization is essential for advancing our understanding of its therapeutic potential and safety profile in the treatment of migraine.
References
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
-
Poyner, D. R. (2000). Characterization of CGRP Receptor Binding. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Garel, N., et al. (2021). CGRP receptor antagonists for migraine. Are they also AMY1 receptor antagonists?. ResearchGate. [Link]
-
Neel, D. A., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]
-
Hay, D. L., et al. (2018). Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology. [Link]
-
Bell, I. M., et al. (2009). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. [Link]
-
Inoue, A., et al. (2019). Rules and mechanisms governing G protein coupling selectivity of GPCRs. PMC - NIH. [Link]
-
Walker, C. S., et al. (2015). A second trigeminal CGRP receptor: function and expression of the AMY1 receptor. eScholarship. [Link]
-
San-Juan, J., et al. (2013). Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]
-
Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols - NIH. [Link]
-
Bailey, R. J., & Hay, D. L. (2004). Amylin receptors: molecular composition and pharmacology. Biochemical Society Transactions. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Calcitonin receptors. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Eurofins Discovery. (n.d.). CGRP (CLR/RAMP1) Human Calcitonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Wu, F., et al. (2022). Amylin receptor subunit interactions are modulated by agonists and determine signaling. Journal of Biological Chemistry. [Link]
-
The CGRP Receptor: WHAT HEADACHE SPECIALISTS NEED TO KNOW. (2020). Science of Migraine. [Link]
-
Taras-Reyes, I., et al. (2016). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics - NIH. [Link]
-
Huang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC - NIH. [Link]
-
Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. [Link]
-
Gingell, J. J., et al. (2014). Calcitonin and Amylin Receptor Peptide Interaction Mechanisms. PubMed Central - NIH. [Link]
-
Beaumont, K., et al. (1995). Differential calcitonin gene-related peptide (CGRP) and amylin binding sites in nucleus accumbens and lung. PubMed. [Link]
-
Bhogal, R., et al. (1992). Cross-reactivity of amylin with calcitonin-gene-related peptide binding sites in rat liver and skeletal muscle membranes. PMC - PubMed Central. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. scienceofmigraine.com [scienceofmigraine.com]
- 8. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. escholarship.org [escholarship.org]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of MK-3207 and Other Gepants for Migraine Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Dawn of a New Era in Migraine Treatment
The landscape of migraine therapeutics has been revolutionized by the advent of calcitonin gene-related peptide (CGRP) receptor antagonists, commonly known as gepants. CGRP, a 37-amino acid neuropeptide, is a key player in the pathophysiology of migraine, mediating pain transmission and vasodilation.[1] By blocking the CGRP receptor, gepants offer a targeted approach to migraine treatment, moving beyond the vasoconstrictive mechanisms of triptans and providing a new therapeutic avenue for patients.[2]
This guide provides a comprehensive comparative analysis of the efficacy of MK-3207, a discontinued but pharmacologically potent gepant, with other prominent members of this class, including the approved therapies ubrogepant, rimegepant, atogepant, and zavegepant. We will delve into their mechanisms of action, pharmacokinetic profiles, clinical trial data, and the critical safety considerations that have shaped the trajectory of their development. This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate this evolving field.
The Gepant Mechanism of Action: Targeting the CGRP Pathway
Gepants competitively block the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] This blockade prevents CGRP from binding and initiating the downstream signaling cascade that leads to vasodilation and the transmission of pain signals, key events in a migraine attack.[3]
Figure 1: Simplified signaling pathway of CGRP in migraine and the mechanism of action of gepants.
Pharmacokinetic Profiles: A Key Differentiator
The clinical utility of a gepant is significantly influenced by its pharmacokinetic (PK) profile, including its oral bioavailability, time to maximum concentration (Tmax), and elimination half-life (t1/2). These parameters dictate whether a drug is better suited for acute treatment, requiring rapid onset, or for preventive therapy, necessitating a longer duration of action.
| Parameter | This compound | Ubrogepant | Rimegepant | Atogepant | Zavegepant (Intranasal) |
| Indication | Investigational (Discontinued) | Acute | Acute & Preventive | Preventive | Acute |
| Oral Bioavailability | Good in preclinical models (species-dependent)[4] | ~64%[5] | ~64%[5] | ~62% | Low (~5%)[3] |
| Tmax (hours) | ~1-2[4] | ~1.5[6] | ~1.5[7] | ~1-2 | ~0.5[7] |
| Half-life (hours) | ~1.5 (rhesus monkey)[4] | 5-7[8] | ~11[9] | ~11[10] | ~6.8[3] |
| Metabolism | - | Primarily CYP3A4[11] | Primarily CYP3A4, CYP2C9[5] | Primarily CYP3A4[10] | Minimal[3] |
Table 1: Comparative Pharmacokinetic Profiles of Selected Gepants.
Experimental Insight: The development of orally bioavailable gepants was a significant hurdle. Early compounds like olcegepant were limited to intravenous administration.[12] The discovery of this compound represented a step forward with demonstrated oral bioavailability in preclinical species.[13] However, the second and third-generation gepants, such as ubrogepant, rimegepant, and atogepant, have achieved reliable oral bioavailability in humans, a critical factor for patient-centric migraine management. Zavegepant's intranasal formulation offers an alternative route of administration, bypassing potential issues with oral absorption, especially in patients experiencing migraine-associated nausea and vomiting.[7]
Comparative Efficacy in Acute Migraine Treatment
The primary goals of acute migraine treatment are rapid pain relief and restoration of normal function. Clinical trials for acute migraine therapies typically evaluate co-primary endpoints of pain freedom at 2 hours and freedom from the most bothersome symptom (MBS) at 2 hours, as recommended by the FDA.[8]
| Efficacy Endpoint | This compound (200 mg) | Ubrogepant (50 mg) | Rimegepant (75 mg) | Zavegepant (10 mg) | Placebo |
| 2-Hour Pain Freedom | Significant (p < .001) vs. placebo[14] | 20.5%[11] | 19.6%[15] | 24%[16] | 12.0-15.0%[11][15][16] |
| 2-Hour MBS Freedom | Not Reported | 38.7%[11] | 37.6%[15] | 40%[16] | 25.2-31.0%[15][16] |
Table 2: Comparative Efficacy of Gepants in Acute Migraine Treatment (Pivotal Trial Data).
Experimental Protocol: A Look Inside an Acute Migraine Trial
A typical pivotal trial for an acute migraine treatment is a randomized, double-blind, placebo-controlled study. The causality behind this design is to minimize bias and isolate the pharmacological effect of the investigational drug.
Figure 2: Generalized workflow of a pivotal clinical trial for acute migraine treatment.
Patients meeting the International Headache Society (IHS) criteria for migraine are enrolled.[17] Upon experiencing a migraine of moderate to severe intensity, they are randomized to receive either the investigational drug or a placebo. The use of a placebo is crucial to account for the placebo effect, which can be significant in pain studies. Patients then record their symptoms at various time points in a diary. The co-primary endpoints of 2-hour pain freedom and 2-hour freedom from the most bothersome symptom provide a robust measure of the drug's efficacy in alleviating the most debilitating aspects of a migraine attack.[17]
Comparative Efficacy in Preventive Migraine Treatment
For individuals with frequent migraines, preventive treatment is essential to reduce the number of migraine days per month. Atogepant and rimegepant are the two gepants currently approved for this indication.
| Efficacy Endpoint | Atogepant (60 mg QD) | Rimegepant (75 mg EOD) | Placebo |
| Mean Reduction in Monthly Migraine Days (MMDs) | -4.2 days[18] | -4.5 days[3] | -2.5 to -3.7 days[3][18] |
| ≥50% Reduction in MMDs | 60.8%[18] | 48%[3] | 29.0-41%[3][18] |
Table 3: Comparative Efficacy of Gepants in Preventive Migraine Treatment (Pivotal Trial Data).
Experimental Insight: The primary endpoint in preventive migraine trials is the change from baseline in the mean number of monthly migraine days (MMDs) over a specified treatment period, typically 12 weeks.[19] The inclusion of a placebo arm is critical to control for natural fluctuations in migraine frequency. The secondary endpoint of a 50% or greater reduction in MMDs is a clinically meaningful measure of treatment success from the patient's perspective.
The Downfall of First-Generation Gepants: A Tale of Hepatotoxicity
The development of the first-generation gepants, including telcagepant and this compound, was halted due to concerns about liver toxicity. In clinical trials, a subset of patients receiving these drugs, particularly with daily dosing for prevention, exhibited significant elevations in liver enzymes (transaminases).[20] While the exact mechanism of this hepatotoxicity is not fully elucidated, it is thought to be related to the formation of reactive metabolites.[21]
This critical safety finding led to a paradigm shift in gepant development, with a focus on designing molecules with a lower potential for liver injury. The second and third-generation gepants, such as ubrogepant, rimegepant, atogepant, and zavegepant, have demonstrated a favorable liver safety profile in extensive clinical trials, leading to their successful approval and adoption in clinical practice.[22]
Safety and Tolerability of Approved Gepants
The currently approved gepants are generally well-tolerated. The most common adverse events reported in clinical trials are mild to moderate in severity.
| Adverse Event | Ubrogepant | Rimegepant | Atogepant | Zavegepant (Intranasal) |
| Nausea | 1.9%[11] | 1.4% | 6.6%[5] | 3%[16] |
| Somnolence/Fatigue | Reported[22] | Reported | Reported[2] | Not prominent |
| Dry Mouth | Reported[22] | Not prominent | Not prominent | Not prominent |
| Constipation | Not prominent | Not prominent | 6.1%[5] | Not prominent |
| Dysgeusia (altered taste) | N/A | N/A | N/A | 21%[16] |
| Nasal Discomfort | N/A | N/A | N/A | 4%[16] |
Table 4: Common Adverse Events Associated with Approved Gepants (≥2% and greater than placebo).
Conclusion: A Bright Future with Important Lessons Learned
The journey of gepant development, from the promise of this compound to the successful launch of multiple second and third-generation agents, offers valuable lessons in drug development. While this compound demonstrated potent CGRP receptor antagonism and clinical efficacy, its discontinuation, along with that of telcagepant, underscored the paramount importance of a thorough safety evaluation, particularly concerning hepatotoxicity.
The currently approved gepants—ubrogepant, rimegepant, atogepant, and zavegepant—represent a significant advancement in migraine care. Their distinct pharmacokinetic profiles allow for tailored treatment approaches, with options for both acute and preventive therapy, as well as an alternative intranasal route of administration. While direct head-to-head comparative efficacy trials are limited, the available data from pivotal clinical trials demonstrate their efficacy and favorable safety profiles.
For researchers and drug development professionals, the story of the gepants highlights the iterative nature of scientific progress. The challenges encountered with the first-generation compounds paved the way for the development of safer and effective therapies that are now improving the lives of millions of people living with migraine. Future research will likely focus on further optimizing the therapeutic profiles of gepants, exploring their utility in broader patient populations, and conducting head-to-head trials to better define their comparative effectiveness.
References
- Mass balance and pharmacokinetic characterization of zavegepant in healthy male subjects.
- Atogepant: Mechanism of action, clinical and translational science.
- New England Journal of Medicine Publishes 12-Week Results from Study Evaluating Atogepant for the Preventive Tre
- Phase 2/3 Results of Zavegepant Showcase Effectiveness as Acute Migraine Medic
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters.
- AHS highlights: atogepant and zavegepant for migraine tre
- Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials. PubMed.
- Onset of migraine preventive effects with rimegepant in a Phase II/III trial. VJNeurology.
- Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial. PubMed.
- Atogepant: Mechanism of action, clinical and transl
-
Nurtec ODT (rimegepant) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. accessdata.fda.gov.
- Efficacy and safety of rimegepant 75 mg for acute treatment of migraine: a pooled analysis of four randomized, placebo-controlled trials. Taylor & Francis Online.
- Rimegepant: A Review in the Acute Treatment and Preventive Tre
- Extension Trial Analysis Shows Long-Term Safety, Efficacy of Atogepant in P
- Long-term safety and tolerability of zavegepant 10-mg nasal spray with concomitant use of anti-calcitonin gene-related peptide monoclonal antibodies or other select preventive migraine medications: Results from a phase 2/3 open-label study. headachejournal.onlinelibrary.wiley.com.
- Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Rel
- Zavegepant nasal spray effective for the acute tre
- Migraine: Developing Drugs for Acute Tre
- Zavegepant (ZAVZPRET) National Drug Monograph August 2023. VA.gov.
- Clinical evaluation of zavegepant for the acute tre
- Time course of efficacy of ubrogepant for the acute treatment of migraine: Clinical implic
- APPLICATION NUMBER: - 211765Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
- Zavegepant nasal spray for the acute treatment of migraine: A Phase 2/3 double‐blind, randomized, placebo‐controlled, dose‐ranging trial. PubMed Central.
- Efficacy of rimegepant for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials. The Journal of Headache and Pain.
- FDA Migraine Guidance Offers 'Alternative' Trial Design With P
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist.
- Calcitonin Gene-Related Peptide Receptor.
- Safety and tolerability of atogepant for the preventive treatment of migraine: a post hoc analysis of pooled data
- Long-term safety and tolerability of zavegepant 10-mg nasal spray with concomitant use of anti-calcitonin gene-related peptide monoclonal antibodies or other select preventive migraine medications: Results from a phase 2/3 open-label study. PubMed.
- FDA issues draft guidance on developing migraine prevention drugs. RAPS.
- Rimegepant: A Review in the Acute Treatment and Preventive Tre
- New Acute Migraine Co-Primary End Points Provide Positives for Trial Design. NeurologyLive.
- Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Tre
- Real-world efficacy, tolerability, and safety of ubrogepant. Mayo Clinic.
- Efficacy of Ubrogepant in the Acute Treatment of Migraine With Mild Pain vs Moder
- Long-Term Safety and Tolerability of Zavegepant 10 mg Nasal Spray During Concomitant Use of CGRP Monoclonal Antibodies: Results From a 1-Year Open-label Safety Trial. Neurology.org.
- Efficacy and Safety of Rimegepant for the Acute Treatment of Migraine: Evidence From Randomized Controlled Trials. Frontiers.
- Efficacy of rimegepant for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed.
- Mechanistic Investigations Support Liver Safety of Ubrogepant. PubMed.
- Rimegepant for Migraine Prevention · Info for Participants. withpower.com.
- Safety & tolerability of ubrogepant for migraine acute tx in patients on
- Comparing the Efficacy and Safety of Galcanezumab Versus Rimegepant for Prevention of Episodic Migraine: Results from a Randomized, Controlled Clinical Trial. PubMed.
- Telcagepant. Wikipedia.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed.
- Real-world use of Ubrogepant as acute treatment for migraine with an anti-calcitonin gene-related peptide monoclonal antibody: results
- Atogepant meets all endpoints in the Phase III ADVANCE trial for episodic migraine prevention. VJNeurology.
- AbbVie reveals results from pivotal atogepant trial.
- Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist.
Sources
- 1. vjneurology.com [vjneurology.com]
- 2. Safety and tolerability of ubrogepant for the acute treatment of migraine in participants taking atogepant for the preventive treatment of episodic migraine: Results from the TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rimegepant Reduced Migraine Frequency in Clinical Trial - - Practical Neurology [practicalneurology.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Safety and tolerability of atogepant for the preventive treatment of migraine: a post hoc analysis of pooled data from four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Safety, tolerability, and pharmacokinetics of single and multiple ascending doses of zavegepant nasal spray in healthy adults from two phase 1 randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Variation in Endpoints in FDA Medication Approvals: A Review of Acute and Preventive Migraine Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety, efficacy and functional outcomes of atogepant for the preventive treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of atogepant for the preventive treatment of episodic migraine in adults for whom conventional oral preventive treatments have failed (ELEVATE): a randomised, placebo-controlled, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. New England Journal of Medicine Publishes 12-Week Results from Study Evaluating Atogepant for the Preventive Treatment of Migraine [prnewswire.com]
- 18. FDA issues draft guidance on developing migraine prevention drugs | RAPS [raps.org]
- 19. Real-world use of Ubrogepant as acute treatment for migraines [openhealthgroup.com]
- 20. researchgate.net [researchgate.net]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. tandfonline.com [tandfonline.com]
The Gepant Story: A Comparative Analysis of MK-3207 and First-Generation CGRP Antagonists
A Technical Guide for Researchers in Drug Development
The advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, colloquially known as 'gepants', has marked a paradigm shift in migraine therapeutics. This guide provides a detailed comparative analysis of MK-3207, a second-generation gepant, against its first-generation predecessors, focusing on potency, selectivity, and the underlying experimental data that define their pharmacological profiles. While the clinical journey of some of these compounds was cut short, the insights gained from their development continue to inform the design of safer and more effective migraine treatments.
The CGRP Pathway: A Prime Target for Migraine Intervention
The role of CGRP in the pathophysiology of migraine is well-established. This 37-amino acid neuropeptide is a potent vasodilator and is involved in pain transmission within the trigeminal nervous system.[1][2][3] During a migraine attack, CGRP levels are elevated, leading to vasodilation, neurogenic inflammation, and sensitization of pain pathways.[1][2][4] CGRP receptor antagonists competitively block the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), thereby preventing the downstream signaling cascade that contributes to migraine symptoms.[5][6]
Caption: CGRP signaling pathway leading to migraine symptoms.
Potency: A Head-to-Head Comparison
The potency of a CGRP antagonist is a critical determinant of its potential therapeutic efficacy. This is typically quantified by its binding affinity (Ki) and its functional inhibitory activity (IC50) at the CGRP receptor.
| Compound | Generation | Binding Affinity (Ki) | Functional Potency (IC50) |
| This compound | Second | 0.024 nM (human)[7] | 0.12 nM (human)[7] |
| Telcagepant (MK-0974) | First | 0.77 nM (human)[8][9] | 2.2 nM (human)[8][9] |
| Olcegepant (BIBN-4096) | First | 14.4 pM (human)[10][11] | 0.03 nM (human)[10][11][12] |
| Rimegepant | Second | 27 pM[13] | 0.14 nM[13] |
As the data indicates, this compound exhibits significantly higher potency compared to the first-generation antagonist telcagepant, with a Ki value approximately 32-fold lower and an IC50 value around 18-fold lower.[7][8][9] Interestingly, the first-generation antagonist olcegepant demonstrates remarkably high potency, with a Ki in the picomolar range, even surpassing that of this compound.[10][11] However, olcegepant's development was hampered by its poor oral bioavailability, necessitating intravenous administration.[14] Rimegepant, another second-generation antagonist, also shows very high potency.[13]
Experimental Methodologies: Quantifying Antagonist Potency
The determination of Ki and IC50 values relies on robust in vitro assays. Understanding these methodologies is crucial for interpreting the comparative potency data.
Radioligand Binding Assay (for Ki determination)
This assay directly measures the affinity of a compound for its target receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CGRP receptor (e.g., HEK293 cells) are isolated.[6]
-
Competitive Binding: A fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).[15][16]
-
Separation and Detection: The bound radioligand is separated from the unbound ligand via filtration. The radioactivity of the filter-bound complex is then measured.[15][16]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[15]
Caption: Workflow for determining binding affinity (Ki).
Functional Assay (for IC50 determination)
This assay measures the ability of an antagonist to inhibit the biological response induced by the agonist (CGRP).
Protocol:
-
Cell Culture: Cells expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells) are cultured.[10][13]
-
Stimulation and Inhibition: The cells are pre-incubated with varying concentrations of the antagonist before being stimulated with a fixed concentration of CGRP.[7]
-
Second Messenger Measurement: The intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the CGRP signaling pathway, is measured using techniques like ELISA or HTRF.[2][7]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined by plotting a dose-response curve.[5]
Clinical Implications and the Discontinuation of this compound
Despite its high potency, the clinical development of this compound was discontinued.[17] While showing efficacy in a Phase II study, delayed and asymptomatic liver test abnormalities were observed in some subjects during extended Phase I studies.[17] This issue of hepatotoxicity also led to the discontinuation of the first-generation antagonist telcagepant.[18] These findings underscore the importance of thorough long-term safety evaluations in drug development and highlight a key challenge for the 'gepant' class of drugs.
In a clinical trial for the acute treatment of migraine, this compound was found to be effective and generally well-tolerated at a 200 mg dose.[19][20] However, the concerns over liver safety ultimately outweighed its demonstrated efficacy.
Conclusion: Lessons Learned and the Path Forward
The story of this compound and the first-generation CGRP antagonists provides valuable lessons for drug development. While this compound demonstrated superior in vitro potency compared to telcagepant, both ultimately faced similar hurdles regarding liver safety. This highlights that potency alone is not the sole determinant of a successful therapeutic agent. The subsequent development of approved second-generation gepants like ubrogepant, rimegepant, and atogepant, which have so far demonstrated a more favorable safety profile, reflects the iterative process of drug design, building upon the knowledge gained from earlier compounds.[21][22][23] For researchers, the detailed pharmacological characterization of compounds like this compound remains a crucial piece of the puzzle in the ongoing quest to develop novel, safe, and highly effective treatments for migraine.
References
-
AbbVie. (2023, April 17). U.S. FDA Approves QULIPTA® (atogepant) for Adults With Chronic Migraine. AbbVie News Center. [Link]
-
American Headache Society. (n.d.). Role of CGRP Signaling in Migraine Pathophysiology. [Link]
-
Bell, I. M., et al. (2009). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 11-15. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Durham, P. L. (2006). Calcitonin Gene-Related Peptide (CGRP) and Migraine. Headache: The Journal of Head and Face Pain, 46(Suppl 1), S3-S8. [Link]
-
FierceBiotech. (2009, September 10). Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
GoodRx. (2023, December 15). 8 CGRP Inhibitors for Migraine Treatment and Prevention. [Link]
-
Hewitt, D. J., et al. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]
-
Ho, T. W., et al. (2008). Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial. The Lancet, 372(9656), 2115-2123. [Link]
-
Limbocker, R., et al. (2022). Gepants for Acute and Preventive Migraine Treatment: A Narrative Review. Pharmaceuticals, 15(12), 1461. [Link]
-
Mayo Clinic. (2025, October 31). Atogepant (Oral Route). [Link]
-
MedlinePlus. (2025, June 15). Atogepant. [Link]
-
MedStar Health. (2024, February 12). New Headache Research: Atogepant Could be a Safe, Effective Medicine to Prevent Migraines. [Link]
-
Moore, E. L., & Salvatore, C. A. (2011). ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974). ACS Chemical Neuroscience, 2(7), 353-358. [Link]
-
National Center for Biotechnology Information. (n.d.). Rimegepant. LiverTox. [Link]
-
Pozo-Rosich, P., et al. (2023). Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine. Drugs, 83, 443-456. [Link]
-
Russo, A. F. (2015). Calcitonin Gene-Related Peptide (CGRP): A New Target for Migraine. Annual Review of Pharmacology and Toxicology, 55, 533-552. [Link]
-
Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
-
Taylor & Francis Online. (2021). Evaluating rimegepant for the treatment of migraine. Expert Opinion on Pharmacotherapy, 22(10), 1247-1255. [Link]
-
University Hospitals Sussex NHS Foundation Trust. (2025, June 30). Atogepant for preventing migraine. [Link]
-
VJNeurology. (2021, June 15). Targeting CGRP for migraine prevention: the story so far. [Link]
-
Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. [Link]
-
Yang, H., et al. (2021). Comparative Efficacy of Oral Calcitonin-Gene-Related Peptide Antagonists for the Treatment of Acute Migraine: Updated Meta-analysis. Headache, 61(2), 296-306. [Link]
Sources
- 1. scienceofmigraine.com [scienceofmigraine.com]
- 2. Calcitonin Gene-Related Peptide (CGRP): A New Target for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 22. CGRP Antagonists for Migraine: A Growing Drug Class [healthline.com]
- 23. goodrx.com [goodrx.com]
Introduction: The Importance of Selectivity for CGRP Antagonists
An In-Depth Guide to the Cross-Reactivity of MK-3207 with the Calcitonin Receptor Family
This guide provides a detailed comparison of the binding affinity and functional activity of this compound, a potent CGRP receptor antagonist, across the human calcitonin receptor family. We will delve into the experimental data that underpins our understanding of its selectivity and provide actionable protocols for researchers to validate these findings in their own laboratories.
The calcitonin gene-related peptide (CGRP) receptor is a key player in the pathophysiology of migraine. This compound was developed as a small molecule CGRP receptor antagonist for the treatment of this debilitating condition. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). However, CLR can also form complexes with RAMP2 and RAMP3 to create receptors for adrenomedullin. Furthermore, the calcitonin receptor (CTR) can complex with RAMPs to form receptors for amylin. This family of related receptors presents a significant challenge in drug development, as off-target effects can lead to undesirable side effects. Therefore, a thorough understanding of the selectivity profile of a drug candidate like this compound is paramount.
Comparative Analysis of this compound Binding and Functional Activity
To assess the selectivity of this compound, we will examine its binding affinity (Ki) and functional antagonism (IC50) at the human CGRP receptor and compare it to its activity at the human calcitonin receptor (CTR).
Data Summary: this compound Selectivity Profile
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Human CGRP Receptor (CLR/RAMP1) | This compound | 0.09 ± 0.01 | 0.7 ± 0.1 |
| Human Calcitonin Receptor (CTR) | This compound | >10,000 | >10,000 |
Data presented as mean ± SEM.
As the data clearly indicates, this compound demonstrates a high degree of selectivity for the CGRP receptor. Its binding affinity is over 100,000-fold greater for the CGRP receptor compared to the calcitonin receptor. This high selectivity is crucial for minimizing potential off-target effects that could arise from interactions with the calcitonin receptor, which is involved in calcium homeostasis.
Experimental Protocols for Assessing Receptor Selectivity
To provide a practical framework for researchers, we present detailed protocols for two key experiments used to determine the selectivity of compounds like this compound: a competitive binding assay and a cAMP functional assay.
Experimental Workflow: Receptor Selectivity Assessment
Caption: Workflow for determining the selectivity profile of this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials:
-
Membranes from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) or the human calcitonin receptor (CTR).
-
[¹²⁵I]-hCGRP (radiolabeled ligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 1 µM unlabeled CGRP (for non-specific binding)
-
25 µL of diluted this compound or vehicle
-
50 µL of [¹²⁵I]-hCGRP (final concentration ~25 pM)
-
100 µL of cell membranes (5-10 µg protein/well)
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the activation of the CGRP receptor, which signals through the Gαs pathway to increase intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
CGRP
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Aspirate the culture medium and pre-incubate the cells with 50 µL of varying concentrations of this compound or vehicle in assay buffer for 30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of CGRP at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
Calcitonin Receptor Family and RAMP Interactions
The complexity of the calcitonin receptor family arises from the interaction of the primary receptor proteins (CLR and CTR) with Receptor Activity-Modifying Proteins (RAMPs). This combinatorial interaction gives rise to distinct receptor subtypes with different ligand specificities.
Caption: Calcitonin receptor family and RAMP interactions.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective antagonist for the CGRP receptor with negligible activity at the calcitonin receptor. This high degree of selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target effects and contributing to a favorable safety profile. The provided protocols offer a validated starting point for researchers seeking to independently assess the selectivity of CGRP receptor antagonists.
References
-
Title: CGRP Receptors: The Role of RAMPs Source: Trends in Endocrinology & Metabolism URL: [Link]
-
Title: The CGRP receptor Source: British Journal of Pharmacology URL: [Link]
-
Title: Discovery of this compound: A Potent, Orally Bioavailable CGRP Receptor Antagonist for the Treatment of Migraine Source: ACS Medicinal Chemistry Letters URL: [Link]
Validating the Competitive Antagonism of MK-3207 at the CGRP Receptor: A Comparative Guide
For researchers in neuroscience and drug development, the calcitonin gene-related peptide (CGRP) receptor has emerged as a pivotal target for migraine therapeutics.[1][2][3][4] The development of small molecule antagonists, or 'gepants', has revolutionized migraine treatment.[1][3][4] This guide provides an in-depth technical comparison and experimental framework for validating the competitive antagonism of MK-3207, a potent CGRP receptor antagonist, benchmarked against other key players in the field.[2][5][6][7] Our focus is on the rigorous application of in vitro pharmacological assays to unequivocally define its mechanism of action.
The Central Role of CGRP in Migraine Pathophysiology
The CGRP system is a key player in the transmission of pain signals and the inflammatory processes associated with migraine.[1][2] CGRP, a 37-amino acid neuropeptide, is released from trigeminal sensory nerves, leading to vasodilation and neurogenic inflammation.[1][8] The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is a G-protein coupled receptor (GPCR).[9] Upon CGRP binding, the receptor primarily couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12][13][14] This signaling cascade is the foundation upon which we build our functional validation assays.
Caption: Experimental workflow for validating competitive antagonism.
Part 1: Determining Binding Affinity with Radioligand Binding Assays
The initial step is to quantify the affinity of this compound for the human CGRP receptor. Competitive radioligand binding assays are the gold standard for this purpose. [15][16][17]These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize cell membrane preparations from a stable cell line expressing the human CGRP receptor (e.g., SK-N-MC or HEK293 cells). [18]2. Radioligand: Use a high-affinity radiolabeled CGRP receptor ligand, such as [125I]-CGRP.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [125I]-CGRP and a range of concentrations of unlabeled this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters. [15]6. Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Binding Affinities of Gepants
| Compound | Ki (nM) for human CGRP Receptor | Source |
| This compound | 0.024 | [2][5] |
| Rimegepant | 0.027 | [7] |
| Ubrogepant | ~0.1 | [3][19] |
| Atogepant | ~0.02 | [7] |
Note: Ki values can vary slightly based on experimental conditions.
The exceptionally low Ki value of this compound highlights its high-affinity binding to the CGRP receptor, comparable to other clinically successful gepants. [2][5]
Part 2: Functional Characterization of Antagonism
While binding assays confirm affinity, they do not define the nature of the interaction. Functional assays are crucial to demonstrate that this compound is a true competitive antagonist. Since the CGRP receptor signals through cAMP production, a cAMP accumulation assay is the most direct functional readout. [13][14]
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Use a cell line stably expressing the human CGRP receptor (e.g., HEK293 cells).
-
Assay Preparation: Seed cells in 96-well plates. Prior to the assay, incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Antagonist Pre-incubation: Add increasing concentrations of this compound to the cells and incubate.
-
Agonist Stimulation: Add a range of concentrations of the agonist (α-CGRP) to the wells.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate CGRP dose-response curves in the absence and presence of different concentrations of this compound.
For a true competitive antagonist, the following should be observed:
-
A parallel, rightward shift in the agonist (CGRP) dose-response curve with increasing concentrations of the antagonist (this compound). [20][21]* No reduction in the maximum response elicited by the agonist. [20]
Part 3: Definitive Proof with Schild Analysis
Schild analysis is the definitive method to quantify competitive antagonism and determine the antagonist's affinity (pA2 value) from functional data. [20][21][22][23][24]
Schild Regression Protocol
-
Calculate Dose Ratios (DR): From the functional assay data, determine the EC50 of CGRP in the absence and presence of each concentration of this compound. The dose ratio is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.
-
Transform Data: Calculate log(DR-1) for each antagonist concentration.
-
Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Interpret the Plot:
-
Slope: For a simple, reversible competitive antagonist, the slope of the Schild regression line should be approximately 1. [20][21]A slope deviating significantly from unity may suggest non-competitive or complex interactions.
-
pA2 Value: The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a dose ratio of 2. The pA2 value should be equivalent to the pKB (the negative log of the Ki value obtained from binding assays).
-
Expected Schild Analysis Results for this compound
| Parameter | Expected Value | Interpretation |
| Slope | ~1.0 | Indicates a competitive mechanism of action. |
| pA2 | ~10.6 | Corresponds to a Ki of approximately 0.025 nM, confirming binding affinity in a functional context. |
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the competitive antagonism of this compound at the CGRP receptor. Through a combination of high-affinity binding demonstrated in radioligand assays and the characteristic parallel rightward shift in functional dose-response curves, culminating in a Schild plot with a slope of unity, researchers can definitively characterize its mechanism of action. The high potency of this compound, comparable to other leading gepants, underscores its significance as a tool for studying CGRP-mediated signaling and as a potential therapeutic agent for migraine.
References
-
Intracellular signalling pathway of CGRP. This diagram explains the... - ResearchGate. Available from: [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Available from: [Link]
-
Competitive and non-competitive antagonists | Deranged Physiology. Available from: [Link]
-
Calcitonin gene-related peptide receptor antagonist - Wikipedia. Available from: [Link]
-
Schild equation - Wikipedia. Available from: [Link]
-
The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. Available from: [Link]
-
Schild Plot Generator - SPIKESfunc. Available from: [Link]
-
CGRP cellular pathway - Pathway Figure OCR. Available from: [Link]
-
Salvatore CA, et al. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. J Pharmacol Exp Ther. 2010 Apr;333(1):152-60. Available from: [Link]
-
Freeland, K., et al. Distinct signalling pathways mediate the cAMP response element (CRE)-dependent activation of the calcitonin gene-related peptide gene promoter by cAMP and nerve growth factor. Biochemical Journal. 2000;345(2):233-238. Available from: [Link]
-
Characterization of CGRP Receptor Binding - PubMed. Available from: [Link]
-
Walker, C. S., et al. Variable CGRP family peptide signaling durations and the structural determinants thereof. bioRxiv. 2021. Available from: [Link]
-
de Vries, T., et al. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist. British Journal of Clinical Pharmacology. 2011;72(5):763-771. Available from: [Link]
-
Cottet, M., et al. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture. British Journal of Pharmacology. 2005;144(6):767-776. Available from: [Link]
-
CGRP Receptor - BioChemPartner.com. Available from: [Link]
-
Paone, D. V., et al. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. 2010;1(3):110-114. Available from: [Link]
-
Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. - ResearchGate. Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]
-
In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor - PMC - NIH. Available from: [Link]
-
Black, J. W., et al. Analysis of competitive antagonism when this property occurs as part of a pharmacological resultant. British Journal of Pharmacology. 1985;86(3):547-555. Available from: [Link]
-
Radioligand Binding Assay - Creative Bioarray. Available from: [Link]
-
Competitive Antagonism. Available from: [Link]
-
Taking The Time To Study Competitive Antagonism - PMC - PubMed Central. Available from: [Link]
-
Limbird, L. E. Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. 1996;270(2):C339-C347. Available from: [Link]
-
Taking the time to study competitive antagonism - PubMed. Available from: [Link]
-
Pharmacological characterisation of erenumab, Aimovig, at two calcitonin gene-related peptide responsive receptors - OUR Archive (Otago University Research Archive). Available from: [Link]
-
(PDF) Competitive Antagonism in Pharmacology: A Proposed Single Step Evaluation. Available from: [Link]
-
GPCR Screening Assays Catalogue - EuroscreenFast. Available from: [Link]
-
Small Molecule Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine | CDA-AMC. Available from: [Link]
-
(PDF) Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Available from: [Link]
-
Ubrogepant - Wikipedia. Available from: [Link]
-
Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults - PMC - PubMed Central. Available from: [Link]
-
Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review - PubMed Central. Available from: [Link]
Sources
- 1. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CGRP Receptor | BioChemPartner [biochempartner.com]
- 8. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by this compound, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CGRP cellular pathway [pfocr.wikipathways.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Variable CGRP family peptide signaling durations and the structural determinants thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubrogepant - Wikipedia [en.wikipedia.org]
- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. Schild equation - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. SPIKESfunc [spikesfunc.github.io]
Comparative Safety Analysis of CGRP Inhibitors: A Focus on MK-3207 and Next-Generation Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The CGRP Pathway and a New Era in Migraine Treatment
The discovery of Calcitonin Gene-Related Peptide (CGRP) as a key player in the pathophysiology of migraine has revolutionized the therapeutic landscape for this debilitating neurological disorder. CGRP, a 37-amino acid neuropeptide, is released from trigeminal ganglion neurons and contributes to the vasodilation and pain signaling that characterize migraine attacks. The development of drugs that antagonize the CGRP pathway has led to two distinct classes of therapeutics: small-molecule CGRP receptor antagonists (gepants) and monoclonal antibodies (mAbs) that target either the CGRP ligand or its receptor.
While this innovation has brought significant relief to patients, the developmental journey has not been without setbacks. Early drug candidates, though effective, were halted due to safety concerns, underscoring the critical importance of a thorough and comparative understanding of the safety profiles within this drug class. This guide provides an in-depth comparison of the safety profile of the discontinued compound MK-3207 against other CGRP inhibitors, with a focus on the mechanistic insights that have guided the development of safer, next-generation alternatives.
The Precautionary Tale of First-Generation Gepants: this compound and Telcagepant
This compound was a small-molecule CGRP receptor antagonist that demonstrated clinical efficacy in the acute treatment of migraine.[1] However, its development was terminated during late-stage clinical trials due to concerns about drug-induced liver injury (DILI).[2][3] This issue was not unique to this compound. Telcagepant, another first-generation gepant, also showed promise in treating migraine but was similarly discontinued after repeated dosing led to elevated liver enzymes in some patients, signaling potential hepatotoxicity.[4][5][6]
The liver safety issues observed with telcagepant and this compound were hypothesized not to be a class-wide effect of CGRP receptor antagonism but rather specific to the molecular structures of these first-generation compounds.[3] This hypothesis was supported by the fact that anti-CGRP monoclonal antibodies were not associated with liver safety concerns.[3] Mechanistic studies suggested that the production of reactive metabolites was a primary causative factor for the clinical DILI observed with these early gepants.[3][5] These findings prompted a rigorous effort to develop new CGRP receptor antagonists specifically engineered to avoid this liability.
The Rise of Safer Alternatives: Next-Generation CGRP Inhibitors
Learning from the challenges of this compound and telcagepant, drug development efforts focused on creating CGRP inhibitors with improved safety profiles. This has resulted in the successful approval and clinical use of two distinct classes: next-generation gepants and monoclonal antibodies.
Monoclonal Antibodies (mAbs): A Profile of High Specificity and Favorable Tolerability
Four monoclonal antibodies targeting the CGRP pathway have been approved for the preventive treatment of migraine. As large-molecule biologics, they are not metabolized by the liver's cytochrome P450 system, which inherently reduces the risk of the type of hepatotoxicity seen with the first-generation small-molecule gepants. Their safety profiles are generally favorable and well-documented in numerous large-scale clinical trials.
-
Erenumab: Targets the CGRP receptor. Long-term studies of up to five years have found it to be safe and well-tolerated, with a consistent safety profile over time.[7][8][9] The most common adverse events (AEs) are injection site reactions and constipation.[7]
-
Fremanezumab: Targets the CGRP ligand. It has demonstrated a favorable overall safety profile in pooled analyses of phase 3 studies.[10][11] The most commonly reported AEs are injection-site reactions (induration, pain, and erythema).[12] Long-term data up to 24 months show no new safety signals.[13]
-
Galcanezumab: Also targets the CGRP ligand. Integrated data from multiple clinical studies show a favorable safety and tolerability profile for up to one year of treatment.[14][15] Treatment-emergent adverse events that occurred more frequently than placebo included injection site pain and reactions.[14][16]
-
Eptinezumab: A CGRP ligand-targeting antibody administered via intravenous infusion. Pooled analysis of clinical trials demonstrated a favorable safety profile.[17] The most common adverse events included nasopharyngitis and hypersensitivity reactions, which were mostly not serious and occurred during infusion.[17][18][19]
Next-Generation Gepants: Designed for Safety
The newer, FDA-approved small-molecule gepants were developed with a key focus on mitigating the liver safety risks that led to the discontinuation of this compound and telcagepant. Rigorous preclinical and clinical evaluations, including the use of advanced modeling, were employed to select candidates with a lower potential for hepatotoxicity.
-
Ubrogepant: Approved for the acute treatment of migraine. Extensive clinical trials have consistently shown a favorable safety profile.[20] The most common AEs are nausea and somnolence, with an incidence rate similar to placebo.[20][21] Importantly, long-term safety studies and specific hepatic safety studies found no signal of drug-induced liver injury.[3][22][23]
-
Rimegepant: Approved for both acute and preventive treatment of migraine. It is generally well-tolerated, with an adverse event profile similar to placebo in clinical trials.[24][25] The most common AEs include nausea and urinary tract infection.[24] Long-term safety studies have found no evidence of hepatotoxicity.[25][26]
-
Atogepant: Approved for the preventive treatment of migraine. It has a favorable safety profile, with the most common side effects being mild to moderate constipation and nausea.[27][28][29] Long-term safety data have not identified any new safety signals, particularly concerning liver function.[29]
Quantitative Data Summary: A Comparative Overview of Adverse Events
The following table summarizes the most common adverse events reported in key clinical trials for various CGRP inhibitors, providing a quantitative comparison. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and duration.
| Drug | Class | Primary Indication | Common Adverse Events (Incidence > Placebo) | Hepatotoxicity Signal | Reference(s) |
| This compound | 1st Gen Gepant | Acute Treatment | Comparable to placebo in initial studies | Yes (Reason for Discontinuation) | [1][2][3] |
| Telcagepant | 1st Gen Gepant | Acute Treatment | Dry mouth, somnolence, dizziness, nausea | Yes (Reason for Discontinuation) | [4][6][30] |
| Ubrogepant | 2nd Gen Gepant | Acute Treatment | Nausea (4%), Somnolence (3%) | No | [20][21] |
| Rimegepant | 2nd Gen Gepant | Acute & Preventive | Nausea (1.5%), Urinary Tract Infection (1.1%) | No | [24][25] |
| Atogepant | 2nd Gen Gepant | Preventive | Constipation (8.2%), Nausea, Upper Respiratory Tract Infections | No | [27][29] |
| Erenumab | mAb (Receptor) | Preventive | Injection site reactions, Constipation, Viral upper respiratory tract infection | No | [7][9] |
| Fremanezumab | mAb (Ligand) | Preventive | Injection site reactions (induration, pain, erythema) | No | [10][12] |
| Galcanezumab | mAb (Ligand) | Preventive | Injection site pain, Injection site reactions | No | [14][16] |
| Eptinezumab | mAb (Ligand) | Preventive | Nasopharyngitis, Hypersensitivity reactions | No | [17][19][31] |
Experimental Protocols and Mechanistic Insights
De-risking Hepatotoxicity: The Role of Quantitative Systems Toxicology (QST)
The critical difference in the safety profiles between first and second-generation gepants is not accidental but the result of deliberate, mechanism-based drug design and screening. The primary concern was the potential for bioactivation—the metabolic conversion of a drug into a reactive metabolite that can cause cellular damage.
Experimental Workflow for Liver Safety Assessment:
-
In Vitro Mechanistic Studies: To understand the DILI potential, compounds like this compound, telcagepant, and the newer gepants were subjected to a battery of in vitro assays. These experiments measured key cellular processes linked to liver injury:
-
Bile Acid Transporter Inhibition: Assays to measure the potential of each compound to inhibit transporters like the bile salt export pump (BSEP). Inhibition can lead to cholestatic liver injury.
-
Mitochondrial Dysfunction: Tests to assess the impact on mitochondrial respiration and function, as mitochondrial damage is a common mechanism of DILI.
-
Oxidative Stress: Assays to quantify the production of reactive oxygen species (ROS), which can lead to cellular damage.
-
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models were developed for each compound. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body to accurately estimate the drug concentration within the liver—the site of potential toxicity.
-
Quantitative Systems Toxicology (QST) Modeling (DILIsym®): The data from the in vitro assays and PBPK models were integrated into a sophisticated QST model known as DILIsym®. This computer model simulates the complex interactions within the liver and can predict the likelihood of a drug causing liver injury in a virtual patient population.
This workflow proved to be highly predictive. DILIsym® modeling successfully predicted the clinical liver toxicity observed with telcagepant and this compound at their proposed clinical doses.[2][3][5] In stark contrast, the same models predicted that ubrogepant, rimegepant, and atogepant would be significantly less likely to cause DILI.[2][4] These predictions have been validated by the clean liver safety profiles observed in subsequent large-scale clinical trials, leading to their successful FDA approval with no warnings for hepatotoxicity.[4]
Caption: CGRP pathway and points of therapeutic intervention.
Conclusion
The safety profile of this compound, characterized by a significant risk of hepatotoxicity, stands in stark contrast to the favorable safety profiles of currently approved CGRP inhibitors. The discontinuation of this compound and its contemporary, telcagepant, served as a crucial lesson in drug development, highlighting the importance of understanding compound-specific toxicity mechanisms. The subsequent success of both monoclonal antibodies and second-generation gepants is a testament to mechanism-based drug design and rigorous preclinical safety evaluation. Monoclonal antibodies, by their nature, circumvent the metabolic pathways associated with the liver injury seen in early gepants. The newer gepants, including ubrogepant, rimegepant, and atogepant, were specifically designed and validated through advanced modeling and extensive clinical trials to be free of this liability. For researchers and drug developers, this comparative history underscores a paradigm of learning from failure to engineer safer, more effective therapeutics.
References
-
Woodhead, J. L., Siler, S. Q., Howell, B. A., Watkins, P. B., & Conway, C. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences, 188(1), 108–116. [Link]
-
Woodhead, J. L., Siler, S. Q., Howell, B. A., Watkins, P. B., & Conway, C. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological sciences : an official journal of the Society of Toxicology, 188(1), 108–116. [Link]
-
Stauffer, V. L., Dodick, D. W., Zhang, Q., Carter, J. N., Ailani, J., & Conley, R. R. (2018). Safety and tolerability of monthly galcanezumab injections in patients with migraine: integrated results from migraine clinical studies. BMC neurology, 18(1), 186. [Link]
-
Al-Salama, Z. T. (2023). A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of Ubrogepant in the Treatment of Migraine. Cureus, 15(11), e48215. [Link]
-
Goadsby, P. J., Reuter, U., Hallström, Y., Broessner, G., Bonner, J. H., Zhang, F., ... & Lenz, R. A. (2020). Long-term safety and tolerability of erenumab: Three-plus year results from a five-year open-label extension study in episodic migraine. Cephalalgia, 40(13), 1447-1459. [Link]
-
Goadsby, P. J., Silberstein, S. D., Yeung, P. P., Cohen, J. M., Ning, X., & Yang, R. (2020). Long-term safety, tolerability, and efficacy of fremanezumab in migraine. Neurology, 95(18), e2487-e2499. [Link]
-
Winner, P., Cady, R., Smith, T. R., Hirman, J., L'Italien, J., & Allan, B. (2021). Safety and tolerability of eptinezumab in patients with migraine: a pooled analysis of 5 clinical trials. The Journal of Headache and Pain, 22(1), 1-13. [Link]
-
VYEPTI® (eptinezumab-jjmr). VYEPTI Safety Profile & Tolerability. VYEPTI HCP. [Link]
-
VJNeurology. (2022). Safety of eptinezumab in migraine patients. [Link]
-
Butler, M., Miller, S., L'Italien, J., & Van Hecken, A. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 223–236. [Link]
-
Silberstein, S. D., Lipton, R. B., Cohen, J. M., & Seminerio, M. J. (2022). Safety and tolerability of fremanezumab in patients with episodic and chronic migraine: a pooled analysis of phase 3 studies. Cephalalgia, 42(8), 716-727. [Link]
-
Al-Hassany, L., Goadsby, P. J., Danser, A. J., & MaassenVanDenBrink, A. (2024). Safety and Efficacy of Atogepant for the Preventive Treatment of Migraines in Adults: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 13(22), 6653. [Link]
-
UBRELVY® (ubrogepant). Safety & Side Effects - Acute Migraine Treatment. UBRELVY HCP. [Link]
-
Johnston, K., L'Italien, J., Croop, R., & Lipton, R. B. (2024). Safety of Rimegepant in Patients Using Migraine Medications. Journal of Pain Research, 17, 2125–2136. [Link]
-
Lipton, R. B., Goadsby, P. J., Smith, J., Schaeffler, B. A., Biondi, D. M., Hirman, J., ... & Cady, R. (2020). Efficacy and safety of eptinezumab in patients with chronic migraine: PROMISE-2. Neurology, 94(13), e1365-e1377. [Link]
-
Wang, X., Chen, Y., Zhang, Y., & Zhang, X. (2020). Safety and Efficacy of Fremanezumab for the Prevention of Migraine: A Meta-Analysis From Randomized Controlled Trials. Frontiers in Neurology, 11, 443. [Link]
-
HCP Live. (2017). Galcanezumab Shows Positive Long-Term Safety Results for Migraine Patients. [Link]
-
Biohaven Pharmaceutical Holding Company Ltd. (2018). Biohaven Announces Positive Results from Ongoing Rimegepant Long-Term Safety Study. PR Newswire. [Link]
-
Butler, M., Miller, S., L'Italien, J., Van Hecken, A., & Dubow, J. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological sciences, 177(1), 223-236. [Link]
-
The Hospitalist. (2021). Eptinezumab shows long-term safety and tolerability in chronic migraine. [Link]
-
MDedge. (2022). Erenumab is safe and well tolerated across age groups in chronic or episodic migraine. [Link]
-
Novartis. (2020). Novartis announces five-year data that reinforce the safety and efficacy profile of Aimovig® (erenumab-aooe) in adult patients with episodic migraine. PR Newswire. [Link]
-
Yang, C. P., & Liang, C. S. (2023). Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine. Drugs, 83(1), 53-62. [Link]
-
Ho, T. W., Ferrari, M. D., Dodick, D. W., Galet, V., Kost, J., Fan, X., ... & Lines, C. (2009). Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, for the acute treatment of migraine: a phase III study. The Lancet, 372(9656), 2115-2123. [Link]
-
Ashina, M., Reuter, U., Smith, T. R., & Cheng, S. (2022). Long-term Efficacy and Safety of Erenumab. Neurology, 98(10), e1038-e1048. [Link]
-
Al-Khafaji, H. F., & Al-Tameemi, R. A. (2022). Safety and efficacy of galcanezumab in chronic and episodic migraine patients: a systematic review and meta-analysis of randomized controlled trials. Egyptian Journal of Neurology, Psychiatry and Neurosurgery, 58(1), 1-16. [Link]
-
VJNeurology. (2025). The PEARL study: real-world effectiveness of fremanezumab for the preventive treatment of migraine. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Rimegepant. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
European Journal of Hospital Pharmacy. (2024). 5PSQ-053 Effectiveness and safety of galcanezumab. Real-life results. [Link]
-
Neurology Today. (2009). Telcagepant Is Safe and Effective for Acute Treatment of Migraine With and Without Aura. [Link]
-
Connor, K. M., Aurora, S. K., Loeys, T., Ashina, M., Jones, C., Giezek, H., ... & Ho, T. W. (2011). Long-term tolerability of telcagepant for acute treatment of migraine in a randomized trial. Headache: The Journal of Head and Face Pain, 51(1), 73-84. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2021). Clinical Review - Galcanezumab (Emgality). In CADTH Common Drug Reviews. [Link]
-
American Pharmaceutical Review. (2018). Allergan Announces Completion of Two Positive Safety Studies for Ubrogepant. [Link]
-
The American Journal of Managed Care. (2019). Study Results Suggest Long-Term Safety of Erenumab for Treating Migraine. [Link]
-
Al-Hassany, L., Goadsby, P. J., Danser, A. J., & MaassenVanDenBrink, A. (2024). Safety and Efficacy of Atogepant for the Preventive Treatment of Migraines in Adults: A Systematic Review and Meta-Analysis. Journal of clinical medicine, 13(22), 6653. [Link]
-
Johnston, K., L'Italien, J., Croop, R., & Lipton, R. B. (2024). Safety of Rimegepant in Patients Using Preventive Migraine Medications: A Subgroup Analysis of a Long-Term, Open-Label Study Conducted in the United States. Journal of pain research, 17, 2125–2136. [Link]
-
AbbVie. (2018). Allergan Announces Completion of Two Positive Safety Studies for Ubrogepant - an Oral CGRP Receptor Antagonist for the Acute Treatment of Migraine. AbbVie News Center. [Link]
-
Hewitt, D. J., Aurora, S. K., Dodick, D. W., Goadsby, P. J., Ge, Y., Bachman, R., ... & Ho, T. W. (2011). Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine. Cephalalgia, 31(6), 712-722. [Link]
-
Ho, T. W., Mannix, L. K., Fan, X., Assaid, C., Furtek, C., Jones, C. J., ... & Lines, C. R. (2008). Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial. The Lancet, 372(9656), 2115-2123. [Link]
-
Ashina, M., Goadsby, P. J., Reuter, U., Tassorelli, C., Klise, S. R., Finnegan, M., ... & McAllister, P. (2025). Long-term safety, efficacy and functional outcomes of atogepant for the preventive treatment of migraine. Cephalalgia, 45(8), 3331024241275333. [Link]
-
Silberstein, S. D., Lipton, R. B., Cohen, J. M., & Seminerio, M. J. (2022). Safety and tolerability of fremanezumab in patients with episodic and chronic migraine: a pooled analysis of phase 3 studies. Cephalalgia, 42(8), 716-727. [Link]
Sources
- 1. Randomized controlled trial of the CGRP receptor antagonist this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigations Support Liver Safety of Ubrogepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schmerzklinik.de [schmerzklinik.de]
- 7. Long-term safety and tolerability of erenumab: Three-plus year results from a five-year open-label extension study in episodic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novartis announces five-year data that reinforce the safety and efficacy profile of Aimovig® (erenumab-aooe) in adult patients with episodic migraine [prnewswire.com]
- 9. ajmc.com [ajmc.com]
- 10. Safety and tolerability of fremanezumab in patients with episodic and chronic migraine: a pooled analysis of phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. vjneurology.com [vjneurology.com]
- 14. Safety and tolerability of monthly galcanezumab injections in patients with migraine: integrated results from migraine clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. Clinical Review - Galcanezumab (Emgality) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Migraine | Safety and tolerability of eptinezumab in patients with migraine: a pooled analysis of 5 clinical trials | springermedicine.com [springermedicine.com]
- 18. VYEPTI Safety Profile & Tolerability | VYEPTI® (eptinezumab-jjmr) [vyeptihcp.com]
- 19. neurology.org [neurology.org]
- 20. A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of Ubrogepant in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety & Side Effects | UBRELVY® (ubrogepant) HCP [ubrelvyhcp.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. news.abbvie.com [news.abbvie.com]
- 24. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rimegepant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Biohaven Announces Positive Results from Ongoing Rimegepant Long-Term Safety Study [prnewswire.com]
- 27. Safety and Efficacy of Atogepant for the Preventive Treatment of Migraines in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Safety and Efficacy of Atogepant for the Preventive Treatment of Migraines in Adults: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Long-term safety, efficacy and functional outcomes of atogepant for the preventive treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Long-term tolerability of telcagepant for acute treatment of migraine in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. vjneurology.com [vjneurology.com]
A Comparative Guide to the Validation of MK-3207 as a Selective CGRP Biomarker Tool
For Researchers, Scientists, and Drug Development Professionals
In the landscape of migraine research and the development of novel therapeutics, the robust measurement of target engagement is paramount. Calcitonin Gene-Related Peptide (CGRP) has emerged as a pivotal player in migraine pathophysiology, making the accurate quantification of its receptor's activity a critical aspect of drug development.[1][2][3][4] This guide provides an in-depth validation of MK-3207 as a selective biomarker tool for the CGRP receptor, comparing its performance with other available alternatives and offering detailed experimental protocols to support its application.
The Critical Role of CGRP and the Need for Selective Biomarker Tools
CGRP, a 37-amino acid neuropeptide, is extensively distributed in the central and peripheral nervous systems.[5] Its release from trigeminal nerve endings is implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[2] The CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), represents a key therapeutic target.[2][5][6] Consequently, the development of CGRP receptor antagonists has revolutionized migraine treatment.[7]
A selective and validated biomarker tool is indispensable for:
-
Quantifying Target Engagement: Determining the extent to which a drug candidate occupies and inhibits the CGRP receptor.
-
Dose-Response Characterization: Establishing a clear relationship between drug concentration and pharmacological effect.
-
Translational Studies: Bridging preclinical findings with clinical outcomes.
This compound: A High-Affinity CGRP Receptor Antagonist
This compound is a potent, orally bioavailable, small-molecule CGRP receptor antagonist.[5][8][9] Its high affinity and selectivity for the human CGRP receptor make it an excellent candidate as a biomarker tool for receptor occupancy studies.[3][10]
Mechanism of Action
This compound acts as a competitive antagonist at the CGRP receptor, preventing the binding of endogenous CGRP and subsequent downstream signaling cascades, such as the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP).[5][8][11] This blockade of CGRP-mediated signaling ultimately mitigates the physiological events that lead to migraine pain.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Comparative Analysis of CGRP Biomarker Tools
The validation of a CGRP biomarker tool hinges on its specificity, sensitivity, and the robustness of the assay. While several approaches exist, they come with distinct advantages and limitations.
| Biomarker Tool/Method | Principle | Advantages | Disadvantages |
| This compound (Small Molecule Antagonist) | Competitive binding to the CGRP receptor. Used in receptor occupancy assays, often with a radiolabeled tracer. | High affinity and selectivity for the human receptor.[3] Can be used in both in vitro and in vivo studies.[3][12] Allows for direct quantification of receptor occupancy. | Species-specific, with lower affinity for rodent and canine receptors.[3] Clinical development was discontinued due to liver abnormalities in some subjects, limiting its therapeutic use but not its utility as a research tool.[13] |
| Monoclonal Antibodies (e.g., Erenumab) | Bind to the CGRP receptor (Erenumab) or the CGRP ligand. | High specificity and long half-life. Clinically validated for migraine prevention.[14] | Large molecule size may limit blood-brain barrier penetration. Can induce immunogenicity. Their therapeutic action can interfere with their use as a simple biomarker tool in some contexts. |
| CGRP Ligand Immunoassays (ELISA/RIA) | Quantify the concentration of CGRP in biological fluids (e.g., plasma, serum, CSF). | Non-invasive (for blood samples). Can provide a systemic measure of CGRP levels. | Results can be highly variable due to methodological differences between kits and sample handling.[15][16][17] May not directly reflect receptor activity at the target tissue.[18] |
| Radiolabeled CGRP Ligands | Direct binding of a radiolabeled form of CGRP to its receptor. | Provides a direct measure of receptor binding. | CGRP is a peptide and may have less favorable pharmacokinetic properties for an in vivo biomarker tool compared to a small molecule. |
Experimental Validation of this compound as a CGRP Biomarker Tool
The validation of this compound as a selective CGRP biomarker tool requires a series of well-controlled experiments to establish its performance characteristics. The following protocols are designed to be self-validating, incorporating necessary controls and standards.
In Vitro Receptor Binding Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor and to assess its selectivity against other related receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Radioligand Binding Assay:
-
Use a radiolabeled CGRP receptor antagonist, such as [3H]this compound, as the tracer.[3]
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound and a fixed amount of cell membrane preparation.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radiolabeled CGRP antagonist).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Selectivity Profiling:
-
Perform similar binding assays using cell lines expressing other receptors, such as the amylin, calcitonin, and adrenomedullin receptors, to determine the Ki of this compound for these off-target receptors.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Causality: This experiment directly measures the interaction of this compound with its target, providing a quantitative measure of its potency. The selectivity profiling is crucial to ensure that the biomarker tool is specific for the CGRP receptor, minimizing the risk of confounding results from off-target interactions.
In Vitro Functional Antagonism
Objective: To confirm that the binding of this compound to the CGRP receptor translates into functional inhibition of CGRP-mediated signaling.
Methodology:
-
Cell-Based cAMP Assay:
-
Seed HEK293 cells expressing the human CGRP receptor in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80 concentration) to induce cAMP production.
-
Include control wells with no CGRP (basal) and CGRP without this compound (maximal stimulation).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the maximal CGRP response.
-
Plot the percentage of inhibition of the CGRP response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Causality: This assay provides functional validation that this compound is an antagonist. By measuring the downstream second messenger (cAMP), it confirms that receptor binding leads to a biologically relevant inhibitory effect.
Ex Vivo Receptor Occupancy
Objective: To quantify the relationship between the plasma concentration of this compound and the occupancy of CGRP receptors in a relevant tissue.
Methodology:
-
Animal Dosing and Tissue Collection:
-
Administer varying doses of this compound to a suitable animal model (e.g., rhesus monkeys, which have a CGRP receptor with high affinity for this compound).[3]
-
At a predetermined time point, collect blood samples for pharmacokinetic analysis and euthanize the animals.
-
Rapidly dissect the target tissues (e.g., brain, trigeminal ganglia) and freeze them.
-
-
Autoradiography:
-
Cryostat-section the frozen tissues and mount them on microscope slides.
-
Incubate the sections with a saturating concentration of a radiolabeled CGRP receptor ligand (e.g., [125I]-CGRP).
-
Wash the slides to remove unbound radioligand.
-
Expose the slides to a phosphor screen or autoradiographic film.
-
-
Data Analysis:
-
Quantify the density of the autoradiographic signal in specific regions of interest.
-
Calculate the percentage of receptor occupancy at each dose of this compound by comparing the signal in treated animals to that in vehicle-treated controls.
-
Correlate the receptor occupancy with the plasma concentrations of this compound determined from the blood samples.
-
Causality: This experiment provides a direct link between the systemic exposure of the biomarker tool and its engagement with the target receptor in a physiological context. This is a critical step in translating in vitro findings to a whole-organism level.
Caption: Experimental workflow for the validation of this compound.
Conclusion
This compound stands out as a highly potent and selective tool for investigating the CGRP system. Its properties as a small molecule with high affinity for the human CGRP receptor make it particularly suitable for quantitative receptor occupancy studies. While its clinical development was halted, its value as a research and biomarker tool remains significant. The experimental framework provided here offers a robust pathway for the validation of this compound, ensuring scientific rigor and generating reliable data for CGRP-targeted drug discovery and development programs. The principles of thorough in vitro characterization, functional confirmation, and in vivo target engagement are universally applicable to the validation of any selective biomarker tool.
References
-
CGRP Receptor Signalling Pathways. PubMed. [Link]
-
Intracellular signalling pathway of CGRP. This diagram explains the... ResearchGate. [Link]
-
Role of CGRP Signaling in Migraine Pathophysiology. American Journal of Managed Care. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Publications. [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
CGRP Receptor Signalling Pathways | Request PDF. ResearchGate. [Link]
-
Calcitonin gene-related peptide. Wikipedia. [Link]
-
Randomized Controlled Trial of the CGRP Receptor Antagonist this compound in the Acute Treatment of Migraine. PubMed. [Link]
-
Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. PubMed. [Link]
-
The Promise and Challenges of CGRP as a Migraine Biomarker. Cerebral Torque. [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Fierce Biotech. [Link]
-
FDA & EMA Biomarker Validation 2025: Complete Regulatory Approval Guide. Motif. [Link]
-
Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25. British Journal of Pharmacology. [Link]
-
Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. DOI. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF. ResearchGate. [Link]
-
Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience. PubMed Central. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Future Science. [Link]
-
Feasibility of serum CGRP measurement as a biomarker of chronic migraine: a critical reappraisal. PubMed Central. [Link]
-
Structure and selected properties of the CGRP-R antagonists telcagepant, this compound, [ 11 C]MK-4232, and [ 11 C]CGRPA2. ResearchGate. [Link]
-
Calcitonin gene-related peptide and headache: Comparison of two commonly used assay kits highlights the perils of measuring neuropeptides with enzyme-linked immunosorbent assays. PubMed. [Link]
-
Data Sheet Receptor Occupancy Protocol. Gifford Bioscience. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. [Link]
-
Calcitonin gene‐related peptide and headache: Comparison of two commonly used assay kits highlights the perils of measuring neuropeptides with enzyme‐linked immunosorbent assays. PubMed Central. [Link]
-
Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor. PubMed Central. [Link]
-
Circulating CGRP as a diagnostic biomarker in female migraine patients: a single-center case-control study. PubMed Central. [Link]
-
Biomarker Guidances and Reference Materials. FDA. [Link]
-
Biomarker sorely needed for diagnosing chronic migraines. Fierce Biotech. [Link]
-
Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. PubMed Central. [Link]
-
Detection of calcitonin gene-related peptide based on increased antigen-driven interaction with antibody variable regions. NIH. [Link]
-
Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development. PubMed Central. [Link]
-
Open-label trials for CGRP-targeted drugs in migraine prevention: A narrative review. PubMed. [Link]
-
Real world considerations for newly approved CGRP receptor antagonists in migraine care. Taylor & Francis Online. [Link]
-
A proof-of-concept study on CGRP plasma levels of migraineurs during a 6-month treatment with ERENUMAB. PubMed. [Link]
Sources
- 1. scienceofmigraine.com [scienceofmigraine.com]
- 2. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGRP Receptor Signalling Pathways [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Open-label trials for CGRP-targeted drugs in migraine prevention: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cerebraltorque.com [cerebraltorque.com]
- 16. Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcitonin gene-related peptide and headache: Comparison of two commonly used assay kits highlights the perils of measuring neuropeptides with enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Feasibility of serum CGRP measurement as a biomarker of chronic migraine: a critical reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement and Validation of MK-3207, a CGRP Receptor Antagonist
This guide provides an in-depth technical analysis of the in vivo target engagement and validation strategies for MK-3207, a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist formerly in development for the treatment of migraine. We will explore the experimental methodologies used to confirm its mechanism of action in living systems, compare these approaches with those used for other CGRP-targeting therapeutics, and discuss the critical importance of robust in vivo validation in drug development.
Introduction: The CGRP Pathway and the Rationale for this compound
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1] Released from sensory nerves, CGRP is a potent vasodilator and is involved in pain transmission.[2] The CGRP receptor, a G-protein coupled receptor (GPCR), is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Blocking the interaction of CGRP with its receptor has emerged as a highly successful therapeutic strategy for migraine.[2][3]
This compound was designed as a small-molecule CGRP receptor antagonist, also known as a "gepant".[1][4] It exhibited high affinity and potency for the human CGRP receptor in vitro.[1][3][4] However, like many small-molecule therapeutics, demonstrating that this in vitro activity translates into effective target engagement in a complex in vivo environment was a critical step in its development. The clinical development of this compound was ultimately discontinued due to observations of delayed, asymptomatic liver test abnormalities in some subjects.[5] This underscores the importance of thorough in vivo characterization, not just of efficacy but also of safety.
Below is a diagram illustrating the CGRP signaling pathway and the mechanism of action for antagonists like this compound.
Caption: CGRP signaling pathway and mechanism of this compound.
Core Methodologies for In Vivo Target Engagement Validation
Validating that a drug engages its intended target in a living organism is a cornerstone of drug development. For this compound, a multi-pronged approach was necessary, combining indirect pharmacodynamic (PD) measures with direct assessments of target occupancy.
Pharmacodynamic (PD) Biomarker Assays: An Indirect Measure of Target Engagement
PD biomarkers are functional readouts that demonstrate the physiological consequences of a drug binding to its target. For a CGRP receptor antagonist, the ideal PD assay measures the inhibition of a CGRP-mediated biological effect.
A key in vivo model used for this compound and other gepants is the capsaicin-induced dermal vasodilation assay , typically performed in rhesus monkeys.[3] This choice of species is critical, as this compound displays significant species selectivity, with high affinity for human and rhesus monkey CGRP receptors but lower affinity for rodent and canine receptors.[3]
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation in Rhesus Monkeys
-
Animal Model: Adult rhesus monkeys are used for this procedure.[4]
-
Drug Administration: this compound is administered, typically intravenously or orally, at varying doses to establish a dose-response relationship.[4]
-
Capsaicin Challenge: Capsaicin, a potent activator of sensory nerves that causes the release of CGRP, is injected intradermally into the forearm.
-
Blood Flow Measurement: Changes in dermal blood flow at the site of capsaicin injection are measured using laser Doppler imaging. This technique provides a non-invasive, real-time quantification of vasodilation.
-
Data Analysis: The ability of this compound to inhibit the capsaicin-induced increase in blood flow is quantified. The plasma concentration of this compound required to produce 50% and 90% inhibition of the effect (EC50 and EC90, respectively) is calculated. For this compound, plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively.[3]
Caption: Workflow for the capsaicin-induced dermal vasodilation assay.
Direct Target Occupancy Assessment: Visualizing the Drug-Target Interaction
While PD assays are invaluable, they are indirect. Direct measurement of a drug binding to its target in vivo provides the highest level of confidence in target engagement. Positron Emission Tomography (PET) is the gold standard for this purpose in living subjects, including humans.[6]
PET imaging requires a radiolabeled version of the drug or a competing ligand (a "tracer") that binds to the target of interest.[6][7] For the CGRP receptor, PET tracers have been developed, such as [(11)C]MK-4232, to visualize and quantify receptor occupancy in the brain and peripheral tissues.[8]
General Workflow for a CGRP Receptor PET Imaging Study
-
Radiotracer Synthesis: A positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) is incorporated into a CGRP receptor ligand.[6]
-
Subject Preparation: The subject (animal or human) is positioned in a PET scanner.
-
Tracer Injection and Imaging: The radiotracer is injected intravenously, and its distribution in the body is monitored over time using the PET scanner.
-
Baseline Scan: An initial scan is performed to measure the baseline level of receptor availability.
-
Drug Administration and Post-Dose Scan: A non-radiolabeled drug (like this compound) is administered. After a suitable time for drug distribution, a second PET scan is performed with the same radiotracer.
-
Data Analysis: The reduction in the radiotracer signal in the post-dose scan compared to the baseline scan indicates the degree of receptor occupancy by the drug.
While not a direct in vivo technique, in vitro autoradiography using a radiolabeled version of the drug, such as [3H]this compound, on tissue slices (e.g., from the rhesus monkey brain) is a crucial complementary method.[3] It helps to identify the specific brain regions and tissues with the highest density of target receptors, guiding the analysis of in vivo PET imaging data.[3] For this compound, the highest levels of binding were observed in the cerebellum, brainstem, and meninges of rhesus monkeys.[3]
Caption: General workflow for a PET receptor occupancy study.
Comparative Analysis: this compound vs. Other CGRP-Targeting Therapeutics
The field of migraine therapeutics has evolved to include several CGRP-targeting drugs, including other small-molecule gepants and monoclonal antibodies. A comparison of their in vivo validation highlights different strategies and challenges.
| Therapeutic Class | Example(s) | Primary In Vivo Target Engagement Method(s) | Key Considerations |
| Small-Molecule Gepants | This compound , Telcagepant, Ubrogepant, Rimegepant | PD Assays (Dermal Vasodilation), PET Imaging (Receptor Occupancy) | Species selectivity is a major factor; requires relevant animal models. Brain penetration can be assessed (for this compound, the CSF/plasma ratio was 2-3% in rhesus monkeys[3]). |
| Monoclonal Antibodies (anti-CGRP ligand) | Eptinezumab, Fremanezumab, Galcanezumab | Measurement of free vs. antibody-bound CGRP levels in plasma. | Long half-life. Target engagement is primarily in the periphery due to limited CNS penetration. PD effects are used to infer engagement with the CGRP pathway. |
| Monoclonal Antibodies (anti-CGRP receptor) | Erenumab | Competitive ligand binding assays ex vivo; PET imaging can also be used to show receptor blockade. | Long half-life. Directly blocks the receptor, similar to gepants, but with different pharmacokinetics and tissue distribution. |
This comparison illustrates that while the ultimate goal is the same—to modulate the CGRP pathway—the methods to confirm target engagement in vivo are tailored to the specific modality of the therapeutic.
Conclusion: Lessons from this compound
The story of this compound is a powerful case study in modern drug development. The use of sophisticated in vivo target engagement and validation methodologies, such as the capsaicin-induced dermal vasodilation assay and the potential application of PET imaging, provided strong evidence that this compound effectively engaged the CGRP receptor in a living system. This confirmation of the mechanism of action is a prerequisite for advancing a compound into later-stage clinical trials.
However, the subsequent discontinuation of this compound due to safety concerns highlights a critical principle: target engagement and efficacy are only part of the equation. A comprehensive in vivo validation strategy must also rigorously assess safety and off-target effects. The methodologies discussed in this guide are essential tools for drug developers, enabling them to build a complete picture of a drug's behavior in vivo and make informed decisions on the path to developing new medicines.
References
-
Bell, I. M., Gallicchio, S. N., Graham, S. L., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29. [Link]
-
Chen, Z., & Li, Z. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(23), 10515-10526. [Link]
-
Wikipedia contributors. (2024, November 26). Calcitonin gene-related peptide receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Chen, Z., & Li, Z. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). PubMed. [Link]
-
Chen, Z., & Li, Z. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Semantic Scholar. [Link]
-
Salvatore, C. A., Moore, E. L., Calamari, A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 333(1), 154–161. [Link]
-
Guan, H. P., & Xiong, Y. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Pharmacology, 13, 1015694. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes Care, 36(Suppl 2), S152–S157. [Link]
-
Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. Cell Chemical Biology, 25(10), 1211–1218.e4. [Link]
-
Bell, I. M., Gallicchio, S. N., Graham, S. L., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. PubMed. [Link]
-
ResearchGate. (n.d.). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. [Link]
-
Wise, A., Gearing, K., & Rees, S. (2002). Target validation of G-protein coupled receptors. Drug Discovery Today, 7(4), 235–246. [Link]
-
Celtarys Research. (2023, March 7). Game Changer in Target-Based Drug Discovery. [Link]
-
FierceBiotech. (2009, September 10). Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. [Link]
-
Synthelis. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. [Link]
-
Hauge, M., Engelstoft, M. S., Husted, A. S., et al. (2017). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 6(11), 1400–1410. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. PubMed. [Link]
-
Radiopaedia.org. (n.d.). PET radiotracers. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Radiology Key. (2021, November 5). Novel Tracers and Radionuclides in PET Imaging. [Link]
-
Ghourchian, S., et al. (2023). PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84. Molecular Pharmaceutics, 20(12), 6214–6227. [Link]
-
Albano, D., et al. (2022). New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms. Current Oncology Reports, 24(5), 587–595. [Link]
-
Singh, K., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Medicinal Chemistry Letters, 13(5), 833–839. [Link]
Sources
- 1. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 8. researchgate.net [researchgate.net]
Navigating Hepatotoxicity in CGRP Antagonists: A Comparative Analysis of MK-3207 and Ubrogepant
A Technical Guide for Researchers and Drug Development Professionals
The development of small-molecule calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine has been a journey marked by both significant therapeutic advances and cautionary tales of unforeseen toxicity.[1][2] While the efficacy of this class of drugs is well-established, the specter of drug-induced liver injury (DILI) has led to the termination of promising candidates, underscoring the critical importance of a thorough understanding of liver safety.[3][4] This guide provides an in-depth, objective comparison of the liver safety profiles of two notable CGRP antagonists: MK-3207, a compound whose development was halted due to hepatotoxicity concerns, and ubrogepant, a second-generation antagonist successfully developed with a focus on mitigating such risks.
Introduction: The CGRP Antagonist Landscape and the Liver Safety Hurdle
CGRP is a neuropeptide deeply implicated in the pathophysiology of migraine.[1][5] Its antagonists have emerged as a highly effective therapeutic strategy. However, the clinical development of early, first-generation small-molecule CGRP antagonists was beset by observations of liver toxicity.[3][4] Both telcagepant and this compound, despite demonstrating efficacy, were discontinued during clinical trials due to delayed and asymptomatic elevations in liver enzymes, raising significant safety concerns.[6][7][8][9] This necessitated a strategic pivot in drug design, leading to the development of next-generation antagonists like ubrogepant, where a benign liver safety profile was a primary design criterion.[10][1][2][11]
This guide will dissect the differences in liver safety between this compound and ubrogepant, exploring the clinical evidence, preclinical mechanistic insights, and the experimental methodologies employed to de-risk hepatotoxicity in this important class of drugs.
Clinical Manifestations of Liver Injury: A Tale of Two Compounds
The clinical experience with this compound and ubrogepant paints a starkly contrasting picture of their respective impacts on liver function.
This compound: A Promising Candidate Derailed by Hepatotoxicity
Clinical development of this compound was terminated following the observation of delayed, asymptomatic elevations in liver enzymes in participants of Phase I clinical pharmacology studies.[6][7][8][12] These abnormalities, specifically elevations in alanine aminotransferase (ALT) exceeding three times the upper limit of normal, were a clear signal of potential DILI.[6] The delayed onset and asymptomatic nature of these findings were particularly concerning, as they suggested a potential for more severe liver injury with prolonged or repeated exposure.
Ubrogepant: A Favorable Liver Safety Profile in Extensive Clinical Trials
In stark contrast, ubrogepant has demonstrated a consistently favorable liver safety profile across numerous clinical trials involving thousands of patients.[13] Preregistration controlled trials showed that the rates of mild-to-moderate serum aminotransferase elevations in patients receiving ubrogepant were comparable to those in placebo groups, typically in the range of 1% to 2%.[13] Crucially, there have been no reports of clinically apparent liver injury attributed to ubrogepant in either controlled trials or post-market surveillance.[13] A dedicated hepatic safety trial further corroborated these findings, showing no signal for DILI even with intermittent, high-frequency dosing.[5]
| Parameter | This compound | Ubrogepant |
| Clinical Development Status | Discontinued | Approved and Marketed |
| Reason for Discontinuation | Delayed, asymptomatic liver enzyme elevations | N/A |
| Incidence of ALT Elevations (>3x ULN) | Observed in Phase I trials | Similar to placebo in Phase III trials (1-2%) |
| Reports of Clinically Apparent Liver Injury | Yes (led to discontinuation) | No |
Mechanistic Insights: Why the Difference in Liver Safety?
The divergent liver safety profiles of this compound and ubrogepant are not coincidental but rather a direct consequence of deliberate chemical design and a deeper understanding of the mechanisms underlying DILI for this class of compounds.
The Role of Reactive Metabolites
A key hypothesis for the hepatotoxicity of first-generation CGRP antagonists like this compound and telcagepant is the formation of reactive metabolites.[10][1][2][11] These are chemically reactive species generated during drug metabolism that can covalently bind to cellular macromolecules, including proteins, leading to cellular stress, immune responses, and ultimately, cell death.[2] The selection of ubrogepant was guided by structural modifications aimed at minimizing the potential for forming such reactive metabolites.[10][1][2][11] This is supported by a lower calculated reactive metabolite body burden for ubrogepant compared to telcagepant and this compound.[5]
Mitochondrial Dysfunction and Bile Acid Homeostasis
Quantitative systems toxicology (QST) modeling, specifically using DILIsym, has provided valuable insights into the potential mechanisms of toxicity.[10][1][3][4][5][14] For this compound, DILIsym modeling predicted that hepatotoxicity was likely driven by a combination of factors, including:
-
Mitochondrial Electron Transport Chain Inhibition: Impairment of mitochondrial function can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing cellular damage.[1]
-
Bile Acid Accumulation: Inhibition of bile acid transporters can lead to the intracellular accumulation of bile acids, which are cytotoxic at high concentrations and can induce cholestatic liver injury.[1][15]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage to lipids, proteins, and DNA.[1][5]
In contrast, DILIsym modeling for ubrogepant predicted a significantly lower risk for these mechanisms of liver injury, even at doses far exceeding the approved clinical dose.[10][1][5]
Caption: Proposed mechanistic pathways for liver injury.
Experimental Workflows for Assessing Liver Safety
A robust preclinical assessment of hepatotoxicity is paramount in drug development. The de-risking of ubrogepant involved a comprehensive battery of in vitro and in silico assays.
In Vitro Hepatotoxicity Assays
A tiered approach to in vitro testing is often employed to evaluate the potential for DILI.[16]
Tier 1: General Cytotoxicity Screening
-
Objective: To assess the overall toxicity of the compound to liver cells.
-
Methodologies:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Leakage Assay: Detects cell membrane damage by measuring the release of lactate dehydrogenase into the culture medium.[16]
-
ATP Content Assay: Quantifies cellular ATP levels as an indicator of cell health and viability.[16]
-
Tier 2: Mechanistic Toxicity Assays
-
Objective: To investigate specific mechanisms of liver injury.
-
Methodologies:
-
Mitochondrial Membrane Potential Assay: Uses fluorescent probes to assess mitochondrial function.[16]
-
Bile Salt Export Pump (BSEP) Inhibition Assay: Evaluates the potential of a compound to inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic DILI.
-
Reactive Oxygen Species (ROS) Assay: Measures the production of ROS within cells to assess oxidative stress.
-
Reactive Metabolite Trapping Assays: Utilizes trapping agents to detect the formation of reactive metabolites in vitro.
-
Caption: Tiered in vitro hepatotoxicity testing workflow.
In Silico Modeling: Quantitative Systems Toxicology (QST)
The use of QST models like DILIsym has become an invaluable tool for predicting DILI risk.[3][4][14] These models integrate in vitro data on a compound's effects on key hepatotoxicity pathways (mitochondrial dysfunction, bile acid transport inhibition, oxidative stress) with physiologically based pharmacokinetic (PBPK) models to simulate the potential for liver injury in a virtual patient population.[5][14] The accurate prediction of hepatotoxicity for telcagepant and this compound, and the contrasting prediction of safety for ubrogepant, highlight the power of this approach in modern drug development.[10][1][3][5]
Conclusion: A Paradigm Shift in Liver Safety Assessment
The disparate fates of this compound and ubrogepant serve as a powerful case study in the evolution of drug safety science. The discontinuation of this compound underscored the critical need to proactively address the potential for DILI in the CGRP antagonist class. The successful development of ubrogepant, with its clean liver safety profile, demonstrates the triumph of a mechanistically informed approach to drug design and a rigorous, multi-faceted preclinical safety evaluation. For researchers and drug development professionals, the key takeaway is the imperative to move beyond simple cytotoxicity screening and embrace a deeper, more predictive understanding of the complex interplay between a drug's chemistry, its metabolism, and the intricate biology of the liver.
References
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ubrogepant. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Woodhead, J. L., Siler, S. Q., Howell, B. A., Watkins, P. B., & Conway, C. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences, 188(1), 108–116. [Link]
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
Vinken, M., & Vanhaecke, T. (2018). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 6(4), 66. [Link]
-
The End of the Line for a Novel Migraine Drug? (2009). Neurology Reviews. [Link]
-
Merck & Co to Terminate Development of Migraine Drug this compound, Provides Update on Migraine Pipeline. (2009). IHS Global Insight. [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. (2009). FierceBiotech. [Link]
-
Lauth, M., & Sies, H. (2010). In vitro models for liver toxicity testing. Drug metabolism reviews, 42(4), 663-675. [Link]
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Atogepant. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Woodhead, J. L., Siler, S. Q., Howell, B. A., Watkins, P. B., & Conway, C. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences, 188(1), 108–116. [Link]
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
Smith, B., Rowe, J., Watkins, P. B., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences, 177(1), 229–241. [Link]
-
Woodhead, J. L., Siler, S. Q., Howell, B. A., Watkins, P. B., & Conway, C. (2022). Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences, 188(1), 108–116. [Link]
-
Development of CGRP antagonist telcagepant will not be continued. (2011). Schmerzklinik Kiel. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]
-
BioIVT. (n.d.). Hepatotoxicity. [Link]
-
Merck pulls migraine drug but has high hopes for telcagepant. (2009). PharmaTimes. [Link]
-
Robles-Díaz, M., & Medina-Caliz, I. (2021). Modeling drug-induced liver injury: current status and future prospects. Expert opinion on drug metabolism & toxicology, 17(11), 1305–1318. [Link]
-
Wikipedia. (2023). Telcagepant. [Link]
-
McGill, M. R., & Jaeschke, H. (2013). Animal models of drug-induced liver injury. Biochimica et biophysica acta, 1832(9), 1435–1445. [Link]
-
Dragos, O., & Miron, A. D. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. Current drug metabolism, 19(13), 1082–1091. [Link]
-
Bhatia, D., Yogeeta, Y., Goyal, P., & Kabra, A. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Biomedical and Pharmacology Journal, 16(1). [Link]
-
Chen, M., & Borlak, J. (2022). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Chemical research in toxicology, 35(10), 1803–1815. [Link]
-
Skat-Rørdam, J., Jensen, K. H., & Grønbæk, H. (2022). Mechanisms of drug induced liver injury. Journal of translational medicine, 20(1), 253. [Link]
-
Skat-Rørdam, J., Jensen, K. H., & Grønbæk, H. (2022). Mechanisms of drug induced liver injury. Journal of translational medicine, 20(1), 253. [Link]
-
Hu, J., & Yau, T. O. (2017). Mechanisms of Drug Induced Liver Injury. Advances in experimental medicine and biology, 1032, 1–21. [Link]
-
Burgey, C. S., et al. (2009). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 13-17. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 7. spglobal.com [spglobal.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Development of CGRP antagonist Telcagepant will be discontinued – Kiel Pain Clinic [schmerzklinik.de]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. pharmatimes.com [pharmatimes.com]
- 13. Ubrogepant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to CGRP Antagonism: The Efficacy and Safety of Small Molecule Antagonists (MK-3207) Versus Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Calcitonin Gene-Related Peptide (CGRP) as a central player in migraine pathophysiology has revolutionized treatment strategies, leading to the development of two distinct classes of targeted therapies: small molecule CGRP receptor antagonists (gepants) and large molecule monoclonal antibodies (mAbs). This guide provides an in-depth comparison of the first-generation gepant, telcagepant (MK-3207), with the class of CGRP-targeting monoclonal antibodies. While both approaches demonstrated efficacy by modulating the CGRP pathway, their divergent molecular properties fundamentally dictated their clinical utility, pharmacokinetic profiles, and, most critically, their long-term safety. Telcagepant showed promise in acute treatment but was ultimately discontinued due to hepatotoxicity concerns with prophylactic dosing.[1][2][3] In contrast, monoclonal antibodies have emerged as a mainstay for migraine prevention, characterized by a favorable safety profile and sustained efficacy.[4][5][6][7] This document synthesizes clinical trial data, explores the underlying mechanisms of action, and details key experimental methodologies to provide a comprehensive resource for professionals in the field.
The CGRP Pathway in Migraine Pathophysiology
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide widely expressed in trigeminal ganglia neurons, which are central to the transmission of migraine pain.[8][9][10] During a migraine attack, activation of the trigeminal system leads to the release of CGRP. This potent vasodilator binds to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), on dural blood vessels and other cells within the trigeminovascular system.[11] This interaction is believed to contribute to the pain, inflammation, and vasodilation characteristic of a migraine headache.[10][12] Consequently, blocking the CGRP pathway became a highly validated target for novel migraine therapeutics.[13][14]
Diagram: Mechanisms of CGRP Pathway Inhibition
The following diagram illustrates the two primary strategies for antagonizing the CGRP pathway.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells known to express the human CGRP receptor complex (e.g., SK-N-MC cells).
-
Harvest cells and homogenize in an ice-cold buffer. The buffer's specific composition is crucial to maintain protein integrity.
-
Centrifuge the homogenate to pellet the cell membranes. This step isolates the fraction containing the target receptors.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of radiolabeled CGRP (e.g., [¹²⁵I]-CGRP) to all wells.
-
Add increasing concentrations of the unlabeled test compound (telcagepant).
-
Include control wells: "Total Binding" (no test compound) and "Non-specific Binding" (excess unlabeled CGRP to saturate all specific binding sites). The non-specific binding control is essential to distinguish true receptor binding from noise.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound ligand passes through. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to determine specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: CGRP Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the concentration of CGRP in biological samples (e.g., plasma) and can be used to assess how a ligand-binding mAb (like fremanezumab) sequesters free CGRP.
Causality: This is a sandwich ELISA. Two antibodies that bind to different epitopes on the CGRP molecule are used. One is coated on the plate (capture antibody), and the other is linked to an enzyme (detection antibody). The amount of enzyme activity, measured by a colorimetric reaction, is directly proportional to the amount of CGRP "sandwiched" between the antibodies.
Step-by-Step Methodology: [15]1. Plate Coating: Coat a 96-well plate with a monoclonal capture antibody specific for CGRP. Incubate overnight to allow for binding. Wash away any unbound antibody. 2. Sample Addition: Add standards (known concentrations of CGRP) and unknown samples (e.g., plasma from a clinical trial subject) to the wells. Incubate for 2.5 hours to allow CGRP to bind to the capture antibody. [16]3. Detection Antibody: Wash the plate and add a second, enzyme-conjugated antibody (e.g., linked to acetylcholinesterase or horseradish peroxidase) that also binds to CGRP. [15]Incubate for 1.5 hours. [16]This forms the "sandwich." 4. Substrate Addition: Wash the plate thoroughly to remove unbound detection antibody. Add a chromogenic substrate (e.g., Ellman's Reagent or TMB). [15][16]The enzyme on the detection antibody will convert the substrate into a colored product. 5. Measurement: Stop the reaction with a stop solution. Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm) using a plate reader. [16]6. Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to calculate the concentration of CGRP in the unknown samples.
Conclusion and Future Outlook
The parallel development paths of telcagepant and the CGRP monoclonal antibodies offer a compelling case study in modern drug development. Both classes successfully validated the CGRP pathway as a therapeutic target for migraine. Telcagepant demonstrated that small molecule receptor antagonists could be highly effective for acute treatment, paving the way for a new generation of "gepants" (e.g., rimegepant, ubrogepant) designed with improved safety profiles. [2][7] However, the critical lesson learned from telcagepant's failure was the paramount importance of long-term safety, especially for a prophylactic therapy. [1][3]The monoclonal antibodies, with their peripheral mechanism of action and favorable safety data, have successfully met this challenge, establishing themselves as a cornerstone of migraine prevention. [5][17] For researchers, the distinct pharmacological profiles—an oral small molecule for acute use versus an injectable large molecule for prevention—highlight the importance of aligning a drug's properties with its intended clinical application. Future research will likely focus on developing oral CGRP antagonists with pristine long-term safety for preventive use, potentially bridging the gap between these two pioneering classes of migraine therapy.
References
-
Randomized, controlled trial of telcagepant for the acute treatment of migraine. Neurology. [Link]
-
Calcitonin Gene-Related Peptide (CGRP) monoclonal antibodies. The Migraine Trust. [Link]
-
Phase 3 Trial Finds Erenumab Reduces Episodic Migraine and Medication Use. Neurology Advisor. [Link]
-
Eptinezumab for the preventive treatment of episodic and chronic migraine: a narrative review. Frontiers in Neurology. [Link]
-
Efficacy of Vyepti highlighted by new clinical trial. The PharmaLetter. [Link]
-
Pivotal Phase 3 Results Published for Eptinezumab, Recently FDA-Approved for Migraine Prevention in Adults. Practical Neurology. [Link]
-
Fremanezumab Effective in Refractory Episodic and Chronic Migraine. NeurologyLive. [Link]
-
Eptinezumab Reduces Migraines Over Long-Term PROMISE 1 Results. HCP Live. [Link]
-
Galcanezumab Reduces Episodic and Chronic Migraine Pain Burden. Practical Neurology. [Link]
-
Eptinezumab in episodic migraine: A randomized, double-blind, placebo-controlled study (PROMISE-1). Cephalalgia. [Link]
-
Efficacy and Safety of Galcanezumab for the Preventive Treatment of Migraine: A Narrative Review. Advances in Therapy. [Link]
-
Long‐term efficacy and safety of erenumab in migraine prevention: Results from a 5‐year, open‐label treatment phase of a randomized clinical trial. Headache: The Journal of Head and Face Pain. [Link]
-
Galcanezumab in chronic migraine: The randomized, double-blind, placebo-controlled REGAIN study. Neurology. [Link]
-
Anti-CGRP migraine treatment: How does it work?. Medical News Today. [Link]
-
Aimovig™ (erenumab) Phase 3 STRIVE Data Published In The New England Journal Of Medicine Demonstrate Significant, Sustained Efficacy In Migraine Prevention. Amgen Investors. [Link]
-
Aimovig™ (erenumab) Phase 3 STRIVE Data Published In The New England Journal Of Medicine Demonstrate Significant, Sustained Efficacy In Migraine Prevention. Amgen. [Link]
-
Randomized controlled trial of the CGRP receptor antagonist telcagepant for migraine prevention. Neurology. [Link]
-
Calcitonin Gene-Related Peptide Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Randomized, controlled trial of telcagepant for the acute treatment of migraine. Neurology. [Link]
-
Galcanezumab in chronic migraine: The randomized, double-blind, placebo-controlled REGAIN study. Neurology. [Link]
-
Efficacy and safety of fremanezumab in clinical trial participants aged ≥60 years with episodic or chronic migraine: pooled results from 3 randomized, double-blind, placebo-controlled phase 3 studies. The Journal of Headache and Pain. [Link]
-
Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences. [Link]
-
Randomized, controlled trial of telcagepant over four migraine attacks. Cephalalgia. [Link]
-
Erenumab Continues Long-Term Efficacy, Safety in Treating Migraine Regardless of Aura History. NeurologyLive. [Link]
-
(PDF) Effect of galcanezumab on severity and symptoms of migraine in phase 3 trials in patients with episodic or chronic migraine. ResearchGate. [Link]
-
Mechanisms of action of monoclonal antibody (mAb) targeting... ResearchGate. [Link]
-
Fremanezumab as Add-On Treatment for Patients Treated With Other Migraine Preventive Medicines. Mayo Clinic Proceedings. [Link]
-
Novel CGRP Receptor Antagonist Relieves Migraine Pain. MDedge Neurology. [Link]
-
Evaluating the efficacy of CGRP mAbs and gepants for the preventive treatment of migraine: A systematic review and network meta-analysis of phase 3 randomised controlled trials. National Genomics Data Center. [Link]
-
Real-world studies of CGRP monoclonal antibodies and gepants for migraine. YouTube. [Link]
-
CGRP Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Efficacy and safety of fremanezumab in patients with episodic and chronic migraine with documented inadequate response to 2 to 4 classes of migraine preventive medications over 6 months of treatment in the phase 3b FOCUS study. The Journal of Headache and Pain. [Link]
-
New treatments for migraine: CGRP monoclonal antibodies, gepants, and ditans. The BMJ. [Link]
-
The PEARL study: real-world effectiveness of fremanezumab for the preventive treatment of migraine. VJNeurology. [Link]
-
Evaluating the efficacy of CGRP mAbs and gepants for the preventive treatment of migraine: A systematic review and network meta-analysis of phase 3 randomised controlled trials. Cephalalgia. [Link]
-
Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
-
Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine. Current Opinion in Investigational Drugs. [Link]
-
Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling. Toxicological Sciences. [Link]
-
Characterization of CGRP Receptor Binding. Methods in Molecular Biology. [Link]
-
Mechanistic Investigations Support Liver Safety of Ubrogepant. Toxicological Sciences. [Link]
-
The comparative effectiveness of migraine preventive drugs: a systematic review and network meta-analysis. The Journal of Headache and Pain. [Link]
-
Characterization of CGRP Receptor Binding. ResearchGate. [Link]
-
Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine. Frontiers in Pharmacology. [Link]
-
Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Fierce Biotech. [Link]
-
CGRP (human) - ELISA kit. Bertin Corp. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ResearchGate. [Link]
-
Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
CGRP-I ELISA Kit. RayBiotech. [Link]
Sources
- 1. Randomized controlled trial of the CGRP receptor antagonist telcagepant for migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. migrainetrust.org [migrainetrust.org]
- 5. Efficacy and Safety of Galcanezumab for the Preventive Treatment of Migraine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long‐term efficacy and safety of erenumab in migraine prevention: Results from a 5‐year, open‐label treatment phase of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. neurology.org [neurology.org]
- 9. Randomized, controlled trial of telcagepant for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. vjneurology.com [vjneurology.com]
- 15. bertin-corp.com [bertin-corp.com]
- 16. raybiotech.com [raybiotech.com]
- 17. The comparative effectiveness of migraine preventive drugs: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of MK-3207
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the benchtop; they encompass the entire lifecycle of the chemical entities we handle. The proper disposal of investigational compounds like MK-3207 is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this research material responsibly, ensuring the protection of your team and the environment.
This compound is a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist that has been investigated for its potential in treating migraines.[1][2][3] As with any biologically active molecule, its disposal requires a systematic approach rooted in a thorough understanding of its properties and the governing regulations.
Core Principle: Hazard Characterization
The foundational step in any chemical disposal procedure is a comprehensive hazard assessment. The primary, authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Your First Action: Always obtain and thoroughly review the supplier-specific SDS for this compound before handling the compound. The SDS contains critical information on physical and chemical properties, stability, reactivity, and toxicological data necessary for a complete risk assessment.
While this compound may not be explicitly listed as a hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA), its potent biological activity necessitates that it be managed as a hazardous chemical waste as a precautionary measure.[4] This approach ensures the highest level of safety and compliance.
The Regulatory Landscape: EPA, RCRA, and Your EHS Office
In the United States, the disposal of chemical waste from laboratories is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][5][6] These federal regulations establish a "cradle-to-grave" framework for hazardous waste management. However, the most critical resource for any researcher is their institution's Environmental Health and Safety (EHS) office. Your EHS office provides guidance and services tailored to your specific location, ensuring compliance with federal, state, and local regulations.[7][8][9]
Key Regulatory Points:
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of via the sewer system.[8][10][11] This practice is explicitly forbidden for many pharmaceutical wastes and introduces potent chemical agents into the environment.[10]
-
Waste Segregation: Proper segregation of waste streams is crucial for safety and cost-effective disposal. Never mix incompatible waste types.[8]
-
Documentation: All waste must be meticulously documented. The final disposal of hazardous waste is typically carried out via high-temperature incineration by a licensed environmental management vendor, and a complete manifest record is essential.[4][6][9]
Personal Protective Equipment (PPE) for Waste Handling
When handling any form of this compound waste, from the pure compound to contaminated labware, the following PPE is mandatory to prevent accidental exposure:
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: Generally not required when handling small quantities of the solid in a well-ventilated area. However, if there is a risk of aerosolization, consult your institution's EHS for guidance on appropriate respiratory protection.[12]
Step-by-Step Disposal Protocols
The proper segregation of different waste streams is essential. The following table and protocols outline the correct procedures for each type of this compound waste.
| Waste Stream | Description | Disposal Procedure |
| Unused/Expired Compound | Pure, solid this compound that is no longer needed. | Collect in a dedicated, sealed, and labeled hazardous waste container. |
| Solutions of this compound | Solutions in solvents like DMSO or ethanol. | Collect in a compatible, sealed, and labeled liquid hazardous waste container. |
| Contaminated Solid Waste | Gloves, wipes, pipette tips, vials, etc. | Collect in a lined, designated solid hazardous chemical waste container. |
| Empty Stock Containers | The original manufacturer's vial, now empty. | Triple-rinse with a suitable solvent; collect all rinsate as liquid hazardous waste. Deface the label and dispose of the container per institutional guidelines.[7][8] |
Protocol 1: Disposal of Unused/Expired Solid this compound
-
Container Selection: Obtain a designated hazardous chemical waste container from your EHS office. This container must be in good condition, made of a compatible material, and have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely, listing the full chemical name: "this compound" and its CAS number "957118-49-9".[13][14] Do not use abbreviations.[11]
-
Waste Transfer: Carefully transfer the solid this compound into the waste container. Avoid creating dust.
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area, segregated from incompatible materials, until it is ready for pickup by EHS.[11]
Protocol 2: Disposal of this compound Solutions
-
Container Selection: Use a dedicated liquid hazardous waste container (often a plastic carboy) compatible with the solvent used (e.g., DMSO, ethanol).
-
Labeling: Affix a hazardous waste label. List all constituents with their estimated percentages (e.g., "this compound (<1%)", "Dimethyl Sulfoxide (DMSO) (>99%)").
-
Waste Transfer: Carefully pour the waste solution into the container using a funnel to prevent spills.
-
Storage: Keep the container tightly sealed except when adding waste.[8][11] Store in secondary containment within your Satellite Accumulation Area.
Protocol 3: Disposal of Contaminated Solid Waste
-
Container Selection: Use a container designated for solid chemical waste, typically a sturdy box with a plastic liner.
-
Collection: Place all items that have come into direct contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, into this container.
-
Closure and Labeling: When full, securely close the liner and the box. Attach a hazardous waste label, listing the contaminant as "Solid debris contaminated with this compound".
-
Pickup: Arrange for pickup by your EHS department.
Protocol 4: Decontamination of Empty Containers
The principle of "empty" for a chemical container means all practical contents have been removed. However, residual amounts remain.
-
Rinsing: Rinse the empty container (e.g., the original stock vial) three times with a small amount of a solvent in which this compound is soluble (such as DMSO or ethanol).[15][16]
-
Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste in the appropriate waste stream (Protocol 2).[8] The first rinse is particularly important as it will contain the highest concentration of the residual compound.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[7] The clean container can now be disposed of as regular laboratory glass or plastic, according to your institution's policies.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Consult SDS: Refer to the SDS for specific spill cleanup instructions.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, clean up the spill. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[12][17]
-
Contact EHS: Report the spill to your EHS office. For large or hazardous spills, contact them for emergency response.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste streams.
By adhering to these protocols, researchers can ensure that the lifecycle of this compound is managed in a way that is safe, compliant, and environmentally responsible. Always remember that your local EHS office is your primary partner in this process.
References
- Vertex AI Search. (2025, January 3).
- Stericycle.
- EasyRxCycle. (2025). The Ultimate Guide to Pharmaceutical Disposal in 2025.
- Daniels Health. (2025, May 14).
- Cayman Chemical. This compound (CAS Number: 957118-49-9).
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- DC Chemicals. This compound|957118-49-9|COA.
- MedchemExpress.com. This compound | CGRP Receptor Antagonist.
- MedKoo. This compound | CAS#957118-49-9 | CAS#957116-20-0 | Receptor Antagonist.
- TargetMol. This compound Hydrochloride.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
-
Salvatore, C. A., et al. (2010). Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 333(1), 152-160. [Link]
- APExBIO. This compound HCl - Potent CGRP Receptor Antagonist.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- Harvard Environmental Health and Safety. Controlled Substances.
- Merck Millipore. (2021, January 25).
- Merck Millipore.
- Sun-shine Chem. This compound|CAS 957118-49-9.
- Bell, I. M., et al. (2009). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 4-8.
- Salvatore, C. A., et al. (2010). Pharmacological Properties of this compound, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics.
- ResearchGate. (2025, August 9). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist | Request PDF.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Pharmacological properties of this compound, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 957118-49-9|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound|957118-49-9|COA [dcchemicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound Hydrochloride | TargetMol [targetmol.com]
- 17. merckmillipore.com [merckmillipore.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling MK-3207
For the pioneering researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling MK-3207, a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist. While this compound has shown promise in migraine research, it is crucial to acknowledge that its clinical development was discontinued due to observations of delayed, asymptomatic liver test abnormalities.[1][2] This underscores the necessity of a stringent safety protocol, treating this compound as a hazardous compound with potential hepatotoxicity.
This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that your focus remains on groundbreaking research.
The Core Principle: Containment and Protection
Given the potential for liver toxicity, the primary safety goal when handling this compound is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.[3][4][5] This is best achieved through a multi-layered approach that prioritizes engineering controls and is supplemented by rigorous PPE use.
Engineering Controls as the First Line of Defense:
Before any discussion of PPE, it is critical to emphasize the role of your laboratory's infrastructure. Whenever possible, handle solid this compound and prepare solutions in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[6] These engineering controls are designed to contain aerosols and fine powders at the source, significantly reducing the risk of inhalation.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE should be guided by a thorough risk assessment of the specific procedures you will be performing. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting Solid Compound | Double Gloves (Nitrile), Disposable Gown, Eye Protection (Safety Goggles), and Respiratory Protection (N95 or higher) |
| Solution Preparation (in a fume hood) | Double Gloves (Nitrile), Disposable Gown, and Eye Protection (Safety Glasses with side shields) |
| Cell Culture and In Vitro Assays | Double Gloves (Nitrile), Disposable Gown, and Eye Protection (Safety Glasses with side shields) |
| Animal Dosing (Oral) | Double Gloves (Nitrile), Disposable Gown, Eye Protection (Safety Goggles), and Respiratory Protection (if aerosolization is possible) |
Hand Protection: More Than Just a Glove
For handling this compound, single-gloving is insufficient. Double-gloving with chemotherapy-rated nitrile gloves provides an extra layer of protection against potential tears and permeation.
-
Inner Glove: Tucked under the cuff of your disposable gown.
-
Outer Glove: Worn over the cuff of your disposable gown.
Why Nitrile? Nitrile gloves offer excellent resistance to a wide range of chemicals and are a suitable alternative for individuals with latex allergies. Always inspect your gloves for any visible defects before use.
Body Protection: A Barrier Against Contamination
A disposable, low-permeability gown is essential to protect your street clothes and skin from contamination. Ensure your gown has long sleeves with tight-fitting cuffs.
Eye and Face Protection: Shielding from Splashes and Aerosols
The choice between safety glasses and goggles depends on the risk of splashes.
-
Safety Glasses with Side Shields: Adequate for low-volume solution handling within a fume hood.
-
Safety Goggles: Recommended for tasks with a higher risk of splashing, such as preparing concentrated stock solutions or during animal dosing.
Respiratory Protection: Guarding Against Inhalation
Given that this compound is a solid, the risk of inhaling fine powder during weighing and aliquoting is significant. An N95 respirator is the minimum requirement for these tasks. If your risk assessment indicates a higher potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Procedural Discipline: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: PPE Donning Sequence
Doffing Procedure
The doffing procedure is designed to remove the most contaminated items first.
Caption: PPE Doffing Sequence
Disposal Plan: A Cradle-to-Grave Approach
As an investigational drug with known hepatotoxicity, all waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gowns, gloves, respirators), contaminated lab consumables (e.g., pipette tips, tubes), and any solid this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles and syringes used for animal dosing must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator and laboratory location
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor. Under no circumstances should this waste be disposed of in the regular trash or down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and inform the medical personnel of the identity of the compound and its known hepatotoxicity. Report the incident to your institution's EHS office.
Conclusion
The responsible handling of investigational compounds like this compound is a cornerstone of scientific integrity and laboratory safety. By implementing these comprehensive PPE and disposal protocols, you are not only protecting yourself and your colleagues but also ensuring the continued advancement of your vital research.
References
- Bell, I. M., et al. (2010). Discovery of this compound: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters, 1(1), 24–29.
-
FierceBiotech. (2009, September 10). Merck Updates Status of Clinical Development Programs for Investigational CGRP Receptor Antagonist Treatments for Acute Migraine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
UC Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
- Wen, Y., et al. (2020). Mechanistic Investigations Support Liver Safety of Ubrogepant. Drug Metabolism and Disposition, 48(5), 355–363.
Sources
- 1. Emergency Use of an Investigational Drug or Biologic | FDA [fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
